molecular formula Fe3H14O12P2+6 B12648973 Vivianite CAS No. 14567-67-0

Vivianite

Cat. No.: B12648973
CAS No.: 14567-67-0
M. Wt: 435.59 g/mol
InChI Key: XUGKISOGTYVYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vivianite is a mineral with formula of Fe2+3(PO4)2·8H2O. The IMA symbol is Viv.

Properties

CAS No.

14567-67-0

Molecular Formula

Fe3H14O12P2+6

Molecular Weight

435.59 g/mol

IUPAC Name

iron(2+);phosphoric acid;tetrahydrate

InChI

InChI=1S/3Fe.2H3O4P.4H2O/c;;;2*1-5(2,3)4;;;;/h;;;2*(H3,1,2,3,4);4*1H2/q3*+2;;;;;;

InChI Key

XUGKISOGTYVYEG-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.[Fe+2].[Fe+2].[Fe+2]

Origin of Product

United States

Foundational & Exploratory

Vivianite: A Comprehensive Technical Guide to its Chemical Formula and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vivianite, a hydrated iron(II) phosphate (B84403) mineral, is of significant interest across various scientific disciplines, including geochemistry, materials science, and potentially pharmacology, due to its unique structural properties and reactivity. This technical guide provides an in-depth analysis of the chemical formula and crystal structure of this compound, compiled from crystallographic and analytical data.

Chemical Composition

The ideal chemical formula for this compound is Fe₃(PO₄)₂·8H₂O .[1][2][3][4] This formula indicates that the molecule is composed of three ferrous iron (Fe²⁺) atoms, two phosphate (PO₄³⁻) groups, and eight water (H₂O) molecules. However, natural this compound samples can exhibit some chemical variability. Small amounts of other divalent cations, such as manganese (Mn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺), may substitute for iron in the crystal structure.[5]

Crystal Structure

This compound crystallizes in the monoclinic crystal system, belonging to the prismatic (2/m) crystal class.[2][3][5][6] The space group is designated as C2/m .[5]

The fundamental structure of this compound consists of sheets of linked polyhedra.[5][7] These sheets are formed by chains of octahedra and tetrahedra.[5][7] Specifically, there are two distinct coordination environments for the iron atoms:

  • One iron atom is octahedrally coordinated to four water molecules and two oxygen atoms from the phosphate groups.[5][7]

  • The other two iron atoms are also in octahedral coordination, but with two water molecules and four oxygen atoms from the phosphate groups.[5][7]

The phosphate groups exist as isolated tetrahedra (PO₄³⁻).[5][7] These sheets are perpendicular to the 'a' crystal axis and are held together by weak hydrogen bonds.[5][8] This weak bonding between the sheets explains the perfect cleavage of this compound on the {010} plane.[5][7]

Crystallographic Data

The unit cell parameters for this compound have been determined by various studies, with slight variations in the reported values. A summary of this data is presented in the table below.

ParameterValue RangeRepresentative ValueSource
a 10.024 - 10.1518 Å10.086 Å[5][9]
b 13.41 - 13.494 Å13.441 Å[5][10]
c 4.687 - 4.7998 Å4.703 Å[5][9]
β 102.30° - 104.816°104.27°[5][9]
Z 22[5]

Note: The representative values are commonly cited, but variations exist depending on the specific sample and analytical conditions.

Experimental Protocols

The determination of the chemical formula and crystal structure of this compound involves a combination of analytical techniques.

Chemical Composition Analysis

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a widely used technique for determining the elemental composition of this compound.[8][11][12]

  • Sample Preparation: A known mass of the this compound sample is digested in a strong acid, typically 6 M HCl, to bring the elements into solution.[8]

  • Analysis: The resulting solution is introduced into the plasma, which excites the atoms of the different elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample. This allows for the precise quantification of iron, phosphorus, and any substituting cations.[8][12]

Crystal Structure Determination

X-ray Diffraction (XRD): This is the primary method used to determine the crystal structure and unit cell parameters of this compound.[3][8][11]

  • Sample Preparation: A powdered, homogenous sample of this compound is prepared.[11]

  • Data Collection: The powdered sample is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice of the this compound at specific angles, which are dependent on the arrangement of atoms in the crystal. The diffracted X-rays are detected and their intensities are recorded as a function of the diffraction angle (2θ).[11]

  • Data Analysis: The resulting diffraction pattern is a unique "fingerprint" of the mineral. The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions, crystal system, and space group. Further analysis, known as structure refinement, can be performed to determine the precise atomic positions within the unit cell.[9][10]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): This technique is used to examine the morphology of this compound crystals and to perform semi-quantitative elemental analysis on a micro-scale.[11][13]

  • Sample Preparation: this compound crystals or fragments are mounted on a sample holder and often coated with a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.[13]

  • Analysis: A focused beam of electrons is scanned across the sample surface. This interaction generates various signals, including secondary electrons for imaging the surface topography and characteristic X-rays for elemental analysis. The energy of the emitted X-rays is specific to each element, allowing for the identification and relative quantification of the elements present in a specific area of the sample.[11][13]

Visualizations

This compound Crystal Structure Logical Relationship

vivianite_structure Fe1 Fe(1) Octahedron (4 H₂O, 2 O) Sheet Polyhedral Sheets Fe1->Sheet form Fe2 Fe(2) Octahedron (2 H₂O, 4 O) Fe2->Sheet form PO4 PO₄ Tetrahedron PO4->Sheet form Crystal This compound Crystal (Monoclinic, C2/m) Sheet->Crystal stack via HBonds Hydrogen Bonds HBonds->Crystal hold sheets

Caption: Logical relationship of the core components of the this compound crystal structure.

Experimental Workflow for this compound Characterization

vivianite_workflow Sample This compound Sample Grinding Grinding/ Powdering Sample->Grinding AcidDigest Acid Digestion (e.g., 6 M HCl) Sample->AcidDigest SEM SEM-EDX Sample->SEM XRD X-ray Diffraction (XRD) Grinding->XRD ICPAES ICP-AES / ICP-OES AcidDigest->ICPAES ChemComp Chemical Composition (Fe, P, etc.) ICPAES->ChemComp StrucDet Crystal Structure (Unit Cell, Space Group) XRD->StrucDet Morphology Morphology & Microanalysis SEM->Morphology

Caption: Experimental workflow for the chemical and structural characterization of this compound.

References

An In-depth Technical Guide to the Mineral Vivianite: Properties and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vivianite (Fe²⁺₃(PO₄)₂·8H₂O) is a hydrated ferrous phosphate (B84403) mineral of significant interest across various scientific disciplines due to its unique physicochemical properties and its role in phosphorus and iron biogeochemical cycling. This technical guide provides a comprehensive overview of the mineralogical properties of this compound, including its crystallography, chemical composition, and physical and optical characteristics. Detailed experimental protocols for the identification and characterization of this compound are presented, catering to the needs of researchers in mineralogy, geochemistry, and materials science. This document aims to serve as a foundational resource for the scientific community, facilitating a deeper understanding of this compound and its potential applications.

Introduction

This compound is a secondary mineral that typically forms in anoxic and phosphate-rich environments such as sedimentary deposits, peat bogs, and the oxidized zones of ore deposits.[1][2] Its most striking characteristic is its rapid color change upon exposure to air, from colorless or pale green to a deep blue or greenish-blue.[3][4] This is a result of the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) within the crystal structure.[3][5] The mineral is named after John Henry Vivian, the English mineralogist who discovered it.[4][6]

Mineralogical Properties of this compound

The fundamental properties of this compound are summarized in the following tables, providing a quantitative basis for its identification and characterization.

Crystallographic Data

This compound crystallizes in the monoclinic crystal system.[2] Its crystal structure consists of sheets of linked FeO₆ octahedra and PO₄ tetrahedra, which accounts for its perfect cleavage.[7]

PropertyValue
Crystal SystemMonoclinic[2]
Space GroupC2/m[4]
Unit Cell Parametersa ≈ 10.08 Å, b ≈ 13.44 Å, c ≈ 4.70 Å; β ≈ 104.3°[8]
Chemical Composition

The ideal chemical formula for this compound is Fe²⁺₃(PO₄)₂·8H₂O.[2] However, substitutions of other divalent cations for iron are common, leading to variations in its composition.

ElementWeight % (Ideal)Common Substitutions
FeO42.97%Mn²⁺, Mg²⁺, Ca²⁺[7]
P₂O₅28.31%-
H₂O28.72%-
Physical Properties

This compound is a relatively soft mineral with a low specific gravity.[7] Its physical properties are key indicators for preliminary identification.

PropertyValue
Mohs Hardness1.5 - 2[7]
Specific Gravity2.67 - 2.69[4]
CleavagePerfect on {010}[4][7]
FractureFibrous[8]
TenacitySectile, flexible in thin laminae[7]
LusterVitreous to pearly on cleavage surfaces, can be dull or earthy[8]
StreakColorless to bluish-white, darkens on exposure[8]
Optical Properties

The optical properties of this compound are distinctive, particularly its strong pleochroism which becomes more intense with oxidation.

PropertyValue
Optical ClassBiaxial (+)[7]
Refractive Indicesnα = 1.579 - 1.616, nβ = 1.602 - 1.656, nγ = 1.629 - 1.675[8]
Birefringence0.050 - 0.059[8]
PleochroismStrong: X = deep blue, Y = pale yellowish-green, Z = pale yellowish-green[7]

Experimental Protocols for Identification and Characterization

Accurate identification and detailed characterization of this compound require a combination of analytical techniques. The following sections outline the standard experimental protocols.

X-ray Diffraction (XRD)

XRD is the primary method for determining the crystal structure of this compound.

Methodology:

  • Sample Preparation: A small, powdered sample of the mineral is prepared to ensure random orientation of the crystallites.

  • Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5-70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is compared with a standard reference pattern for this compound (e.g., from the Crystallography Open Database) to confirm its identity and determine unit cell parameters.[9][10]

Electron Probe Microanalysis (EPMA)

EPMA is used to determine the quantitative chemical composition of this compound.[11][12]

Methodology:

  • Sample Preparation: A polished thin section or a grain mount of the this compound sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

  • Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS) is used.

  • Analysis: The sample is bombarded with a focused electron beam (typically 15-20 kV accelerating voltage and 10-20 nA beam current). The characteristic X-rays emitted from the sample are measured by the WDS and compared to those from known standards to determine the concentrations of constituent elements.[13][14]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify this compound and study its molecular structure.[15][16]

Methodology:

  • Instrumentation: A micro-Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Analysis: The laser is focused on the this compound sample, and the scattered light is collected and analyzed. The resulting Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the phosphate (PO₄)³⁻ groups and water molecules in the this compound structure.[17][18] The most intense Raman band for this compound is typically observed around 950 cm⁻¹, which is assigned to the symmetric stretching vibration of the PO₄ group.[16]

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly useful for determining the oxidation state and coordination environment of iron in this compound.[19][20]

Methodology:

  • Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source is used.

  • Analysis: The powdered this compound sample is exposed to the gamma rays from the source, and the absorption spectrum is recorded. The spectrum is then fitted with a combination of quadrupole doublets corresponding to Fe²⁺ and Fe³⁺ in different crystallographic sites.[21][22] This allows for the quantification of the degree of oxidation in the this compound sample.[20]

Thermogravimetric Analysis (TGA)

TGA is used to study the dehydration and thermal stability of this compound.[23][24]

Methodology:

  • Instrumentation: A thermogravimetric analyzer is used.

  • Analysis: A small amount of the this compound sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is monitored as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules from the this compound structure.[25][26]

Identification of this compound

The identification of this compound involves a combination of field observations and laboratory analyses.

Field Identification

In the field, this compound can often be identified by its characteristic deep blue to green color, low hardness, and perfect cleavage.[7][8] It is frequently found in association with organic material, such as fossil shells and bones, in sedimentary environments.[3] Associated minerals can include pyrite, goethite, and siderite.[1]

Laboratory Identification Workflow

A systematic workflow for the definitive identification of this compound in the laboratory is presented below.

Vivianite_Identification_Workflow Sample Suspected this compound Sample Visual_Inspection Visual Inspection (Color, Luster, Habit) Sample->Visual_Inspection Physical_Tests Physical Tests (Hardness, Streak, Cleavage) Visual_Inspection->Physical_Tests Preliminary ID XRD X-ray Diffraction (XRD) Physical_Tests->XRD Proceed to analysis EPMA Electron Probe Microanalysis (EPMA) XRD->EPMA Further Characterization Confirmed This compound Confirmed XRD->Confirmed Positive Match Not_Confirmed Not this compound XRD->Not_Confirmed No Match Raman Raman Spectroscopy EPMA->Raman Mossbauer Mössbauer Spectroscopy Raman->Mossbauer Mossbauer->Confirmed

Caption: Laboratory workflow for the identification of this compound.

Formation Environment and Alteration

Understanding the geochemical conditions of this compound formation is crucial for its identification and for interpreting its presence in various geological settings.

Formation Environment and Alteration

This compound typically forms in anoxic, reducing environments with a circumneutral pH and high concentrations of dissolved phosphate and ferrous iron.[5] These conditions are often met in waterlogged soils, the sediments of lakes and marine systems, and in association with decaying organic matter.[1][27] The formation of this compound plays a significant role in the sequestration of phosphorus in these environments.

Vivianite_Formation cluster_conditions Geochemical Conditions cluster_sources Sources Anoxic Anoxic Conditions (Low Oxygen) Reducing Reducing Environment (Negative Eh) Anoxic->Reducing This compound This compound Precipitation Fe₃(PO₄)₂·8H₂O Reducing->this compound Neutral_pH Circumneutral pH Neutral_pH->this compound High_Fe High Dissolved Fe²⁺ High_Fe->this compound High_P High Dissolved PO₄³⁻ High_P->this compound Organic_Matter Decaying Organic Matter Organic_Matter->High_P Iron_Minerals Reductive Dissolution of Iron (Oxyhydr)oxides Iron_Minerals->High_Fe

Caption: Key factors influencing the formation of this compound.

Upon exposure to oxidizing conditions, this compound alters, leading to a change in color and mineralogy. The initial oxidation product is often metathis compound, and with further oxidation, it can transform into amorphous iron(III) phosphates like santabarbaraite.[5][28]

Conclusion

This compound is a mineral with distinctive properties that make it both a subject of scientific curiosity and an important indicator of geochemical processes. This guide has provided a detailed overview of its characteristics and the experimental methodologies required for its rigorous identification and analysis. The data and protocols presented herein are intended to support further research into the fundamental properties and potential applications of this fascinating mineral.

References

Geochemical Conditions for Vivianite Precipitation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the core geochemical and microbial conditions governing the precipitation of vivianite.

This compound, a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), is of growing interest in various scientific fields, from environmental remediation and nutrient cycling to potential applications in drug delivery and materials science. Its formation is a complex process governed by a specific set of geochemical conditions. This technical guide provides a comprehensive overview of these conditions, detailed experimental protocols for its study, and visual representations of the key pathways involved.

Core Geochemical Parameters for this compound Precipitation

The formation of this compound is primarily controlled by the interplay of several key geochemical parameters. These include the concentrations of ferrous iron and phosphate, pH, and the redox potential of the environment.

Key Abiotic Factors:

  • Anoxic/Reducing Conditions: this compound precipitation is strictly limited to anoxic environments where ferrous iron (Fe²⁺) is stable.[1] In the presence of oxygen, Fe²⁺ is rapidly oxidized to ferric iron (Fe³⁺), which leads to the formation of more insoluble ferric phosphates (e.g., strengite) or iron (oxyhydr)oxides, preventing this compound formation.[1]

  • pH: The optimal pH range for this compound precipitation is generally considered to be circumneutral, typically between 6.0 and 9.0.[2][3][4] Within this range, the solubility of this compound is low, favoring its precipitation from solution.[1][5][6] At pH values below 5, this compound becomes significantly more soluble, and its formation is inhibited.[1][3]

  • Iron and Phosphate Concentrations: The precipitation of this compound is contingent upon the supersaturation of the solution with respect to ferrous iron and phosphate ions. The theoretical stoichiometric molar ratio of Fe:P in this compound is 1.5.[7] Studies have shown that this compound formation is favorable when the dissolved Fe:P molar ratio is around this value.[7] The necessary concentrations for precipitation are dictated by the mineral's solubility product.

Table 1: Quantitative Geochemical Parameters for this compound Precipitation

ParameterValue/RangeReference(s)
Solubility Product (pKsp) 35.79 ± 0.09[8]
36.0 ± 0.1[6]
29.97 (1.07 x 10⁻³⁰)[9]
Optimal pH Range 6.0 - 9.0[3][4][10]
5.5 - 6.0[11]
7.0 - 9.0[3]
Redox Potential (Eh) 50 to 150 mV[7][12]
Optimal Fe:P Molar Ratio ~1.5[7][11]
Saturation Index (SI) > 4[11][13]

The Role of Microbial Activity

Microbial processes can significantly influence the geochemical conditions, thereby promoting this compound formation. Dissimilatory iron-reducing bacteria (DIRB), such as Geobacter sulfurreducens and Shewanella oneidensis, play a crucial role.[2][6]

These bacteria utilize ferric iron (Fe³⁺) from minerals like ferrihydrite and goethite as an electron acceptor for the oxidation of organic matter, leading to the release of ferrous iron (Fe²⁺) into the solution.[2][14] This process, coupled with the release of phosphate that is often adsorbed to these iron oxides, creates localized supersaturation and triggers this compound precipitation.[14]

microbial_vivianite_formation cluster_sediment Sediment/Anoxic Environment Fe(III) (oxyhydr)oxides Fe(III) (oxyhydr)oxides Fe2_aq Fe²⁺ (aq) Fe(III) (oxyhydr)oxides->Fe2_aq Reduction PO4_ads Adsorbed PO₄³⁻ Fe(III) (oxyhydr)oxides->PO4_ads Contains Organic_Matter Organic_Matter DIRB Dissimilatory Iron-Reducing Bacteria (e.g., Geobacter) Organic_Matter->DIRB Electron Donor DIRB->Fe(III) (oxyhydr)oxides Mediates This compound This compound Fe₃(PO₄)₂·8H₂O Fe2_aq->this compound Precipitation PO4_aq PO₄³⁻ (aq) PO4_ads->PO4_aq Release PO4_aq->this compound Precipitation experimental_workflow cluster_abiotic Abiotic Synthesis cluster_biotic Biotic Synthesis cluster_analysis Product Characterization A1 Prepare Fe²⁺ and PO₄³⁻ Solutions in Anoxic Chamber A2 Mix Solutions (P/Fe = 2:3) A1->A2 A3 Adjust pH to 7.0 with NaOH A2->A3 A4 Age Suspension for 24h A3->A4 A5 Wash and Collect Precipitate A4->A5 C1 X-Ray Diffraction (XRD) (Crystal Structure) A5->C1 C2 Scanning Electron Microscopy (SEM) (Morphology) A5->C2 B1 Prepare Anoxic Medium (Fe³⁺, PO₄³⁻, Acetate) B2 Inoculate with Geobacter sulfurreducens B1->B2 B3 Incubate in Dark B2->B3 B4 Monitor Fe²⁺ and PO₄³⁻ Concentrations B3->B4 B5 Characterize Solid Product (XRD, SEM) B4->B5 B5->C1 B5->C2 C3 Energy Dispersive X-ray Spectroscopy (EDS) (Elemental Composition) C2->C3

References

A Comparative Analysis of Vivianite Occurrence in Freshwater and Marine Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vivianite, a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), plays a crucial role in the biogeochemical cycling of phosphorus (P), a key limiting nutrient in many ecosystems. Its formation and stability in aquatic sediments directly impact P bioavailability, with significant implications for eutrophication, primary productivity, and long-term P sequestration. This technical guide provides a comprehensive analysis of this compound occurrence in freshwater versus marine environments, detailing the distinct geochemical conditions that govern its formation, stability, and abundance. This document summarizes key quantitative data, provides detailed experimental protocols for this compound characterization, and presents visual representations of the core geochemical pathways involved.

Introduction

The sequestration of phosphorus in sediments is a critical process for controlling water quality and understanding global nutrient cycles. This compound has emerged as a significant sink for P, particularly in anoxic environments where ferrous iron (Fe²⁺) is abundant.[1] The formation of this compound effectively removes dissolved phosphate from the porewater, locking it into a crystalline structure that can be stable over geological timescales.[2] However, the prevalence and formation mechanisms of this compound differ substantially between freshwater and marine systems due to fundamental differences in their geochemistry, particularly with respect to sulfate (B86663) and sulfide (B99878) concentrations. Understanding these differences is paramount for predicting P dynamics in various aquatic settings and for developing strategies for P management and recovery.

Geochemical Controls on this compound Formation: Freshwater vs. Marine Environments

The precipitation of this compound is fundamentally controlled by the saturation state of the porewater with respect to Fe²⁺ and phosphate (PO₄³⁻). However, the interplay of various biogeochemical processes dictates the availability of these key ions and ultimately determines whether this compound will form.

Freshwater Environments

Freshwater systems, such as lakes and rivers, are often characterized by low sulfate concentrations.[3] This key feature allows for the accumulation of high concentrations of dissolved Fe²⁺ in anoxic sediments, as there is insufficient sulfide to precipitate all the available iron as iron sulfides (e.g., pyrite, mackinawite).[4]

Key characteristics favoring this compound formation in freshwater environments include:

  • Anoxic Conditions: The absence of oxygen is a prerequisite for the presence of dissolved Fe²⁺.

  • High Iron Availability: Abundant iron oxides in the sediment serve as a source of Fe²⁺ upon microbial reduction.

  • Low Sulfide Concentrations: Limited sulfate availability restricts the activity of sulfate-reducing bacteria, preventing the quantitative removal of Fe²⁺ as iron sulfides. A sedimentary molar S:Fe ratio of less than 1.1 is often indicative of conditions favorable for this compound formation.[3][5]

  • Phosphate Source: Decomposition of organic matter and desorption from iron oxides under reducing conditions release phosphate into the porewater.[2]

  • Microbial Activity: Dissimilatory iron-reducing bacteria (DIRB) play a pivotal role in reducing Fe(III) to Fe(II), thereby providing the necessary dissolved iron for this compound precipitation.

Marine Environments

In contrast to freshwater systems, marine environments typically have high sulfate concentrations. This leads to active sulfate reduction in anoxic sediments, resulting in the production of significant amounts of sulfide. Sulfide readily reacts with dissolved Fe²⁺ to form iron sulfides, which can limit the availability of iron for this compound formation.[4]

Despite this, this compound is increasingly recognized as an important P sink in specific marine settings, particularly in coastal and deep-sea sediments rich in methane (B114726).[6][7] The key to this compound formation in these environments lies in the spatial separation of iron and sulfide chemistry, often linked to the Sulfate-Methane Transition Zone (SMTZ) .[6][8]

Key characteristics favoring this compound formation in marine environments include:

  • Anoxic and Methanic Sediments: High rates of organic matter deposition lead to the depletion of oxygen and sulfate, and the onset of methanogenesis.

  • Sulfate-Methane Transition Zone (SMTZ): This is the sediment depth where sulfate diffusing from the overlying water is consumed by the anaerobic oxidation of methane (AOM).[6][8] Above the SMTZ, sulfate reduction dominates, and sulfide is abundant. Below the SMTZ, sulfate is depleted, allowing dissolved Fe²⁺ to accumulate.

  • Anaerobic Oxidation of Methane (AOM): AOM coupled to the reduction of iron oxides (Fe-AOM) below the SMTZ can be a significant source of Fe²⁺.[6][8]

  • Phosphate Diffusion: Phosphate released from organic matter degradation in the upper sediment layers can diffuse downwards to the iron-rich, sulfide-poor zone below the SMTZ, leading to this compound precipitation.[1]

Quantitative Data on this compound Occurrence

The following tables summarize key quantitative data on this compound occurrence and associated geochemical parameters in representative freshwater and marine environments.

Table 1: this compound Abundance and Geochemical Parameters in Freshwater Sediments

LocationThis compound Abundance (% of Total P)Fe:P Molar Ratio (in this compound-rich layers)S:Fe Molar Ratio (in this compound-rich layers)Porewater PO₄³⁻ (µM)Porewater Fe²⁺ (µM)Reference(s)
Lake Groß-Glienicke, Germany~20%1.49 ± 0.1< 1.1VariableVariable[2][3][9]
Lake Arendsee, Germany45.7 ± 19.9%1.8< 1.1VariableVariable[5][10]
Lower Havel River, Germany10.7 ± 2.6%2.5< 1.1VariableVariable[5][10]
Lake Towuti, IndonesiaPresent (large nodules)VariableLow0.15 - 0.6217 - 278[11]

Table 2: this compound Abundance and Geochemical Parameters in Marine Sediments

LocationThis compound Abundance (wt% of sediment)Fe:P Molar Ratio (in this compound)S:Fe Molar Ratio (in this compound zone)Porewater SO₄²⁻ (mM)Porewater CH₄ (mM)Reference(s)
Bothnian Sea40-50% of total P burial0.82 - 0.86Variable (below SMTZ)Depleted below SMTZHigh[7][12]
Chesapeake BayUp to 50% of total P sequestrationVariableLow in this compound zonesVariableHigh[13]
South China Sea0.002 - 0.158 wt%0.83Variable (below SMTZ)Depleted below SMTZHigh[6][8][14]
Intertidal Flats, Elbe EstuaryUp to 72% of P pool in experimental setups~1.5 (dissolved)≤ 1.1VariableNot reported[13][15]

Experimental Protocols for this compound Characterization

Accurate identification and quantification of this compound in complex sediment matrices require a combination of analytical techniques. Below are detailed methodologies for key experiments.

Modified Sequential Phosphorus Extraction for this compound Quantification

This protocol is adapted from established methods to specifically quantify this compound-bound phosphorus (this compound-P).

Objective: To differentiate and quantify various forms of phosphorus in sediments, with a specific step to isolate this compound-P.

Materials:

  • Fresh or freeze-dried sediment samples

  • Centrifuge and centrifuge tubes

  • Shaker

  • Reagents:

    • 1 M MgCl₂

    • 0.3 M Sodium Citrate (B86180) + 1 M Sodium Bicarbonate (CDB) solution

    • Sodium Dithionite (solid)

    • 0.1 M NaOH

    • 1 M HCl

    • This compound extraction solution: 0.2 M sodium citrate and 0.1 M ascorbic acid

    • Reagents for phosphate analysis (e.g., molybdenum blue method)

Procedure:

  • Sample Preparation: Weigh approximately 0.5 g of wet sediment or 0.1 g of dry sediment into a 50 mL centrifuge tube.

  • Step I: Loosely bound P:

    • Add 25 mL of 1 M MgCl₂.

    • Shake for 2 hours.

    • Centrifuge and collect the supernatant for P analysis.

    • Wash the residue with deionized water.

  • Step II: this compound-P:

    • Add 25 mL of the this compound extraction solution (0.2 M sodium citrate and 0.1 M ascorbic acid).

    • Shake for 4 hours in the dark.

    • Centrifuge and collect the supernatant for P analysis.

    • Wash the residue.

  • Step III: Fe-bound P (reductant-soluble P):

    • Add 25 mL of CDB solution and 0.5 g of sodium dithionite.

    • Shake for 8 hours.

    • Centrifuge and collect the supernatant for P analysis.

    • Wash the residue.

  • Step IV: Al- and non-apatite inorganic P:

    • Add 25 mL of 0.1 M NaOH.

    • Shake for 16 hours.

    • Centrifuge and collect the supernatant for P analysis.

    • Wash the residue.

  • Step V: Ca-bound P (apatite):

    • Add 25 mL of 1 M HCl.

    • Shake for 24 hours.

    • Centrifuge and collect the supernatant for P analysis.

  • Phosphorus Analysis: Analyze the phosphorus concentration in each supernatant using a standard colorimetric method (e.g., molybdenum blue).

Powder X-Ray Diffraction (XRD) for Mineral Identification

Objective: To identify the crystalline phases present in the sediment, including this compound.

Procedure:

  • Sample Preparation:

    • Freeze-dry the sediment sample.

    • Gently grind the sample to a fine powder (< 50 µm) using an agate mortar and pestle to ensure random orientation of crystallites.

    • Mount the powdered sample onto a sample holder.

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation.

    • Set the operating voltage and current (e.g., 40 kV and 40 mA).

    • Define the scanning range (e.g., 5-70° 2θ) and step size (e.g., 0.02°).

  • Data Collection:

    • Perform the XRD scan.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the mineral phases by comparing the diffraction peaks with a reference database (e.g., the International Centre for Diffraction Data - ICDD). Key this compound peaks are typically observed at approximately 11.2°, 13.2°, 18.2°, and 26.9° 2θ for Cu Kα radiation.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To visualize the morphology of this compound crystals and determine their elemental composition.

Procedure:

  • Sample Preparation:

    • Mount a small amount of the sediment sample or isolated this compound crystals onto an aluminum stub using carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

  • SEM Imaging:

    • Insert the sample into the SEM chamber.

    • Use an accelerating voltage of 15-20 kV.

    • Obtain secondary electron (SE) or backscattered electron (BSE) images to observe the morphology and crystal habit of this compound (often appearing as lath-like or rosette-shaped aggregates).

  • EDS Analysis:

    • Select a point or area of interest on a this compound crystal.

    • Acquire the EDS spectrum to identify the elements present and their relative abundance. A typical this compound spectrum will show strong peaks for iron (Fe), phosphorus (P), and oxygen (O).

Mössbauer Spectroscopy for Iron Speciation

Objective: To determine the valence state (Fe²⁺ vs. Fe³⁺) and coordination environment of iron in the sediment, which is particularly useful for confirming the presence of this compound.

Procedure:

  • Sample Preparation:

    • The sample should be in a solid, powdered form. The optimal thickness depends on the iron concentration.

  • Data Acquisition:

    • The sample is placed between a ⁵⁷Co source and a detector.

    • The source is oscillated to vary the energy of the gamma rays via the Doppler effect.

    • The transmission of gamma rays through the sample is measured as a function of the source velocity.

    • Measurements are often performed at cryogenic temperatures (e.g., 77 K or 4.2 K) to resolve spectral features.

  • Spectral Analysis:

    • The resulting Mössbauer spectrum is fitted with a model that includes different iron species.

    • This compound is characterized by two distinct Fe²⁺ quadrupole doublets corresponding to the two different iron sites in its crystal structure. The isomer shift (IS) and quadrupole splitting (QS) parameters are characteristic of this compound.

Geochemical Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key geochemical pathways leading to this compound formation and a typical experimental workflow for its characterization.

This compound Formation Pathways

Vivianite_Formation cluster_freshwater Freshwater Environment (Low Sulfate) cluster_marine Marine Environment (High Sulfate & Methane) OM_FW Organic Matter PO4_FW PO₄³⁻ (aq) OM_FW->PO4_FW Decomposition FeIII_FW Fe(III) Oxides FeII_FW Fe²⁺ (aq) FeIII_FW->FeII_FW Reduction by DIRB DIRB Dissimilatory Iron Reducing Bacteria Vivianite_FW This compound Fe₃(PO₄)₂·8H₂O FeII_FW->Vivianite_FW PO4_FW->Vivianite_FW OM_M Organic Matter PO4_M PO₄³⁻ (aq) OM_M->PO4_M Decomposition Sulfate SO₄²⁻ Sulfide H₂S Sulfate->Sulfide Reduction by SRB Methane CH₄ AOM Anaerobic Methane Oxidation Methane->AOM FeIII_M Fe(III) Oxides FeII_M Fe²⁺ (aq) (Below SMTZ) FeIII_M->FeII_M Reduction by AOM SRB Sulfate Reducing Bacteria FeS Iron Sulfides Sulfide->FeS FeII_M->FeS Limited by Sulfide (Above SMTZ) Vivianite_M This compound Fe₃(PO₄)₂·8H₂O FeII_M->Vivianite_M Precipitation PO4_M->Vivianite_M Precipitation

Caption: Geochemical pathways of this compound formation in freshwater vs. marine environments.

Experimental Workflow for this compound Characterization

Vivianite_Workflow start Sediment Sample Collection subsample Sub-sampling for different analyses start->subsample seq_ext Sequential P Extraction subsample->seq_ext xrd XRD Analysis subsample->xrd sem_eds SEM-EDS Analysis subsample->sem_eds mossbauer Mössbauer Spectroscopy subsample->mossbauer quant This compound Quantification (% of Total P) seq_ext->quant id Mineral Identification xrd->id morph_comp Morphology & Elemental Composition sem_eds->morph_comp fe_spec Iron Speciation (Fe²⁺/Fe³⁺) mossbauer->fe_spec data_integration Data Integration & Interpretation quant->data_integration id->data_integration morph_comp->data_integration fe_spec->data_integration

Caption: Experimental workflow for the comprehensive characterization of this compound in sediments.

Conclusion

The occurrence of this compound in aquatic sediments is a tale of two environments. In freshwater systems, low sulfate concentrations create an ideal niche for this compound to form and become a dominant phosphorus sink, provided there are sufficient inputs of iron and organic matter. In marine systems, the high availability of sulfate generally favors the formation of iron sulfides over this compound. However, in methane-rich environments, the unique geochemistry of the sulfate-methane transition zone allows for this compound formation below the zone of active sulfidization, highlighting the critical role of AOM in driving this process.

The methodologies outlined in this guide provide a robust framework for the identification, quantification, and characterization of this compound. A multi-technique approach, combining wet chemical extractions with spectroscopic and microscopic analyses, is essential for accurately assessing the role of this compound in phosphorus cycling. For researchers and professionals in environmental science and related fields, a thorough understanding of the factors controlling this compound formation is crucial for predicting nutrient dynamics, managing water quality, and exploring the potential for phosphorus recovery from waste streams.

References

Vivianite as a Paleoclimate Proxy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vivianite, a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), is emerging as a significant proxy for reconstructing past environmental conditions. Its formation is intrinsically linked to anoxic and reducing environments, making it a sensitive indicator of historical biogeochemical processes within sedimentary archives. This technical guide provides a comprehensive overview of the core principles underlying the use of this compound in paleoclimate studies. It details the mechanisms of its formation, outlines methodologies for its analysis, presents available quantitative data, and explores its potential to unlock high-resolution records of past climate dynamics. The document is intended to serve as a foundational resource for researchers seeking to utilize this promising geochemical tool.

Introduction: The Significance of this compound in Paleoclimate Research

Paleoclimatology relies on proxies—indirect indicators preserved in the geological record—to reconstruct past climatic conditions.[1] The mineral this compound offers a unique window into anoxic and iron-rich paleoenvironments, which are often undersampled by traditional proxies.[2] The presence, abundance, and chemical composition of this compound in sediment cores can provide valuable insights into past oxygen levels, pH, and the cycling of crucial nutrients like phosphorus and iron.[3]

This compound typically forms in waterlogged soils, as well as in the anoxic sediments of lakes and marine environments.[2][4] Its precipitation is favored in settings with high concentrations of dissolved ferrous iron (Fe²⁺) and phosphate (PO₄³⁻), often mediated by microbial activity associated with the decomposition of organic matter.[2][4] As such, layers of this compound within a sediment core can signify periods of anoxia and specific biogeochemical regimes, offering clues to past lake stratification, oceanic deoxygenation events, and shifts in terrestrial runoff and nutrient loading.

Geochemical Principles of this compound Formation and Preservation

The formation of this compound is governed by a precise set of geochemical conditions. Understanding these controls is paramount for the accurate interpretation of this compound as a paleoclimate proxy.

2.1. Formation Pathways

This compound precipitates from porewaters supersaturated with respect to ferrous iron and phosphate.[2] This process is often initiated by the microbial reduction of ferric iron (Fe³⁺) from iron oxides and hydroxides, which releases Fe²⁺ into the porewater.[2] Simultaneously, the decomposition of organic matter releases phosphate. When the concentrations of these two species exceed the solubility product of this compound, precipitation occurs. The overall chemical reaction can be summarized as:

3Fe²⁺ + 2PO₄³⁻ + 8H₂O → Fe₃(PO₄)₂·8H₂O

The formation can proceed through an initial amorphous ferrous phosphate precursor phase.[5] Studies have shown that this compound can form within weeks in favorable sedimentary environments.[5]

2.2. Environmental Controls

Several key environmental factors influence the formation and preservation of this compound:

  • Redox Conditions: Strictly anoxic and reducing conditions are necessary to maintain iron in its ferrous (Fe²⁺) state. The presence of oxygen will lead to the oxidation of Fe²⁺ to Fe³⁺, inhibiting this compound formation and promoting the precipitation of iron oxides.[6]

  • Sulfide (B99878) Concentrations: In environments with high sulfate (B86663) concentrations, microbial sulfate reduction can lead to the production of sulfide (S²⁻). Sulfide readily reacts with Fe²⁺ to form iron sulfides (e.g., pyrite), which can outcompete this compound for available ferrous iron.[2]

  • pH: this compound is most stable under circumneutral pH conditions (approximately 6 to 9).[7]

  • Availability of Iron and Phosphorus: The relative abundance of reactive iron and phosphorus is a critical control. High inputs of both from terrestrial weathering or internal recycling within a water body can promote this compound formation.[2]

  • Organic Matter: The presence of decaying organic matter fuels microbial iron reduction, a key step in releasing Fe²⁺ for this compound precipitation.[2]

2.3. Isotopic Fractionation: The Core of the Paleoclimate Proxy

The isotopic composition of this compound, particularly of oxygen (δ¹⁸O) in the phosphate radical and hydrogen (δD) in its structural water, holds the key to its utility as a quantitative paleoclimate proxy.

  • Oxygen Isotopes (δ¹⁸O) in Phosphate: The δ¹⁸O of the phosphate molecule in this compound is theoretically in equilibrium with the δ¹⁸O of the ambient water from which it precipitated. This relationship is temperature-dependent, offering the potential to reconstruct past water temperatures.[8] The general paleotemperature equation for phosphates is: T(°C) = A - B(δ¹⁸Ophosphate - δ¹⁸Owater) Where A and B are empirically derived constants.

  • Hydrogen Isotopes (δD) in Structural Water: The eight water molecules within the this compound crystal structure incorporate the hydrogen isotopic signature of the ambient water at the time of formation. The δD of meteoric water is related to air temperature and the hydrological cycle. Therefore, analyzing the δD of this compound's hydration water could provide insights into past hydrological conditions and temperature.

  • Iron Isotopes (δ⁵⁶Fe): Iron isotopes in this compound can provide information about the source of the iron and the biogeochemical processes involved in its cycling. For example, negative δ⁵⁶Fe values in this compound from Lake Towuti, Indonesia, have been interpreted as the incorporation of isotopically light Fe²⁺ derived from the microbial reduction of iron oxides.[4]

Quantitative Data from this compound Analyses

The application of this compound as a widespread quantitative paleoclimate proxy is still a developing field. However, existing studies on its elemental and iron isotope composition provide a framework for its potential. The following tables summarize representative quantitative data from the literature.

Table 1: Elemental Composition of this compound from Various Sedimentary Environments

LocationEnvironmentFeO (wt%)P₂O₅ (wt%)MnO (wt%)MgO (wt%)Reference
Kerch PeninsulaLagoonal Sediments34.12 - 42.9727.18 - 28.73<0.3 - 5.19<0.3 - 2.65[5]
Bothnian SeaCoastal Sediments--~4 - 8-[9]

Note: The elemental composition can be influenced by the substitution of other divalent cations like Mn²⁺ and Mg²⁺ for Fe²⁺ in the crystal structure.

Table 2: Iron Isotope Composition of this compound

LocationSediment Depth (m)δ⁵⁶Fe (‰)InterpretationReference
Lake Towuti, Indonesia23-0.52, -0.44Incorporation of isotopically light Fe²⁺ from microbial iron reduction[4]
Lake Towuti, Indonesia36-0.61Incorporation of isotopically light Fe²⁺ from microbial iron reduction[4]
Lake Towuti, Indonesia46-0.39, -0.46Incorporation of isotopically light Fe²⁺ from microbial iron reduction[4]

Note: δ⁵⁶Fe is reported relative to the IRMM-014 standard. The data suggests a biological influence on the iron cycle leading to this compound formation.

Table 3: Hypothetical Oxygen and Hydrogen Isotope Data for Paleoclimate Reconstruction (Illustrative Example)

Sediment Depth (cm)δ¹⁸Ophosphate (‰ VSMOW)Calculated Temperature (°C)δDhydration water (‰ VSMOW)Paleo-hydrological Interpretation
1018.515.2-120Wetter period, higher precipitation
2019.213.8-115Transition to drier conditions
3020.112.0-108Drier period, increased evaporation
4019.513.2-112Return to wetter conditions

Disclaimer: This table is for illustrative purposes only to demonstrate how isotopic data from this compound could be presented. Currently, there is a lack of published, comprehensive δ¹⁸O and δD datasets from this compound specifically for paleoclimate reconstructions. The temperature calculation is based on a hypothetical paleotemperature equation.

Experimental Protocols

The accurate analysis of this compound from sediment cores requires a suite of specialized techniques. The following sections provide an overview of key experimental protocols.

4.1. Sample Preparation and this compound Identification

  • Core Sampling and Sub-sampling: Sediment cores should be collected and stored under anoxic conditions to prevent the oxidation of this compound. Sub-sampling should also be performed in an oxygen-free environment (e.g., a glove box).

  • This compound Identification:

    • X-Ray Diffraction (XRD): A primary method for identifying crystalline this compound based on its unique diffraction pattern.[7]

    • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Provides morphological information and elemental composition of individual this compound crystals.

    • Mössbauer Spectroscopy: A sensitive technique for determining the oxidation state of iron, confirming the presence of Fe²⁺ in this compound.[8]

4.2. Sequential Extraction for this compound Quantification

Sequential extraction methods are used to separate different phosphorus-bearing phases in sediments. A modified protocol can be used to specifically target and quantify this compound-bound phosphorus.[2]

  • Reagent: 0.2% 2,2'-bipyridine (B1663995) + 0.1 M KCl solution.

  • Procedure: a. A known mass of wet sediment is placed in a centrifuge tube. b. The bipyridine solution is added, and the sample is agitated (e.g., on a shaker) for a specified time. c. The sample is centrifuged, and the supernatant containing the extracted this compound-P is collected for analysis. d. The phosphorus concentration in the extract is determined spectrophotometrically.

4.3. Phosphate Oxygen Isotope (δ¹⁸O) Analysis

This protocol is synthesized from methods developed for other phosphate-bearing materials and is applicable to this compound.[10]

  • Phosphate Extraction and Purification: a. Dissolve the this compound-containing sediment fraction in an acid (e.g., HCl). b. Purify the phosphate from other oxygen-bearing compounds and interfering ions through a series of precipitation and ion-exchange steps. This often involves the precipitation of ammonium (B1175870) phosphomolybdate (APM) followed by magnesium ammonium phosphate (MAP).

  • Silver Phosphate (Ag₃PO₄) Precipitation: a. The purified phosphate is reacted with a silver ammine solution to precipitate silver phosphate. b. The Ag₃PO₄ precipitate is washed and dried.

  • Isotope Ratio Mass Spectrometry (IRMS): a. The Ag₃PO₄ is pyrolyzed at high temperature (e.g., 1400 °C) in an elemental analyzer to produce CO gas. b. The CO gas is introduced into an isotope ratio mass spectrometer to determine the ¹⁸O/¹⁶O ratio. c. The results are reported in delta notation (δ¹⁸O) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Visualizations: Workflows and Relationships

Diagram 1: Geochemical Formation Pathway of this compound

Vivianite_Formation Organic_Matter Organic Matter in Sediments Microbial_Activity Microbial Respiration (Anoxic Conditions) Organic_Matter->Microbial_Activity Decomposition Porewater_PO4 Dissolved PO₄³⁻ Organic_Matter->Porewater_PO4 Remineralization Fe_Oxides Fe(III) (Oxyhydr)oxides Fe_Oxides->Microbial_Activity Electron Acceptor Porewater_Fe2 Dissolved Fe(II) Microbial_Activity->Porewater_Fe2 Release This compound This compound Precipitation Fe₃(PO₄)₂·8H₂O Porewater_Fe2->this compound Porewater_PO4->this compound

Caption: Geochemical pathway for the formation of this compound in anoxic sediments.

Diagram 2: Logical Workflow for this compound as a Paleoclimate Proxy

Vivianite_Proxy_Workflow Sediment_Core Sediment Core Collection Vivianite_ID This compound Identification (XRD, SEM-EDS) Sediment_Core->Vivianite_ID Isotopic_Analysis Isotopic Analysis (δ¹⁸O, δD, δ⁵⁶Fe) Vivianite_ID->Isotopic_Analysis Paleotemperature Paleotemperature Reconstruction Isotopic_Analysis->Paleotemperature Paleohydrology Paleo-hydrology Reconstruction Isotopic_Analysis->Paleohydrology Paleoredox Paleo-redox Conditions Isotopic_Analysis->Paleoredox Climate_Interpretation Paleoclimate Interpretation Paleotemperature->Climate_Interpretation Paleohydrology->Climate_Interpretation Paleoredox->Climate_Interpretation Vivianite_Analytical_Workflow Sample_Prep Anoxic Sub-sampling of Sediment Core Vivianite_Separation This compound Separation (Sequential Extraction) Sample_Prep->Vivianite_Separation Phosphate_Purification Phosphate Purification (Precipitation & Ion Exchange) Vivianite_Separation->Phosphate_Purification Ag3PO4_Precipitation Silver Phosphate Precipitation Phosphate_Purification->Ag3PO4_Precipitation IRMS_Analysis IRMS Analysis (δ¹⁸O, δD) Ag3PO4_Precipitation->IRMS_Analysis Data_Processing Data Processing & Calibration IRMS_Analysis->Data_Processing

References

An In-depth Technical Guide to Identifying Vivianite in Sediment Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vivianite, a hydrated iron(II) phosphate (B84403) mineral [Fe²⁺₃(PO₄)₂·8H₂O], is of increasing interest in various scientific fields due to its role in phosphorus and iron biogeochemical cycling and its potential applications. In sediment cores, this compound serves as a valuable indicator of past environmental conditions, including anoxia and nutrient availability[1]. Its presence and concentration can have significant implications for understanding sedimentary processes and for applications such as phosphate recovery. However, the identification and quantification of this compound in complex sediment matrices present several challenges, including its instability in the presence of oxygen and its often low concentrations. This technical guide provides a comprehensive overview of the methodologies for the accurate identification and characterization of this compound in sediment cores, aimed at researchers, scientists, and professionals in drug development who may encounter this mineral in their studies. The guide details experimental protocols for a suite of analytical techniques, presents quantitative data for comparative analysis, and illustrates the logical workflows for this compound identification.

Introduction: The Significance of this compound in Sediments

This compound formation is intrinsically linked to anoxic and reducing environments where both dissolved phosphate (PO₄³⁻) and ferrous iron (Fe²⁺) are present in sufficient concentrations[2]. These conditions are often met in lacustrine and marine sediments, particularly below the sulfate-methane transition zone (SMTZ) in marine environments and in iron-rich freshwater systems[1]. The formation of this compound acts as a significant sink for phosphorus, potentially sequestering up to 50% of the total phosphorus in certain coastal sediments[1]. Understanding the distribution and concentration of this compound is therefore crucial for assessing nutrient cycling and the long-term fate of phosphorus in aquatic systems.

Geochemical Conditions Favoring this compound Formation

The precipitation of this compound is governed by a specific set of geochemical parameters. Researchers can use these parameters to predict the potential presence of this compound in sediment cores. Key indicators include:

  • Anoxic and Reducing Conditions: this compound is only stable in the absence of oxygen. Its formation is often associated with microbially mediated processes, such as the reductive dissolution of iron (oxyhydr)oxides[2].

  • Circumneutral pH: The optimal pH range for this compound precipitation is generally between 6.0 and 8.0.

  • High Iron and Phosphate Concentrations: The availability of both dissolved Fe²⁺ and PO₄³⁻ is a prerequisite for this compound formation.

  • Low Sulfide (B99878) Activity: In environments with high sulfate (B86663) concentrations, the production of sulfide can lead to the precipitation of iron sulfides (e.g., pyrite), which competes with this compound formation for available ferrous iron. A sedimentary molar S:Fe ratio of less than 1.1 is often indicative of conditions favorable for this compound formation[1][3].

Table 1: Geochemical Parameters for this compound Stability in Sediment Porewater

ParameterFavorable RangeSediment TypeReference
Redox Potential (Eh) 50 to 150 mVIntertidal Sediments[1][4][5]
pH 6.0 - 8.0General[6]
Dissolved Fe²⁺ (µM) > ~5Freshwater & Marine[7]
Dissolved PO₄³⁻ (µM) > ~0.15Freshwater & Marine[7]
Molar S:Fe Ratio < 1.1General[1][3]
Saturation Index (SI) > 0 (Supersaturated)General[3]

Methodologies for this compound Identification

A multi-technique approach is often necessary for the unambiguous identification and quantification of this compound in sediment cores. This section details the experimental protocols for the most effective methods.

Sample Preparation and Pre-concentration

Due to its potential for low concentrations within the sediment matrix, a pre-concentration step can significantly improve detection limits.

Heavy liquid separation is a technique used to separate minerals based on their density. This compound has a density of approximately 2.696 g/cm³, which allows for its separation from lighter minerals like quartz and feldspar.

  • Sample Preparation: The sediment sample is first dried and sieved to obtain a specific grain size fraction (e.g., 63–250 µm).

  • Cleaning: Adhering clays (B1170129) can be removed using an ultrasonic bath with a dispersant like sodium metaphosphate. Iron oxide coatings can be removed with oxalic acid, though caution is advised as it may affect apatites.

  • Separation:

    • A heavy liquid with a specific density of approximately 2.8 g/ml (e.g., sodium polytungstate) is used.

    • The sediment sample is introduced into a separatory funnel containing the heavy liquid.

    • The mixture is allowed to stand for several hours (6-8 hours) to allow for the separation of minerals based on density. This compound, being denser, will sink, while lighter minerals will float.

    • The "heavy" fraction containing this compound is carefully drained from the bottom of the funnel onto a filter paper.

  • Washing and Drying: The collected heavy mineral fraction is thoroughly washed with deionized water to remove the heavy liquid and then dried.

Mineralogical and Elemental Analysis

XRD is a fundamental technique for identifying crystalline minerals. It provides information about the crystal structure of the material.

  • Principle: X-rays are diffracted by the crystal lattice of a mineral, producing a unique diffraction pattern that serves as a fingerprint for that mineral.

  • Detection Limit: The detection limit for XRD is typically around 1-5 wt%, which can be a limitation if this compound concentrations are very low[8].

  • Sample Preparation: The dried sediment or the concentrated heavy mineral fraction is ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.

  • Mounting: The powdered sample is mounted onto a sample holder.

  • Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. The instrument is typically run with Cu-Kα radiation. Data is collected over a specific 2θ range (e.g., 5-70°) with a defined step size and counting time.

  • Data Analysis: The resulting diffractogram is compared with reference patterns from a mineral database (e.g., the International Centre for Diffraction Data - ICDD) to identify the minerals present. The characteristic peaks for this compound should be matched.

SEM-EDS provides high-resolution imaging of mineral morphology and quantitative elemental analysis.

  • Principle: A focused beam of electrons scans the surface of the sample, generating signals that provide information about the sample's surface topography and composition. The energy of the X-rays emitted from the sample is characteristic of the elements present.

  • Application: SEM can reveal the crystal habit of this compound (e.g., prismatic, bladed, or rosette-like aggregates), while EDS confirms its elemental composition (Fe, P, and O) and can detect substitutions by other elements like Mn, Mg, and Ca[7][9][10].

  • Sample Preparation: A subsample of the sediment or the concentrated mineral fraction is mounted on an SEM stub using carbon tape. For uncoated samples, a carbon coating is applied to make the surface conductive.

  • Imaging: The sample is introduced into the SEM chamber. Secondary electron (SE) or backscattered electron (BSE) imaging is used to visualize the morphology of the particles.

  • Elemental Analysis: EDS analysis is performed on particles of interest to obtain their elemental composition. This can be done as a spot analysis on a single point, a line scan, or an elemental map of a larger area.

  • Data Interpretation: The elemental ratios obtained from EDS are compared with the theoretical stoichiometry of this compound (Fe:P ratio of 1.5).

Table 2: Elemental Composition of this compound from SEM-EDS Analysis in Marine Sediments

ElementMass % (n=12)
Mg 4.9%
Si 1.8%
Al 1.6%
Ca 1.6%
Mn 1.2%
S 1.2%
(Data from a study on methane-rich deep-sea sediments)[9]
Spectroscopic Techniques

Spectroscopic methods provide detailed information about the chemical bonding and oxidation state of elements within the mineral structure.

Mössbauer spectroscopy is a highly sensitive technique for studying iron-bearing minerals. It can distinguish between different iron oxidation states (Fe²⁺ and Fe³⁺) and coordination environments.

  • Principle: This technique is based on the resonant absorption of gamma rays by atomic nuclei. The resulting spectrum provides information on the hyperfine interactions between the nucleus and its electronic environment.

  • Application: It is particularly useful for confirming the presence of Fe²⁺ in the this compound structure and can quantify the degree of oxidation if the mineral has been exposed to air[11].

  • Sample Preparation: A specific amount of the freeze-dried and powdered sediment sample is placed in a sample holder. To enhance the signal, some studies utilize ⁵⁷Fe-labeled minerals[5].

  • Data Acquisition: The sample is cooled to cryogenic temperatures (e.g., 77 K or 4.2 K) to increase the recoil-free fraction. The Mössbauer spectrum is recorded using a constant acceleration spectrometer with a ⁵⁷Co source.

  • Data Analysis: The spectrum is fitted with a series of doublets and/or sextets corresponding to different iron species. The isomer shift (IS) and quadrupole splitting (QS) values are characteristic of specific iron minerals and oxidation states.

Table 3: Mössbauer Parameters for Synthetic this compound at 295 K

SiteIron SpeciesIsomer Shift (IS) (mm/s)Quadrupole Splitting (QS) (mm/s)
I (isolated) Fe²⁺1.242.53
II (paired) Fe²⁺1.273.10
I (isolated) Fe³⁺0.450.50
II (paired) Fe³⁺0.451.00
(Adapted from a study on synthetic oxidized this compound)[11]

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices.

  • Principle: It involves shining a monochromatic laser on a sample and detecting the inelastically scattered light. The frequency shift of the scattered light corresponds to the vibrational frequencies of the material.

  • Application: this compound has a characteristic Raman spectrum with a strong peak around 950 cm⁻¹ corresponding to the symmetric stretching vibration of the phosphate (PO₄) group[12][13].

  • Sample Preparation: A small amount of the sample is placed on a microscope slide. No special preparation is usually required.

  • Data Acquisition: A Raman microscope is used to focus the laser onto the sample. A laser with a specific wavelength (e.g., 633 nm) is used for excitation[12]. The scattered light is collected and analyzed by a spectrometer.

  • Data Analysis: The resulting Raman spectrum is compared with reference spectra of this compound from spectral databases (e.g., RRUFF) to confirm its identity[14].

Table 4: Characteristic Raman Bands for this compound

Wavenumber (cm⁻¹)Assignment
~3460, 3281, 3104, 3012OH stretching vibrations
~1660HOH bending mode
~1077, 1050, 1015, 985PO₄ antisymmetric stretching
950 PO₄ symmetric stretching (strongest peak)
~584, 571, 545, 525ν₄ bending modes
~456, 423ν₂ bending modes
(Data compiled from multiple sources)[13][15]
Chemical Extraction Methods

Sequential chemical extraction methods can be used to quantify the amount of phosphorus associated with different mineral phases in the sediment.

A modified sequential extraction protocol can be employed to specifically target this compound-bound phosphorus. One such method involves the use of 2,2'-bipyridine (B1663995) (Bipy), which forms a complex with Fe(II).

  • Reagent Preparation: Prepare a solution of 0.2% 2,2'-bipyridine in 0.1 M KCl.

  • Extraction:

    • A known mass of wet sediment is placed in a centrifuge tube.

    • The Bipy-KCl solution is added, and the mixture is shaken for a specified period (e.g., 24 hours).

    • The mixture is then centrifuged, and the supernatant is collected for phosphorus analysis.

  • Analysis: The phosphorus concentration in the supernatant is determined using a suitable analytical method, such as spectrophotometry.

  • Validation: It is highly recommended to validate the results from sequential extraction with direct mineralogical methods like XRD or spectroscopy, as the efficiency of the extraction can be influenced by factors such as crystallinity and the presence of other minerals.

Integrated Workflow and Logical Relationships

The identification of this compound in sediment cores should follow a logical progression from initial screening to detailed characterization. The following diagrams illustrate the key relationships and a recommended experimental workflow.

Vivianite_Formation_Pathway organic_matter Organic Matter Decomposition dissolved_p Release of Phosphate organic_matter->dissolved_p fe_reduction Reductive Dissolution of Fe(III) (oxyhydr)oxides dissolved_fe Increased Dissolved Fe(II) fe_reduction->dissolved_fe anoxic_conditions Anoxic/Reducing Conditions anoxic_conditions->organic_matter anoxic_conditions->fe_reduction vivianite_precipitation This compound Precipitation dissolved_fe->vivianite_precipitation dissolved_p->vivianite_precipitation low_sulfide Low Sulfide Activity low_sulfide->vivianite_precipitation Vivianite_Identification_Workflow start Sediment Core Subsampling geochem_analysis Porewater & Solid Phase Geochemical Analysis (pH, Eh, Fe, P, S) start->geochem_analysis preconcentration Pre-concentration (Heavy Liquid Separation) geochem_analysis->preconcentration If this compound is suspected but not detected in bulk bulk_analysis Bulk Mineralogy (XRD) geochem_analysis->bulk_analysis microscopy Microscopy & Microanalysis (SEM-EDS) preconcentration->microscopy bulk_analysis->microscopy If characteristic peaks are present or suspected no_this compound This compound Not Detected bulk_analysis->no_this compound No characteristic peaks spectroscopy Spectroscopic Analysis (Mössbauer, Raman) microscopy->spectroscopy For confirmation of oxidation state & bonding quantification Quantification (Sequential Extraction) microscopy->quantification confirmation This compound Confirmed spectroscopy->confirmation quantification->confirmation

References

A Technical Guide to the Crystal Morphology and Habit of Vivianite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the crystal morphology and habit of Vivianite, a hydrated iron(II) phosphate (B84403) mineral. The document details its crystallographic structure, characteristic habits, the factors influencing its formation, and the standard experimental protocols for its analysis.

Introduction to this compound

This compound, with the chemical formula Fe²⁺₃(PO₄)₂·8H₂O, is a secondary mineral found in a variety of geological settings, particularly in environments rich in iron and phosphate under reducing (anaerobic) conditions.[1][2][3] It is a member of the monoclinic crystal system.[4][5][6][7] A notable characteristic of this compound is its pleochroism and its tendency to change color upon exposure to light.[8][9] Fresh, unoxidized this compound is colorless or pale green, but it darkens to shades of blue, green, indigo, and eventually black as the ferrous iron (Fe²⁺) oxidizes to ferric iron (Fe³⁺).[4][9][10] This property is critical for handling and analysis. The mineral often forms within organic materials, such as fossilized bones, decaying wood, and even on human remains in specific burial environments.[4][9][11][12]

Crystallography and Crystal Structure

This compound belongs to the monoclinic crystal system, specifically the prismatic (2/m) crystal class, and has a C2/m space group.[4][13] Its structure consists of chains of octahedra and tetrahedra that form sheets perpendicular to the a-crystal axis.[4] Within this structure, there are two distinct iron sites: one where Fe²⁺ is surrounded by four water molecules and two oxygen atoms, and another where it's surrounded by two water molecules and four oxygen atoms, both forming octahedral groups.[4] These sheets are held together by weak bonds, which accounts for the mineral's perfect cleavage on the {010} plane.[4][10]

cluster_0 This compound Crystal Structure A Monoclinic Crystal System (Class: 2/m) B Space Group: C2/m A->B Defines Symmetry C Sheet-like Structure (Chains of Octahedra & Tetrahedra) A->C Accommodates D Weak Inter-sheet Bonds C->D Leads to F Prismatic / Flattened Habit C->F Influences External E Perfect {010} Cleavage D->E Results in E->F Manifests as

Caption: Logical relationships in this compound's crystallography.

This compound Morphology and Habit

The term "morphology" refers to the external shape of a crystal, which is a reflection of its internal atomic structure. "Habit" describes the general shape and characteristic forms in which a mineral crystal or aggregate of crystals occurs.

This compound's habit is highly variable, but it most commonly occurs as:

  • Prismatic Crystals: Crystals are often elongated and prismatic, typically parallel to the c-crystal axis.[4]

  • Flattened or Tabular Crystals: Crystals are frequently flattened perpendicular to the b-axis, on the {010} plane, which is also the plane of perfect cleavage.[4][6][13]

  • Stellate Groups: Radiating, star-shaped clusters of crystals are a common occurrence.[4][10][13]

  • Fibrous or Bladed Aggregates: this compound can form encrustations with a bladed or fibrous structure.[4][8][10]

  • Earthy or Powdery Masses: In some environments, particularly sedimentary ones, it can appear as an earthy coating with no discernible crystals.[4][7][13]

Twinning is also observed, with lamellar twinning on the {010} plane.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various mineralogical databases.

Table 1: Crystallographic and Unit Cell Data

ParameterValueSource
Crystal SystemMonoclinic[4][5][7]
Crystal ClassPrismatic (2/m)[4][13]
Space GroupC 2/m[4]
Unit Cella ≈ 10.06 - 10.1 Å[4]
Parametersb ≈ 13.41 - 13.441 Å[4]
c ≈ 4.696 - 4.703 Å[4]
β ≈ 104.27° - 104.3°[4]
Formula Units (Z)2[4]

Table 2: Physical and Optical Properties

PropertyValueSource
Mohs Hardness1.5 - 2[4][8][9]
Specific Gravity2.64 - 2.84 g/cm³[5][9]
CleavagePerfect on {010}[4][9][10]
FractureFibrous[4][5]
LusterVitreous to Pearly on cleavage surfaces[4][8][10]
Refractive Indexnα = 1.569 - 1.585[9]
nβ = 1.603[9]
nγ = 1.639 - 1.675[9]
PleochroismStrong (X=blue; Y=pale green/yellow; Z=pale green/yellow)[4][8]

Factors Influencing this compound Formation and Morphology

The formation and subsequent crystal habit of this compound are controlled by specific geochemical conditions. The process requires a source of ferrous iron (Fe²⁺) and phosphate (PO₄³⁻) in a low-oxygen (anaerobic) environment.[1][3][14] The final morphology can be influenced by factors such as pH, supersaturation, and the presence of impurities.

Key environmental factors include:

  • Anaerobic Conditions: Low-oxygen environments prevent the oxidation of Fe²⁺ to Fe³⁺, allowing it to react with phosphate.[1][14]

  • Iron and Phosphate Source: These are typically derived from the dissolution of iron-bearing minerals and the decomposition of organic matter, respectively.[1][11]

  • pH: this compound is stable and tends to form in a pH range of approximately 6 to 9.[14][15]

  • Supersaturation: At low supersaturation levels, crystal growth may occur via a spiral growth mechanism. At higher supersaturation, growth can be dominated by surface nucleation.[15]

cluster_env Environmental Precursors cluster_cond Geochemical Conditions cluster_result Outcome Fe_source Iron-Rich Sediments (Source of Fe²⁺) This compound This compound Precipitation Fe₃(PO₄)₂·8H₂O Fe_source->this compound P_source Organic Matter Decomposition (Source of PO₄³⁻) P_source->this compound Water Water (H₂O) Water->this compound Anaerobic Anaerobic (Low Oxygen) Anaerobic->this compound pH pH 6-9 pH->this compound Supersaturation Supersaturation Morphology Resulting Crystal Habit (Prismatic, Stellate, etc.) Supersaturation->Morphology This compound->Morphology

Caption: Geochemical pathway for the formation of this compound.

Experimental Protocols for Morphological Analysis

The characterization of this compound's morphology and crystal structure relies on several standard analytical techniques.

start Sample Collection (e.g., from sediment core) prep Sample Preparation (Cleaning, Mounting) start->prep sem Scanning Electron Microscopy (SEM) prep->sem xrd X-Ray Diffraction (XRD) prep->xrd gonio Goniometry prep->gonio sem_data Morphology & Habit Data (Imaging of crystal shape, size, and surface features) sem->sem_data Analysis xrd_data Structural Data (Phase identification, lattice parameters) xrd->xrd_data Analysis gonio_data Crystallographic Data (Interfacial angles, crystal form indexing) gonio->gonio_data Analysis interp Data Integration & Interpretation sem_data->interp xrd_data->interp gonio_data->interp

Caption: Experimental workflow for this compound crystal analysis.

X-Ray Diffraction (XRD)
  • Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its unit cell dimensions. When a beam of X-rays strikes a crystalline sample, the rays are diffracted by the atomic planes in the crystal lattice. The angles and intensities of the diffracted beams produce a pattern that is unique to the material.

  • Methodology:

    • Sample Preparation: A small amount of the this compound sample is ground into a fine, homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder. For single-crystal XRD, an isolated, high-quality crystal is mounted on a goniometer head.

    • Data Acquisition: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample (or detector) is rotated, and the intensity of the diffracted X-rays is recorded by a detector at various angles (2θ).

    • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to calculate the interplanar spacings (d-spacings) via Bragg's Law (nλ = 2d sinθ). This pattern is then compared to a database (e.g., ICDD) to confirm the identity of this compound. The data can be further refined to determine precise lattice parameters.[16]

Scanning Electron Microscopy (SEM)
  • Principle: SEM uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as crystalline structure.

  • Methodology:

    • Sample Preparation: A this compound crystal or aggregate is mounted on an SEM stub using a conductive adhesive. Because this compound is a poor electrical conductor, it must be coated with a thin layer of a conductive material (e.g., gold, palladium, or carbon) via sputter coating to prevent charging artifacts.

    • Imaging: The stub is placed inside the SEM's vacuum chamber. The electron beam is scanned across the sample surface in a raster pattern. Detectors collect the secondary electrons (for topography) and backscattered electrons (sensitive to atomic number) emitted from the surface.

    • Data Analysis: The signals are used to generate high-resolution, three-dimensional-appearing images of the this compound crystal's shape, the arrangement of crystal aggregates (e.g., stellate clusters), surface features, and any associated minerals. Energy-Dispersive X-ray Spectroscopy (EDS/EDX), often coupled with SEM, can be used to confirm the elemental composition (Fe, P, O).

Optical Goniometry
  • Principle: This classical crystallographic technique measures the interfacial angles between the crystal faces. According to the Law of Constancy of Interfacial Angles, these angles are constant for a given mineral species. These measurements are fundamental for determining the crystal's symmetry and indexing its faces.

  • Methodology:

    • Sample Preparation: A well-formed single crystal with clean, reflective faces is required. The crystal is mounted on a goniometer head, which allows for precise rotation about multiple axes.

    • Measurement: A light beam is directed at the crystal. The crystal is rotated until a reflection from a specific crystal face is observed in a telescope. The angular position is recorded. The crystal is then rotated until the next face reflects light into the telescope, and the new angular position is recorded. The difference between these readings gives the angle between the normals to the two faces.

    • Data Analysis: The measured angles are used to perform a stereographic projection, which helps to identify the crystal's symmetry and assign Miller indices to each face. This data provides a definitive description of the crystal's external morphology.

References

A Technical Guide to Natural Iron and Phosphorus Sources for Vivianite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of iron and phosphorus essential for the formation of vivianite (Fe₃(PO₄)₂·8H₂O). It details the biogeochemical processes involved, presents quantitative data on precursor materials, and offers detailed experimental protocols for the laboratory synthesis and characterization of this mineral. This compound is of growing interest for its applications in phosphate (B84403) recovery, environmental remediation, and as a precursor for advanced materials like lithium iron phosphate battery cathodes.

Introduction to this compound Formation

This compound is a hydrated ferrous phosphate mineral that typically forms in anoxic (oxygen-free), iron- and phosphate-rich environments.[1] Its formation is a critical process in the biogeochemical cycling of phosphorus and iron in natural systems such as lake sediments, waterlogged soils, and peat bogs. The fundamental requirements for this compound authigenesis are the presence of both dissolved ferrous iron (Fe²⁺) and orthophosphate (PO₄³⁻) at circumneutral pH.

The formation is predominantly a microbially-driven process. In anaerobic environments, dissimilatory iron-reducing bacteria (DIRB) play a pivotal role by using ferric iron (Fe³⁺), typically in the form of solid-phase iron (oxyhydr)oxides, as a terminal electron acceptor for their respiration. This microbial activity reduces insoluble Fe³⁺ to the more soluble Fe²⁺, releasing it into the porewater where it can react with available phosphate to precipitate as this compound.[2][3]

Natural Sources of Iron and Phosphorus

The availability of iron and phosphorus from natural sources is the primary determinant for this compound formation. These precursors can be found in a variety of geological and biological materials. Engineered systems, such as wastewater treatment plants, also concentrate these elements, creating potent environments for this compound crystallization.

Iron (Fe) Sources

The primary natural sources of iron are sediments and soils containing iron-bearing minerals. Under oxidizing conditions, iron is predominantly in the insoluble Fe³⁺ state within minerals like goethite, hematite, and ferrihydrite. Bog iron ore, a form of impure iron deposit found in swamps, is particularly rich in these precursor minerals.[4][5][6] The following table summarizes the iron content of various natural sources.

Natural Iron SourceIron FormTypical Iron Concentration (wt. %)Reference(s)
Bog Iron OreGoethite (α-FeO(OH)), LimoniteUp to 45.4%[4]
Iron-Rich Sedimentary RockHematite (Fe₂O₃), Magnetite (Fe₃O₄)> 15%[7]
Lake SedimentsIron (oxyhydr)oxides2.7% - 5.2%[8]
Typical SoilsVarious Iron Oxides0.2% - 55%[7]
Clayey SoilsVarious Iron OxidesHigh End of Range[7]
Sandy SoilsVarious Iron OxidesLow End of Range[7]

Table 1: Quantitative summary of iron content in various natural precursor materials.

Phosphorus (P) Sources

Phosphorus is primarily derived from the decomposition of organic matter. In environments like peatlands, swamps, and the sediments of eutrophic lakes, decaying plant and animal tissues release orthophosphates into the porewater.[9] Additionally, waste-activated sludge from wastewater treatment is a significant anthropogenic source, with phosphorus concentrations often exceeding 2% by dry weight, making it a key resource for controlled this compound recovery.[10][11]

Natural Phosphorus SourcePhosphorus FormTypical Phosphorus ConcentrationReference(s)
Waste Activated SludgeOrganic-P, Inorganic Phosphates> 20 g/kg (> 2.0 wt. %)[10][11]
Lake Sediments (Eutrophic)Organic-P, Mineral-Associated P~4.5 g/kg (~0.45 wt. %)[12]
Peat SoilsOrganic-P, Sorbed Phosphate~1.0 - 1.5 g/kg (0.1 - 0.15 wt. %)[13]
Decaying Organic MatterOrganic-PVariable[9]

Table 2: Quantitative summary of phosphorus content in various natural precursor materials.

The Biogeochemical Pathway of this compound Formation

The synthesis of this compound from natural precursors is intrinsically linked to microbial metabolism. The process can be understood as a sequence of biogeochemical transformations, primarily mediated by DIRB such as Geobacter sulfurreducens.

The logical relationship for this compound formation is outlined below.

G Fe3_source Natural Fe(III) Source (e.g., Goethite, Ferrihydrite) Reduction Microbial Reduction: Fe(III) + e⁻ → Fe(II) Fe3_source->Reduction Substrate P_source Natural P Source (e.g., Organic Matter, Sludge) Decomposition Mineralization/ Decomposition P_source->Decomposition Substrate Anaerobic Anoxic Conditions DIRB Dissimilatory Iron-Reducing Bacteria (DIRB) Anaerobic->DIRB Enables DIRB->Reduction Catalyzes DIRB->Decomposition Catalyzes Fe2 Soluble Fe²⁺ Reduction->Fe2 Produces PO4 Soluble PO₄³⁻ Decomposition->PO4 Releases This compound This compound Precipitation Fe₃(PO₄)₂·8H₂O Fe2->this compound Reactant PO4->this compound Reactant

Caption: Logical workflow for the biogeochemical formation of this compound.

The core of this process is the microbial electron transport chain that facilitates the reduction of extracellular Fe(III). In model organisms like Geobacter sulfurreducens, electrons derived from the oxidation of organic matter (e.g., acetate) are transferred across the inner membrane, through the periplasm via a series of c-type cytochromes, to the outer membrane. At the outer membrane, cytochromes mediate the final electron transfer to an external Fe(III) oxide mineral.

G cluster_cell Geobacter sulfurreducens cluster_cyto Cytoplasm cluster_im Inner Membrane cluster_peri Periplasm cluster_om Outer Membrane Acetate (B1210297) Acetate (Electron Donor) TCA TCA Cycle Acetate->TCA Oxidation e_pool Electron Pool (NADH) TCA->e_pool Generates IM_cyto Inner Membrane Cytochromes e_pool->IM_cyto e⁻ Peri_cyto Periplasmic Cytochromes (PpcA) IM_cyto->Peri_cyto e⁻ Transfer OM_cyto Outer Membrane Cytochromes (OmcB/OmcE) Peri_cyto->OM_cyto e⁻ Transfer Fe3_oxide Fe(III) Oxide Mineral (Extracellular Electron Acceptor) OM_cyto->Fe3_oxide e⁻ Transfer Fe2_ion Fe(II) Ion Fe3_oxide->Fe2_ion Reduction

Caption: Dissimilatory Fe(III) reduction electron transport pathway in Geobacter.

Experimental Protocols

Synthesizing this compound in a laboratory setting allows for controlled studies of its formation kinetics, properties, and potential applications. Below are detailed protocols for both the microbial biosynthesis of this compound using natural iron oxide precursors and a standard chemical synthesis method.

Protocol 1: Microbial Synthesis of this compound

This protocol is adapted from methodologies used to study the biomineralization of this compound by Geobacter sulfurreducens using iron oxides as the iron source.[14][15][16]

Objective: To synthesize this compound via microbial reduction of iron oxide in an anaerobic batch culture.

Materials:

  • Iron Source: Synthetic or natural iron oxide (e.g., goethite, hematite, ferrihydrite) at a concentration of 9 mM (as Fe atoms).

  • Phosphorus Source: Potassium dihydrogen phosphate (KH₂PO₄) solution (autoclaved, anoxic).

  • Bacterial Strain: Geobacter sulfurreducens PCA (or equivalent DIRB).

  • Growth Medium (per liter):

    • Sodium acetate (15 mM) as electron donor.

    • KH₂PO₄ (9 mM) as phosphorus source.

    • KCl (0.13 g), NH₄Cl (0.31 g).

    • Vitamin solution (5 mL) and mineral solution (12.5 mL) as per standard recipes for Geobacter.

    • Sodium bicarbonate (2.5 g) as buffer.

  • Equipment: Anaerobic chamber or glove box, 50 mL sterile serum bottles with butyl rubber stoppers, autoclave, incubator (30°C), centrifuge, syringe filters.

Procedure:

  • Medium Preparation: Prepare the growth medium without acetate and phosphate. Dispense 25 mL into each 50 mL serum bottle. Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Deoxygenation: Make the medium anaerobic by flushing with N₂/CO₂ gas (80:20 v/v) for 30 minutes. Autoclave the bottles.

  • Addition of Reactants: Inside an anaerobic chamber, add the iron oxide source to each bottle to achieve a final concentration of 9 mM Fe. Add sterile, anoxic stock solutions of sodium acetate and KH₂PO₄ to final concentrations of 15 mM and 9 mM, respectively. The final Fe/P molar ratio will be 1.0.

  • Inoculation: Culture G. sulfurreducens to the late exponential phase. Harvest cells by centrifugation inside the anaerobic chamber, wash twice with anaerobic phosphate buffer, and resuspend. Inoculate the prepared serum bottles with the cell suspension to a final density of ~10⁸ cells/mL.

  • Incubation: Incubate the bottles statically in the dark at 30°C for 30 days. Include sterile controls (no bacteria) to check for abiotic reactions.

  • Monitoring and Harvesting: Periodically sample the liquid phase to measure Fe(II) and phosphate concentrations. After the incubation period, harvest the solid phase by centrifugation.

  • Product Characterization: Wash the solid product with deoxygenated water to remove residual media. Characterize the product using Powder X-ray Diffraction (PXRD) to confirm the crystalline this compound phase and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to observe crystal morphology and determine the elemental (Fe/P) ratio.[17][18][19]

G start Start prep_media 1. Prepare & Dispense Anaerobic Medium start->prep_media add_reagents 2. Add Fe(III) Oxide & Phosphate Source prep_media->add_reagents inoculate 3. Inoculate with Geobacter sulfurreducens add_reagents->inoculate incubate 4. Incubate Anaerobically (30°C, 30 days) inoculate->incubate harvest 5. Harvest Solid Phase (Centrifugation) incubate->harvest characterize 6. Characterize Product (XRD, SEM-EDS) harvest->characterize end End characterize->end

Caption: Experimental workflow for the microbial synthesis of this compound.

Protocol 2: Abiotic Chemical Synthesis of this compound

This protocol provides a straightforward method for synthesizing this compound from soluble precursors under controlled anoxic conditions. It is useful for producing a pure standard for characterization and comparison.[20]

Objective: To chemically precipitate pure this compound from aqueous solutions.

Materials:

  • Iron Source: Ferrous chloride tetrahydrate (FeCl₂·4H₂O).

  • Phosphorus Source: Sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O).

  • pH Adjustment: 0.5 M Sodium hydroxide (B78521) (NaOH) solution.

  • Equipment: Anaerobic chamber (glove box) with N₂ atmosphere (O₂ < 1 ppm), magnetic stirrer, peristaltic pump, beakers, filtration apparatus.

Procedure:

  • Prepare Solutions: Inside the anaerobic chamber, prepare a 0.6 M solution of FeCl₂·4H₂O and a 0.4 M solution of NaH₂PO₄·H₂O using deoxygenated, deionized water.

  • Mixing: Slowly add the 0.4 M phosphate solution to the 0.6 M iron solution while constantly stirring. This creates a stoichiometric Fe/P molar ratio of 1.5 (or 3:2). The initial pH of the mixture will be acidic (~3.5).

  • Precipitation: Using a peristaltic pump at a slow rate (e.g., 10 mL/min), add the 0.5 M NaOH solution to the agitated Fe-P mixture. A white, slightly bluish precipitate of this compound will form as the pH increases. Continue adding NaOH until the pH reaches 7.0.

  • Aging: Allow the precipitate to age in the solution under stirring for 24 hours to ensure complete reaction and improve crystallinity.

  • Harvesting and Washing: Collect the precipitate by vacuum filtration inside the anaerobic chamber. Wash the this compound crystals several times with deoxygenated, deionized water to remove residual salts.

  • Drying and Storage: Dry the this compound product under vacuum or in the N₂ atmosphere of the anaerobic chamber. Store the final product under strictly anoxic conditions to prevent oxidation, which is indicated by a color change from white/blue to green and eventually brown.

Conclusion

The formation of this compound is a key process in natural and engineered ecosystems, offering a pathway for long-term phosphorus sequestration and recovery. Understanding the natural sources of iron and phosphorus—ranging from iron-rich sediments and bog ores to organic matter in peatlands and wastewater sludge—is fundamental to harnessing this process. The microbial reduction of Fe(III) by bacteria like Geobacter sulfurreducens is the critical catalyzing step that makes iron bioavailable for reaction with phosphate. The detailed protocols provided herein offer robust methodologies for researchers to synthesize and study this compound, enabling further exploration of its properties and applications in fields from environmental science to materials development.

References

The Formation and Analysis of Vivianite in Fossil Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vivianite, a hydrated ferrous phosphate (B84403) mineral (Fe²⁺₃(PO₄)₂·8H₂O), is increasingly recognized for its significant association with fossilized organic materials.[1][2] Its presence within fossil bones, teeth, and shells provides a unique window into the paleoenvironment and the diagenetic processes that govern fossil preservation.[2][3] This technical guide offers an in-depth exploration of the formation, analysis, and significance of this compound in paleontological and archaeological contexts. It provides detailed experimental protocols for the characterization of this compound and summarizes key quantitative data to aid researchers in their investigations.

The formation of this compound is intrinsically linked to anoxic or reducing environments where iron and phosphate are readily available.[4][5] Decomposing organic matter within sediments releases phosphate ions, which then react with ferrous iron in the porewater to precipitate this compound.[5] This process is often microbially mediated, with anaerobic bacteria playing a crucial role in creating the necessary geochemical conditions.[4][6]

Initially colorless, this compound undergoes a characteristic oxidation process upon exposure to air, turning shades of blue to green due to the conversion of Fe²⁺ to Fe³⁺.[1][2] This distinct color change can be a preliminary indicator of its presence in excavated fossil materials. The study of this compound in these contexts can reveal critical information about the burial environment, including oxygen levels, pH, and the biogeochemical cycling of iron and phosphorus.

Biogeochemical Pathway of this compound Formation in Association with Fossil Materials

The formation of this compound in conjunction with fossilizing organic matter is a complex biogeochemical process. It is initiated by the decay of organic tissues under anaerobic conditions, leading to the release of phosphate. Concurrently, microbial anaerobic respiration utilizes electron acceptors like ferric iron (Fe³⁺), reducing it to the more soluble ferrous iron (Fe²⁺). The subsequent saturation of the porewater with both Fe²⁺ and PO₄³⁻ ions triggers the precipitation of this compound.

Vivianite_Formation_Pathway cluster_sediment Sedimentary Environment (Anoxic) cluster_porewater Porewater Fossil Fossil Material (Bone, Teeth, Shells) Organic_Matter Associated Organic Matter Fossil->Organic_Matter Provides organic substrate Phosphate Dissolved Phosphate (PO₄³⁻) Organic_Matter->Phosphate Decomposition Fe_Minerals Iron(III) Minerals (e.g., Goethite, Hematite) Ferrous_Iron Dissolved Ferrous Iron (Fe²⁺) Fe_Minerals->Ferrous_Iron Microbial Reduction (Dissimilatory Iron Reduction) This compound This compound Precipitation Fe₃(PO₄)₂·8H₂O Phosphate->this compound Ferrous_Iron->this compound Microbes Anaerobic Microorganisms Microbes->Fe_Minerals Utilize as electron acceptor

Biogeochemical pathway of this compound formation.

Experimental Protocols for the Analysis of this compound

Accurate identification and characterization of this compound are crucial for interpreting its significance. A multi-analytical approach is typically employed, combining techniques that provide structural, elemental, and valence state information.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of suspected this compound in fossil materials.

Experimental_Workflow Start Sample Collection (Fossil with suspected this compound) Visual Visual Inspection & Photography (Note color and morphology) Start->Visual XRD X-ray Diffraction (XRD) (Phase identification) Visual->XRD SEM_EDS Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) (Morphology and elemental composition) Visual->SEM_EDS Data_Analysis Data Integration and Interpretation XRD->Data_Analysis Raman Raman Spectroscopy (Molecular structure and bonding) SEM_EDS->Raman Targeted analysis Mossbauer Mössbauer Spectroscopy (Iron oxidation state and coordination) SEM_EDS->Mossbauer Bulk sample analysis SEM_EDS->Data_Analysis Raman->Data_Analysis Mossbauer->Data_Analysis

General experimental workflow for this compound analysis.
Detailed Methodologies

1. X-ray Diffraction (XRD)

  • Purpose: To identify the crystalline phases present in the sample and confirm the presence of this compound.

  • Sample Preparation:

    • Carefully extract a small amount of the suspected this compound from the fossil material using a scalpel or micro-drill.

    • Gently grind the sample into a fine powder (~10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[7]

    • Mount the powdered sample onto a low-background sample holder, such as a zero-background silicon wafer, by creating a slurry with a few drops of ethanol (B145695) and allowing it to dry.[8]

  • Instrumentation and Data Acquisition:

    • Use a powder diffractometer equipped with a Cu Kα radiation source.

    • Set the operating voltage and current to typical values (e.g., 40 kV and 40 mA).[9]

    • Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02° and a scan speed of 1-2° per minute.[7]

  • Data Analysis:

    • Process the raw diffraction data to remove background noise.

    • Identify the mineral phases by comparing the experimental diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD).

2. Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

  • Purpose: To observe the morphology and crystal habit of this compound and to determine its elemental composition.

  • Sample Preparation:

    • Mount a small fragment of the fossil containing this compound or isolated this compound crystals onto an aluminum stub using double-sided conductive carbon tape.[10]

    • For non-conductive samples, apply a thin conductive coating of carbon or gold/palladium using a sputter coater to prevent charging under the electron beam.[10][11]

    • Ensure the sample is completely dry and free of loose debris to maintain high vacuum in the SEM chamber.[12]

  • Instrumentation and Data Acquisition:

    • Operate the SEM at an accelerating voltage of 15-20 kV for optimal imaging and EDS analysis.[13]

    • Acquire secondary electron (SE) images to visualize surface morphology and backscattered electron (BSE) images to observe compositional contrast.

    • Collect EDS spectra from specific points or map the elemental distribution across areas of interest to determine the relative abundance of Fe, P, O, and any substituting elements like Mn, Mg, or Ca.[1]

  • Data Analysis:

    • Process the EDS spectra to identify and quantify the elemental composition.

    • Calculate atomic ratios (e.g., Fe:P) to assess the stoichiometry of the this compound.

3. Raman Spectroscopy

  • Purpose: To provide information on the molecular structure and vibrational modes of the phosphate and water groups in this compound, aiding in its definitive identification.

  • Sample Preparation:

    • This technique is generally non-destructive, and samples can often be analyzed with minimal preparation.

    • Place a small crystal or a powdered sample on a microscope slide.

  • Instrumentation and Data Acquisition:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[14]

    • Focus the laser onto the sample through a microscope objective.

    • Acquire spectra over a Raman shift range of approximately 100 to 4000 cm⁻¹.

    • Typical acquisition parameters include a laser power of a few milliwatts and an integration time of several seconds, with multiple accumulations to improve the signal-to-noise ratio.[15]

  • Data Analysis:

    • Identify the characteristic Raman bands for this compound. The most intense peak, corresponding to the symmetric stretching mode of the PO₄ group, is typically observed around 950 cm⁻¹.[16] Other bands related to PO₄ bending modes and water librational and stretching modes will also be present.

4. Mössbauer Spectroscopy

  • Purpose: To determine the oxidation state (Fe²⁺ vs. Fe³⁺) and coordination environment of iron atoms in the this compound structure. This is particularly useful for assessing the degree of oxidation of the mineral.

  • Sample Preparation:

    • Prepare a powdered sample of the this compound.

    • The sample is placed in a holder, and the thickness is optimized to be thin for Mössbauer measurements to avoid saturation effects.

  • Instrumentation and Data Acquisition:

    • Use a Mössbauer spectrometer with a ⁵⁷Co source in a rhodium matrix.[17]

    • Spectra are typically collected in transmission mode at both room temperature and cryogenic temperatures (e.g., 77 K) to resolve magnetic hyperfine splitting if present.[17]

  • Data Analysis:

    • Fit the Mössbauer spectra with Lorentzian doublets or sextets corresponding to the different iron sites and oxidation states.

    • The isomer shift (IS) and quadrupole splitting (QS) parameters are characteristic of Fe²⁺ and Fe³⁺ in specific coordination environments. The relative areas of the fitted components provide the proportions of the different iron species.[18]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for this compound from various studies.

Table 1: Elemental Composition of this compound from Fossil Materials (Atomic %)

ElementFossil BoneFossil ShellMammoth Ivory
Fe25-3028-3220-28
P12-1614-1810-15
O60-6555-6060-65
Mn< 1-5< 1-3< 1-2
Mg< 1-2< 1< 1
Fe:P Ratio ~1.5 - 1.9 ~1.6 - 2.0 ~1.5 - 2.0

Note: Data compiled from multiple sources. Ranges reflect variations in sample purity and elemental substitution.

Table 2: Mössbauer Spectroscopy Parameters for this compound

ParameterFe²⁺ (Site I)Fe²⁺ (Site II)Fe³⁺ (Oxidized)
Isomer Shift (IS) (mm/s)~1.25~1.28~0.45
Quadrupole Splitting (QS) (mm/s)~2.55~3.10~0.60
Relative Abundance (%) VariesVariesIncreases with oxidation

Note: Parameters are approximate and can vary with temperature and the specific chemical environment.

Table 3: Key Raman Bands for this compound Identification

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~950ν₁ (PO₄) symmetric stretch
~1015, ~1050, ~1080ν₃ (PO₄) antisymmetric stretch
~530, ~545, ~570, ~585ν₄ (PO₄) bending modes
~3000 - 3500O-H stretching modes of water
~1660H-O-H bending mode of water

Note: Peak positions can shift slightly due to compositional variations and crystal orientation.

Conclusion

The association of this compound with fossil materials offers a valuable avenue for paleontological and geochemical research. By employing a combination of advanced analytical techniques, researchers can gain detailed insights into the formation of this compound and, by extension, the taphonomic and diagenetic history of the associated fossils. The experimental protocols and quantitative data presented in this guide provide a robust framework for conducting such investigations. Further research in this area, particularly focusing on isotopic analysis and the specific microbial communities involved in this compound precipitation, will continue to enhance our understanding of these complex and fascinating natural processes.

References

The Microbial Nexus: An In-depth Technical Guide to Vivianite Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of microbial activity in the formation of vivianite [Fe(II)₃(PO₄)₂·8H₂O], a hydrated iron(II) phosphate (B84403) mineral of increasing interest in biogeochemistry, environmental remediation, and potentially, drug development. Understanding the intricate microbial processes that govern this compound precipitation is paramount for harnessing its potential in phosphorus recovery, contaminant immobilization, and as a novel biomaterial. This document provides a comprehensive overview of the core mechanisms, key microbial players, quantitative data from experimental studies, detailed methodologies, and visual representations of the underlying pathways.

Core Mechanisms of Microbial this compound Formation

The biogenesis of this compound is fundamentally linked to the microbial cycling of iron and phosphorus under anoxic conditions. The process is primarily driven by the metabolic activities of diverse microbial communities that create localized geochemical niches conducive to this compound precipitation.

1.1. Dissimilatory Iron Reduction (DIR)

The cornerstone of microbial this compound formation is the dissimilatory reduction of ferric iron [Fe(III)] to ferrous iron [Fe(II)] by iron-reducing bacteria (IRB). In anaerobic environments, these microorganisms utilize Fe(III) oxides (e.g., ferrihydrite, goethite, hematite) as terminal electron acceptors for their respiration, releasing soluble Fe(II) into the surrounding environment.[1][2] This process is essential as this compound is composed of ferrous iron. Prominent dissimilatory iron-reducing bacteria (DIRB) implicated in this compound formation include species from the genera Geobacter and Shewanella.[3]

1.2. Phosphate Solubilization and Mobilization

A readily available source of phosphate (PO₄³⁻) is the second critical component for this compound formation. Microorganisms can enhance phosphate availability through several mechanisms:

  • Organic Matter Mineralization: The decomposition of organic matter by a variety of anaerobic microorganisms releases organically bound phosphorus as inorganic phosphate.[3]

  • Phosphate Solubilizing Microorganisms (PSM): Certain bacteria and fungi can solubilize inorganic phosphate minerals, such as apatite, through the production of organic acids, which chelate the cation bound to phosphate, thereby releasing it into solution.

  • Extracellular Polymeric Substances (EPS): EPS, a complex matrix of biopolymers surrounding microbial cells, can serve as a significant phosphorus source. The DNA within EPS, in particular, can be hydrolyzed to release phosphate, which can then be incorporated into this compound.[4] EPS can also play a role in concentrating iron and phosphate ions, creating a localized environment for precipitation.

1.3. The Role of Sulfate-Reducing Bacteria (SRB)

While high sulfide (B99878) concentrations can inhibit this compound formation by sequestering Fe(II) as iron sulfides (e.g., pyrite), some sulfate-reducing bacteria (SRB), such as Desulfosporosinus, have been shown to mediate this compound formation.[5] In environments where sulfate (B86663) is limited or where the rate of iron reduction outpaces sulfate reduction, SRB can contribute to the overall reducing conditions that favor the stability of Fe(II).

1.4. Environmental Conditions

The formation of microbial this compound is highly dependent on specific environmental parameters:

  • Anoxia: The absence of oxygen is a prerequisite to prevent the rapid oxidation of Fe(II) to Fe(III).

  • pH: Near-neutral to slightly alkaline pH (typically 6.0-8.0) is optimal for this compound precipitation.

  • Fe:P Molar Ratio: The stoichiometry of this compound dictates a theoretical Fe:P molar ratio of 1.5. However, microbially mediated formation can occur under a range of ratios, with localized microbial activity creating favorable microenvironments even when bulk solution ratios are not ideal.

  • Sulfide Concentration: Low sulfide levels are crucial to prevent the precipitation of iron sulfides, which compete with this compound for available Fe(II).

Quantitative Data on Microbial this compound Formation

The following tables summarize quantitative data from various experimental studies investigating the microbial formation of this compound.

Table 1: Microbial Iron(III) Reduction Rates and this compound Formation Efficiency by Geobacter sulfurreducens

Iron(III) OxideExposed Crystal FacetInitial Fe(III) Reduction Rate (mmol L⁻¹ day⁻¹)Final Fe(II) Content (mmol L⁻¹)Phosphorus Recovery as this compound (%)Reference
Hematite{100}~0.02~2.5~4.0[6][7]
Hematite{001}~0.03~3.9~5.2[6][7]
GoethiteLow {110}~0.09~4.5~8.5[6][7]
GoethiteHigh {110}~0.13~5.4~13.6[6][7]

Table 2: Influence of Extracellular Polymeric Substances (EPS) on Fe(III) Reduction and this compound Formation by Shewanella oneidensis MR-1

EPS Concentration (g/L)HCl-extractable Fe(II) produced (mg/L)This compound FormationReference
0107.9Observed in unstirred systems[4]
0.03111.0Observed[4]
0.3115.2Observed[4]

Table 3: Effect of Conductive Materials on this compound Formation by Dissimilatory Iron-Reducing Bacteria (DIRB)

Electron AcceptorAdditiveInoculumIncrease in this compound Formation EfficiencyFinal this compound Crystal SizeReference
Ferric CitrateGraphiteRaw Sewage< 7%Not specified[3]
Ferric CitrateGraphiteDIRB< 7%Not specified[3]
HematiteGraphiteRaw Sewage23%Up to 90 µm[3]
HematiteGraphiteDIRB70%Up to 90 µm[3]
Ferric CitrateCarbon Black (2000 mg/L)G. sulfurreducens PCA39%Not specified[1]

Experimental Protocols

This section outlines generalized methodologies for key experiments related to the study of microbial this compound formation, based on published literature.

3.1. Culturing of Iron-Reducing Bacteria

Geobacter sulfurreducens

  • Medium Preparation: Prepare an anoxic basal medium (e.g., NBAF medium) containing essential minerals, vitamins, a buffer (e.g., bicarbonate), an electron donor (e.g., 15 mM sodium acetate), and an electron acceptor (e.g., 40 mM fumarate (B1241708) for routine culture or an iron(III) oxide for this compound formation experiments).[6][8] The medium should be flushed with an N₂/CO₂ gas mixture (e.g., 80:20) to ensure anaerobic conditions.[6]

  • Inoculation: Inoculate the sterile, anoxic medium with a cryopreserved stock of G. sulfurreducens under anaerobic conditions (e.g., inside an anaerobic chamber or using the Hungate technique).

  • Incubation: Incubate the cultures at 30°C in the dark. For biofilm formation, provide a suitable substratum.

  • Monitoring Growth: Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀) or by direct cell counts.

Shewanella oneidensis

  • Medium Preparation: Prepare a suitable medium such as Luria-Bertani (LB) broth for aerobic growth or a defined mineral medium (e.g., SM medium) for anaerobic experiments. For this compound formation studies, the medium should contain a suitable electron donor (e.g., lactate), phosphate, and an iron(III) source.

  • Inoculation: Inoculate the sterile medium with S. oneidensis from a stock culture.

  • Incubation: For aerobic growth, incubate at 30°C with shaking. For anaerobic experiments, incubate in a sealed container with an anoxic atmosphere.

  • Monitoring Growth: Monitor growth by measuring OD₆₀₀.

3.2. Microbial Synthesis of this compound in Batch Cultures

  • Experimental Setup: In an anaerobic chamber, dispense anoxic medium into serum bottles. The medium should contain a defined concentration of an iron(III) source (e.g., 9 mM ferrihydrite), a phosphate source (e.g., 9 mM KH₂PO₄), and an electron donor (e.g., 15 mM sodium acetate).[6]

  • Inoculation: Inoculate the bottles with a washed, late-log phase culture of the desired IRB (e.g., G. sulfurreducens or S. oneidensis) to a final cell density of approximately 10⁸ cells/mL.[6]

  • Incubation: Incubate the bottles under static conditions at 30°C in the dark for a specified period (e.g., 30 days).[6]

  • Sampling and Analysis: Periodically, aseptically remove samples from the bottles for analysis of Fe(II) concentration, phosphate concentration, pH, and for characterization of the solid phase.

3.3. Characterization of Biogenic this compound

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

  • Sample Preparation: Collect the solid phase from the microbial culture by centrifugation. Wash the pellet with anoxic, deionized water to remove residual media components. The sample can be dried under anoxic conditions or critical point dried. Mount the dried sample onto an SEM stub using conductive carbon tape and coat with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

  • Imaging and Analysis: Image the sample using an SEM to observe the morphology and crystal structure of the this compound. Use EDS to determine the elemental composition of the crystals, confirming the presence of iron and phosphorus in the correct stoichiometric ratio.

X-ray Diffraction (XRD)

  • Sample Preparation: Prepare a powdered sample of the dried solid phase from the microbial culture.

  • Data Collection: Mount the sample in the XRD instrument and collect a diffraction pattern over a defined 2θ range.

  • Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns for this compound (e.g., from the JCPDS database) to confirm the mineral phase.

Visualization of Key Pathways and Workflows

Diagram 1: Microbial Signaling Pathway for this compound Formation

Vivianite_Formation_Pathway Microbial Signaling Pathway for this compound Formation cluster_microbe Microbial Cell cluster_environment Anoxic Environment DIRB Dissimilatory Iron-Reducing Bacterium (DIRB) FeIII_Oxides Fe(III) Oxides (e.g., Ferrihydrite) DIRB->FeIII_Oxides Reduces PSM Phosphate Solubilizing Microbe (PSM) Insoluble_P Insoluble Phosphate (e.g., Apatite) PSM->Insoluble_P Solubilizes Organic_Degrader Organic Matter Degrader Organic_Matter Organic Matter (contains P) Organic_Degrader->Organic_Matter Degrades FeII Fe(II) FeIII_Oxides->FeII Releases Phosphate Phosphate (PO4³⁻) Insoluble_P->Phosphate Releases Organic_Matter->Phosphate Releases This compound This compound [Fe(II)3(PO4)2·8H2O] FeII->this compound Precipitates Phosphate->this compound Precipitates

Caption: Key microbial players and their roles in the biogeochemical cycling of iron and phosphorus leading to this compound formation.

Diagram 2: Experimental Workflow for Microbial this compound Synthesis and Characterization

Vivianite_Workflow Experimental Workflow for Microbial this compound Synthesis and Characterization start Start culture_prep Prepare Anoxic Growth Medium start->culture_prep inoculation Inoculate with Iron-Reducing Bacteria culture_prep->inoculation incubation Incubate under Anoxic Conditions inoculation->incubation sampling Periodic Sampling incubation->sampling solid_harvest Harvest Solid Phase (Centrifugation) incubation->solid_harvest End of Experiment liquid_analysis Analyze Supernatant (Fe(II), Phosphate, pH) sampling->liquid_analysis solid_prep Prepare Solid for Characterization (Wash, Dry) solid_harvest->solid_prep sem_eds SEM-EDS Analysis (Morphology, Elemental Composition) solid_prep->sem_eds xrd XRD Analysis (Mineral Phase Identification) solid_prep->xrd end End sem_eds->end xrd->end

Caption: A generalized workflow for the laboratory synthesis and subsequent characterization of microbially-produced this compound.

Diagram 3: Logical Relationships in Microbial this compound Formation

Vivianite_Logic Logical Relationships in Microbial this compound Formation condition1 Anoxic Conditions process1 Microbial Fe(III) Reduction condition1->process1 condition2 Presence of Iron-Reducing Bacteria condition2->process1 process2 Phosphate Mobilization condition2->process2 condition3 Availability of Fe(III) Oxides condition3->process1 condition4 Availability of Phosphate Source condition4->process2 condition5 Favorable pH (6.0-8.0) outcome This compound Precipitation condition5->outcome condition6 Low Sulfide Concentration condition6->outcome process3 Supersaturation of Fe(II) and Phosphate process1->process3 process2->process3 process3->outcome

Caption: The logical cascade of environmental conditions and microbial processes that are necessary for the formation of this compound.

References

Color change in Vivianite upon oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Color Change in Vivianite Upon Oxidation

Introduction

This compound is a hydrated iron(II) phosphate (B84403) mineral with the chemical formula Fe²⁺₃(PO₄)₂·8H₂O.[1][2][3] In its pure, unoxidized state, this compound is colorless and transparent.[1][4] However, it is renowned for its remarkable and often rapid color change to shades of blue, green, purple, and eventually black upon exposure to an oxidizing environment.[4][5] This transformation is not merely a surface alteration but a fundamental change in the mineral's crystal chemistry. The intense blue color is attributed to an intervalence charge transfer (IVCT) between newly formed Fe³⁺ and existing Fe²⁺ ions.[6][7][8]

This technical guide provides a comprehensive overview of the mechanisms, products, and kinetics of this compound oxidation. It is intended for researchers and scientists in mineralogy, geochemistry, materials science, and conservation, offering detailed experimental insights and quantitative data on this phenomenon.

The Core Mechanism of Color Change

The color of oxidized this compound is a direct consequence of the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) within the mineral's crystal lattice. This process initiates a powerful optical phenomenon known as intervalence charge transfer (IVCT).

Oxidation of Iron

The crystal structure of this compound contains two distinct octahedral sites for iron cations: isolated Feₐ octahedra and paired Feₑ octahedra.[4][9][10] The oxidation process involves the conversion of Fe²⁺ to Fe³⁺. To maintain charge neutrality within the crystal, this oxidation is coupled with the deprotonation of a coordinated water (H₂O) molecule to a hydroxide (B78521) (OH⁻) ion.[9][10]

The overall reaction can be summarized as: Fe²⁺ + H₂O → Fe³⁺ + OH⁻ + H⁺ [6]

This process can be initiated by exposure to atmospheric oxygen or light (photo-oxidation).[1][4] In photo-oxidation, a visible light photon can eject a proton from a water molecule, and the resulting charge imbalance is stabilized by the oxidation of an adjacent Fe²⁺ ion.[1][4]

Intervalence Charge Transfer (IVCT)

The presence of both Fe²⁺ and Fe³⁺ in adjacent crystallographic sites (specifically the paired Feₑ octahedra which have a short interatomic distance) facilitates the transfer of an electron from a ferrous to a ferric ion when stimulated by light energy.[6][8][9]

Fe²⁺ (site 1) + Fe³⁺ (site 2) + hν (light energy) → Fe³⁺ (site 1) + Fe²⁺ (site 2)

This electron transfer absorbs light in the red-orange region of the visible spectrum (~690 nm).[8] Consequently, the mineral transmits light in the blue and green portions of the spectrum, resulting in its characteristic deep blue color.[8] This strong, polarized absorption is the primary chromophore in oxidized this compound.

Oxidation Pathway and Products

The oxidation of this compound is a progressive process that leads to distinct mineralogical transformations. The monoclinic structure of this compound is generally maintained up to approximately 40-50% oxidation of the total iron content.[6] Beyond this point, structural collapse occurs, leading to the formation of new phases.[6][9]

The recognized oxidation sequence is: This compound → Metathis compound → Santabarbaraite [6][11]

  • Metathis compound : A triclinic mineral, metathis compound is an intermediate oxidation product.[1] Its formula has been revised to Fe²⁺Fe³⁺₂(PO₄)₂(OH)₂·6H₂O.[12][13] It typically forms as a dark blue or green alteration product of this compound.[14][15]

  • Santabarbaraite : This is the amorphous, fully oxidized end-product, with the formula Fe³⁺₃(PO₄)₂(OH)₃·5H₂O.[6] It appears yellowish-brown.[11][16]

The logical progression of this compound oxidation is illustrated in the diagram below.

G This compound This compound (Monoclinic) Fe²⁺₃(PO₄)₂·8H₂O Colorless Oxidizedthis compound Partially Oxidized this compound (Monoclinic) Fe²⁺/Fe³⁺ IVCT Blue/Green This compound->Oxidizedthis compound Initial Oxidation (<50% Fe³⁺) Metathis compound Metathis compound (Triclinic) Fe²⁺Fe³⁺₂(PO₄)₂(OH)₂·6H₂O Dark Blue/Green Oxidizedthis compound->Metathis compound Further Oxidation Structural Change Santabarbaraite Santabarbaraite (Amorphous) Fe³⁺₃(PO₄)₂(OH)₃·5H₂O Yellowish-Brown Metathis compound->Santabarbaraite Complete Oxidation

Caption: The oxidation pathway of this compound from its pure state to its final amorphous product.

Quantitative Data on this compound Oxidation

The rate and extent of this compound oxidation have been quantified under various conditions. Key data from experimental studies are summarized below.

Table 1: Oxidation Kinetics of Dry this compound in Air
Time of ExposureDegree of Oxidation (% Fe³⁺/Fe_total)ConditionsReference
0.5 hours~5%Room Temperature (21 ± 1 °C)[6][17]
10 hours~10%Room Temperature (21 ± 1 °C)[6][17]
50 days~20%Room Temperature (21 ± 1 °C)[6][17]
Table 2: Fe²⁺/Fe³⁺ Ratios at Different Oxidation Stages
Sample DescriptionFe²⁺ ContentFe³⁺ ContentAnalytical MethodReference
Thermally treated at ~100°C50%50%Mössbauer Spectroscopy[18]
Blue outer layer (mammoth ivory)47.3%52.8%Not Specified[16]
Yellowish-brown outer layer (mammoth ivory)19.4%80.6%Not Specified[16]
Table 3: Changes in Optical Properties with Oxidation
PropertyTrend with Increasing OxidationReference
Refractive Indices (nα, nβ, nγ)Increase[1]
BirefringenceDecrease[1]
PleochroismBecomes stronger[1]

Detailed Experimental Protocols

The study of this compound oxidation employs a range of analytical techniques to characterize the chemical and structural changes.

Controlled Oxidation Experiments

Objective: To study oxidation kinetics under controlled atmospheric, temperature, and pH conditions.

Protocol:

  • Sample Preparation: Synthetic, unoxidized this compound is prepared to ensure purity. Alternatively, natural this compound crystals are freshly cleaved to expose an unoxidized surface.

  • Pre-oxidation (Optional): To achieve specific initial oxidation degrees, this compound suspensions can be treated with a controlled amount of an oxidizing agent like hydrogen peroxide (H₂O₂) under anoxic conditions.[6]

  • Experimental Setup:

    • Batch Experiments: Weighed amounts of this compound powder are placed in reactors (e.g., batch or flow-through) with solutions of known pH. The suspension is then exposed to a controlled atmosphere (e.g., purified air) at a constant temperature.[6]

    • Dry Oxidation: Powdered this compound is spread thinly on a watch glass and exposed to ambient air for a set duration.[6][17]

  • Sampling: Aliquots of the solid material are collected at timed intervals for analysis.

Analytical Methodologies
  • Mössbauer Spectroscopy: This is a primary technique for quantifying the Fe²⁺/Fe³⁺ ratio and identifying the coordination environments of the iron atoms.[9][18][19] Spectra are typically collected at room temperature and fitted with multiple doublets corresponding to Fe²⁺ and Fe³⁺ in the different crystallographic sites.[19]

  • X-ray Diffraction (XRD): Used to identify the crystalline phases present. XRD patterns can distinguish between monoclinic this compound and its triclinic or amorphous oxidation products.[6][20] For samples from complex matrices like sediments, pre-concentration of this compound using heavy-liquid separation may be necessary.[20]

  • X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) provide information on the average oxidation state of iron.[6]

  • Scanning Transmission X-ray Microscopy (STXM): This synchrotron-based technique allows for spatially resolved analysis of single this compound particles, enabling the mapping of oxidation states and the identification of core-shell structures where an oxidized layer passivates a pristine core.[6]

The workflow for a typical investigation into this compound oxidation is depicted below.

G cluster_start 1. Sample Preparation cluster_exp 2. Controlled Oxidation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation start Pristine this compound (Synthetic or Natural) exp Expose to Oxidant (Air, H₂O₂, Light, Heat) start->exp mossbauer Mössbauer Spec. (Fe²⁺/Fe³⁺ Ratio) exp->mossbauer xrd XRD (Phase ID) exp->xrd xas XAS / STXM (Redox State, Spatial) exp->xas sem SEM-EDX (Morphology, P/Fe) exp->sem results Characterize: - Oxidation State & Products - Kinetics & Mechanism - Structural Changes mossbauer->results xrd->results xas->results sem->results

Caption: A typical experimental workflow for the analysis of this compound oxidation.

Conclusion

The color change in this compound is a visually striking process rooted in fundamental principles of solid-state chemistry and physics. The oxidation of Fe²⁺ to Fe³⁺ creates a mixed-valence state that enables intervalence charge transfer, resulting in strong absorption of light and a characteristic blue color. This transformation is not static; it proceeds through intermediate phases like metathis compound to a final amorphous product, santabarbaraite. The kinetics of this change are influenced by environmental factors including the presence of oxygen and light, temperature, and pH. A multi-technique approach, combining controlled oxidation experiments with spectroscopic and diffraction methods, is essential for a thorough understanding of this complex and fascinating mineralogical phenomenon.

References

Vivianite Stability Under Varying Redox Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vivianite (Fe₃(PO₄)₂·8H₂O), a hydrated ferrous phosphate (B84403) mineral, is of increasing interest in diverse scientific fields, from environmental science to materials research and potentially drug delivery, due to its role in phosphorus cycling and its reactive nature. This technical guide provides a comprehensive overview of the stability of this compound under different redox conditions, a critical factor governing its formation, dissolution, and transformation. The document details the intricate interplay of electrochemical potential (Eh), pH, and temperature on this compound's persistence and conversion to other mineral phases. Experimental protocols from key studies are outlined to aid in the design and interpretation of related research, and quantitative data are summarized for comparative analysis. Signaling pathways and reaction mechanisms are visualized to provide a clear understanding of the underlying processes.

Introduction

This compound is typically formed and remains stable in anoxic, reducing environments with circumneutral pH, where high concentrations of dissolved ferrous iron (Fe²⁺) and phosphate (PO₄³⁻) are present.[1] Such conditions are prevalent in various natural and engineered systems, including lake and marine sediments, waterlogged soils, and wastewater treatment facilities.[1][2] However, upon exposure to oxidizing conditions, this compound becomes metastable and undergoes a series of transformations that significantly alter its chemical and physical properties.[3][4] Understanding the dynamics of these transformations is crucial for applications such as phosphorus recovery and remediation, as well as for assessing the long-term fate of this compound in various environments.

Physicochemical Principles of this compound Stability

The stability of this compound is fundamentally governed by the redox state of its constituent iron. In its pristine form, this compound contains only ferrous iron (Fe²⁺). Oxidation to ferric iron (Fe³⁺) disrupts the crystal structure and leads to the formation of new mineral phases.

Anoxic Conditions

Under anoxic (reducing) conditions, this compound is the stable iron phosphate mineral. Its dissolution is primarily controlled by pH, with solubility increasing significantly as pH decreases.[3][5] The dissolution process under these conditions has been described as thermodynamically controlled, with a proposed defect-driven mechanism.[5][6] The activation energy for this compound dissolution under anoxic conditions is relatively low (Ea = 20.3 kJ mol⁻¹), suggesting that the dissociation of hydrogen bonds may be the rate-determining step.[5][6]

Oxic Conditions

In the presence of oxygen, this compound is metastable and readily oxidizes.[3][4] This oxidation process is complex and involves several concurrent reactions, including the oxidation of structural Fe(II) and the dissolution of the mineral. A key feature of this compound oxidation is the formation of a passivating amorphous Fe(III)-PO₄ surface layer.[3][4] This layer acts as a diffusion barrier, slowing down further oxidation and dissolution of the underlying pristine this compound core, creating a core-shell structure.[3][4] The rate of oxidation is influenced by several factors, including pH and temperature, with both higher pH and temperature accelerating the process.[3][6]

The oxidation of this compound can lead to the formation of various secondary minerals. Initially, partial oxidation can result in the formation of metathis compound, a mixed-valence iron phosphate.[4][7] With further oxidation, this compound can transform into amorphous Fe(III)-phosphate, which may eventually crystallize into minerals like santabarbaraite.[1][3] In some cases, particularly in calcareous environments, the final oxidation product can be iron oxyhydroxides such as lepidocrocite.[8]

Quantitative Data on this compound Stability

The following tables summarize key quantitative data from various studies on the dissolution and oxidation of this compound under different conditions.

ConditionpHTemperature (°C)Initial Dissolution Rate (mol m⁻² h⁻¹)ObservationsReference
Anoxic5.025-Complete dissolution[5]
Anoxic6.0258.5 x 10⁻³High initial rate[1]
Anoxic9.0258.0 x 10⁻⁵Non-stoichiometric dissolution[1]
Oxic5.021 ± 1Higher than at higher pHFast initial dissolution[3]
Oxic6.021 ± 1~3 times lower than anoxicDecreased rate and solubility[3]
Oxic9.021 ± 1Lower than at lower pHAccelerated oxidation[3]

Table 1: Influence of pH on this compound Dissolution Rates.

Pre-oxidation Degree (% Fe(III))pHTemperature (°C)Dissolved P after 48h (relative to unoxidized)Key FindingReference
06.021 ± 1100%Baseline[3]
106.021 ± 1~14%Strong decrease in P release[3]
1006.021 ± 1Very lowPassivating layer formation[3]

Table 2: Effect of Pre-oxidation on Phosphorus Release from this compound.

Temperature (°C)ConditionTransformation Product(s)ObservationsReference
50OxicMetathis compound, Giniite, Hematite50% transformation after 32 days[9]
90OxicMetathis compound, Giniite, Hematite100% transformation after 28 days[9]
165OxicMetathis compound, Giniite, Hematite100% transformation after 4 hours[9]
> 250AnoxicAmorphous Fe₃(PO₄)₂Breakdown of this compound structure[10]
> 500AnoxicGraftonite ((Fe²⁺)₃(PO₄)₂)Crystallization of amorphous phase[10]
700OxicRodolicoite (Fe³⁺PO₄)Crystallization to ferric phosphate[10]

Table 3: Temperature-Induced Transformations of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

This compound Synthesis

A common method for synthesizing this compound under controlled laboratory conditions involves the following steps:[1][5]

  • Preparation of Solutions: Prepare separate solutions of a ferrous iron salt (e.g., 0.6 M FeCl₂·4H₂O) and a phosphate source (e.g., 0.4 M NaH₂PO₄·H₂O) in anoxic water. Anoxic water is typically prepared by boiling ultrapure water and then purging with an inert gas like N₂ during cooling.[3]

  • Mixing: Slowly mix the iron and phosphate solutions in a stoichiometric P/Fe ratio of 2:3 under constant stirring in an anoxic environment (e.g., inside a glovebox with an O₂ level < 1 ppm).[1][5]

  • Precipitation: Induce this compound precipitation by slowly adding a base (e.g., 0.5 M NaOH) to the mixed solution until the pH reaches approximately 7.0. A white to pale blue precipitate of this compound will form.[1][5]

  • Washing and Storage: The precipitate is typically washed multiple times with anoxic water to remove residual salts and then stored as a suspension under anoxic conditions.

Batch Dissolution and Oxidation Experiments

Batch experiments are widely used to study the kinetics and mechanisms of this compound dissolution and oxidation.[3]

  • Reactor Setup: Experiments are conducted in sealed reactors to control the atmospheric conditions (anoxic or oxic). The temperature is maintained using a water bath or incubator.

  • Suspension Preparation: A known concentration of this compound suspension (e.g., 0.2 mM or 1.0 mM) is added to a buffered solution at a specific pH.[3] Non-complexing buffers are chosen to avoid interference with the dissolution process.[3]

  • Sampling: At regular time intervals, samples of the suspension are withdrawn. The solid and liquid phases are separated by filtration or centrifugation.

  • Analysis: The dissolved concentrations of iron (total Fe and Fe(II)) and phosphorus in the filtrate are analyzed using techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) or colorimetric methods. The solid phase can be analyzed at the end of the experiment using techniques like X-ray diffraction (XRD) to identify mineralogical changes and scanning electron microscopy (SEM) to observe morphological changes.[3][11]

Continuous Flow Stirred Tank Reactor (CFSTR) Experiments

CFSTR experiments provide insights into the steady-state dissolution and oxidation rates of this compound.[3]

  • Reactor Design: A reactor is continuously fed with a buffered solution at a constant flow rate, and the effluent is collected for analysis. A known mass of this compound is placed in the reactor, which is continuously stirred.

  • Effluent Analysis: The effluent is analyzed for dissolved iron and phosphorus concentrations. The pH and flow rate are also monitored.[3]

  • Rate Calculation: The dissolution rate can be calculated from the steady-state concentrations in the effluent and the flow rate.

Pre-oxidation of this compound

To study the effect of oxidation on this compound dissolution, pre-oxidized samples with varying Fe(III)/Fe(total) ratios are prepared.[4]

  • Oxidant Addition: A controlled amount of an oxidant, such as hydrogen peroxide (H₂O₂), is added to a this compound suspension under anoxic conditions to achieve a specific degree of oxidation.[4]

  • Reaction Time: The suspension is allowed to react for a sufficient period (e.g., >24 hours) to ensure the complete reaction of the oxidant.[4]

  • Characterization: The degree of oxidation in the solid phase is confirmed using analytical techniques such as Mössbauer spectroscopy or chemical digestion followed by Fe(II)/Fe(III) analysis.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to this compound stability.

Vivianite_Formation_Pathway cluster_conditions Anoxic Conditions cluster_process Formation Process High Fe(II) High Fe(II) Nucleation Nucleation High Fe(II)->Nucleation High PO4(3-) High PO4(3-) High PO4(3-)->Nucleation Circumneutral pH Circumneutral pH Circumneutral pH->Nucleation Crystal Growth Crystal Growth Nucleation->Crystal Growth Precursor Phases Stable this compound Stable this compound Crystal Growth->Stable this compound

This compound Formation Pathway

Vivianite_Oxidative_Dissolution Pristine this compound Pristine this compound Surface Oxidation Surface Oxidation Pristine this compound->Surface Oxidation O2 Oxygen Exposure Oxygen Exposure Oxygen Exposure->Surface Oxidation Passivating Layer Amorphous Fe(III)-PO4 Layer Surface Oxidation->Passivating Layer Forms Transformation Products Transformation Products Surface Oxidation->Transformation Products Leads to (e.g., Metathis compound) Core-Shell Structure Pristine this compound Core Oxidized Shell Passivating Layer->Core-Shell Structure Creates Reduced Dissolution Reduced Dissolution Core-Shell Structure:shell->Reduced Dissolution Leads to

This compound Oxidative Dissolution

Experimental_Workflow_Vivianite_Stability cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis Synthesis This compound Synthesis (Anoxic) Pre-oxidation Pre-oxidation (optional) (e.g., with H2O2) Synthesis->Pre-oxidation Batch Reactor Batch Reactor (Anoxic/Oxic) Synthesis->Batch Reactor CFSTR CFSTR (Oxic) Synthesis->CFSTR Pre-oxidation->Batch Reactor Aqueous Phase Aqueous Phase Analysis (ICP-OES, Colorimetry) Batch Reactor->Aqueous Phase Solid Phase Solid Phase Analysis (XRD, SEM, XPS) Batch Reactor->Solid Phase CFSTR->Aqueous Phase

Experimental Workflow

Conclusion

The stability of this compound is intricately linked to the prevailing redox conditions. While stable under anoxic environments, it readily oxidizes in the presence of oxygen, leading to the formation of a passivating surface layer that significantly reduces its dissolution rate. This behavior has profound implications for its role as both a sink and a source of phosphorus in natural and engineered systems. A thorough understanding of these stability relationships, supported by robust experimental data and protocols, is essential for researchers and professionals working in fields where this compound plays a significant role. The information presented in this guide serves as a foundational resource for future investigations into the complex geochemistry of this important mineral.

References

Methodological & Application

Application Notes and Protocols for X-ray Diffraction Analysis of Vivianite

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Vivianite, a hydrated iron(II) phosphate (B84403) mineral with the chemical formula Fe²⁺₃(PO₄)₂·8H₂O, is of increasing interest in various scientific fields.[1] Its presence and characteristics are relevant in geochemistry, environmental science, and potentially in contexts involving iron and phosphate interactions. X-ray diffraction (XRD) is a fundamental, non-destructive analytical technique for the identification and characterization of this compound. It provides detailed information about its crystal structure, phase purity, and quantitative abundance in a sample.

These application notes provide a comprehensive guide to the XRD analysis of this compound, including its crystallographic properties, detailed experimental protocols for qualitative and quantitative analysis, and data interpretation.

Crystallographic Properties of this compound

This compound crystallizes in the monoclinic system, which is characterized by a layered, plate-like arrangement of its crystals.[1] This structure is composed of chains of two distinct Fe²⁺ octahedral sites and tetrahedral phosphate groups, forming sheets that are weakly bonded together.[1] This sheet-like arrangement is responsible for its perfect cleavage.[1]

Upon exposure to light and air, this compound readily oxidizes. This process involves the conversion of Fe²⁺ to Fe³⁺, leading to a noticeable color change from colorless or pale green to blue, and eventually to darker shades. This oxidation can also lead to the formation of alteration products such as metathis compound (triclinic) or amorphous iron(III)-phosphate phases, which can be detected and distinguished from this compound using XRD.

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic[1][2]
Space GroupC 2/m[1][2][3][4]
Lattice Parametersa = 10.086 Å, b = 13.441 Å, c = 4.703 Å, β = 104.27°[1]
a = 10.1518(6) Å, b = 13.4327(7) Å, c = 4.7005(3) Å, β = 104.692(2)°[3][4]
a = 10.06 Å, b = 13.41 Å, c = 4.696 Å, β = 104.3°[2]
Formula Units (Z)2[1][2]

X-ray Powder Diffraction Data for this compound

The identification of this compound by XRD is achieved by comparing the experimental diffraction pattern of a sample to a standard reference pattern. The Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD) is the primary source for such reference data. The PDF card for this compound is #00-030-0662.

Table 2: Characteristic X-ray Powder Diffraction Peaks for this compound (Cu Kα radiation, λ = 1.5406 Å)

2θ (°)d-spacing (Å)Relative Intensity (%)
13.016.80100
18.254.8620
20.854.2630
26.203.4040
28.213.1650
29.852.9967
32.902.7267
35.802.5125
40.502.2335
45.801.9830

Note: The 2θ values are calculated based on the d-spacings from PDF #00-030-0662 and may vary slightly depending on the specific lattice parameters of the sample.

Experimental Protocols

Sample Preparation for Powder XRD

Proper sample preparation is critical for obtaining high-quality XRD data. The primary goal is to produce a fine, homogeneous powder with a random orientation of crystallites.

Protocol:

  • Grinding: If the sample is not already a fine powder, it must be ground to a particle size of less than 10-20 µm. This can be achieved using an agate mortar and pestle. For harder materials, mechanical grinding may be necessary.

  • Homogenization: Ensure the powdered sample is thoroughly mixed to achieve uniformity.

  • Mounting: The powdered sample should be carefully mounted onto a sample holder. A back-loading or side-loading sample holder is recommended to minimize preferred orientation of the crystallites. Ensure the sample surface is flat and level with the surface of the holder.

XRD Data Acquisition

Instrumentation:

A standard laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) and a detector is suitable for the analysis of this compound.

Typical Instrument Settings:

ParameterRecommended Setting
X-ray SourceCu Kα (λ = 1.5406 Å)
Voltage40 kV
Current30 mA
Scan Range (2θ)5° - 70°
Step Size0.02°
Scan Speed1-2°/minute
Data Analysis

a) Qualitative Phase Identification:

  • The acquired XRD pattern is processed to identify the positions (2θ) and intensities of the diffraction peaks.

  • The experimental pattern is then compared to the reference patterns in the Powder Diffraction File (PDF) database.

  • A match between the experimental pattern and the reference pattern for this compound (PDF #00-030-0662) confirms its presence in the sample.

  • The presence of other crystalline phases, such as quartz or alteration products like metathis compound, can also be identified by matching their respective reference patterns.

b) Quantitative Phase Analysis using Rietveld Refinement:

The Rietveld method is a powerful technique for quantitative phase analysis. It involves a least-squares refinement of a calculated diffraction pattern to match the experimental data. This method requires knowledge of the crystal structure of all phases present in the sample.

Step-by-Step Protocol for Rietveld Refinement:

  • Initial Setup:

    • Load the experimental XRD data into a Rietveld refinement software package (e.g., GSAS-II, FullProf, TOPAS).

    • Input the crystal structure information (space group, lattice parameters, and atomic positions) for this compound and any other identified phases. This information can be obtained from crystallographic databases.

  • Refinement Strategy: The refinement is performed in a sequential manner:

    • Scale Factor: Refine the scale factor for each phase.

    • Background: Model and refine the background of the diffraction pattern.

    • Lattice Parameters: Refine the unit cell parameters for each phase.

    • Peak Profile Parameters: Refine the parameters that describe the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components).

    • Atomic Positions and Occupancies (Optional): For high-quality data, the atomic positions and site occupancies can be refined to obtain more detailed structural information.

  • Assessing the Goodness of Fit: The quality of the Rietveld refinement is assessed using numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). A low Rwp value and a χ² value close to 1 indicate a good fit.

  • Quantitative Results: Once a good fit is achieved, the software calculates the weight fraction of each crystalline phase in the sample based on their refined scale factors.

Visualizations

XRD_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting start Start: Receive Sample grinding Grinding (< 10-20 µm) start->grinding homogenization Homogenization grinding->homogenization mounting Mounting on Sample Holder homogenization->mounting xrd Powder X-ray Diffraction mounting->xrd qualitative Qualitative Analysis (Phase Identification) xrd->qualitative quantitative Quantitative Analysis (Rietveld Refinement) qualitative->quantitative report Final Report (Phase Composition, Crystallographic Data) quantitative->report

Caption: Workflow for the X-ray diffraction analysis of this compound.

Conclusion

X-ray diffraction is an indispensable tool for the characterization of this compound. The protocols outlined in these application notes provide a robust framework for the qualitative and quantitative analysis of this mineral. Accurate phase identification and quantification are crucial for understanding the role of this compound in various scientific and industrial applications. The use of standardized procedures and powerful analytical techniques like Rietveld refinement ensures the generation of reliable and reproducible results.

References

Application Note: Characterization of Vivianite using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vivianite, a hydrated iron(II) phosphate (B84403) mineral with the chemical formula Fe²⁺₃(PO₄)₂·8H₂O, is of growing interest in various scientific fields, including geochemistry, environmental science, and materials science. Its ability to sequester phosphate and its role in iron biogeochemical cycling make it a subject of intensive study. Furthermore, its potential applications in areas such as phosphate recovery from wastewater and as a precursor for lithium-ion battery materials are being explored. Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular vibrations in a sample, making it an ideal tool for the characterization of this compound. This application note provides a detailed protocol for the analysis of this compound using Raman spectroscopy, including data on characteristic spectral features and a workflow for its characterization.

Data Presentation: Characteristic Raman Peaks of this compound

Raman spectroscopy of this compound reveals distinct peaks corresponding to the vibrational modes of its constituent molecular groups, primarily the phosphate (PO₄³⁻) anions, water (H₂O) molecules, and iron-oxygen (Fe-O) bonds. The positions of these peaks can provide information on the mineral's structure, composition, and even its oxidation state.[1][2] A summary of the key Raman bands for this compound is presented in the table below.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentNotes
~3480Fe³⁺-OH StretchingIndicates oxidation of Fe²⁺ to Fe³⁺.[2]
3262H₂O Symmetric StretchingA very intense band.[1][3]
3104, 3460H₂O Antisymmetric Stretching[1][3]
1660H₂O Bending[2]
1081, 1050, 1015PO₄³⁻ Antisymmetric StretchingWeaker intensity bands.[1]
949 - 957PO₄³⁻ Symmetric Stretching (ν₁)The most intense phosphate band.[1][2]
584, 571, 545, 525PO₄³⁻ Bending (ν₄)[2]
456, 423PO₄³⁻ Bending (ν₂)The 456 cm⁻¹ band is typically more intense.[1][3]
236, 186Fe-O Stretching[1][3]

Experimental Protocols

This section outlines a detailed methodology for the characterization of this compound samples using Raman spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality Raman spectra. The method will vary depending on the nature of the this compound sample.

  • Single Crystals:

    • If the crystal is large enough, it can be mounted directly onto a microscope slide or sample holder using a small amount of adhesive or clay.

    • For smaller crystals, it is advisable to embed them in a resin (e.g., epoxy) and then polish the surface to expose a flat cross-section of the crystal. This ensures a good focus for the laser.

  • Powdered Samples:

    • A small amount of the powdered this compound sample can be pressed into a pellet using a pellet press.

    • Alternatively, a small amount of the powder can be placed on a microscope slide and gently flattened with a clean coverslip to create a relatively flat surface for analysis.

  • Thin Sections:

    • Standard petrographic thin sections of this compound-containing rocks can be analyzed directly. Ensure the surface is clean and free of any mounting medium residue.

Instrumentation and Data Acquisition

The following are recommended instrumental parameters for the Raman analysis of this compound. These may need to be optimized based on the specific instrument and sample characteristics.

  • Raman Spectrometer: A research-grade Raman microscope is recommended for detailed analysis.

  • Laser Excitation Wavelength: A 532 nm or 633 nm laser is commonly used for this compound analysis.[4] A 785 nm laser can also be effective, particularly in minimizing fluorescence from any organic matter that may be associated with the sample.

  • Laser Power: It is critical to use a low laser power to avoid dehydration or thermal degradation of the hydrated this compound sample. A starting power of 1-5 mW at the sample is recommended. The power can be gradually increased if the signal-to-noise ratio is low, while carefully monitoring the sample for any visible changes.

  • Objective Lens: A 50x or 100x long working distance objective is typically used to focus the laser onto the sample and collect the scattered light.

  • Spectral Range: A spectral range of 100 cm⁻¹ to 4000 cm⁻¹ is necessary to cover all the characteristic vibrational modes of this compound, from the Fe-O vibrations to the water stretching modes.

  • Acquisition Time and Accumulations: An acquisition time of 10-60 seconds with 2-5 accumulations is a good starting point. These parameters can be adjusted to improve the signal-to-noise ratio of the resulting spectrum.

  • Calibration: The spectrometer should be calibrated using a standard reference material, such as a silicon wafer (520.7 cm⁻¹ peak), before sample analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using Raman spectroscopy.

Experimental workflow for this compound characterization.
Logical Relationships of this compound's Raman Spectra

This diagram shows the relationship between the structural components of this compound and their corresponding Raman spectral features.

Vivianite_Structure_Spectra cluster_components Structural Components cluster_spectra Raman Spectral Features This compound This compound Fe²⁺₃(PO₄)₂·8H₂O PO4 Phosphate Group (PO₄³⁻) This compound->PO4 H2O Water Molecules (H₂O) This compound->H2O FeO Iron-Oxygen Bonds (Fe-O) This compound->FeO FeOH Oxidized Iron Hydroxide (Fe³⁺-OH) This compound->FeOH on oxidation PO4_stretch Stretching Modes ~950-1081 cm⁻¹ PO4->PO4_stretch PO4_bend Bending Modes ~423-584 cm⁻¹ PO4->PO4_bend H2O_stretch Stretching Modes ~3100-3500 cm⁻¹ H2O->H2O_stretch H2O_bend Bending Mode ~1660 cm⁻¹ H2O->H2O_bend FeO_stretch Stretching Modes ~180-240 cm⁻¹ FeO->FeO_stretch FeOH_stretch Stretching Mode ~3480 cm⁻¹ FeOH->FeOH_stretch

Structural components and their Raman features.

Conclusion

Raman spectroscopy is a highly effective and informative technique for the characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality Raman spectra to identify this compound, and gain insights into its molecular structure and chemical state. The provided data on characteristic Raman peaks serves as a valuable reference for spectral interpretation. This methodology can be applied to a wide range of research areas where the identification and characterization of this compound are of importance.

References

Application Notes and Protocols for Sequential Extraction of Vivianite-Bound Phosphorus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sequential extraction of vivianite-bound phosphorus (P). This compound (Fe₃(PO₄)₂·8H₂O), a hydrated ferrous phosphate (B84403) mineral, is an important sink for phosphorus in various anoxic environments, including sediments and wastewater sludge.[1][2][3] Accurate quantification of this compound-bound P is crucial for understanding phosphorus cycling, assessing its potential as a fertilizer, and in the context of drug development where iron and phosphate interactions can be relevant.

Introduction to Sequential Extraction

Sequential chemical extraction is a widely used technique to partition sediment or sludge phosphorus into different operational fractions.[4][5][6] Standard methods, however, often do not specifically quantify this compound-bound P, leading to potential underestimation of its contribution to the total phosphorus pool.[7] Recent modifications to existing protocols have incorporated steps to selectively extract this compound, providing a more accurate assessment of its concentration.[7][8]

The key principle behind the selective extraction of this compound lies in the use of a reagent that specifically targets the Fe(II) in the this compound structure without significantly affecting other P forms like those bound to aluminum, calcium, or ferric iron.

Key Experimental Protocols

Several sequential extraction protocols have been adapted to include a specific step for this compound-P. The most notable is the modification of the SEDEX (Sequential Extraction) method.

Modified SEDEX Protocol for this compound-P Quantification

This protocol incorporates an extraction step using 2,2'-bipyridine (B1663995), a chelating agent for Fe(II), to selectively dissolve this compound.[7][8]

Materials and Reagents:

  • Freeze-dried and finely powdered sediment or sludge samples

  • Deionized water

  • 0.2% (w/v) 2,2'-bipyridine in 0.1 M KCl solution

  • 1 M MgCl₂ solution

  • 0.3 M Na-citrate and 1 M NaHCO₃ solution

  • 50 g/L Na-dithionite solution (prepare fresh)

  • 0.1 M NaOH solution

  • 1 M HCl solution

  • Centrifuge and centrifuge tubes

  • Shaker or rotator

  • Spectrophotometer for phosphorus analysis (e.g., molybdenum blue method)

Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Sequential Extraction Steps cluster_analysis Analysis start Start with freeze-dried, powdered sample step1 Step 1: Exchangeable P (1 M MgCl₂) start->step1 step2 Step 2: this compound-P (0.2% 2,2'-bipyridine + 0.1 M KCl) step1->step2 Centrifuge, decant analysis P analysis of supernatant (e.g., Molybdenum Blue Method) step1->analysis step3 Step 3: Fe(III)-bound P (Citrate-Dithionite-Bicarbonate) step2->step3 Centrifuge, decant step2->analysis step4 Step 4: Al-bound P (0.1 M NaOH) step3->step4 Centrifuge, decant step3->analysis step5 Step 5: Ca-bound P (1 M HCl) step4->step5 Centrifuge, decant step4->analysis step5->analysis

Caption: Sequential extraction workflow for this compound-P.

Detailed Protocol:

  • Exchangeable P:

    • Weigh approximately 50 mg of the dried sample into a centrifuge tube.

    • Add 5 mL of 1 M MgCl₂.

    • Shake for 2 hours at room temperature.

    • Centrifuge and collect the supernatant for P analysis.

    • Wash the residue with deionized water, centrifuge, and discard the supernatant.

  • This compound-P:

    • To the residue from the previous step, add 5 mL of 0.2% 2,2'-bipyridine in 0.1 M KCl.

    • Shake for 24 hours at 50°C.[8]

    • Centrifuge and collect the supernatant for P analysis.

    • Wash the residue with deionized water, centrifuge, and discard the supernatant.

  • Reductant-Soluble P (Fe(III)-bound P):

    • To the residue, add 4 mL of 0.3 M Na-citrate and 0.5 mL of 1 M NaHCO₃.

    • Add 1 mL of freshly prepared 50 g/L Na-dithionite solution.

    • Shake for 6 hours at room temperature.

    • Centrifuge and collect the supernatant for P analysis.

    • Wash the residue with deionized water, centrifuge, and discard the supernatant.

  • Al-bound P:

    • To the residue, add 5 mL of 0.1 M NaOH.

    • Shake for 16 hours at room temperature.

    • Centrifuge and collect the supernatant for P analysis.

    • Wash the residue with deionized water, centrifuge, and discard the supernatant.

  • Ca-bound P (Apatite-P):

    • To the residue, add 5 mL of 1 M HCl.

    • Shake for 16 hours at room temperature.

    • Centrifuge and collect the supernatant for P analysis.

Note: The solid-to-solution ratio, extraction times, and temperatures can be optimized based on the sample matrix.[8]

Data Presentation

The quantitative data from sequential extractions should be presented in a clear, tabular format to allow for easy comparison between different samples or conditions.

Table 1: Example of Quantitative Data Summary for Phosphorus Fractions in Sewage Sludge

Phosphorus FractionSample A (% of Total P)Sample B (% of Total P)
Exchangeable-P2.53.1
This compound-P 45.2 18.7
Fe(III)-bound P25.835.4
Al-bound P10.115.2
Ca-bound P8.920.3
Residual P7.57.3
Total P (mg/g) 35.6 28.9

Data is illustrative and should be replaced with experimental results. A study on sewage sludge found that this compound-P constituted about half of the total phosphorus in sludge from a treatment plant using iron dosing for chemical P removal, but only 16-26% in a plant using a combination of iron dosing and enhanced biological P removal.[7]

Logical Relationships in this compound Formation

The formation of this compound is governed by specific biogeochemical conditions. Understanding these relationships is crucial for interpreting the results of sequential extractions.

vivianite_formation cluster_conditions Prerequisites cluster_process Formation Process cluster_factors Influencing Factors anoxic Anoxic Conditions fe_source Source of Fe(II) anoxic->fe_source precipitation Precipitation of this compound (Fe₃(PO₄)₂·8H₂O) fe_source->precipitation p_source Source of Phosphate p_source->precipitation ph pH (Optimal ~6-8) precipitation->ph sulfide (B99878) Low Sulfide Concentration precipitation->sulfide organic_matter Organic Matter Degradation organic_matter->fe_source Fe(III) reduction organic_matter->p_source

Caption: Key factors influencing this compound formation.

This compound formation is favored in anoxic environments where both ferrous iron (Fe(II)) and phosphate are available.[2] The degradation of organic matter can drive the reduction of ferric iron (Fe(III)) to Fe(II) and release phosphate, creating suitable conditions for this compound precipitation.[2] The presence of high sulfide concentrations can inhibit this compound formation by precipitating Fe(II) as iron sulfides.

Validation and Quality Control

The results from sequential extraction should ideally be validated by other analytical techniques.

  • X-Ray Diffraction (XRD): Can be used to identify the crystalline structure of this compound in the solid sample before and after the specific extraction step.[7]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Allows for the visualization of this compound crystals and confirmation of their elemental composition (Fe and P).[7]

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: Can provide quantitative information on different phosphorus species in the sample, serving as a benchmark for the extraction results.[7]

By combining sequential extraction with these spectroscopic and microscopic techniques, researchers can obtain a more robust and accurate quantification of this compound-bound phosphorus.

References

Isotopic Analysis of Vivianite for Paleoenvironmental Reconstruction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vivianite, a hydrated iron (II) phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), is increasingly recognized as a valuable tool for paleoenvironmental reconstruction.[1][2] Its formation is intrinsically linked to anoxic and iron-rich sedimentary environments, where microbial activity plays a crucial role.[3][4] The isotopic composition of this compound, specifically the ratios of stable oxygen (¹⁸O/¹⁶O, expressed as δ¹⁸O) and iron (⁵⁶Fe/⁵⁴Fe, expressed as δ⁵⁶Fe) isotopes, can provide critical insights into past environmental conditions. This document provides detailed application notes and experimental protocols for the isotopic analysis of this compound for researchers, scientists, and professionals in related fields.

Principles of Isotopic Analysis in this compound

The isotopic composition of this compound acts as a proxy for the environmental conditions at the time of its formation.

  • Oxygen Isotopes (δ¹⁸O): The oxygen in the phosphate (PO₄) group of this compound is derived from the ambient water in the sediment pore space. The δ¹⁸O value of this phosphate is primarily controlled by the isotopic composition of the porewater and the temperature at which the mineral formed. Therefore, δ¹⁸O analysis of this compound can be used to reconstruct past water sources, hydrological cycles, and paleotemperatures.

  • Iron Isotopes (δ⁵⁶Fe): The iron in this compound is sourced from dissolved ferrous iron (Fe²⁺) in anoxic porewaters. The δ⁵⁶Fe value of this compound reflects the isotopic composition of this dissolved iron pool, which is influenced by microbial and abiotic iron reduction processes. Consequently, δ⁵⁶Fe analysis of this compound can provide information on past biogeochemical iron cycling and the redox state of the depositional environment.

Applications in Paleoenvironmental Reconstruction

  • Reconstruction of Lacustrine and Marine Environments: Isotopic analysis of this compound found in lake and marine sediments can help in understanding past changes in water balance (precipitation/evaporation), water temperature, and the redox conditions of the water column and sediments.

  • Archaeological Insights: this compound can form in archaeological contexts, such as waterlogged sites and burials.[3] Its isotopic composition can provide information about the local environment at the time of site occupation and the preservation conditions of organic remains.

  • Understanding Biogeochemical Cycles: The coupled analysis of δ¹⁸O and δ⁵⁶Fe in this compound offers a powerful tool to study the interplay between the water, phosphorus, and iron cycles in past ecosystems.

Data Presentation

The following table summarizes δ⁵⁶Fe values of this compound from a paleoenvironmental study of Lake Towuti, Indonesia, a ferruginous lake.[2] Currently, there is a limited amount of published δ¹⁸O data specifically for this compound in paleoenvironmental contexts.

LocationDepth (meters)δ⁵⁶Fe (‰, relative to IRMM-014)Paleoenvironmental Interpretation
Lake Towuti, Indonesia23-0.52 ± 0.05Incorporation of isotopically light Fe²⁺ from microbial dissimilatory iron reduction in anoxic sediments.[2]
23-0.44 ± 0.05Incorporation of isotopically light Fe²⁺ from microbial dissimilatory iron reduction in anoxic sediments.[2]
36-0.61 ± 0.05Incorporation of isotopically light Fe²⁺ from microbial dissimilatory iron reduction in anoxic sediments.[2]
46-0.39 ± 0.05Incorporation of isotopically light Fe²⁺ from microbial dissimilatory iron reduction in anoxic sediments.[2]
46-0.46 ± 0.05Incorporation of isotopically light Fe²⁺ from microbial dissimilatory iron reduction in anoxic sediments.[2]

Experimental Protocols

Detailed methodologies for the isotopic analysis of this compound are provided below. These protocols are based on established methods for phosphate and iron isotope analysis, adapted for the specific properties of this compound.

Protocol 1: Oxygen Isotope (δ¹⁸O) Analysis of this compound Phosphate

This protocol is adapted from the silver phosphate precipitation method commonly used for bioapatites and other phosphate minerals.

1. Sample Preparation and this compound Separation:

  • Sediment cores or bulk samples are collected and stored under anoxic conditions to prevent oxidation of this compound.
  • This compound nodules or crystals are manually picked from the sediment under a microscope in an anaerobic chamber.
  • The separated this compound is gently crushed to a fine powder using an agate mortar and pestle.

2. Phosphate Extraction and Purification (Silver Phosphate Precipitation):

  • Dissolution: A known weight of powdered this compound is dissolved in 2M HCl.
  • Phosphate Separation: The dissolved sample is passed through an anion exchange resin column to separate the phosphate ions (PO₄³⁻) from other ions.
  • Precipitation of Silver Phosphate (Ag₃PO₄):
  • The eluted phosphate solution is neutralized with NH₄OH.
  • A silver ammine solution (Ag(NH₃)₂⁺) is added to the phosphate solution to precipitate silver phosphate (Ag₃PO₄) as a bright yellow solid.
  • The Ag₃PO₄ precipitate is washed multiple times with deionized water and dried in an oven at 50°C.

3. Isotope Ratio Mass Spectrometry (IRMS):

  • The purified Ag₃PO₄ is analyzed using a high-temperature conversion/elemental analyzer (TC/EA) coupled to an isotope ratio mass spectrometer.
  • The Ag₃PO₄ is pyrolyzed at high temperatures (typically >1400°C) in the presence of a carbon source to produce carbon monoxide (CO) gas.
  • The CO gas is introduced into the mass spectrometer, and the ratio of ¹⁸O to ¹⁶O is measured.
  • δ¹⁸O values are reported in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Protocol 2: Iron Isotope (δ⁵⁶Fe) Analysis of this compound

This protocol utilizes multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) for high-precision iron isotope measurements.

1. Sample Preparation and Dissolution:

  • Pure this compound crystals are separated as described in Protocol 1.
  • A known weight of the powdered this compound is dissolved in concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).

2. Iron Purification using Anion Exchange Chromatography:

  • The dissolved sample is loaded onto an anion exchange resin column (e.g., AG1-X8).
  • The iron is eluted from the column using a specific concentration of HCl, effectively separating it from other elements present in the this compound.

3. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):

  • The purified iron solution is introduced into the MC-ICP-MS.
  • The instrument measures the ion beams of the different iron isotopes simultaneously (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe).
  • Instrumental mass bias is corrected using a standard-sample bracketing method with a certified iron isotope standard (e.g., IRMM-014).
  • δ⁵⁶Fe values are calculated and reported in per mil (‰) relative to the IRMM-014 standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_o18_analysis δ¹⁸O Analysis cluster_fe56_analysis δ⁵⁶Fe Analysis Sample Sediment Sample Separation This compound Separation (Anoxic Conditions) Sample->Separation Grinding Grinding to Powder Separation->Grinding Dissolution_O Dissolution (HCl) Grinding->Dissolution_O Dissolution_Fe Dissolution (HNO₃/HCl) Grinding->Dissolution_Fe Purification_O Phosphate Purification (Anion Exchange) Dissolution_O->Purification_O Precipitation Silver Phosphate Precipitation Purification_O->Precipitation IRMS TC/EA-IRMS Analysis Precipitation->IRMS Paleo_Reconstruction Paleoenvironmental Reconstruction IRMS->Paleo_Reconstruction δ¹⁸O data Purification_Fe Iron Purification (Anion Exchange) Dissolution_Fe->Purification_Fe MC_ICP_MS MC-ICP-MS Analysis Purification_Fe->MC_ICP_MS MC_ICP_MS->Paleo_Reconstruction δ⁵⁶Fe data

Experimental workflow for isotopic analysis of this compound.

logical_relationship cluster_environment Paleoenvironment cluster_this compound This compound Formation cluster_interpretation Paleoenvironmental Interpretation Porewater Porewater δ¹⁸O & Temperature Vivianite_O This compound δ¹⁸O Porewater->Vivianite_O controls Redox Sediment Redox Conditions (Microbial Iron Reduction) Vivianite_Fe This compound δ⁵⁶Fe Redox->Vivianite_Fe influences Paleoclimate Paleoclimate (Water Cycle, Temperature) Vivianite_O->Paleoclimate informs Biogeochemistry Paleo-Biogeochemistry (Iron & Carbon Cycles) Vivianite_Fe->Biogeochemistry informs

Relationship between this compound isotopes and paleoenvironment.

References

Application Notes and Protocols for Tracing Phosphorus Cycling in Lakes Using Vivianite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing vivianite (Fe(II)₃(PO₄)₂·8H₂O), a hydrated ferrous phosphate (B84403) mineral, as a key indicator for tracing phosphorus (P) cycling in lacustrine environments. Understanding the formation and dissolution of this compound is crucial for assessing the long-term fate of phosphorus, a critical nutrient linked to eutrophication in freshwater systems. These protocols detail methods for the identification, quantification, and analysis of this compound in lake sediments, offering insights into its role as both a significant sink and a potential source of phosphorus.

Introduction to this compound in Lake Phosphorus Cycling

This compound plays a pivotal role in the biogeochemical cycling of phosphorus in anoxic lake sediments.[1][2][3] Under iron-rich and sulfate-poor conditions, the reduction of ferric iron (Fe(III)) and the release of adsorbed phosphate during the decomposition of organic matter can lead to the precipitation of this compound.[2] This process effectively sequesters phosphorus within the sediment, acting as a natural sink and potentially mitigating eutrophication.[2][3]

However, changes in environmental conditions, such as an increase in sulfate (B86663) concentrations and subsequent sulfate reduction, can lead to the dissolution of this compound.[1][4] This occurs as sulfide (B99878) produced during sulfate reduction preferentially reacts with ferrous iron, forming iron sulfides and releasing the previously sequestered phosphate back into the porewater and potentially the overlying water column.[1][4] Consequently, this compound can transform from a phosphorus sink to a significant internal phosphorus source, fueling algal blooms and exacerbating eutrophication.[1][4]

Tracing the formation and stability of this compound is therefore essential for understanding and managing internal phosphorus loading in lakes. The following protocols provide detailed methodologies for researchers to study these processes.

Experimental Protocols

Sediment Core Collection and Handling

Objective: To collect undisturbed sediment cores and preserve the in-situ geochemical conditions.

Materials:

  • Gravity corer or piston corer

  • Core liners (polycarbonate or PVC)

  • Core caps

  • Inert gas (e.g., nitrogen or argon)

  • Glove bag or anoxic chamber

  • Sectioning tools (e.g., core extruder, spatulas)

  • Sample bags or vials (pre-purged with inert gas)

Protocol:

  • Collect sediment cores from the desired location in the lake using a gravity or piston corer.

  • Immediately upon retrieval, cap the core liners to minimize atmospheric oxygen exposure.

  • Transport the cores to the laboratory in an upright position and store them at in-situ temperature (typically 4°C) in the dark.

  • All subsequent processing and sub-sampling of the sediment cores should be performed under anoxic conditions inside a glove bag or anoxic chamber filled with an inert gas.

  • Extrude the sediment core and section it at desired depth intervals (e.g., every 1-2 cm) using clean sectioning tools.

  • Store the sub-samples in airtight, pre-purged sample containers at 4°C for porewater extraction and solid-phase analysis, or freeze-dry for specific analyses.

This compound Identification and Characterization

A combination of techniques is recommended for the unambiguous identification and characterization of this compound in sediment samples.

Objective: To identify the crystalline structure of this compound.

Protocol:

  • Freeze-dry a sediment subsample and gently grind it to a fine powder using an agate mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Analyze the sample using a powder X-ray diffractometer.

  • Collect diffraction patterns over a suitable 2θ range (e.g., 5-80°).

  • Compare the resulting diffraction pattern with reference patterns for this compound from a crystallographic database to confirm its presence.[5] Note that this compound may be below the detection limit of bulk XRD in some sediments.[6]

Objective: To visualize this compound crystals and determine their elemental composition.

Protocol:

  • Mount a small portion of the sediment sample onto an SEM stub using carbon tape.

  • Coat the sample with a conductive material (e.g., carbon or gold) to prevent charging.

  • Examine the sample under a scanning electron microscope. This compound often forms characteristic platy or needle-shaped crystal aggregates.[7][8]

  • Use the EDS detector to perform elemental analysis on suspected this compound crystals. The analysis should reveal major peaks for iron (Fe) and phosphorus (P), with an approximate atomic ratio of 1.5:1.[9]

Quantification of this compound-Bound Phosphorus

Objective: To quantify different phosphorus fractions in the sediment, including this compound-bound P. A modified sequential extraction protocol is necessary to specifically target this compound.

Protocol (based on Psenner et al., 1984 and modified for this compound): [1]

  • This protocol involves a series of chemical extractions to separate different P pools. A key modification for this compound is the inclusion of a step that specifically targets Fe(II)-bound P.

  • Step 1: Exchangeable P (NH₄Cl-P): Extract a known weight of wet sediment with 1 M NH₄Cl.

  • Step 2: Iron- and Manganese-bound P (BD-P): Extract the residue from Step 1 with a bicarbonate-dithionite solution. This step extracts P bound to reducible Fe(III) and Mn(IV) oxides.

  • Step 3: this compound-P: A specific extraction step using a solution of 0.2% 2,2'-bipyridine (B1663995) in 0.1 M KCl can be inserted here to target this compound.[10]

  • Step 4: Aluminum-bound P (NaOH-P): Extract the residue with 1 M NaOH.

  • Step 5: Calcium-bound P (HCl-P): Extract the residue with 0.5 M HCl.

  • Step 6: Residual P: The remaining P is determined after acid digestion of the final residue.

  • Measure the phosphorus concentration in the supernatant of each extraction step using the molybdenum blue method.[1]

Data Presentation

Quantitative data from the analyses should be presented in a clear and structured format to facilitate comparison and interpretation.

ParameterLake Arendsee (Mesocosm)[1]Lake Ørn[11]Lake Groß-Glienicke[12]
This compound-Bound P (% of Total P) ~50% at certain depths~26% in lower sedimentsSignificant contribution to P retention
Porewater Phosphate (μmol/L) Not specified0.69 - 40Not specified
Porewater Fe²⁺ (μmol/L) Not specifiedVaries seasonallyNot specified
Total Sediment P (μmol/g) Not specified200 - 400Not specified
Total Sediment Fe (μmol/g) Not specified~3000Not specified
This compound Crystal Size (μm) Not specified~20 - ~7040 - 180 (nodules)

Visualizations

Phosphorus Cycling Pathway Involving this compound

phosphorus_cycling cluster_water_column Water Column cluster_sediment Sediment Organic_P Organic P (e.g., Phytoplankton) Sediment_Organic_P Sedimentary Organic P Organic_P->Sediment_Organic_P Sedimentation Dissolved_P Dissolved Inorganic P (PO₄³⁻) Dissolved_P->Organic_P Uptake Porewater_P Porewater PO₄³⁻ Sediment_Organic_P->Porewater_P Decomposition Porewater_P->Dissolved_P Diffusion Fe_III_P Fe(III)-bound P Porewater_P->Fe_III_P Adsorption This compound This compound (Fe(II)₃(PO₄)₂·8H₂O) Porewater_P->this compound Precipitation (Anoxic, Fe-rich) Fe_III_P->Porewater_P Reductive Dissolution This compound->Porewater_P Dissolution (Sulfidic conditions) Fe_S Iron Sulfides (e.g., FeS) This compound->Fe_S S²⁻ reaction experimental_workflow Start Start Sediment_Coring Sediment Core Collection Start->Sediment_Coring Anoxic_Processing Anoxic Core Sectioning & Sub-sampling Sediment_Coring->Anoxic_Processing Porewater_Analysis Porewater Extraction & Analysis (PO₄³⁻, Fe²⁺) Anoxic_Processing->Porewater_Analysis Solid_Phase_Analysis Solid Phase Analysis Anoxic_Processing->Solid_Phase_Analysis Data_Interpretation Data Interpretation & Phosphorus Cycling Model Porewater_Analysis->Data_Interpretation XRD XRD for Mineralogy Solid_Phase_Analysis->XRD SEM_EDS SEM-EDS for Crystal Morphology & Composition Solid_Phase_Analysis->SEM_EDS Sequential_Extraction Sequential P Extraction for Quantification Solid_Phase_Analysis->Sequential_Extraction XRD->Data_Interpretation SEM_EDS->Data_Interpretation Sequential_Extraction->Data_Interpretation

References

Vivianite as a Soil Amendment: Application Notes and Protocols for Enhanced Phosphorus Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vivianite (Fe₃(PO₄)₂·8H₂O), a hydrated iron(II) phosphate (B84403) mineral, is emerging as a promising sustainable alternative to conventional phosphorus fertilizers.[1][2][3] Recoverable from various sources, including wastewater treatment sludge and industrial waste, this compound offers a slow-release mechanism for phosphorus, potentially reducing nutrient runoff and improving soil health.[4][5][6][7] Its application in agriculture is a subject of ongoing research, focusing on optimizing its efficacy for various soil types and crops. These notes provide an overview of the application of this compound as a soil amendment, detailing experimental protocols and summarizing key quantitative data from recent studies.

Data Presentation: Efficacy of this compound as a Phosphorus Source

The effectiveness of this compound as a phosphorus fertilizer has been evaluated in several pot experiments. The following tables summarize the key findings, comparing this compound with conventional phosphorus sources like superphosphate.

Table 1: Comparative Plant Growth and Phosphorus Uptake with this compound Application

Plant SpeciesSoil/Growth MediumThis compound Application RateControl/ComparisonDry Matter Yield OutcomePhosphorus Uptake OutcomeReference
SunflowerCalcareous Soil50 mg P kg⁻¹No P fertilizer; 100% SuperphosphateHigher than no P control, lower than superphosphate.Higher than no P control, lower than superphosphate.[5][7][8]
SunflowerCalcareous Soil70% this compound + 30% Superphosphate (50 mg P kg⁻¹)100% this compound; 100% SuperphosphateSignificantly higher than 100% this compound.Higher than 100% this compound.[5][7][8]
RyegrassPerliteNot specifiedCa(H₂PO₄)₂Mineral Fertilizer Equivalence (MFE) of 6.6-7.4%.Positively correlated with time.[2]
RyegrassQuartzNot specifiedCa(H₂PO₄)₂Mineral Fertilizer Equivalence (MFE) of 15.8-20.3%.Faster uptake than in perlite.[2]
Durum Wheat---Not specifiedKH₂PO₄Total P uptake not significantly different from KH₂PO₄.Relative P use efficiency of 74% of KH₂PO₄.[9][10]
Bean (Phaseolus vulgaris)Oxisols20g per plantNo this compoundPositive effect on growth and yield.Increased P content in amended soils.[11]
Cowpea (Vigna unguiculata)---10g, 20g, 30g per plant (with/without Phosphate-Solubilizing Microorganisms)No this compoundIncreased leaves production and biomass with PSM.---[12][13]

Table 2: Influence of Soil Properties on this compound Efficacy

Soil PropertyEffect on this compoundMechanismReference
Acidic pH (< 6.6)Increased P availabilityHigher solubility of this compound under acidic conditions.[14]
Calcareous SoilLower P availabilityLower dissolution and faster oxidation of dissolved Fe(II).[6]
Organic Acids (e.g., Citrate)Enhanced P releaseComplexation with Fe(II) and dissolution of this compound.[15][16][17]
Aerobic ConditionsEnhanced dissolution (in presence of citrate)Oxidation and removal of aqueous Fe(II), driving equilibrium towards dissolution.[16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the chemical synthesis of this compound for laboratory-scale experiments.

Materials:

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate (B86663) (FeSO₄)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) or Phosphoric acid (H₃PO₄)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Deoxygenated ultrapure water

  • Nitrogen gas

  • Magnetic stirrer and stir bar

  • pH meter

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Prepare Solutions:

    • Prepare a 0.6 M solution of FeCl₂·4H₂O in deoxygenated ultrapure water.[6]

    • Prepare a 0.4 M solution of NaH₂PO₄·H₂O in deoxygenated ultrapure water.[6]

    • Prepare a 0.5 M solution of NaOH.[6]

  • Anaerobic Conditions: Perform all subsequent steps in an anaerobic chamber or under a continuous stream of nitrogen gas to prevent the oxidation of Fe(II).

  • Mixing: Slowly add the NaH₂PO₄·H₂O solution to the FeCl₂·4H₂O solution while stirring continuously. The stoichiometric P/Fe ratio should be 2:3.[6]

  • Precipitation: Induce this compound precipitation by slowly adding the NaOH solution with a peristaltic pump until the pH of the mixture reaches 7.0. A white to pale blue precipitate will form.[6]

  • Washing: Centrifuge the suspension to separate the precipitate. Discard the supernatant and wash the precipitate with deoxygenated ultrapure water to remove any unreacted salts. Repeat the washing step three times.

  • Drying: Dry the washed this compound precipitate in an oven at 40°C under a nitrogen atmosphere.

  • Characterization: The resulting powder should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystalline structure of this compound.

Protocol 2: Pot Experiment to Evaluate this compound as a Phosphorus Fertilizer

This protocol outlines a typical pot experiment to assess the fertilizing effect of this compound.

Materials:

  • Pots (e.g., 2 kg capacity)

  • Soil or growth medium (e.g., calcareous soil, quartz sand)

  • This compound (synthesized or recovered)

  • Conventional P fertilizer (e.g., superphosphate, KH₂PO₄) for comparison

  • Test plant seeds (e.g., sunflower, wheat, ryegrass)

  • Basal nutrient solution (without P for the this compound and control treatments)

  • Deionized water

  • Greenhouse or controlled environment chamber

Procedure:

  • Soil Preparation: Air-dry the soil, sieve it (e.g., through a 2 mm mesh), and homogenize it. Characterize the baseline soil properties, including pH, organic matter content, and available P (e.g., using the Olsen P method).[7][18]

  • Experimental Design: Use a randomized complete block design with multiple replicates (e.g., 3-5) for each treatment.

  • Treatments:

    • Control (no P amendment)

    • This compound at different application rates (e.g., 50 mg P kg⁻¹ soil, 100 mg P kg⁻¹ soil)[14]

    • Conventional P fertilizer at the same P application rates as this compound.

    • Optional: Combinations of this compound and conventional P fertilizer.[5][7]

  • Fertilizer Application:

    • Mixing: Thoroughly mix the powdered this compound or conventional fertilizer with the soil for each pot.

    • Banding: Apply the fertilizer in a band or at specific points in the pot around where the seed will be planted.[5][7]

  • Sowing and Growth: Sow a predetermined number of seeds in each pot. After germination, thin the seedlings to one or two per pot. Water the plants regularly with deionized water and apply the basal nutrient solution as needed.

  • Harvesting: Harvest the plants at a specific growth stage (e.g., after a set number of weeks or at maturity). Separate the shoots and roots.

  • Data Collection and Analysis:

    • Dry Matter Yield: Dry the plant material in an oven (e.g., at 70°C) to a constant weight and record the dry matter yield of shoots and roots.

    • Phosphorus Uptake: Analyze the P concentration in the dried plant material (e.g., using ICP-OES after acid digestion). Calculate the total P uptake by multiplying the P concentration by the dry matter yield.

    • Soil Analysis: After harvesting, collect soil samples from each pot and analyze for available P (e.g., Olsen P) and other relevant parameters.[7]

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_preparation Preparation cluster_experiment Pot Experiment cluster_analysis Analysis Soil_Prep Soil Preparation (Sieving, Homogenization) Potting Potting & Treatment Application Soil_Prep->Potting Fertilizer_Prep Fertilizer Preparation (this compound, Superphosphate) Fertilizer_Prep->Potting Sowing Seed Sowing & Germination Potting->Sowing Soil_Analysis Post-Harvest Soil Analysis (Olsen P) Potting->Soil_Analysis Pre-Experiment Soil Sample Growth Plant Growth (Controlled Environment) Sowing->Growth Harvesting Harvesting (Shoots & Roots) Growth->Harvesting DM_Yield Dry Matter Yield Analysis Harvesting->DM_Yield P_Uptake Phosphorus Uptake Analysis (ICP-OES) Harvesting->P_Uptake Harvesting->Soil_Analysis Post-Experiment Soil Sample

Phosphorus_Availability_Pathway cluster_soil Soil Environment cluster_factors Influencing Factors cluster_plant Plant This compound This compound (Fe₃(PO₄)₂·8H₂O) Dissolution Dissolution This compound->Dissolution Fe2 Fe²⁺ (aq) Dissolution->Fe2 PO4 PO₄³⁻ (aq) (Available P) Dissolution->PO4 Oxidation Oxidation Fe2->Oxidation Plant_Uptake Plant P Uptake PO4->Plant_Uptake Low_pH Low Soil pH (Acidic Conditions) Low_pH->Dissolution promotes Organic_Acids Organic Acids (e.g., Citrate) Organic_Acids->Dissolution promotes Fe3_precipitates Fe³⁺ (Oxy)hydroxides Oxidation->Fe3_precipitates forms

References

Synthesis of Vivianite for Laboratory Applications: Protocols and Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of vivianite (Fe₃(PO₄)₂·8H₂O) for laboratory experiments. The protocols detailed below are designed to yield high-purity this compound suitable for a range of research applications, including its use as a phosphorus and iron source in agricultural studies, and in environmental research concerning phosphorus cycling and recovery.[1][2][3]

Introduction

This compound is a hydrated iron(II) phosphate (B84403) mineral that has garnered significant interest in various scientific fields.[4] Its synthesis in a laboratory setting allows for the production of a pure, well-characterized material, essential for reproducible experimental results. The formation of this compound is sensitive to environmental conditions, particularly the presence of oxygen. Therefore, synthesis must be conducted under anoxic conditions to prevent the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[4][5]

Applications in Research

Synthesized this compound is utilized in a variety of research areas:

  • Agriculture: As a slow-release fertilizer for both phosphorus and iron, particularly in calcareous soils.[2][4]

  • Environmental Science: In studies of phosphorus cycling in sediments and for the recovery of phosphorus from wastewater.[6][7][8]

  • Materials Science: As a precursor for the synthesis of other materials, such as lithium iron phosphate (LiFePO₄) for battery electrodes.[7]

Quantitative Data for this compound Synthesis

The following table summarizes the key quantitative parameters for the successful synthesis of this compound in a laboratory setting.

ParameterValueNotes
Reagents
Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)0.6 MSource of ferrous iron (Fe²⁺).[4][5]
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)0.4 MSource of phosphate (PO₄³⁻).[4][5]
Sodium Hydroxide (NaOH)0.5 MUsed to adjust the pH and induce precipitation.[4][5]
Reaction Conditions
Phosphorus to Iron (P/Fe) Stoichiometric Ratio2:3Critical for the formation of pure this compound.[4][5]
Initial pH of Fe-P solution~3.5The pH before the addition of NaOH.[4][5]
Final pH for Precipitation7.0The target pH to induce this compound precipitation.[4][5]
AtmosphereAnoxic (Nitrogen, N₂)Oxygen levels should be kept below 1 ppm to prevent oxidation.[4][5]
NaOH Addition Rate10 mL·min⁻¹A controlled addition rate using a peristaltic pump is recommended.[4][5]
Product Characteristics
AppearanceWhite, slightly bluish precipitateThe initial color of pure, unoxidized this compound.[4][5]
Specific Surface Area (BET)1.24 m² g⁻¹This value can range from 0.2–4.8 m² g⁻¹.[4]
Mean Particle Diameter9.5 ± 6.8 μmReflects the crystal sizes of the synthesized product.[4][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Preparation of Anoxic Solutions

Objective: To remove dissolved oxygen from all aqueous solutions to prevent the oxidation of Fe²⁺.

Materials:

  • Ultrapure Milli-Q water

  • Nitrogen gas (purity ≥ 99.99%)

  • Heating mantle or hot plate

  • Gas dispersion tube

Protocol:

  • Bring the required volume of ultrapure Milli-Q water to a boil to reduce dissolved gas content.

  • While the water is cooling, continuously purge it with high-purity nitrogen gas for approximately 4 hours.[4]

  • Prepare all reagent solutions (FeCl₂·4H₂O, NaH₂PO₄·H₂O, and NaOH) using this anoxic water inside an anoxic chamber or glovebox.[4][5]

This compound Precipitation

Objective: To precipitate this compound from the precursor solutions under controlled anoxic conditions.

Materials:

  • 0.6 M FeCl₂·4H₂O solution (anoxic)

  • 0.4 M NaH₂PO₄·H₂O solution (anoxic)

  • 0.5 M NaOH solution (anoxic)

  • Anoxic chamber or glovebox with a nitrogen atmosphere (O₂ < 1 ppm)

  • Stir plate and magnetic stir bar

  • Peristaltic pump

  • Reaction vessel

Protocol:

  • Inside the anoxic chamber, slowly add the 0.4 M NaH₂PO₄·H₂O solution to the 0.6 M FeCl₂·4H₂O solution while constantly stirring. Maintain a stoichiometric P/Fe ratio of 2:3.[4][5]

  • Once the iron and phosphate solutions are thoroughly mixed, begin adding the 0.5 M NaOH solution using a peristaltic pump at a rate of 10 mL·min⁻¹.[4][5]

  • Monitor the pH of the solution. Continue adding NaOH until the pH increases from approximately 3.5 to 7.0.[4][5]

  • A white, slightly bluish precipitate of this compound will form readily.[4][5]

  • Allow the suspension to stir for approximately 24 hours to ensure complete reaction and crystallization.[9]

Product Washing and Drying

Objective: To remove unreacted ions and byproducts from the synthesized this compound.

Materials:

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Anoxic water for washing

  • Desiccator

  • Aluminum foil

Protocol:

  • Filter the this compound precipitate from the solution using a filtration apparatus inside the anoxic chamber.

  • Wash the precipitate repeatedly with anoxic water until the electrical conductivity of the filtrate is less than 10 μS cm⁻¹.[9]

  • Dry the washed precipitate at room temperature inside the anoxic chamber.[9]

  • Once dry, homogenize the this compound powder using a pestle and mortar.[9]

  • Store the final product in a desiccator inside the anoxic chamber, covered with aluminum foil to minimize light exposure and prevent photo-oxidation.[9]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

G FeCl2 3FeCl₂·4H₂O (Iron(II) Chloride) This compound Fe₃(PO₄)₂·8H₂O (this compound) FeCl2->this compound NaH2PO4 2NaH₂PO₄·H₂O (Sodium Dihydrogen Phosphate) NaH2PO4->this compound NaOH NaOH (Sodium Hydroxide) NaOH->this compound pH adjustment Byproducts NaCl + H₂O (Byproducts)

Caption: Chemical reaction for this compound synthesis.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis of this compound.

G cluster_prep Preparation cluster_synthesis Synthesis (Anoxic) cluster_processing Processing (Anoxic) AnoxicWater Prepare Anoxic Water ReagentPrep Prepare Reagent Solutions AnoxicWater->ReagentPrep Mixing Mix FeCl₂ and NaH₂PO₄ ReagentPrep->Mixing Precipitation Induce Precipitation with NaOH Mixing->Precipitation Aging Age Precipitate Precipitation->Aging Washing Wash Precipitate Aging->Washing Drying Dry Product Washing->Drying Storage Store this compound Drying->Storage

References

Quantifying Vivianite in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vivianite, a hydrated iron(II) phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), plays a crucial role in the biogeochemical cycling of phosphorus and iron in a variety of anoxic environments, including lake sediments, waterlogged soils, and wastewater treatment systems.[1] Its formation can sequester phosphorus, a key nutrient contributing to eutrophication, while its dissolution can release phosphorus back into the environment. Consequently, accurate quantification of this compound is essential for understanding nutrient dynamics, developing remediation strategies for contaminated sites, and assessing the potential for phosphorus recovery and reuse.

These application notes provide detailed protocols for the quantification of this compound in environmental samples using three primary methods: a modified sequential chemical extraction, powder X-ray diffraction (XRD) with Rietveld refinement, and Mössbauer spectroscopy. Each method offers distinct advantages and limitations, and a combination of techniques is often recommended for robust and comprehensive analysis.[2][3]

Data Presentation: Quantitative this compound Data

The following tables summarize quantitative data for this compound concentrations found in various environmental samples, offering a comparative overview for researchers.

Table 1: this compound Quantification in Sewage Sludge

Wastewater Treatment Plant (WWTP) TypeMethodThis compound-P as % of Total PReference
Fe-dosing for chemical P removal (CPR)Sequential Extraction~50%[4][5]
Fe-dosing CPR + Enhanced Biological P Removal (EBPR)Sequential Extraction16-26%[4][5]
Anaerobically Digested Sludge (various)XRD & Sequential Extraction31-51%[6]

Table 2: this compound Quantification in Sediments

Sediment TypeMethodThis compound Concentration/ContributionReference
Methanogenic Coastal SedimentsSEDEX, µXRF, SEM-EDS, XRD40-50% of total P burial[7][8]
Freshwater Lake SedimentsSequential Extraction with 2,2'-bipyridine (B1663995)This compound-P successfully separated and quantified[2]
Fluvial, Lacustrine, Marine, and Estuarine SedimentsVariousPresence confirmed, quantification challenging[9]

Table 3: Physicochemical Properties and Dissolution Rates of this compound

PropertyValueConditionsReference
Dissolution Rate8.5 × 10⁻³ mol m⁻² h⁻¹pH 6.0, anoxic conditions[1]
Dissolution Rate8.0 × 10⁻⁵ mol m⁻² h⁻¹pH 9.0, anoxic conditions[1]
Solubility Product (pKsp)33.6 (±0.5)pH 6-9, anoxic conditions[1]

Experimental Protocols

Modified Sequential Extraction for this compound Quantification

This protocol is based on a modification of established sequential phosphorus extraction (SPE) methods, incorporating a specific step to target this compound-bound phosphorus (this compound-P) using 2,2'-bipyridine.[2][4][5]

Objective: To selectively extract and quantify different phosphorus fractions in a sample, with a dedicated step for this compound.

Materials:

  • Fresh or freeze-dried sediment/sludge sample

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Shaker

  • Reagents:

    • 1 M MgCl₂

    • 0.2% 2,2'-bipyridine in 0.1 M KCl

    • 0.3 M Na-citrate, 1 M NaHCO₃, and Na-dithionite (CDB reagent)

    • 1 M NaOH

    • 1 M HCl

    • Reagents for phosphate analysis (e.g., Molybdenum Blue method)

Procedure:

  • Sample Preparation: Weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Step I: Exchangeable P (loosely bound P)

    • Add 25 mL of 1 M MgCl₂.

    • Shake for 2 hours at room temperature.

    • Centrifuge at 3000 rpm for 15 minutes.

    • Collect the supernatant for P analysis.

    • Wash the residue with 25 mL of deionized water, centrifuge, and discard the supernatant.

  • Step II: this compound-P

    • Add 25 mL of 0.2% 2,2'-bipyridine in 0.1 M KCl.

    • Shake for 24 hours at room temperature in the dark (to prevent photodegradation of the bipyridine-Fe(II) complex).

    • Centrifuge at 3000 rpm for 15 minutes.

    • Collect the supernatant for P analysis.

    • Wash the residue with 25 mL of deionized water, centrifuge, and discard the supernatant.

  • Step III: Fe-bound P (reductant-soluble P)

    • Prepare the CDB reagent by dissolving 0.3 M Na-citrate and 1 M NaHCO₃, then adding Na-dithionite just before use.

    • Add 25 mL of CDB reagent.

    • Shake for 6 hours at 40°C.

    • Centrifuge at 3000 rpm for 15 minutes.

    • Collect the supernatant for P analysis.

    • Wash the residue with 25 mL of deionized water, centrifuge, and discard the supernatant.

  • Step IV: Al- and other metal-bound P

    • Add 25 mL of 1 M NaOH.

    • Shake for 16 hours at room temperature.

    • Centrifuge at 3000 rpm for 15 minutes.

    • Collect the supernatant for P analysis.

    • Wash the residue with 25 mL of deionized water, centrifuge, and discard the supernatant.

  • Step V: Ca-bound P (acid-soluble P)

    • Add 25 mL of 1 M HCl.

    • Shake for 16 hours at room temperature.

    • Centrifuge at 3000 rpm for 15 minutes.

    • Collect the supernatant for P analysis.

  • Phosphorus Analysis: Analyze the phosphorus concentration in each collected supernatant using a standard colorimetric method (e.g., Molybdenum Blue).

Workflow for Modified Sequential Extraction

G cluster_sample Sample Preparation cluster_extraction Sequential Extraction Steps cluster_analysis Analysis Sample Environmental Sample Step1 Step I: Exchangeable P (1 M MgCl₂) Sample->Step1 Step2 Step II: this compound-P (0.2% Bipyridine) Step1->Step2 Residue Analysis Phosphorus Analysis (e.g., Molybdenum Blue) Step1->Analysis Supernatant 1 Step3 Step III: Fe-bound P (CDB Reagent) Step2->Step3 Residue Step2->Analysis Supernatant 2 Step4 Step IV: Al-bound P (1 M NaOH) Step3->Step4 Residue Step3->Analysis Supernatant 3 Step5 Step V: Ca-bound P (1 M HCl) Step4->Step5 Residue Step4->Analysis Supernatant 4 Step5->Analysis Supernatant 5 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Bulk Environmental Sample Grind Drying and Grinding Sample->Grind XRD Powder X-ray Diffraction Grind->XRD Qual Qualitative Phase ID XRD->Qual Rietveld Rietveld Refinement Qual->Rietveld Quant Quantitative Phase Analysis Rietveld->Quant G cluster_input Input cluster_process Mössbauer Spectroscopy cluster_output Output Information Sample Fe-containing Sample Spectrometer Acquire Spectrum Sample->Spectrometer Fitting Spectral Fitting Spectrometer->Fitting Oxidation Fe Oxidation State Fitting->Oxidation Coordination Coordination Environment Fitting->Coordination Quantification Relative Abundance of Fe Phases Fitting->Quantification

References

Application Notes and Protocols for Heavy Metal Sequestration in Contaminated Soils Using Vivianite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vivianite, a hydrated iron(II) phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), is emerging as a promising, cost-effective, and environmentally friendly amendment for the in-situ remediation of heavy metal-contaminated soils. Its application is rooted in its ability to sequester a range of toxic heavy metals, thereby reducing their bioavailability and mitigating their potential risks to ecosystems and human health. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms involved in heavy metal sequestration by this compound.

Principle of Sequestration

The primary mechanism of heavy metal sequestration by this compound involves the immobilization of contaminants through various processes, including surface adsorption, precipitation, and incorporation into the this compound crystal structure. The effectiveness of this compound is significantly influenced by soil properties such as pH, redox potential, and the presence of other chemical species. Notably, the synergistic interaction with sulfide (B99878) can enhance the immobilization of certain heavy metals.[1]

Applications

This compound can be applied to a variety of contaminated sites, including:

  • Agricultural soils contaminated with cadmium (Cd), lead (Pb), copper (Cu), and zinc (Zn).

  • Mining sites and industrial landfills with high concentrations of various heavy metals.

  • Wetlands and sediments impacted by anthropogenic activities.[2][3]

Data Presentation: Heavy Metal Sequestration Efficiency

While comprehensive, standardized datasets are still emerging in the literature, the following table summarizes indicative data on the immobilization of various heavy metals in soils amended with different materials, which can serve as a proxy for the expected performance of phosphate-based amendments like this compound. It is crucial to conduct site-specific treatability studies to determine the optimal dosage and effectiveness of this compound for a particular contaminated soil.

Heavy MetalAmendmentSoil TypepHApplication RateImmobilization Efficiency (%)Reference
Lead (Pb)HydroxyapatiteAcidic SoilIncreased1%85% reduction in shoot concentration[4]
Cadmium (Cd)HydroxyapatiteAcidic SoilIncreased1%67% reduction in shoot concentration[4]
Zinc (Zn)HydroxyapatiteAcidic SoilIncreased1%84% reduction in shoot concentration[4]
Lead (Pb)BiocharMulti-contaminated soilIncreased6%22% reduction in TCLP-extractable Pb[5]
Cadmium (Cd)BiocharMulti-contaminated soilIncreased6%17% reduction in TCLP-extractable Cd[5]
Zinc (Zn)BiocharMulti-contaminated soilIncreased6%24% reduction in TCLP-extractable Zn[5]
Copper (Cu)BiocharMulti-contaminated soilIncreased6%45% reduction in TCLP-extractable Cu[5]

TCLP: Toxicity Characteristic Leaching Procedure

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles

This protocol describes the synthesis of this compound nanoparticles for use in laboratory-scale soil remediation studies.

Materials:

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Diammonium phosphate ((NH₄)₂HPO₄)

  • Deoxygenated deionized water

  • Nitrogen gas

  • Anoxic chamber or glove box

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

  • Freeze-dryer (optional)

Procedure:

  • Prepare separate stock solutions of FeSO₄·7H₂O and (NH₄)₂HPO₄ in deoxygenated deionized water inside an anoxic chamber to prevent the oxidation of Fe(II).

  • Slowly add the (NH₄)₂HPO₄ solution to the FeSO₄·7H₂O solution while stirring continuously. A typical molar ratio of Fe:P is 1.5:1.

  • A white or pale blue precipitate of this compound will form. Continue stirring the suspension for a predetermined period (e.g., 24 hours) to allow for crystal growth.

  • Separate the this compound nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles several times with deoxygenated deionized water to remove any unreacted precursors.

  • The resulting this compound nanoparticle slurry can be used directly, or the nanoparticles can be freeze-dried for storage and later use.

Diagram: this compound Nanoparticle Synthesis Workflow

G cluster_synthesis This compound Nanoparticle Synthesis Prepare FeSO4 solution Prepare FeSO4 solution Mix solutions Mix solutions Prepare FeSO4 solution->Mix solutions Prepare (NH4)2HPO4 solution Prepare (NH4)2HPO4 solution Prepare (NH4)2HPO4 solution->Mix solutions Stir suspension Stir suspension Mix solutions->Stir suspension Precipitation Centrifuge and wash Centrifuge and wash Stir suspension->Centrifuge and wash Crystal Growth This compound Nanoparticles This compound Nanoparticles Centrifuge and wash->this compound Nanoparticles

Caption: Workflow for the synthesis of this compound nanoparticles.

Protocol 2: Batch Experiment for Heavy Metal Sequestration in Soil

This protocol outlines a laboratory batch experiment to evaluate the effectiveness of this compound in immobilizing heavy metals in a contaminated soil sample.

Materials:

  • Contaminated soil, air-dried and sieved (<2 mm)

  • Synthesized this compound (or commercially available this compound)

  • Deionized water

  • Centrifuge tubes (e.g., 50 mL)

  • Shaker table

  • pH meter

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for heavy metal analysis

Procedure:

  • Soil Characterization: Before treatment, characterize the soil for its initial heavy metal concentrations, pH, organic matter content, and texture.

  • Experimental Setup:

    • Weigh a specific amount of contaminated soil (e.g., 5 g) into a series of centrifuge tubes.

    • Prepare a stock suspension of this compound in deionized water.

    • Add different dosages of the this compound suspension to the soil samples to achieve a range of application rates (e.g., 0%, 1%, 2.5%, 5% w/w).

    • Add deionized water to achieve a specific soil-to-solution ratio (e.g., 1:10).

    • Include control samples with no this compound addition.

  • Incubation:

    • Tightly cap the tubes and place them on a shaker table.

    • Shake the samples at a constant speed (e.g., 150 rpm) for a predetermined equilibration time (e.g., 24, 48, or 72 hours) at a constant temperature.

  • Sample Analysis:

    • After equilibration, centrifuge the tubes to separate the solid and liquid phases.

    • Measure the pH of the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Acidify the filtered supernatant and analyze for dissolved heavy metal concentrations using ICP-MS or AAS.

  • Data Analysis: Calculate the percentage of heavy metal removal from the aqueous phase for each this compound dosage.

Diagram: Batch Sequestration Experiment Workflow

G cluster_batch Batch Sequestration Experiment Soil Characterization Soil Characterization Experimental Setup Experimental Setup Soil Characterization->Experimental Setup Incubation Incubation Experimental Setup->Incubation Add this compound Sample Analysis Sample Analysis Incubation->Sample Analysis Equilibration Data Analysis Data Analysis Sample Analysis->Data Analysis Measure [Metal]

Caption: Workflow for a batch heavy metal sequestration experiment.

Protocol 3: Sequential Extraction for Heavy Metal Fractionation

This protocol is used to determine the distribution of heavy metals among different soil fractions, providing insights into their mobility and bioavailability after this compound treatment. The Tessier sequential extraction procedure is a commonly used method.[6][7][8]

Materials:

  • This compound-treated and untreated soil samples (air-dried and sieved)

  • Reagents for each extraction step (see table below)

  • Centrifuge tubes

  • Shaker table

  • Centrifuge

  • ICP-MS or AAS

Sequential Extraction Steps:

FractionReagentConditions
F1: Exchangeable 1 M MgCl₂, pH 7.0Shake for 1 h at room temperature
F2: Carbonate-bound 1 M NaOAc, adjusted to pH 5.0 with acetic acidShake for 5 h at room temperature
F3: Fe-Mn oxide-bound 0.04 M NH₂OH·HCl in 25% (v/v) HOAcShake for 6 h at 96°C
F4: Organic matter-bound 0.02 M HNO₃ + 30% H₂O₂ (adjusted to pH 2.0 with HNO₃), then 3.2 M NH₄OAc in 20% (v/v) HNO₃Heat to 85°C for 2h, then shake for 30 min
F5: Residual Digestion with a mixture of HF, HClO₄, and HNO₃---

Procedure:

  • For each soil sample, weigh 1 g of soil into a centrifuge tube.

  • Perform the sequential extractions in the order listed in the table. After each step, centrifuge the sample, decant the supernatant for analysis, and wash the residue with deionized water before proceeding to the next step.

  • Analyze the heavy metal concentration in the supernatant from each fraction using ICP-MS or AAS.

Diagram: Sequential Extraction Logical Flow

G cluster_fractions Sequential Extraction Fractions Soil Sample Soil Sample F1 Exchangeable Soil Sample->F1 F2 Carbonate-bound F1->F2 Residue Analyze Supernatant Analyze Supernatant F1->Analyze Supernatant Supernatant F3 Fe-Mn oxide-bound F2->F3 Residue F2->Analyze Supernatant Supernatant F4 Organic matter-bound F3->F4 Residue F3->Analyze Supernatant Supernatant F5 Residual F4->F5 Residue F4->Analyze Supernatant Supernatant F5->Analyze Supernatant Digestate

Caption: Logical flow of the sequential extraction procedure.

Mechanisms of Sequestration and Signaling Pathways

The immobilization of heavy metals by this compound is a complex process involving multiple mechanisms.

  • Adsorption: Cationic heavy metals can adsorb to the surface of this compound crystals.

  • Precipitation: Under favorable pH conditions, heavy metals can precipitate as insoluble phosphate or hydroxide (B78521) compounds on the this compound surface. For example, lead can form highly stable pyromorphite-like minerals.

  • Incorporation: Heavy metal ions with similar ionic radii to Fe(II) can be incorporated into the this compound crystal lattice through isomorphic substitution.

  • Synergistic Effects with Sulfide: In anoxic environments, the presence of sulfide can significantly enhance the sequestration of heavy metals like cadmium, copper, and zinc.[1] This involves an initial sulfidation step followed by reoxidation, leading to the stable incorporation of the metal into the this compound structure.[1]

Diagram: Heavy Metal Sequestration Mechanisms by this compound

G cluster_main Heavy Metal Sequestration by this compound cluster_mechanisms Immobilization Mechanisms This compound This compound (Fe3(PO4)2·8H2O) Adsorption Surface Adsorption This compound->Adsorption Precipitation Precipitation (e.g., Pyromorphite) This compound->Precipitation Incorporation Lattice Incorporation (Isomorphic Substitution) This compound->Incorporation Sulfide_Synergy Sulfide-Mediated Sequestration This compound->Sulfide_Synergy HM Heavy Metal Cations (e.g., Pb2+, Cd2+, Cu2+, Zn2+) HM->Adsorption HM->Precipitation HM->Incorporation HM->Sulfide_Synergy Immobilized_HM Immobilized Heavy Metals Adsorption->Immobilized_HM Precipitation->Immobilized_HM Incorporation->Immobilized_HM Sulfide_Synergy->Immobilized_HM

Caption: Mechanisms of heavy metal sequestration by this compound.

Conclusion

This compound presents a promising in-situ remediation strategy for heavy metal-contaminated soils. The protocols and information provided in this document offer a framework for researchers and scientists to design and conduct experiments to evaluate the efficacy of this compound for specific applications. Further research is warranted to establish comprehensive datasets on its performance under various field conditions and to optimize its application for different types of contaminants and soil matrices.

References

Application of Vivianite in Wastewater Treatment for Phosphate Removal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus is an essential nutrient but its excessive discharge into water bodies from industrial and municipal wastewater leads to eutrophication. The recovery of phosphorus from wastewater is crucial for both environmental protection and resource sustainability. Vivianite (Fe₃(PO₄)₂·8H₂O), a hydrated ferrous phosphate (B84403) mineral, presents a promising and sustainable solution for phosphate removal and recovery. This is due to its high phosphorus content, potential for magnetic separation, and value as a slow-release fertilizer.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in wastewater treatment for phosphate removal.

Principles and Mechanisms

The formation of this compound is favored in anoxic, reducing environments at a circumneutral pH with high concentrations of dissolved ferrous iron (Fe²⁺) and phosphate (PO₄³⁻).[5] The primary mechanism for phosphate removal is the chemical precipitation of this compound, as described by the following reaction:

3Fe²⁺ + 2PO₄³⁻ + 8H₂O → Fe₃(PO₄)₂·8H₂O [6][7]

In many wastewater treatment scenarios, particularly those involving activated sludge, microbially-mediated processes can play a significant role. Iron-reducing bacteria can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then becomes available to precipitate with phosphate as this compound.[8][9][10]

Key Process Parameters and Performance Data

The efficiency of phosphate removal via this compound formation is influenced by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Optimal Conditions for this compound Precipitation and Phosphate Removal

ParameterOptimal Range/ValueReference
pH6.0 - 8.0[1][11]
Fe/P Molar Ratio1.5 - 1.8[1][6][10]
Temperature25°C - 35°C[11]
Redox PotentialLow (Anoxic Conditions)[11]

Table 2: Phosphate Removal Efficiency using this compound Precipitation

Wastewater TypePhosphate Removal Efficiency (%)Fe/P Molar RatiopHReference
Synthetic Wastewater>98.0%1.6 - 2.07.0[12]
Industrial Wastewater>99%>1.56.0 - 7.0[13]
Septic System WastewaterSignificant (up to 12-14 mM removed)Not specifiedNot specified[8]
Digested Sludge70% - 90% of total P bound as this compound>2.5Not specified[14][15]
CM-C Reactor69%1.8Not specified[1]
FB-C Reactor67%1.8Not specified[1]

Table 3: Influence of Co-existing Substances on Phosphate Removal

SubstanceEffect on this compound FormationMechanismReference
Sulfate (B86663) (SO₄²⁻)InhibitoryCompetition for Fe²⁺ to form iron sulfides.[2][9][2][9]
Calcium (Ca²⁺)FacilitatingMay facilitate phosphate adsorption.[2][2]
Magnesium (Mg²⁺)FacilitatingMay facilitate phosphate adsorption.[2][2]
Carbonate (CO₃²⁻)InhibitoryCan precipitate with Fe²⁺ as siderite (FeCO₃).[2][8][2][8]
Bicarbonate (HCO₃⁻)InhibitoryCan precipitate with Fe²⁺ as siderite (FeCO₃).[2][2]
Humic AcidInhibitoryComplexes with Fe²⁺, reducing its availability.[12][12]
Sodium AlginateInhibitoryComplexes with Fe²⁺, reducing its availability.[12][12]

Experimental Protocols

Protocol 1: Laboratory-Scale this compound Synthesis

This protocol is adapted from a method for synthesizing this compound for research purposes.[5]

Materials:

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Deoxygenated deionized water

  • Nitrogen gas

  • Anoxic chamber or glove box

  • Stir plate and stir bars

  • Peristaltic pump

  • pH meter

Procedure:

  • Prepare a 0.4 M NaH₂PO₄·H₂O solution and a 0.6 M FeCl₂·4H₂O solution using deoxygenated deionized water inside an anoxic chamber under a nitrogen atmosphere.

  • Slowly mix the two solutions in a stoichiometric P/Fe ratio of 2:3 while continuously stirring.

  • To induce this compound precipitation, add 0.5 M NaOH solution dropwise using a peristaltic pump at a rate of approximately 10 mL/min until the pH of the solution reaches 7.0.

  • A white to light blue precipitate of this compound will form.

  • Continue stirring for a designated period (e.g., 24-48 hours) to allow for crystal growth and equilibration.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with deoxygenated deionized water to remove any unreacted ions.

  • Dry the this compound product under anaerobic conditions (e.g., in a desiccator within the anoxic chamber).

Protocol 2: Batch Experiment for Phosphate Removal from Synthetic Wastewater

This protocol outlines a typical batch experiment to evaluate the efficiency of this compound precipitation for phosphate removal.

Materials:

  • Potassium dihydrogen phosphate (KH₂PO₄) as the phosphate source

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) as the iron source

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Syringes and filters (e.g., 0.45 µm) for sample collection

  • Phosphate analysis equipment (e.g., spectrophotometer for the molybdenum blue method)

Procedure:

  • Prepare a synthetic wastewater stock solution with a known phosphate concentration (e.g., 50 mg P/L) by dissolving KH₂PO₄ in deionized water.

  • In a series of beakers, add a specific volume of the synthetic wastewater.

  • While stirring, add the iron source (FeSO₄·7H₂O) to achieve the desired Fe/P molar ratios (e.g., 1.0, 1.2, 1.5, 1.8, 2.0).

  • Adjust the initial pH of the solutions to the desired value (e.g., 7.0 ± 0.2) using HCl or NaOH.

  • Allow the reaction to proceed for a set period (e.g., 24 hours) under continuous stirring at a constant speed (e.g., 200 rpm).

  • At predetermined time intervals, collect samples using a syringe and filter them to separate the precipitate.

  • Analyze the phosphate concentration in the filtrate to determine the removal efficiency.

  • At the end of the experiment, collect the precipitate for characterization using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to confirm the formation of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_ww Prepare Synthetic Wastewater (PO₄³⁻) mixing Mix Solutions prep_ww->mixing prep_fe Prepare Iron Solution (Fe²⁺) prep_fe->mixing ph_adjust Adjust pH mixing->ph_adjust reaction Stir for 24h ph_adjust->reaction sampling Sample & Filter reaction->sampling precipitate_analysis Characterize Precipitate (XRD, SEM-EDS) reaction->precipitate_analysis po4_analysis Analyze Residual PO₄³⁻ sampling->po4_analysis calc_efficiency Calculate Removal Efficiency po4_analysis->calc_efficiency vivianite_formation_pathway cluster_inputs Inputs in Wastewater cluster_process Formation Process cluster_product Product phosphate Phosphate (PO₄³⁻) precipitation Chemical Precipitation phosphate->precipitation fe3 Ferric Iron (Fe³⁺) reduction Microbial Fe³⁺ Reduction fe3->reduction Iron-Reducing Bacteria fe2_source Ferrous Iron (Fe²⁺) Source fe2_source->precipitation reduction->precipitation Fe²⁺ This compound This compound (Fe₃(PO₄)₂·8H₂O) precipitation->this compound Optimal pH (6-8)

References

Geochemical Modeling of Vivianite Saturation States: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and modeling the saturation states of vivianite (Fe₃(PO₄)₂·8H₂O), a ferrous iron phosphate (B84403) mineral of increasing interest in environmental science and potentially in drug development due to its role in phosphorus and iron cycling. Accurate determination of this compound saturation is crucial for predicting its formation, dissolution, and long-term stability in various aqueous environments.

Introduction to this compound and Saturation State Modeling

This compound is a crystalline hydrated iron(II) phosphate mineral that typically forms in anoxic, iron- and phosphate-rich environments such as lake sediments, waterlogged soils, and wastewater treatment systems.[1][2] Its formation can act as a significant sink for phosphorus, thereby controlling eutrophication in freshwater systems.[1][2] Conversely, its dissolution can release phosphate, contributing to internal phosphorus loading.[3][4] The saturation state of this compound in an aqueous solution determines whether the mineral will precipitate or dissolve.

Geochemical modeling is a powerful tool used to calculate the saturation state of minerals in complex aqueous solutions.[5] By inputting the chemical composition of a water sample (e.g., porewater from sediments), modeling software can calculate the activities of the constituent ions and determine the saturation index (SI) for this compound.

Key Concepts:

  • Saturation Index (SI) or (σ): A logarithmic measure of the degree of saturation of water with respect to a mineral.[6][7]

    • SI > 0 (or σ > 0): The solution is supersaturated, and this compound precipitation is thermodynamically favored.[6]

    • SI = 0 (or σ = 0): The solution is in equilibrium with this compound.[6]

    • SI < 0 (or σ < 0): The solution is undersaturated, and this compound will tend to dissolve.[6]

The saturation index is calculated using the following equation:

SI = log (IAP / Ksp) [7]

Where:

  • IAP is the Ion Activity Product of the constituent ions in solution. For this compound, IAP = {Fe²⁺}³{PO₄³⁻}²

  • Ksp is the solubility product constant for this compound under specific temperature and pressure conditions.

An alternative formulation for the saturation index (σ) is also used[6]:

σ = ln(IP / Ksp^(1/ν))

Where:

  • IP is the ionic activity product.

  • Ksp is the solubility activity product of this compound.

  • ν is the number of growth units in the material (for this compound, ν can be considered as 13 in some contexts).[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound geochemical modeling, extracted from various studies.

Table 1: Solubility Product (Ksp) of this compound

Ksp ValueTemperature (°C)Reference
1 x 10⁻³⁶Not Specified[6]
10⁻³⁹.⁸25[8]

Table 2: this compound Dissolution Rates under Anoxic Conditions

pHTemperature (°C)Dissolution Rate DescriptionReference
5-9Not SpecifiedDissolution kinetics strongly decrease with increasing solution pH.[9][9][10]
>7Not SpecifiedDissolution is nonstoichiometric at alkaline pH.[9][10][9][10]
5 and 6Not SpecifiedFast, stoichiometric initial dissolution observed.[11][11]
5-9Not SpecifiedA rate law with a single rate constant and a reaction order of 0.61 with respect to {H⁺} was proposed: Rexp = 36.0 · e⁻¹·⁴¹·pH · [1 - e(⁰·²·ΔG/RT)]⁴·⁷.[9][10][9][10]
5.0, 25.0, 50.0, 75.0Not SpecifiedThe activation energy (Ea) for this compound dissolution was found to be low (20.3 kJ mol⁻¹).[9][10][9][10]

Table 3: Factors Influencing this compound Formation and Stability

FactorEffect on this compoundReference
pH Stable in the pH range of 6 to 9.[12][13][12][13]
Redox Potential (Eh) Forms under anoxic, reducing conditions.[1][13][1][13]
Sulfate (B86663) Reduction Increased sulfate reduction can lead to this compound dissolution and phosphorus release due to the formation of iron sulfides.[3][4][3][4]
Oxidation Readily oxidizes in the presence of oxygen, forming a passivating amorphous Fe(III)-PO₄ surface layer that decreases solubility and dissolution kinetics.[11][14][11][14]
Organic Matter Can influence this compound formation and phosphorus recovery.[8][8]

Experimental Protocols

This section details protocols for key experiments related to the geochemical modeling of this compound.

Protocol for Synthetic this compound Preparation

This protocol is adapted from a method used for studying this compound dissolution.[9][15]

Materials:

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Deoxygenated deionized water

  • Anoxic chamber or glovebox (N₂ atmosphere, O₂ < 1 ppm)

  • Stirring plate and stir bar

  • Peristaltic pump

  • Filtration apparatus

  • Freeze-dryer

Procedure:

  • Prepare Solutions: Inside an anoxic chamber, prepare a 0.4 M NaH₂PO₄·H₂O solution and a 0.6 M FeCl₂·4H₂O solution using deoxygenated deionized water.

  • Mixing: Slowly mix the two solutions in a stoichiometric P/Fe ratio of 2:3 while constantly stirring.

  • Induce Precipitation: Add 0.5 M NaOH solution to the mixed Fe-P solution using a peristaltic pump at a rate of 10 mL·min⁻¹ until the pH increases from approximately 3.5 to 7.0. A white to slightly bluish precipitate of this compound will form.

  • Washing and Collection: Filter the precipitate and wash it multiple times with deoxygenated deionized water to remove any remaining salts.

  • Drying: Freeze-dry the collected this compound precipitate to obtain a stable powder for experiments.

Protocol for Batch Dissolution Experiments

This protocol allows for the determination of this compound dissolution rates under controlled anoxic conditions.[9][15]

Materials:

  • Synthetic this compound powder

  • Buffered solutions of desired pH (e.g., using MES buffer) with a known ionic strength (e.g., 10 mM NaCl)

  • Reaction vessels (e.g., sealed glass reactors)

  • Anoxic chamber or glovebag

  • Stirring plate and stir bars

  • Syringes and filters (e.g., 0.22 µm)

  • 1 M HCl for sample preservation

  • Analytical instruments for measuring dissolved Fe and P concentrations (e.g., ICP-OES or spectrophotometer)

  • Ferrozine method reagents for Fe(II) determination

Procedure:

  • Setup: Place the reaction vessels containing the buffered solution inside an anoxic chamber or glovebag on a stirring plate.

  • This compound Addition: Add a known mass of synthetic this compound to each reactor to achieve a specific solid-to-solution ratio (e.g., 1.11 g L⁻¹).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the suspension using a syringe, filter it immediately, and stabilize the filtrate with 1 M HCl.

  • Analysis: Analyze the preserved samples for total dissolved Fe and P concentrations. Periodically measure dissolved Fe(II) concentrations using the Ferrozine method to check for oxidation.

  • Rate Calculation: Calculate the dissolution rate based on the change in dissolved Fe and P concentrations over time, normalized to the surface area of the this compound.

Protocol for Geochemical Modeling of this compound Saturation

This protocol outlines the steps for using geochemical modeling software to determine this compound saturation indices in natural water samples.

Materials and Software:

  • Water sampling equipment (e.g., porewater samplers, syringes, filters)

  • Field measurement probes for pH, temperature, and redox potential

  • Laboratory analytical instruments for measuring major cations, anions, and dissolved phosphate and iron (e.g., IC, ICP-OES)

  • Geochemical modeling software such as PHREEQC[5][6][16] or The Geochemist's Workbench®[5][17].

Procedure:

  • Sample Collection and Analysis:

    • Collect water samples (e.g., sediment porewater) under anoxic conditions to prevent oxidation of Fe(II).

    • Immediately filter the samples (e.g., through 0.22 µm filters).

    • Measure pH, temperature, and Eh in the field.

    • Preserve aliquots for laboratory analysis of major ions (e.g., Ca²⁺, Mg²⁺, Na⁺, K⁺, Cl⁻, SO₄²⁻), alkalinity, dissolved Fe(II), and dissolved phosphate (PO₄³⁻).

  • Input Data into Modeling Software:

    • Open the geochemical modeling software (e.g., PHREEQC).

    • Define the input solution by entering the measured concentrations of all major chemical species, pH, and temperature.

    • Ensure the appropriate thermodynamic database is selected, which contains the solubility data for this compound.

  • Run the Model:

    • Execute the speciation calculation. The software will calculate the activities of all aqueous species based on the input concentrations and the principles of chemical equilibrium.

  • Interpret the Output:

    • Examine the output file for the saturation indices (SI) of various minerals, including this compound.

    • A positive SI for this compound indicates supersaturation and the potential for precipitation, while a negative SI indicates undersaturation and the potential for dissolution.[6][7]

Visualizations

Workflow for Geochemical Modeling of this compound Saturation

Geochemical_Modeling_Workflow cluster_field Field Work cluster_lab Laboratory Analysis cluster_modeling Geochemical Modeling cluster_interpretation Interpretation Sample_Collection Sample Collection (e.g., Porewater) Field_Measurements Field Measurements (pH, T, Eh) Sample_Collection->Field_Measurements Filtration Filtration (0.22 µm) Sample_Collection->Filtration Data_Input Data Input to Software (e.g., PHREEQC) Field_Measurements->Data_Input Chemical_Analysis Chemical Analysis (Ions, Fe, P) Filtration->Chemical_Analysis Chemical_Analysis->Data_Input Run_Model Run Speciation Calculation Data_Input->Run_Model Output_Analysis Analyze Output: Saturation Indices (SI) Run_Model->Output_Analysis Interpretation Interpret SI: Supersaturated (SI > 0) Equilibrium (SI = 0) Undersaturated (SI < 0) Output_Analysis->Interpretation

Caption: Workflow for determining this compound saturation states.

Factors Influencing this compound Formation and Dissolution

Vivianite_Factors cluster_formation Promotes this compound Formation cluster_dissolution Promotes this compound Dissolution Anoxic_Conditions Anoxic Conditions (Low Eh) This compound This compound (Fe₃(PO₄)₂·8H₂O) Anoxic_Conditions->this compound Favors High_FeII High Fe(II) Concentration High_FeII->this compound Favors High_PO4 High Phosphate Concentration High_PO4->this compound Favors Neutral_pH Neutral to Alkaline pH (6-9) Neutral_pH->this compound Favors Oxic_Conditions Oxic Conditions (High Eh) Sulfate_Reduction Sulfate Reduction (Sulfide Production) Low_pH Low pH (<6) This compound->Oxic_Conditions Leads to Oxidation This compound->Sulfate_Reduction Leads to Dissolution This compound->Low_pH Leads to Dissolution

Caption: Key factors influencing this compound stability.

References

High-Resolution In Situ Imaging of Vivianite: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vivianite (Fe₃(PO₄)₂·8H₂O) is a hydrated iron(II) phosphate (B84403) mineral of significant interest in environmental science, geochemistry, and potentially in drug development as a source of iron and phosphate. Its formation and dissolution in soils and sediments play a crucial role in the biogeochemical cycling of phosphorus and iron. The hydrated and often poorly crystalline nature of this compound presents challenges for its in situ characterization. High-resolution imaging is essential to understand its morphology, crystal structure, elemental composition, and spatial distribution within complex matrices. This document provides detailed application notes and protocols for the high-resolution in situ imaging of this compound, tailored for researchers, scientists, and drug development professionals.

I. High-Resolution Imaging Techniques for this compound

A variety of advanced microscopy and spectroscopy techniques can be employed for the in situ analysis of this compound. The choice of technique depends on the specific research question, desired resolution, and the nature of the sample.

1. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is a widely used technique for visualizing the morphology and determining the elemental composition of this compound in situ.[1][2][3]

  • Application: Provides high-resolution images of this compound crystals and aggregates, revealing their habit (e.g., bladed, prismatic, rosette-like) and relationship with the surrounding matrix.[1][2][4] EDS allows for semi-quantitative elemental mapping and spot analysis to confirm the presence of iron and phosphorus and to detect any elemental substitutions (e.g., by Mn, Mg, Ca).[5]

  • Advantages: Relatively accessible, provides both morphological and elemental information, and can be performed on resin-embedded or cryo-preserved samples.

  • Limitations: Sample preparation can introduce artifacts, and the detection limit of EDS may not be sufficient for trace element analysis.

2. Cryo-Scanning Electron Microscopy (Cryo-SEM)

Cryo-SEM is a powerful technique for imaging hydrated samples like this compound in their near-native state, minimizing artifacts associated with dehydration.[6][7][8]

  • Application: Ideal for observing the delicate, hydrated morphology of this compound crystals and their interaction with the aqueous environment in situ.[7]

  • Advantages: Preserves the hydrated structure of this compound, providing a more accurate representation of its in situ morphology.[9] Sample preparation is relatively rapid.[7]

  • Limitations: Requires specialized equipment, and the resolution may be slightly lower than conventional SEM.

3. Transmission Electron Microscopy (TEM)

TEM offers the highest spatial resolution, enabling the investigation of the crystal structure and nanometer-scale features of this compound.[4][10][11]

  • Application: Used to obtain high-resolution images of this compound nanocrystals, identify crystal defects, and determine the crystal lattice parameters using selected area electron diffraction (SAED).[10][11]

  • Advantages: Provides near-atomic resolution imaging and crystallographic information.

  • Limitations: Requires very thin, electron-transparent samples, and sample preparation can be challenging and may introduce artifacts.

4. Synchrotron-Based Micro-X-ray Fluorescence (µ-XRF) and X-ray Absorption Near-Edge Structure (µ-XANES) Spectroscopy

Synchrotron-based techniques offer high sensitivity and chemical specificity for in situ elemental and speciation analysis of this compound.[8][12]

  • Application: µ-XRF is used to map the distribution of phosphorus, iron, and other relevant elements at the micrometer scale, identifying this compound hotspots.[13] P K-edge µ-XANES is then used to determine the oxidation state of phosphorus and identify its coordination environment, confirming the presence of this compound and distinguishing it from other phosphate minerals.[14][15][16]

  • Advantages: Non-destructive, highly sensitive to trace elements, and provides detailed chemical speciation information.

  • Limitations: Requires access to a synchrotron facility, and data analysis can be complex.

II. Quantitative Data Summary

The elemental composition of this compound can vary depending on the geochemical environment of its formation. The following tables summarize the theoretical composition and examples of measured compositions from various studies.

Table 1: Theoretical and Measured Elemental Composition of this compound (wt%)

ElementTheoretical Composition[17]Example 1: Lake Sediments (Macedonia)[18]Example 2: Marine Sediments (South China Sea)[19]
FeO42.9742.89-
P₂O₅28.3028.67-
H₂O28.73--
MnO-2.501.2 (as Mn)
MgO-0.344.9 (as Mg)
CaO--1.6 (as Ca)

Note: The composition of this compound from natural samples can deviate from the ideal formula due to substitutions of Fe²⁺ by other divalent cations.

III. Experimental Protocols

The following are detailed protocols for the preparation and analysis of this compound-containing samples using the techniques described above.

Protocol 1: Sample Preparation for SEM-EDS and TEM - Epoxy Resin Embedding of Anoxic Sediments

This protocol is designed to preserve the spatial integrity of this compound within anoxic sediment cores for subsequent high-resolution imaging and microanalysis.

Materials:

  • Sediment core collected under anoxic conditions

  • Low-viscosity epoxy resin kit (e.g., Spurr's resin, Epon)[15][20]

  • Acetone (B3395972) (anhydrous)

  • Propylene oxide (for some epoxy resins)

  • BEEM capsules or other embedding molds[6]

  • Vacuum desiccator

  • Oven

Procedure:

  • Sub-sampling: Inside an anaerobic chamber, carefully sub-sample a section of the sediment core containing the this compound of interest. The sample size should be appropriate for the embedding mold (typically a few cubic millimeters).

  • Dehydration:

    • Transfer the sub-sample into a vial and replace the pore water with anhydrous acetone.

    • Perform a graded acetone dehydration series: 50%, 70%, 90%, and 100% (x3) acetone, with each step lasting for at least 30 minutes. This gradual dehydration helps to minimize shrinkage artifacts.

  • Infiltration:

    • Prepare the epoxy resin mixture according to the manufacturer's instructions.

    • Infiltrate the sample with a series of increasing resin concentrations in acetone: 25%, 50%, 75% resin for at least 1 hour each, followed by three changes of 100% resin for at least 2 hours each. For dense sediments, longer infiltration times may be necessary.

    • Perform the final infiltration steps under vacuum to remove any trapped air bubbles.

  • Embedding and Polymerization:

    • Place the infiltrated sample in a fresh embedding mold filled with 100% resin.

    • Orient the sample as desired for sectioning.

    • Polymerize the resin in an oven at the temperature and time specified by the resin manufacturer (e.g., 60-70°C for 24-48 hours).[20]

  • Sectioning and Polishing (for SEM-EDS):

    • Once cured, the resin block can be trimmed and polished using a microtome with a diamond knife to expose a smooth surface for SEM-EDS analysis.

  • Ultrathin Sectioning (for TEM):

    • For TEM analysis, ultrathin sections (60-90 nm) are cut from the resin block using an ultramicrotome and collected on TEM grids.[21]

Protocol 2: High-Resolution Imaging with Cryo-Scanning Electron Microscopy (Cryo-SEM)

This protocol allows for the observation of this compound in its fully hydrated state, preserving its natural morphology.

Materials:

  • Fresh, hydrated sediment sample containing this compound

  • Cryo-SEM sample holder (stub)

  • Cryogen (e.g., liquid nitrogen slush)

  • Cryo-preparation chamber

  • Sputter coater (for non-conductive samples)

Procedure:

  • Sample Mounting:

    • Inside a controlled environment (e.g., a glove box with high humidity) to prevent dehydration, mount a small amount of the wet sediment onto a cryo-SEM stub.

  • Plunge Freezing:

    • Rapidly plunge the sample holder into a cryogen such as liquid nitrogen slush (-210°C) to vitrify the water, preventing the formation of damaging ice crystals.[22]

  • Transfer to Cryo-Preparation Chamber:

    • Under vacuum, transfer the frozen sample to a cryo-preparation chamber, which is maintained at a temperature below -140°C.

  • Fracturing (Optional):

    • To expose the internal structure, the sample can be fractured at low temperature using a cold knife within the preparation chamber.[8]

  • Sublimation:

    • To reveal surface details, a controlled sublimation of surface ice can be performed by slightly warming the sample (e.g., to -95°C) for a few minutes.[8] The optimal time and temperature will depend on the sample and the desired level of etching.

  • Coating:

    • For non-conductive samples, apply a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater within the cryo-preparation chamber.[8]

  • Imaging:

    • Transfer the prepared sample to the cryo-stage in the SEM chamber, maintaining a temperature below -120°C.

    • Image the sample using a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the hydrated specimen.

Protocol 3: Synchrotron-Based µ-XRF and P K-edge µ-XANES Analysis

This protocol outlines the steps for in situ phosphorus speciation of this compound in sediment samples using synchrotron radiation.

Materials:

  • Resin-embedded and polished sediment section (from Protocol 1) or a thin section of the sediment.

  • Appropriate phosphorus and iron standard compounds (including a this compound standard).

Procedure:

  • Sample Mounting:

    • Mount the sample on the motorized stage of the synchrotron beamline.

  • µ-XRF Mapping:

    • Select an incident X-ray energy that is sufficient to excite the K-shell electrons of both phosphorus and iron (e.g., >7.2 keV).

    • Define the area of interest and perform a µ-XRF map to determine the spatial distribution and correlation of P and Fe. This will help to identify potential this compound hotspots.

  • P K-edge µ-XANES Data Collection:

    • Move the sample to a hotspot identified in the µ-XRF map.

    • Scan the incident X-ray energy across the phosphorus K-edge (around 2.149 keV).[14]

    • Collect the XANES spectrum in fluorescence mode using an appropriate detector.

    • Collect spectra from several points within the hotspot to check for heterogeneity.

    • Collect XANES spectra of the standard compounds using the same experimental conditions.

  • Data Analysis:

    • Data Pre-processing: Calibrate the energy scale, normalize the spectra to the absorption edge step, and perform background subtraction.

    • Linear Combination Fitting (LCF): Use a software package (e.g., Athena, SixPACK) to perform LCF of the sample spectra using a library of standard spectra (including this compound). The LCF will determine the relative proportions of different phosphorus species in the analyzed spot.[23]

IV. Visualizations

This compound Formation Pathway

The formation of this compound is a complex biogeochemical process that typically occurs in anoxic, iron- and phosphate-rich environments. The following diagram illustrates a simplified conceptual pathway for this compound formation in sediments.

OrganicMatter Organic Matter MicrobialRespiration Microbial Respiration OrganicMatter->MicrobialRespiration Decomposition FeIII_Oxides Fe(III) (Oxy)hydroxides FeIII_Oxides->MicrobialRespiration Electron Acceptor Sulfate Sulfate (SO₄²⁻) Sulfate->MicrobialRespiration Electron Acceptor FeII Dissolved Fe(II) MicrobialRespiration->FeII Produces Phosphate Dissolved Phosphate (PO₄³⁻) MicrobialRespiration->Phosphate Releases Sulfide Sulfide (S²⁻) MicrobialRespiration->Sulfide Produces This compound This compound Fe₃(PO₄)₂·8H₂O FeII->this compound FeS Iron Sulfides (FeS) FeII->FeS Phosphate->this compound Sulfide->FeS cluster_sample_prep Sample Preparation cluster_imaging High-Resolution Imaging & Analysis cluster_data_analysis Data Analysis & Interpretation SampleCollection Anoxic Sample Collection ResinEmbedding Resin Embedding SampleCollection->ResinEmbedding CryoFixation Cryo-Fixation SampleCollection->CryoFixation SEM_EDS SEM-EDS ResinEmbedding->SEM_EDS TEM TEM ResinEmbedding->TEM Synchrotron Synchrotron (µ-XRF/XANES) ResinEmbedding->Synchrotron Cryo_SEM Cryo-SEM CryoFixation->Cryo_SEM Morphology Morphological Characterization SEM_EDS->Morphology Composition Elemental Composition SEM_EDS->Composition Cryo_SEM->Morphology TEM->Morphology Structure Crystal Structure (TEM) TEM->Structure Synchrotron->Composition Speciation Chemical Speciation (XANES) Synchrotron->Speciation

References

Measuring the Dissolution Kinetics of Vivianite: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vivianite, a hydrated iron(II) phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), is of significant interest in various fields, including environmental science, agriculture, and materials science. Its role as a potential phosphorus sink and source in natural and engineered systems is directly governed by its dissolution kinetics.[1][2][3] Understanding the rate and mechanism of this compound dissolution is crucial for applications such as phosphorus recovery and its use as a fertilizer.[2][4][5] This application note provides detailed protocols for measuring the dissolution kinetics of this compound under controlled laboratory conditions.

Factors Influencing this compound Dissolution

The dissolution of this compound is a complex process influenced by several key factors:

  • pH: this compound solubility and dissolution rates are strongly dependent on pH, with dissolution increasing in more acidic conditions.[1][2]

  • Temperature: Temperature affects the rate of dissolution, with higher temperatures generally leading to faster kinetics.[1][5][6]

  • Oxidation State: this compound is metastable in oxic environments and readily oxidizes.[5] The formation of an oxidized amorphous Fe(III)-PO₄ surface layer can passivate the mineral surface and significantly slow down dissolution rates.[2][5][6]

  • Solution Saturation: The initial dissolution rate is related to the solution's saturation state, suggesting thermodynamic control under certain conditions.[1][2]

Experimental Protocols

Two primary experimental setups are commonly employed to measure this compound dissolution kinetics: batch experiments and continuous flow-through stirred tank reactor (CFSTR) experiments.[1][3][5]

Protocol 1: Batch Dissolution Experiment

This protocol is designed to determine the dissolution rate and solubility of this compound under specific chemical conditions.

Materials and Equipment:

  • Synthetic or natural this compound crystals

  • Anoxic chamber or glovebox (N₂ environment, O₂ < 1 ppm)

  • Continuously stirred, dark brown glass reaction vessels (50 mL)

  • Magnetic stir plate and stir bars

  • pH meter and electrode

  • Syringe filters (0.2 μm)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for total Fe and P analysis[5][6]

  • Ferrozine assay for Fe(II) analysis[1][5][6]

  • Deoxygenated, deionized water

  • pH buffers (e.g., MES for pH 6, MOPS for pH 7, PIPPS for pH 8, DEPP for pH 5 and 9)[6]

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Sodium Chloride (NaCl) for ionic strength adjustment

Procedure:

  • This compound Synthesis (if applicable): Synthesize this compound under anoxic conditions by mixing solutions of NaH₂PO₄·H₂O and FeCl₂·4H₂O in a 2:3 P/Fe stoichiometric ratio.[1]

  • Preparation of Reaction Solutions: Inside an anoxic chamber, prepare the desired volume of reaction solution in the glass vessels. The solution should contain the appropriate pH buffer and have its ionic strength adjusted with NaCl. Deoxygenate the solution by purging with N₂ gas.

  • Experiment Initiation: Add a known mass of this compound to the reaction vessel to achieve a specific solid-to-solution ratio (e.g., 1.11 g L⁻¹).[1]

  • Sampling: At regular time intervals, collect samples from the stirred suspension.

    • Filter one subsample through a 0.2 μm syringe filter and stabilize it with 1 M HCl for dissolved Fe and P analysis.

    • Collect an unfiltered subsample and digest it in 6 M HCl for total Fe and P analysis in the system.

  • Analysis:

    • Analyze the filtered, acidified samples for total dissolved Fe and P concentrations using ICP-OES.

    • Determine the dissolved Fe(II) concentration using the Ferrozine method.[1][5]

  • Data Analysis: Calculate the dissolution rate based on the change in dissolved Fe and P concentrations over time, normalized to the this compound surface area.

Protocol 2: Continuous Flow-Through Stirred Tank Reactor (CFSTR) Experiment

This protocol is suitable for examining the dissolution rate of this compound under steady-state conditions.

Materials and Equipment:

  • In addition to the materials listed in Protocol 1:

  • Continuous flow stirred tank reactor (CFSTR) with a known volume (e.g., 90 mL)

  • Peristaltic pump

  • Influent solution reservoir

Procedure:

  • Reactor Setup: Set up the CFSTR system inside an anoxic chamber.

  • This compound Addition: Add a known mass of dried this compound to the reactor (e.g., 0.1 g).[1]

  • Influent Solution: Prepare an influent solution free of Fe and P, buffered to the desired pH, and with the ionic strength adjusted.

  • Flow Initiation: Pump the influent solution into the reactor at a constant, known flow rate to achieve a specific hydraulic residence time.

  • Effluent Sampling: Collect effluent samples at various time intervals.

  • Sample Stabilization and Analysis: Immediately stabilize the effluent samples with 1 M HCl and analyze for total dissolved Fe, Fe(II), and P concentrations as described in Protocol 1.

  • Data Analysis: Calculate the steady-state dissolution rate from the effluent concentrations and the flow rate, normalized to the mineral surface area.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Table 1: Effect of pH on this compound Dissolution Rate under Anoxic Conditions

pHDissolution Rate (mol m⁻² h⁻¹)
5.0[Insert experimentally determined value]
6.08.5 x 10⁻³[3]
7.0[Insert experimentally determined value]
8.0[Insert experimentally determined value]
9.08.0 x 10⁻⁵[3]

Table 2: Effect of Temperature on this compound Dissolution Rate at pH 6.0 under Anoxic Conditions

Temperature (°C)Activation Energy (Ea) (kJ mol⁻¹)
5.020.3 ± 3.0[1][3]
25.020.3 ± 3.0[1][3]
50.020.3 ± 3.0[1][3]
75.020.3 ± 3.0[1][3]

Table 3: Effect of Oxidation on Initial this compound Dissolution Rate at pH 6.0

Degree of Oxidation (%)Initial Dissolution Rate (relative to pristine)
0 (Pristine)100%
10[Insert experimentally determined value]
20[Insert experimentally determined value]
30[Insert experimentally determined value]
100Significantly decreased[5]

Visualizations

This compound Dissolution and Oxidation Pathway

Vivianite_Dissolution_Pathway cluster_anoxic Anoxic Conditions cluster_oxic Oxic Conditions Vivianite_solid This compound (s) Fe₃(PO₄)₂·8H₂O Dissolved_species Dissolved Species 3Fe²⁺(aq) + 2PO₄³⁻(aq) Vivianite_solid->Dissolved_species Dissolution (pH dependent) Vivianite_core Pristine this compound Core Oxidized_shell Amorphous Fe(III)-PO₄ Shell Vivianite_core->Oxidized_shell Oxidation (O₂) Passivation Surface Passivation Oxidized_shell->Passivation Slow_dissolution Slow Dissolution Passivation->Slow_dissolution

Caption: this compound dissolution under anoxic vs. oxic conditions.

Experimental Workflow for Batch Dissolution Studies

Batch_Experiment_Workflow A Prepare Anoxic Reaction Solution (Buffer, Ionic Strength) B Add Known Mass of this compound A->B C Continuous Stirring in Dark Vessel B->C D Timed Sampling C->D E Filter (0.2 µm) and Acidify D->E F Unfiltered Digestion D->F G ICP-OES Analysis (Dissolved Fe, P) E->G H Ferrozine Assay (Dissolved Fe(II)) E->H I ICP-OES Analysis (Total Fe, P) F->I J Calculate Dissolution Rate G->J H->J

Caption: Workflow for batch dissolution experiments.

Logical Relationship of Factors Affecting Dissolution

Factors_Affecting_Dissolution Dissolution_Rate This compound Dissolution Rate pH pH pH->Dissolution_Rate Decreasing pH increases rate Temperature Temperature Temperature->Dissolution_Rate Increasing temperature increases rate Oxidation Oxidation State Surface_Passivation Surface Passivation Oxidation->Surface_Passivation Surface_Passivation->Dissolution_Rate Decreases rate

Caption: Key factors influencing this compound dissolution rate.

References

Troubleshooting & Optimization

Preventing Vivianite oxidation during sample collection and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of vivianite during sample collection and storage. Proper handling is crucial to maintain the mineral's natural state for accurate analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the collection and storage of this compound samples.

Problem Potential Cause(s) Suggested Solution(s)
This compound sample turns blue or black immediately upon collection. Exposure to atmospheric oxygen.Immediately place the sample in an oxygen-free environment. Use a pre-purged, airtight container filled with an inert gas like nitrogen or argon. For sub-aqueous samples, use a sealed coring device and transfer to an anaerobic glove box for processing.
Color change is observed despite storage in a sealed container. The container was not properly purged of oxygen before sealing. The container itself is permeable to oxygen over time.Use containers with known low oxygen permeability. Before sealing, purge the container and the sample's immediate surroundings with a stream of inert gas for several minutes. For long-term storage, consider using multiple layers of sealing (e.g., a vial inside a heat-sealed bag).
Sample discoloration occurs after a period of seemingly stable storage. Gradual oxygen ingress into the storage container. Temperature fluctuations during storage. Exposure to light.Re-evaluate the long-term storage setup. Switch to higher-grade, less permeable containers. Store samples at consistently low temperatures, preferably below 4°C. Ensure samples are stored in complete darkness.
Visible degradation or crumbling of the this compound crystals. Advanced oxidation, which can lead to structural collapse of the mineral.[1]At this stage, the sample is significantly altered. For future samples, implement stricter anaerobic and light-excluding protocols from the moment of collection. Consider embedding a portion of fresh samples in resin under anaerobic conditions for structural preservation.
Inconsistent analytical results from different subsamples of the same batch. Heterogeneous oxidation within the sample batch due to uneven exposure to oxygen.Improve the homogenization of the sample under anaerobic conditions before subsampling. Ensure that all subsamples are handled and stored with identical protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxidation and why is it problematic?

A1: this compound (Fe²⁺₃(PO₄)₂·8H₂O) is a hydrated iron(II) phosphate (B84403) mineral.[2] When exposed to oxygen, the iron(II) (Fe²⁺) within its structure oxidizes to iron(III) (Fe³⁺). This chemical change alters the mineral's color from colorless or green to blue and eventually black, and can also affect its crystal structure and solubility.[3] For research purposes, this alteration can lead to inaccurate analytical results, particularly for studies focused on phosphorus and iron biogeochemical cycles.

Q2: What are the primary factors that accelerate this compound oxidation?

A2: The primary drivers of this compound oxidation are:

  • Oxygen: Direct exposure to atmospheric or dissolved oxygen is the main cause of oxidation.

  • Light: While not the primary driver in the presence of oxygen, light can contribute to the color change and degradation of this compound.[4] Therefore, storage in the dark is recommended.[4]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.[1][5][6][7]

  • pH: The stability and dissolution of this compound are pH-dependent. While optimal formation occurs between pH 6 and 9, significant oxidation can still occur within this range if oxygen is present.[8][9]

Q3: What is the ideal atmosphere for storing this compound samples?

A3: The ideal atmosphere is one that is completely free of oxygen. This is best achieved by using an inert gas such as high-purity nitrogen (N₂) or argon (Ar). These gases displace oxygen and create a non-reactive environment for the sample.

Q4: For how long can I store this compound samples without significant oxidation?

A4: If collected and stored under strict anaerobic conditions in the dark and at a low temperature (e.g., <4°C), this compound samples can be preserved for extended periods. However, it is crucial to periodically check for any signs of color change, which would indicate a breach in the storage conditions. For long-term archival, embedding in an oxygen-free resin or anaerobic freeze-drying are more robust options.

Q5: Can I use water to clean my this compound samples?

A5: Yes, you can use deoxygenated water to rinse this compound samples. However, this should be done within an anaerobic environment (e.g., a glove box) to prevent oxidation. It is critical that the water has been thoroughly purged with an inert gas to remove dissolved oxygen.

Quantitative Data on this compound Oxidation and Storage Parameters

The following tables summarize key quantitative data related to this compound oxidation and recommended storage conditions.

Table 1: Oxidation of Dry this compound in Air at Room Temperature (21 ± 1 °C)

Time of ExposurePercentage of Total Fe Oxidized
0.5 hours~5%
10 hours~10%
50 days~20%
(Data sourced from[1][10])

Table 2: Influence of Environmental Factors on this compound Stability

ParameterConditionEffect on Oxidation/Stability
Temperature Increasing temperature (5–75 °C)Accelerates oxidation and alters dissolution kinetics.[1][5][6][7]
pH Optimal for this compound formation: 6.0 - 9.0This compound is more stable within this range, but oxidation will still occur in the presence of oxygen.[8][9]
Atmosphere Anaerobic (e.g., N₂ or Ar)Significantly inhibits oxidation.
Light Exposure to lightCan accelerate color change; dark storage is recommended.[4]

Experimental Protocols

Protocol 1: Field Collection of this compound-Bearing Sediments

Objective: To collect sediment cores containing this compound with minimal exposure to atmospheric oxygen.

Materials:

  • Piston corer or vibracorer with airtight core liners and caps.

  • Portable anaerobic glove bag or box.

  • Source of compressed nitrogen or argon gas with a regulator and tubing.

  • Deoxygenated water for rinsing.

  • Airtight sample containers (e.g., glass vials with PTFE-lined septa).

  • Tools for core extrusion and sectioning (spatulas, cutters).

  • Labels and markers.

  • Cooler with ice packs.

Procedure:

  • Preparation: Before heading to the field, ensure all core liners, caps, and sample containers are clean and ready for use.

  • Coring: Collect the sediment core using a method that minimizes disturbance to the sediment layers.

  • Immediate Sealing: As soon as the core is retrieved, cap both ends securely to make it airtight.

  • Anaerobic Processing: Transfer the sealed core to a portable anaerobic glove bag or box that has been purged with nitrogen or argon gas for at least 15 minutes to displace oxygen.

  • Core Extrusion: Inside the anaerobic environment, carefully extrude the core.

  • Sectioning and Sampling: Immediately section the core at the desired intervals. Use clean tools to take subsamples and place them into the pre-labeled airtight containers.

  • Purging and Sealing: Before sealing each container, purge the headspace with nitrogen or argon gas for at least 30 seconds. Seal the container tightly.

  • Cold Storage: Place the sealed containers in a cooler with ice packs for transport to the laboratory.

  • Laboratory Storage: Upon arrival at the laboratory, transfer the samples to a refrigerator (4°C) or freezer (-20°C or -80°C) for short-term or long-term storage, respectively. Ensure they are stored in the dark.

Protocol 2: Long-Term Anaerobic Storage

Objective: To store this compound samples for an extended period while preventing oxidation.

Materials:

  • Anaerobic glove box with a controlled inert gas atmosphere (N₂ or Ar).

  • Airtight storage vials (e.g., amber glass vials with septa).

  • Heat-sealable, oxygen-impermeable bags.

  • Vacuum sealer.

  • Low-temperature freezer (-80°C).

Procedure:

  • Preparation: Place the collected samples and all necessary storage materials inside the anaerobic glove box.

  • Subsampling (if necessary): If the original sample needs to be divided, do so within the anaerobic environment.

  • Vial Sealing: Place the subsample into a vial, purge the headspace with the inert atmosphere of the glove box, and seal tightly.

  • Secondary Containment: Place the sealed vial into a heat-sealable, oxygen-impermeable bag.

  • Vacuum Sealing: Use a vacuum sealer to remove any remaining air from the bag and create a secure heat seal. For extra protection, a second bag can be used.

  • Freezing: Label the bagged sample clearly and place it in a -80°C freezer for long-term storage. Ensure the storage location is dark.

Visualizations

Vivianite_Preservation_Workflow cluster_field Field Collection cluster_lab Laboratory Storage collection Sample Collection (Airtight Coring) glove_bag Transfer to Anaerobic Glove Bag collection->glove_bag Immediate processing Extrusion & Sectioning (Inert Atmosphere) glove_bag->processing field_seal Purge & Seal in Airtight Vials processing->field_seal transport Cold & Dark Transport field_seal->transport < 4°C storage_prep Anaerobic Subsampling & Secondary Sealing transport->storage_prep long_term Long-Term Storage (-80°C, Dark) storage_prep->long_term

Caption: Workflow for preventing this compound oxidation from field to lab.

This diagram illustrates the critical steps for preserving this compound samples, emphasizing the maintenance of anaerobic conditions throughout the process.

References

Technical Support Center: Quantifying Vivianite in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the quantitative analysis of vivianite, particularly in complex biological or environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a hydrated ferrous iron phosphate (B84403) mineral with the chemical formula Fe²⁺₃(PO₄)₂·8H₂O.[1][2][3] Quantifying it is difficult for several reasons:

  • Oxidation Sensitivity: The ferrous iron (Fe²⁺) in this compound is highly susceptible to oxidation, rapidly converting to ferric iron (Fe³⁺) upon exposure to air.[4][5] This transformation alters the mineral's structure and properties, complicating analysis.[5][6]

  • Low Concentration: In many environmental or biological samples, this compound may be present in low concentrations, often below the detection limits of certain analytical methods like X-ray Diffraction (XRD), which requires at least 5 wt% for clear identification.[1][7][8]

  • Matrix Interference: Complex matrices, such as soil, sediment, or sewage sludge, contain numerous other minerals and organic compounds that can interfere with analytical signals.[1][9]

  • Variable Crystallinity: The size and crystallinity of this compound nodules can vary, affecting the efficiency of extraction methods and the quality of diffraction patterns.[1]

Q2: How does oxidation affect this compound analysis?

A2: Oxidation changes this compound from its colorless or pale green state to a deep blue or even black color.[3] This chemical change creates a passivating surface layer of amorphous Fe(III)-PO₄, which can hinder dissolution-based quantification methods and alter spectroscopic signals.[5] For instance, Mössbauer spectroscopy can distinguish between the Fe²⁺ and Fe³⁺ sites, but oxidation complicates the spectra.[7][10][11][12]

Q3: Which analytical techniques are commonly used to quantify this compound?

A3: Several methods are used, often in combination, to identify and quantify this compound:

  • X-ray Diffraction (XRD): Identifies the crystalline structure of this compound. However, it is not inherently quantitative and has a relatively high detection limit.[1][13]

  • Mössbauer Spectroscopy: A highly effective tool for quantifying the relative amounts of Fe²⁺ and Fe³⁺, making it ideal for studying this compound and its oxidation state.[7][10][11] However, it requires specialized instrumentation.[14][15]

  • Raman and Infrared (IR) Spectroscopy: These techniques can identify this compound based on its characteristic vibrational modes, such as the intense PO₄ symmetric stretching vibration around 950 cm⁻¹.[4][16][17]

  • Sequential Chemical Extraction: This involves using specific chemical agents to selectively dissolve different phosphorus-containing phases. A modified protocol using 2,2'-bipyridine (B1663995) has been developed to target this compound.[14][15][18]

  • Inductively Coupled Plasma (ICP) Analysis (ICP-OES/MS): Used to measure the total elemental concentrations of iron (Fe) and phosphorus (P) in extracts or digests.[5][19]

Q4: Can supersaturation of porewater reliably predict this compound formation?

A4: No, supersaturated porewater alone is not a reliable predictor for the in-situ formation of this compound.[1] While thermodynamic calculations may indicate supersaturation, the actual crystallization is governed by reaction kinetics and can be restricted to specific sediment layers.[1]

Troubleshooting Guides by Analytical Method

Sequential Chemical Extraction (e.g., 2,2'-Bipyridine Method)
ProblemPossible Cause(s)Recommended Solution(s)
Low P and Fe recovery; incomplete extraction. 1. Insufficient Reagent: The concentration of the extracting agent (e.g., 0.2% 2,2'-bipyridine) may be too low for the amount of this compound present.[20] 2. Short Extraction Time: The standard 24-hour extraction may not be sufficient for complete dissolution.[20] 3. Large Particle Size: Larger this compound crystals have a lower surface-area-to-volume ratio, slowing dissolution.[20] 4. Presence of Impurities: Cation substitution (e.g., with Mg²⁺ or Ca²⁺) in the this compound structure can reduce extraction efficiency.[20]1. Increase Reagent Concentration: Test a higher concentration of 2,2'-bipyridine (e.g., 1%).[20] 2. Optimize Extraction Time: Extend the extraction time (e.g., to 48 hours) or perform repeated, shorter extractions.[20] 3. Reduce Particle Size: Gently grind the sample before extraction to increase surface area.[20] 4. Method Validation: Cross-validate results with a spectroscopic or diffraction method (e.g., XRD, Mössbauer) to confirm the presence of this compound and assess extraction completeness.[18][21]
Non-stoichiometric Fe:P ratio in the extract. 1. Co-dissolution of other minerals: The extracting agent may be dissolving other iron-bearing minerals that do not contain phosphorus. 2. Preferential release: Iron may be released at a different rate than phosphorus from the this compound structure.[20]1. Characterize Matrix: Analyze the solid residue after extraction to identify which other minerals may have dissolved. 2. Refine Protocol: Adjust the pH or reagent of the extraction step to improve selectivity for this compound.
High organic matter interference. Organic matter contains functional groups (carboxyls, hydroxyls) that can complex with Fe²⁺ or phosphate, interfering with both the extraction and subsequent analysis.[9]Consider a pre-treatment step to remove or denature organic matter, ensuring the method does not alter the this compound. Use analytical techniques like ³¹P-NMR to investigate potential complexes between phosphorus and organic matter.[9]
X-ray Diffraction (XRD)
ProblemPossible Cause(s)Recommended Solution(s)
No this compound peaks detected, but other methods suggest its presence. 1. Low Concentration: this compound concentration is below the XRD detection limit (~5 wt%).[1][7][8] 2. Poor Crystallinity: The this compound may be amorphous or poorly crystalline, resulting in broad, indistinct peaks.[5] 3. Sample Oxidation: Exposure to air during sample preparation may have converted crystalline this compound to amorphous Fe(III) phases.[5][21]1. Sample Enrichment: Use a heavy-liquid separation technique to concentrate the denser this compound fraction before XRD analysis.[1][21] 2. Strictly Anoxic Conditions: Handle and prepare all samples in an anoxic environment (e.g., a glovebag or anoxic chamber) to prevent oxidation.[19][22] 3. Complementary Analysis: Use more sensitive techniques like Mössbauer spectroscopy or sequential extraction to confirm the presence of Fe(II)-phosphate phases.[14][15]
Peak broadening and low intensity. 1. Small Crystallite Size: Very small crystals lead to broader diffraction peaks. 2. Structural Defects: Impurities or partial oxidation can introduce defects into the crystal lattice.[5]1. Scherrer Analysis: Use the Scherrer equation to estimate the average crystallite size from the peak broadening. 2. High-Resolution XRD: Use a synchrotron source for higher resolution and better signal-to-noise ratio if available.
Spectroscopic Methods (Raman, IR)
ProblemPossible Cause(s)Recommended Solution(s)
Complex, overlapping spectra. The hydroxyl-stretching region (3000-3500 cm⁻¹) in both Raman and IR spectra of this compound is inherently complex due to multiple types of water molecules and hydrogen bonding.[16][23][24]Focus on the more distinct and intense phosphate (PO₄) stretching and bending modes for identification. The symmetric PO₄ stretching vibration near 950 cm⁻¹ is a strong and characteristic Raman band for this compound.[4][17]
Fluorescence background in Raman. The sample matrix, particularly organic matter, can produce a strong fluorescence signal that overwhelms the weaker Raman scattering from this compound.1. Change Excitation Wavelength: Use a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce fluorescence. 2. Photobleaching: Expose the sample to the laser for an extended period before measurement to "burn out" the fluorescent species.
Signal from Fe³⁺-OH units. Oxidation of this compound can lead to the formation of Fe³⁺-OH units, which introduce new bands (e.g., around 3480 cm⁻¹ in Raman spectra) and complicate interpretation.[17]Prepare samples under anoxic conditions. Use the presence of Fe³⁺-OH bands as a qualitative indicator of oxidation.

Quantitative Data Summary

Table 1: Comparison of Key Analytical Methods for this compound Quantification

MethodPrincipleKey Advantage(s)Key Limitation(s)Quantitative?
Sequential Extraction + ICP Selective chemical dissolution followed by elemental analysis.[14][15]Low cost, accessible instrumentation, can provide quantitative data on different P pools.[14][15]Indirect method, extraction efficiency can be low and matrix-dependent, potential for non-selective dissolution.[20]Yes (for specific P fractions)
Mössbauer Spectroscopy Measures nuclear transitions in iron, distinguishing Fe²⁺ and Fe³⁺ oxidation states and coordination environments.[7][10]Highly specific to iron species, directly quantifies the Fe²⁺/Fe³⁺ ratio, excellent for studying oxidation.[7][12]Requires specialized equipment and expertise, may not be readily available.[14][15]Yes (for Fe species)
Powder XRD Identifies crystalline phases based on their unique diffraction patterns.[21]Unambiguous identification of crystalline this compound.Not inherently quantitative, high detection limit (~5 wt%), insensitive to amorphous phases.[1][13]Semi-quantitative (with standards)
Raman Spectroscopy Measures vibrational modes of molecules, providing a structural fingerprint.[16][17]Non-destructive, high spatial resolution (micro-Raman), sensitive to molecular structure.[25]Can be affected by fluorescence, quantification is complex and requires careful calibration.Semi-quantitative (with standards)

Table 2: Characteristic Vibrational Bands for this compound Identification

Vibrational ModeRaman Shift (cm⁻¹)IR Shift (cm⁻¹)Notes
PO₄ Symmetric Stretch (ν₁) ~950 (Intense) ~974The most characteristic and intense Raman band for this compound identification.[4][17]
PO₄ Antisymmetric Stretch (ν₃) ~1015, ~1050, ~1081~1037Multiple bands observed due to reduced symmetry of the phosphate anion in the crystal.[16][17][24]
PO₄ Bending (ν₄) ~530, ~545, ~569, ~584~560, ~590Multiple bands are typically observed.[16][17]
PO₄ Bending (ν₂) ~423, ~456-Weak to medium intensity bands.[17]
OH Stretching 3012, 3130, 3262, 3496~3430A very complex and broad region due to different types of water molecules and hydrogen bonding.[4][16]
HOH Bending -~1660, ~1690A strong, broad band reflecting strong hydrogen bonding.[4][23][24]

Experimental Protocols & Workflows

Protocol 1: Modified Sequential Extraction for this compound-P

This protocol is adapted from studies that insert a specific step to target Fe(II)-bound phosphorus.[14][15][18]

Objective: To quantify this compound-P in complex matrices like sediment or sludge.

Materials:

  • Centrifuge tubes (15 mL or 50 mL)

  • Centrifuge

  • Shaker

  • Reagents: Deionized water, 1 M MgCl₂, 0.2% 2,2'-bipyridine in 0.1 M KCl, 0.11 M Na₂S₂O₄/0.11 M NaHCO₃ (BD solution), 0.1 M NaOH, 1 M HCl.

  • Phosphate analysis reagents (e.g., Molybdenum Blue method)

  • ICP-OES/MS for elemental analysis

Procedure:

  • Sample Preparation: Weigh approximately 0.5 g of wet sample into a pre-weighed centrifuge tube. All initial steps should be performed in an anoxic environment if possible.

  • Step 1 (Loosely bound P): Add 10 mL of deionized water. Shake for 10 minutes. Centrifuge and collect the supernatant.

  • Step 2 (Exchangeable P): Add 10 mL of 1 M MgCl₂ to the residue. Shake for 1 hour. Centrifuge and collect the supernatant.

  • Step 3 (this compound-P): Add 10 mL of 0.2% 2,2'-bipyridine + 0.1 M KCl solution. Shake for 24 hours in the dark.[14][15] Centrifuge and collect the supernatant. This fraction contains the Fe(II)-bound P, assumed to be primarily this compound.

  • Step 4 (Reductant-soluble P): Add 10 mL of BD solution to the residue. Shake for 1 hour. Centrifuge and collect the supernatant. This targets Fe(III)-bound P.

  • Step 5 (NaOH-soluble P): Add 10 mL of 0.1 M NaOH. Shake for 16 hours. Centrifuge and collect the supernatant.

  • Step 6 (Acid-soluble P): Add 10 mL of 1 M HCl. Shake for 16 hours. Centrifuge and collect the supernatant.

  • Analysis: Analyze the phosphorus concentration in each supernatant fraction using a suitable colorimetric method. Analyze Fe concentration using ICP-OES/MS to check the stoichiometry of the this compound-P fraction.

G cluster_prep Sample Preparation cluster_extraction Sequential Extraction Steps cluster_analysis Analysis Sample Wet Sample (e.g., Sediment) Weigh Weigh ~0.5g into tube Sample->Weigh Step1 Step 1: H₂O (Loosely Bound P) Weigh->Step1 Add reagent, shake, centrifuge Step2 Step 2: MgCl₂ (Exchangeable P) Step1->Step2 Use residue AnalyzeP Analyze P in Supernatant (e.g., Moly. Blue) Step1->AnalyzeP Step3 Step 3: Bipyridine (this compound-P) Step2->Step3 Use residue Step2->AnalyzeP Step4 Step 4: BD Solution (Fe(III)-P) Step3->Step4 Use residue Step3->AnalyzeP AnalyzeFe Analyze Fe in Supernatant (ICP-OES/MS) Step3->AnalyzeFe Check Fe:P ratio Step5 Step 5: NaOH (NaOH-P) Step4->Step5 Use residue Step4->AnalyzeP Step5->AnalyzeP

Caption: Workflow for modified sequential chemical extraction to quantify this compound-P.
Protocol 2: Sample Preparation for XRD/Spectroscopy

Objective: To prepare a solid sample for analysis while minimizing oxidation.

Materials:

  • Anoxic chamber or glovebag with N₂ atmosphere

  • Mortar and pestle (agate or ceramic)

  • XRD sample holder (preferably with an airtight cover)

  • Heavy liquid (e.g., sodium polytungstate solution, density adjusted to ~2.3 g/cm³)

  • Centrifuge

Procedure:

  • Anoxic Environment: Perform all steps inside an anoxic chamber (<1 ppm O₂).[19][22]

  • Grinding: Gently grind a small aliquot of the bulk sample to a fine, homogeneous powder using a mortar and pestle. Avoid overly aggressive grinding which can damage the crystal structure.

  • Optional - Enrichment Step: a. Suspend the powdered sample in the heavy liquid. b. Centrifuge the suspension. This compound (density ~2.7 g/cm³) will settle into the pellet, while lighter minerals and organic matter will remain suspended or float.[1] c. Carefully remove the supernatant and wash the pellet with deionized water (previously deoxygenated) to remove the heavy liquid. Dry the pellet under vacuum or N₂.

  • Mounting for XRD: Tightly pack the powdered sample (either bulk or enriched) into the XRD sample holder. If using an airtight holder, seal it before removing from the anoxic chamber.

  • Mounting for Spectroscopy: Press the powder into a pellet or mount it on a suitable slide or sample holder for Raman or IR analysis. Transfer to the instrument quickly to minimize air exposure.

Logical Decision Workflow

The following diagram helps in selecting an appropriate analytical strategy based on experimental constraints and objectives.

G Start Goal: Quantify this compound in a Complex Matrix Q_Equip Specialized Equipment (Mössbauer, Synchrotron) Available? Start->Q_Equip Q_Quant Is Absolute Quantification Required? Q_Equip->Q_Quant No Mossbauer Primary Method: Mössbauer Spectroscopy (Quantifies Fe species directly) Q_Equip->Mossbauer Yes Q_Xtal Is Crystalline this compound Expected? Q_Quant->Q_Xtal No (Qualitative ID is sufficient) Extraction Primary Method: Modified Sequential Extraction + ICP Analysis Q_Quant->Extraction Yes XRD Use XRD for Confirmation (Requires enrichment if <5%) Q_Xtal->XRD Yes Raman Use Raman/IR for Qualitative ID & Mapping Q_Xtal->Raman No / Unsure XANES Consider Synchrotron-XANES (Fe K-edge analysis) Mossbauer->XANES Also consider End Analysis Complete Mossbauer->End XANES->End Combine Recommended Strategy: Combine Extraction (Quantitative) with XRD/Raman (Qualitative ID) Extraction->Combine XRD->Raman Combine with XRD->End Raman->End Combine->End

Caption: Decision tree for selecting a this compound quantification method.

References

Navigating Spectroscopic Analysis of Vivianite: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the spectroscopic analysis of vivianite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. This compound, a hydrated iron(II) phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), is notoriously susceptible to oxidation, which can significantly interfere with spectroscopic measurements. This guide will help you identify, understand, and mitigate these and other common interferences.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample changed color from pale green/colorless to blue. How does this affect my spectroscopic analysis?

A1: The blue coloration is a visual indicator of this compound oxidation, where Fe²⁺ is oxidized to Fe³⁺. This creates an Fe²⁺-Fe³⁺ intervalence charge transfer, which is the primary cause of the blue color.[1][2] This oxidation is a significant interference in many spectroscopic techniques.

Troubleshooting:

  • Minimize Exposure to Air: Prepare samples in an inert atmosphere (e.g., a glove box with nitrogen or argon) to prevent oxidation.[3]

  • Sample Storage: Store this compound samples under anoxic conditions.

  • Rapid Analysis: Analyze fresh samples as quickly as possible after preparation.

  • Recognize Spectral Changes: Be aware of the spectral signatures of oxidized this compound. In visible spectroscopy, the blue color is due to a broad absorption band around 680 nm.[2] In Raman and IR spectroscopy, the presence of Fe³⁺ can be identified by a sharp band around 3490 cm⁻¹.[4][5]

Q2: I'm seeing unexpected peaks in the hydroxyl-stretching region of my Raman/FTIR spectrum. What could be the cause?

A2: The appearance of new or intensified peaks in the hydroxyl region, particularly a sharp band around 3490 cm⁻¹, is often indicative of the formation of Fe³⁺-OH groups due to oxidation.[4][6] The mechanism involves the conversion of H₂O ligands to OH⁻ ions as Fe²⁺ oxidizes to Fe³⁺.[1][7] This alters the hydrogen bonding network within the crystal structure.

Troubleshooting:

  • Reference Spectra: Compare your spectra with high-quality reference spectra of both pure and oxidized this compound.

  • Deconvolution: Use spectral deconvolution software to separate overlapping peaks in the hydroxyl-stretching region (approximately 3000-3600 cm⁻¹) to identify contributions from different water and hydroxyl species.

  • Correlate with Other Techniques: Use a complementary technique like Mössbauer spectroscopy to confirm the presence and quantify the amount of Fe³⁺.

Q3: My Mössbauer spectrum of this compound is very complex with multiple overlapping doublets. How can I interpret this?

A3: The complexity arises from the presence of two distinct crystallographic sites for iron in the this compound structure (isolated Fe_A octahedra and paired Fe_B octahedra), and the potential for both Fe²⁺ and Fe³⁺ to occupy these sites upon oxidation.[1][7] This results in multiple quadrupole doublets that can be difficult to resolve.

Troubleshooting:

  • Low-Temperature Measurements: Acquiring spectra at low temperatures (e.g., liquid helium temperature) can sometimes improve spectral resolution.

  • Spectral Fitting: Utilize specialized Mössbauer spectral fitting software. It may be necessary to fit the spectra with multiple doublets corresponding to Fe²⁺ and Fe³⁺ in both the A and B sites.[8]

  • Model-Based Analysis: A model proposing that the oxidation of one Fe²⁺ ion in a pair stabilizes the remaining Fe²⁺ ion can help in assigning the spectral components.[1][7]

Q4: I am concerned about laser-induced damage to my this compound sample during Raman spectroscopy. How can I avoid this?

A4: Iron-rich minerals like this compound can be susceptible to laser-induced degradation, which can manifest as localized heating and oxidation.[9][10]

Troubleshooting:

  • Lower Laser Power: Use the lowest laser power possible that still provides an adequate signal-to-noise ratio.

  • Increase Spot Size: If possible, use a lower magnification objective to increase the laser spot size, which reduces the power density.

  • Reduce Acquisition Time: Minimize the exposure time for each measurement.

  • Test for Damage: Before acquiring your final spectrum, perform a test on a non-critical area of the sample to determine the damage threshold. Visually inspect the sample under a microscope for any changes after laser exposure.

Q5: My XPS data shows peaks for both Fe(II) and Fe(III). How can I be sure this is from my sample and not an artifact?

A5: X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique. The presence of both Fe(II) and Fe(III) could be due to surface oxidation of the this compound, which can happen even with careful handling.[3][11] Oxidation can form a passivating amorphous Fe(III)-PO₄ surface layer.[3][11]

Troubleshooting:

  • Sputtering: Use gentle argon ion sputtering to remove the surface layer and analyze the bulk material. Be cautious, as prolonged or aggressive sputtering can also induce changes in the sample.

  • Angle-Resolved XPS (ARXPS): This technique can help distinguish between surface layers and the bulk material by varying the take-off angle of the photoelectrons.

  • Comparison with Bulk Techniques: Compare the Fe³⁺/Fe²⁺ ratio obtained from XPS with a bulk-sensitive technique like Mössbauer spectroscopy to understand the extent of surface versus bulk oxidation.

Quantitative Data Summary

The following tables summarize key spectral features of this compound and its oxidation products.

Table 1: Key Raman and FTIR Bands for this compound and Oxidized this compound

Vibrational ModeWavenumber (cm⁻¹) - RamanWavenumber (cm⁻¹) - FTIRAssignment and Notes
PO₄ Symmetric Stretch~950 (intense)[6]-Characteristic strong peak for the phosphate group in this compound.
PO₄ Antisymmetric Stretch~1015, ~1050, ~1077[6]1042, 970, 938[12]Multiple bands due to reduced symmetry of the phosphate tetrahedron.
HOH Bending-~1660 (strong)[4][5][13]Indicates strong hydrogen bonding of water molecules.
OH Stretch (H₂O)3012, 3130, 3262[14]3012, 3104, 3281, 3460[4][5][13]Broad, overlapping bands from water molecules in the structure.
OH Stretch (Fe³⁺-OH)~3496[14]~3480-3490[4][12]A sharp band indicating the presence of Fe³⁺ due to oxidation.

Table 2: Mössbauer Parameters for Iron Species in this compound

Iron SpeciesIsomer Shift (IS) (mm/s)Quadrupole Splitting (QS) (mm/s)Site Assignment
Fe²⁺~1.0 - 1.1[8]~2.6[8]Isolated Octahedra (A site)
Fe²⁺~1.1 - 1.2[8]~2.9[8]Paired Octahedra (B site)
Fe³⁺~0.35 - 0.45[15][16]VariesFormed upon oxidation in both A and B sites.

Table 3: XPS Binding Energies for Iron in this compound

Iron SpeciesBinding Energy (eV) - Fe 2p₃/₂Binding Energy (eV) - Fe 2p₁/₂
Fe(II)~709.5, ~711.4[17]~722.9, ~724.6[17]
Fe(III)~713.3, ~714.9[17]~726.7, ~728.4[17]

Experimental Protocols

Protocol 1: Sample Preparation for Spectroscopic Analysis of this compound
  • Objective: To prepare this compound samples for spectroscopic analysis while minimizing oxidation.

  • Materials: this compound sample, agate mortar and pestle, sample holders appropriate for the spectroscopic technique, acetone (B3395972) or ethanol, inert gas (N₂ or Ar) glove box.

  • Procedure:

    • Perform all sample handling and preparation steps inside an inert atmosphere glove box.

    • If the sample needs to be powdered, gently grind a small amount of the this compound crystal in an agate mortar and pestle.[1]

    • For FTIR analysis, the powdered sample can be mixed with KBr and pressed into a pellet.[18]

    • For Raman and XPS analysis, the powder can be mounted on a suitable sample holder.

    • If a liquid dispersion is required, use deoxygenated solvents.

    • Seal the prepared sample in an airtight container for transport to the spectrometer.

    • Minimize the time between sample preparation and analysis.

Protocol 2: Raman Spectroscopy of this compound
  • Objective: To acquire a high-quality Raman spectrum of this compound while avoiding laser-induced damage.

  • Instrumentation: Raman spectrometer with a choice of laser excitation wavelengths (e.g., 532 nm, 633 nm, 785 nm), microscope with various objectives.

  • Procedure:

    • Place the prepared this compound sample on the microscope stage.

    • Start with the lowest laser power setting.

    • Use a low-magnification objective (e.g., 10x or 20x) to locate an area of interest.

    • Perform a preliminary scan on a non-critical area to test for any laser-induced changes.

    • Gradually increase the laser power or acquisition time only if the signal-to-noise ratio is insufficient.

    • Acquire the final spectrum from a fresh, unexposed area of the sample.

    • Record all instrument parameters, including laser wavelength, power at the sample, objective magnification, and acquisition time.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound Sample grind Gentle Grinding start->grind mount Mounting/Pelletizing grind->mount raman Raman Spectroscopy mount->raman ftir FTIR Spectroscopy mount->ftir xps XPS Analysis mount->xps mossbauer Mössbauer Spectroscopy mount->mossbauer process Data Processing & Baseline Correction raman->process ftir->process xps->process mossbauer->process compare Comparison with Reference Spectra process->compare deconvolute Spectral Deconvolution (if needed) compare->deconvolute interpret Interpretation of Results deconvolute->interpret

Caption: Experimental workflow for the spectroscopic analysis of this compound.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Potential Cause cluster_solutions Corrective Action start Spectroscopic Anomaly Detected color_change Blue Coloration start->color_change extra_peaks Unexpected OH Peaks start->extra_peaks complex_spectra Complex Mössbauer/XPS Spectra start->complex_spectra signal_change Signal Degradation (Raman) start->signal_change oxidation Oxidation (Fe²⁺ -> Fe³⁺) color_change->oxidation extra_peaks->oxidation complex_spectra->oxidation impurities Presence of Other Phases complex_spectra->impurities laser_damage Laser-Induced Damage signal_change->laser_damage inert_prep Use Inert Atmosphere oxidation->inert_prep deconvolute Use Spectral Deconvolution oxidation->deconvolute use_bulk_tech Correlate with Bulk Technique oxidation->use_bulk_tech optimize_raman Optimize Laser Settings laser_damage->optimize_raman impurities->deconvolute end Reliable Analysis inert_prep->end optimize_raman->end deconvolute->end use_bulk_tech->end

Caption: Troubleshooting logic for common interferences in this compound spectroscopy.

References

Optimizing Vivianite Sequential Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing sequential extraction protocols for vivianite. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during this compound quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sequential extraction of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound-P Detected 1. This compound Oxidation: this compound (Fe(II)-phosphate) is susceptible to oxidation to Fe(III)-phosphates upon exposure to air, which would lead to its quantification in a different fraction.[1]- Handle and process samples in an anoxic environment (e.g., glove box) to prevent oxidation. - Use fresh samples whenever possible.
2. Inefficient Extraction: The chosen extractant may not be effectively targeting this compound, especially if the this compound has high crystallinity.[2]- Implement a dedicated this compound extraction step using a solution of 0.2% 2,2'-bipyridine (B1663995) in 0.1 M KCl.[2][3] - Validate the extraction efficiency with complementary techniques like X-ray diffraction (XRD) or scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS).[2][3]
3. Low this compound Content in Sample: The sample may genuinely contain low concentrations of this compound. For instance, in wastewater sludge, this compound content can vary significantly depending on the treatment process.[3][4]- Characterize the sample using methods like powder X-ray diffraction (PXRD) or Mössbauer spectroscopy to confirm the presence and approximate abundance of this compound before extraction.[1][3]
Overestimation of Fe-Bound Phosphorus 1. Co-extraction of other P forms: Conventional protocols may not effectively separate this compound from Fe(III)-bound phosphorus.[2][3]- Utilize a modified sequential extraction protocol that includes a specific step for this compound extraction, allowing for its distinction from Fe(III)-P.[2][3]
2. P Redistribution: During alkaline extraction steps (e.g., with NaOH), there can be a redistribution of phosphorus, leading to the formation of new calcium-phosphate precipitates that are then extracted in a later acid step, artificially inflating the Ca-P fraction and potentially misrepresenting the Fe-P fraction.[5][6][7]- Be aware of the potential for P redistribution, especially in samples with high exchangeable calcium.[5][6] - Cross-validate results with non-destructive techniques like P K-edge X-ray absorption near-edge structure (XANES) spectroscopy.[5][6]
Inconsistent or Irreproducible Results 1. Sample Heterogeneity: Sediments and sludges can be highly heterogeneous, leading to variability between subsamples.- Thoroughly homogenize the bulk sample before taking subsamples for extraction. - Analyze multiple replicates to ensure the results are representative.
2. Procedural Variations: Minor deviations in extraction times, shaking speeds, or temperatures can affect the results of sequential extractions.- Strictly adhere to the established and validated protocol for all samples. - Ensure all experimental parameters are consistent across all extraction steps and for all samples being compared.
Interference from Organic Matter 1. Complexation of Fe(II): Organic matter can compete with phosphate (B84403) for Fe(II), potentially inhibiting this compound formation and affecting its extraction.[8]- Consider a pre-treatment step to remove or reduce the organic matter content if it is suspected to be a significant interfering substance. However, be aware that this could also alter the phosphorus speciation.
2. Co-precipitation: Organic matter can co-precipitate with this compound, potentially affecting its crystalline structure and extraction efficiency.[8]- Characterize the organic matter content of your samples to better understand its potential impact.

Frequently Asked Questions (FAQs)

Q1: Why is a specific extraction step for this compound necessary?

A1: Traditional sequential extraction protocols often do not differentiate between Fe(II)-bound phosphorus (like this compound) and Fe(III)-bound phosphorus.[2][3] This can lead to an underestimation of the total iron-bound phosphorus fraction.[3][4] A dedicated step, typically using a reducing agent or a complexing agent for Fe(II) like 2,2'-bipyridine, allows for the selective extraction and quantification of this compound-P.[2][3]

Q2: What is the recommended extractant for this compound?

A2: A widely adopted and validated method is the use of a solution containing 0.2% 2,2'-bipyridine and 0.1 M KCl.[2][3] This extractant has been shown to effectively separate this compound-P from Fe(III)-P in various matrices like sewage sludge.[3]

Q3: How can I be sure that what I am extracting is actually this compound?

A3: Sequential extraction provides operationally defined fractions, and it is highly recommended to validate the presence of this compound using independent analytical techniques.[9][10] Methods such as powder X-ray diffraction (PXRD), scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS), and ³¹P nuclear magnetic resonance (NMR) spectroscopy can confirm the mineralogical identity of this compound in your samples.[2][3]

Q4: Can organic matter in my sample affect the this compound extraction?

A4: Yes, organic matter can influence this compound crystallization and recovery.[8] It can compete with phosphate for Fe(II) and can also co-precipitate with this compound, potentially altering its morphology and extraction efficiency.[8] The impact of organic matter can vary depending on its type and concentration.[8]

Q5: My samples have been stored for a while. Can I still get accurate this compound measurements?

A5: It is crucial to minimize sample storage time and prevent oxidation. This compound is prone to oxidation, which will alter its chemical form and lead to inaccurate quantification in the Fe(II)-phosphate fraction.[1] If samples must be stored, they should be kept under anoxic conditions and at low temperatures.

Experimental Protocols

Modified Sequential Extraction Protocol for this compound Quantification

This protocol is based on the work of Gu et al. (2016) and has been validated for the quantification of this compound-P in sewage sludge.[2][3] It inserts a specific this compound extraction step into a conventional sequential P extraction scheme.

Materials:

  • Centrifuge and centrifuge tubes

  • Shaker

  • Reagents for each extraction step (see table below)

  • Deionized water

  • Sample (e.g., dried and ground sewage sludge)

Procedure:

A precisely weighed amount of the sample (e.g., 0.5 g) is subjected to the following sequential extraction steps. After each step, the sample is centrifuged, and the supernatant is collected for phosphorus analysis. The residue is then subjected to the next extraction step.

Step Target P Fraction Extractant Extraction Conditions
1Loosely-bound P1 M NH₄ClShake for 0.5 h
2This compound-P (Fe(II)-P) 0.2% 2,2'-bipyridine + 0.1 M KCl Shake for 1 h
3Fe(III)-bound P0.11 M Na₂S₂O₄ / 0.11 M NaHCO₃Shake for 1 h
4Al-bound P0.1 M NaOHShake for 16 h
5Ca-bound P0.5 M HClShake for 16 h
6Residual PDigestion with H₂SO₄ and H₂O₂Heat at 350°C

Note: The specific conditions (e.g., shaking time, temperature) should be kept consistent throughout the experiment for all samples.

Data Presentation

Comparative Phosphorus Fractionation in Sewage Sludge

The following table summarizes typical quantitative data for phosphorus fractions in sewage sludge from different wastewater treatment plants (WWTPs), highlighting the significance of the this compound-P fraction.

WWTP Type Total P (TP) Fraction as this compound-P Total P (TP) Fraction as Fe(III)-P Reference
Fe Dosing Chemical P Removal (CPR)~50%Dominant remaining Fe-P fraction[3]
Combined CPR and Enhanced Biological P Removal (EBPR)16-26%Dominant remaining Fe-P fraction[3]

This data illustrates that the contribution of this compound to the total phosphorus content can vary substantially depending on the wastewater treatment process.

Visualizations

Experimental Workflow for this compound Sequential Extraction

G cluster_0 cluster_1 start Start: Homogenized Sample step1 Step 1: Extract Loosely-bound P (1 M NH4Cl) start->step1 step2 Step 2: Extract this compound-P (0.2% 2,2'-bipyridine + 0.1 M KCl) step1->step2 sup1 Supernatant 1 (Loosely-bound P) step1->sup1 step3 Step 3: Extract Fe(III)-P (Dithionite-bicarbonate) step2->step3 sup2 Supernatant 2 (this compound-P) step2->sup2 step4 Step 4: Extract Al-P (0.1 M NaOH) step3->step4 sup3 Supernatant 3 (Fe(III)-P) step3->sup3 step5 Step 5: Extract Ca-P (0.5 M HCl) step4->step5 sup4 Supernatant 4 (Al-P) step4->sup4 step6 Step 6: Residual P Digestion step5->step6 sup5 Supernatant 5 (Ca-P) step5->sup5 end_node End: P Analysis of all Fractions step6->end_node

Caption: Modified sequential extraction workflow for this compound.

Logical Relationship of Factors Affecting this compound Quantification

G cluster_0 cluster_1 Protocol Factors cluster_2 Sample Factors protocol Extraction Protocol extractant Choice of Extractant protocol->extractant conditions Extraction Conditions (Time, Temp) protocol->conditions oxidation_control Oxidation Control protocol->oxidation_control sample Sample Characteristics crystallinity This compound Crystallinity sample->crystallinity organic_matter Organic Matter Content sample->organic_matter competing_ions Presence of Competing Ions (e.g., Sulfide) sample->competing_ions accuracy Accurate this compound Quantification extractant->accuracy conditions->accuracy oxidation_control->accuracy crystallinity->accuracy organic_matter->accuracy competing_ions->accuracy

Caption: Key factors influencing accurate this compound quantification.

References

Technical Support Center: SEM Imaging of Vivianite Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to Scanning Electron Microscopy (SEM) imaging of vivianite crystals. This compound's hydrated and often non-conductive nature presents unique challenges, leading to common imaging artifacts.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is it challenging to image with SEM?"

???+ question "What are the most common artifacts encountered when imaging this compound?"

???+ question "Do I need to coat my this compound sample with a conductive material?"

???+ question "What is Low-Vacuum SEM (LV-SEM) and why is it recommended for this compound?"

Troubleshooting Guide: Common Artifacts

This section addresses specific visual artifacts you may encounter during your SEM session.

Problem: Image is distorted, excessively bright, or has shifting contrast.
  • Likely Artifact: Charging. This occurs when the non-conductive this compound sample accumulates electrons from the beam.[1]

  • Causes & Solutions:

    • Inadequate Conductive Coating (High-Vacuum SEM): The conductive coating may be too thin, discontinuous, or absent. Ensure the sample is evenly coated with an appropriate material (carbon is often preferred for EDS analysis, while gold provides a high signal).[2]

    • Poor Grounding: The sample may not be properly connected to the SEM stub. Use conductive carbon tape or silver paint to create a clear path from the sample surface to the stub.[3]

    • High Accelerating Voltage/Beam Current: High beam energy increases the number of electrons hitting the sample, worsening the charging effect. Reduce the accelerating voltage and/or the beam current.

    • Use Low-Vacuum Mode: If available, switch to LV-SEM or ESEM mode. This is the most effective way to eliminate charging on uncoated, non-conductive samples.[4][5]

Problem: Cracks, fractures, or a "shattered" appearance develop on the crystal surface during imaging.
  • Likely Artifact: Beam Damage due to Dehydration. The energy from the electron beam heats the sample, causing the water within the this compound's crystal lattice to escape, leading to structural stress and cracking.[6][7]

  • Causes & Solutions:

    • High Beam Energy: A high accelerating voltage or beam current deposits more energy into the sample. Lower these parameters to the minimum level required for acceptable image quality.[8]

    • Prolonged Exposure: Dwelling on a single spot or area for too long concentrates energy. Use faster scan speeds or acquire the image quickly. For elemental analysis (EDS), use a raster or area scan instead of a point scan to distribute the beam's energy.

    • High Magnification: Higher magnification concentrates the beam on a smaller area. Be mindful that damage is more likely to occur at magnifications above 1000x.[8]

    • Use a Cryo-Stage: If available, a cryogenic stage freezes the sample, which helps to lock the water molecules in place and significantly reduces dehydration effects.

    • Use Low-Vacuum Mode: Operating in a low vacuum can reduce the rate of dehydration compared to a high-vacuum environment.[5]

Data Presentation

Table 1: Recommended SEM Parameters for this compound Imaging

The following table provides a comparison of typical starting parameters for robust geological samples versus recommended settings for sensitive hydrated minerals like this compound to minimize artifacts.

ParameterStandard Setting (Robust Samples)Recommended Setting (this compound)Rationale
Mode High VacuumLow Vacuum (LV-SEM/ESEM) if availableReduces charging on uncoated samples and minimizes dehydration.[4][5]
Accelerating Voltage 15-20 keV5-10 keV (or lower)Reduces beam penetration and energy deposition, minimizing beam damage and charging.[8]
Beam Current / Spot Size High (e.g., >1 nA)Low (e.g., <500 pA)Decreases the electron dose delivered to the sample, reducing heating and dehydration.
Working Distance 10-15 mmAs short as practical for the detectorImproves signal collection, allowing for lower beam currents.
Scan Speed Slow for high qualityFast, or use image integration/averagingMinimizes dwell time on any single point, reducing localized heating and damage.
Coating (High-Vacuum) Gold (Au) or Platinum (Pt)Carbon (C)Carbon is a lower atomic number element, which is better for EDS analysis and can reduce edge effects.

Experimental Protocols

Protocol 1: Sample Preparation for Low-Vacuum SEM (LV-SEM) - Recommended

This method is preferred as it minimizes preparation steps and reduces the risk of introducing artifacts.

  • Mounting:

    • Securely affix the this compound crystal or powder sample to an aluminum SEM stub using double-sided carbon adhesive tape.[9]

    • For powders, gently press the powder onto the tape and then use a jet of compressed nitrogen or air to blow away any loose particles that could contaminate the SEM chamber.[9]

  • Grounding:

    • If the crystal is large, consider applying a small amount of conductive silver or carbon paint to create a bridge from the edge of the sample to the stub, although this is often unnecessary in LV-SEM mode.[3]

  • Transfer & Pump-down:

    • Immediately transfer the stub to the SEM chamber. Use the instrument's low-vacuum or environmental mode. Set the chamber pressure according to the manufacturer's recommendation (typically between 10 and 300 Pa).[4]

  • Imaging:

    • Begin with a low magnification and a low accelerating voltage (e.g., 5-10 keV) to locate the area of interest.

    • Gradually increase magnification, watching for any initial signs of damage, and adjust beam parameters as needed.

Protocol 2: Sample Preparation for Conventional High-Vacuum SEM

This method should be used if LV-SEM is not available. The key is gentle drying and effective coating.

  • Drying (Critical Step):

    • This compound must be completely dry for high-vacuum analysis.[9] Oven drying is not recommended as it can cause rapid dehydration and structural damage.[6]

    • Recommended Method: Place the sample in a desiccator for 24-48 hours. For more sensitive samples, critical point drying or freeze-drying may be considered, though these are more complex procedures.[10]

  • Mounting:

    • Mount the dried sample onto an SEM stub using carbon adhesive tape or epoxy.

  • Coating:

    • Place the mounted stub into a sputter coater or carbon evaporator.

    • Apply a thin, uniform layer of conductive material. A carbon coat of 5-10 nm is often sufficient to prevent charging while still allowing for good surface detail and EDS analysis.

  • Transfer & Imaging:

    • Quickly transfer the coated sample to the SEM chamber to minimize rehydration from atmospheric moisture.

    • Follow the imaging best practices outlined in Table 1, using low accelerating voltages and beam currents to prevent damage to the underlying crystal despite the coating.

Visualized Workflows and Logic

Diagram 1: Troubleshooting Flowchart for SEM Artifacts

Artifact_Troubleshooting start What issue are you seeing? charging Image is distorted, glowing, or has shifting contrast start->charging Image Quality damage Cracks or fractures are appearing on the surface start->damage Physical Change sol_charge1 Using High-Vacuum? charging->sol_charge1 sol_damage1 Lower Accelerating Voltage and Beam Current damage->sol_damage1 sol_charge2 Check coating & grounding. Use conductive paint. sol_charge1->sol_charge2 Yes sol_charge4 Switch to Low-Vacuum Mode sol_charge1->sol_charge4 No sol_charge3 Lower Accelerating Voltage and Beam Current sol_charge2->sol_charge3 end_ok Problem Resolved sol_charge3->end_ok end_persist Problem Persists: Consult Instrument Specialist sol_charge3->end_persist sol_charge4->end_ok sol_damage2 Increase Scan Speed (Reduce Dwell Time) sol_damage1->sol_damage2 sol_damage3 Use Cryo-Stage or Low-Vacuum Mode sol_damage2->sol_damage3 sol_damage3->end_ok sol_damage3->end_persist

Caption: A decision tree for troubleshooting common SEM artifacts.

Diagram 2: this compound Sample Preparation Workflow

Sample_Prep_Workflow cluster_hv High-Vacuum Path cluster_lv Low-Vacuum Path start Start: Select this compound Sample sem_type Which SEM mode will be used? start->sem_type hv_path High-Vacuum sem_type->hv_path High-Vacuum lv_path Low-Vacuum (Recommended) sem_type->lv_path Low-Vacuum dry 1. Gentle Drying (Desiccator) mount_hv 2. Mount on Stub dry->mount_hv coat 3. Apply Conductive Coat (Carbon or Au/Pd) mount_hv->coat image Ready for Imaging coat->image mount_lv 1. Mount on Stub (Carbon Tape) ground 2. (Optional) Grounding with Conductive Paint mount_lv->ground ground->image

Caption: Recommended sample preparation workflows for this compound.

References

Differentiating Vivianite from other iron phosphate minerals

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iron Phosphate (B84403) Mineral Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vivianite and other iron phosphate minerals. Our goal is to help you accurately identify and differentiate these minerals in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My sample is a blue-to-green crystalline solid. How can I confirm if it is this compound?

A1: While a blue-to-green color is characteristic of this compound due to the oxidation of iron, other iron phosphate minerals can exhibit similar coloration.[1][2][3] A key indicator of this compound is its notable color change upon exposure to light; it can darken and change from colorless or pale green to darker shades of blue, green, and eventually even black.[4][5] To confirm its identity, you should perform a battery of physical and chemical tests as outlined in the troubleshooting guides below.

Q2: I have observed that my this compound sample is changing color over time. Is this normal?

A2: Yes, this is a hallmark characteristic of this compound.[4][5] Fresh, unoxidized this compound is colorless or pale green.[1][2][6] Upon exposure to light and air, the ferrous iron (Fe²⁺) in its structure oxidizes to ferric iron (Fe³⁺), causing the mineral to darken, progressing through shades of blue, green, brown, and even black.[4][5][6] This property is a strong indicator that your sample is indeed this compound. To preserve the original color of your this compound sample, it is recommended to store it in a dark, airtight container.

Q3: My sample has a similar appearance to this compound, but I suspect it might be ludlamite. How can I differentiate them?

A3: Ludlamite and this compound can appear similar, as both are hydrated iron phosphate minerals and can be found in the same geological settings.[7][8] However, there are several key differences. Ludlamite is harder than this compound (Mohs hardness of 3.5 vs. 1.5-2 for this compound).[7][8] Additionally, this compound exhibits strong pleochroism (appearing as different colors when viewed from different angles), while ludlamite does not.[7][8] Refer to the comparative data in Table 1 and the experimental protocols for detailed differentiation methods.

Q4: Can I use a simple acid test to distinguish this compound from other minerals?

A4: this compound is readily soluble in acids.[1][2] While this can be a useful initial test, it is not definitive on its own, as other phosphate minerals may also react with acids. For instance, rockbridgeite is soluble in hydrochloric acid. This test should be used in conjunction with other analytical methods for accurate identification.

Troubleshooting Guides

Problem 1: Ambiguous visual identification of a potential this compound sample.

Solution: Perform a series of non-destructive and minimally destructive tests to gather more data.

  • Color and Streak Test: Observe the color of the mineral. If it is blue or green, perform a streak test by rubbing the mineral on an unglazed porcelain plate. This compound will leave a colorless to bluish-white streak that changes to dark blue or brown over time.[6]

  • Hardness Test: Use a set of Mohs hardness picks to determine the mineral's hardness. This compound is very soft, with a hardness of 1.5-2.[1][2][6] It can be scratched by a fingernail.

  • Cleavage and Fracture Analysis: Examine the mineral for cleavage planes. This compound has perfect cleavage in one direction, meaning it splits easily into thin, flexible sheets.[1][2] Its fracture is fibrous.[2][6]

Problem 2: Differentiating this compound from other common iron phosphate minerals like ludlamite, strengite, and rockbridgeite.

Solution: Utilize advanced analytical techniques to obtain definitive structural and compositional information.

  • X-Ray Diffraction (XRD): This is a powerful technique for identifying crystalline substances. The resulting diffraction pattern is a unique "fingerprint" for each mineral.

  • Raman Spectroscopy: This technique provides information about the vibrational modes of molecules and can be used to identify the phosphate and hydroxyl groups within the mineral's structure.

Comparative Data of Iron Phosphate Minerals

For easy comparison, the following table summarizes the key quantitative properties of this compound and other similar iron phosphate minerals.

PropertyThis compoundLudlamiteStrengiteRockbridgeite
Chemical Formula Fe²⁺₃(PO₄)₂·8H₂O[1][3](Fe,Mn,Mg)₃(PO₄)₂·4H₂O[9]Fe³⁺PO₄·2H₂O[10][11]Fe²⁺Fe³⁺₄(PO₄)₃(OH)₅[12]
Crystal System Monoclinic[1][2]Monoclinic[7][13]Orthorhombic[10][14]Orthorhombic[12][15]
Mohs Hardness 1.5 - 2[1][2][6]3.5[7][13]3.5 - 4[11][14]4.5[12][16]
Specific Gravity 2.64 - 2.68[6]3.12 - 3.19[8][9]2.84 - 2.87[14]3.3 - 3.49[12]
Refractive Index 1.569 - 1.675[2][6]1.650 - 1.697[7][8]1.697 - 1.745[14]1.875 - 1.897[12][17]
Color Colorless, blue, green, brown, black[1][2][6]Green, colorless, rarely blue[8][13]Purple, pink, violet, red, colorless[11][14][18]Dark green, olive-green, black, brown[12][16][17]
Streak Colorless to bluish-white, darkens over time[6]Pale greenish-white[8][13]White[10][14]Gray green, pale brown[16]
Pleochroism Strong[2][19]None[7][8]Not significantStrong[15]

Experimental Protocols

Protocol 1: Mineral Identification via X-Ray Diffraction (XRD)

Objective: To obtain the characteristic diffraction pattern of an unknown iron phosphate mineral for identification.

Methodology:

  • Sample Preparation: The mineral sample should be ground to a fine, homogeneous powder (typically <10 μm). This ensures that all crystallographic orientations are represented in the analysis.

  • Instrument Setup:

    • Use a powder diffractometer with a Cu Kα radiation source.

    • Set the 2θ scan range from 5° to 70° with a step size of 0.02°.

  • Data Acquisition: Mount the powdered sample on a zero-background sample holder and place it in the diffractometer. Initiate the scan.

  • Data Analysis: The resulting diffractogram should be compared with standard diffraction patterns from a mineral database (e.g., the RRUFF™ Project or the Crystallography Open Database). A match with the this compound reference pattern (or other iron phosphate minerals) will confirm the sample's identity.[20][21][22][23]

Protocol 2: Differentiation using Raman Spectroscopy

Objective: To distinguish between this compound and other iron phosphate minerals based on their unique vibrational spectra.

Methodology:

  • Sample Preparation: A small, clean crystal or a powdered sample of the mineral is required. The sample is placed on a microscope slide.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

    • Calibrate the spectrometer using a silicon standard.

  • Data Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The spectral range should cover the characteristic phosphate (PO₄³⁻) stretching and bending modes (typically 900-1100 cm⁻¹ and 400-600 cm⁻¹, respectively) and the hydroxyl (OH⁻) stretching region (around 3000-3600 cm⁻¹).

  • Data Analysis: Compare the obtained spectrum with reference spectra of this compound and other iron phosphates. This compound exhibits a strong Raman band around 950 cm⁻¹ corresponding to the symmetric stretching mode of the phosphate group.[24][25][26] The positions and relative intensities of other bands, particularly in the hydroxyl stretching region, can help differentiate it from minerals with different water content or structure.[25][27][28]

Visualizations

Mineral_Identification_Workflow start Suspected Iron Phosphate Sample visual_exam Visual Examination (Color, Luster, Habit) start->visual_exam physical_tests Physical Tests (Hardness, Streak, Cleavage) visual_exam->physical_tests is_vivianite_like This compound-like Properties? physical_tests->is_vivianite_like advanced_analysis Advanced Analysis is_vivianite_like->advanced_analysis Yes not_this compound Different Iron Phosphate or Other Mineral is_vivianite_like->not_this compound No xrd X-Ray Diffraction (XRD) advanced_analysis->xrd raman Raman Spectroscopy advanced_analysis->raman compare_data Compare with Reference Data xrd->compare_data raman->compare_data identification Mineral Identified compare_data->identification

Caption: Workflow for the identification of iron phosphate minerals.

Differentiation_Pathway cluster_physical Physical & Optical Properties cluster_analytical Analytical Techniques hardness Hardness (Mohs) pleochroism Pleochroism streak Streak xrd XRD Pattern raman Raman Spectrum This compound This compound This compound->hardness 1.5-2 This compound->pleochroism Strong This compound->streak Colorless -> Dark Blue This compound->xrd Monoclinic Pattern This compound->raman Characteristic Peaks ludlamite Ludlamite ludlamite->hardness 3.5 ludlamite->pleochroism None ludlamite->streak Pale Greenish-White ludlamite->xrd Monoclinic Pattern ludlamite->raman Distinct Peaks strengite Strengite strengite->hardness 3.5-4 strengite->streak White strengite->xrd Orthorhombic Pattern strengite->raman Unique Spectrum rockbridgeite Rockbridgeite rockbridgeite->hardness 4.5 rockbridgeite->xrd Orthorhombic Pattern rockbridgeite->raman Specific Signature

Caption: Key differentiating properties of common iron phosphate minerals.

References

Technical Support Center: Vivianite Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of sample drying on vivianite stability. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O) that naturally forms in anoxic (oxygen-free) environments.[1] It is metastable under atmospheric conditions, meaning it readily oxidizes upon exposure to air.[2] This instability can alter the mineral's physical and chemical properties, leading to inaccurate experimental results, particularly in studies involving phosphorus and iron cycling.[3]

Q2: What happens when a this compound sample is dried in the air?

A: When dried under atmospheric conditions, this compound spontaneously oxidizes.[3] This process involves the conversion of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which can lead to the formation of new mineral phases like metathis compound or the amorphous end-product santabarbaraite.[3] This oxidation typically forms a passivating, amorphous Fe(III)-PO₄ layer on the surface of the this compound crystal, creating a core-shell structure.[2][4] This oxidized layer can hinder further oxidation by acting as a diffusion barrier.[4]

Q3: My this compound sample changed color from pale blue/green to dark blue after drying. Is this normal?

A: Yes, this is a typical sign of oxidation.[5] Fresh, unoxidized this compound is often colorless or pale blue.[5] Upon exposure to air, the oxidation of Fe²⁺ to Fe³⁺ causes the color to shift to a darker blue or bluish-green.[6] Extensively oxidized this compound can become deep blue.

Q4: How quickly does this compound oxidize when exposed to air?

A: The initial oxidation rate is relatively fast and then decreases over time.[3][4] For dry this compound powder at room temperature (21 ± 1 °C), approximately 5% of the total iron oxidizes within 30 minutes.[3][4] It takes about 10 hours to reach 10% oxidation and 50 days to reach 20% oxidation.[3][4]

Q5: What factors other than oxygen exposure can affect this compound stability during processing?

A: Several factors can accelerate the oxidation process:

  • Temperature: Increasing temperature significantly accelerates oxidation.[2][3] Morphological changes and disintegration of this compound particles can be observed at temperatures as high as 75°C.[3] Heat-related damage can begin at temperatures as low as 70°C.

  • pH: Both increasing temperature and pH can accelerate the oxidation of this compound.[2][3]

Q6: Does light exposure affect this compound stability?

A: Contrary to long-held beliefs, recent research indicates that solar light has a minimal impact on the oxidation of pure this compound compared to the effect of oxygen exposure.[1] While it is still good practice to store samples in the dark, preventing exposure to atmospheric oxygen is the most critical factor for preserving sample integrity.[3][7]

Troubleshooting Guide

Problem 1: My analytical results for phosphorus and iron release are inconsistent.

  • Possible Cause: Your this compound sample may have been inadvertently oxidized during drying or handling. The formation of an oxidized, passivating layer on the this compound surface significantly slows down its dissolution kinetics, which would affect any analysis measuring the release of phosphorus and iron into a solution.[2][3]

  • Solution: Ensure all sample handling, filtration, and drying steps are performed under strictly anoxic conditions (e.g., inside a nitrogen-filled anoxic chamber or glovebox).[7][8] If you suspect a sample is oxidized, you will need to characterize the degree of oxidation to interpret your results correctly. The Ferrozine assay is a common method for determining Fe(II) and total Fe concentrations.[7][8]

Problem 2: The color of my this compound powder is not uniform after synthesis and drying.

  • Possible Cause: Non-uniform color suggests differential exposure to oxygen. Parts of the sample may have been exposed to air longer than others during filtration, transfer, or drying.

  • Solution: Review your anoxic workflow. Ensure the anoxic chamber has an oxygen level below 1 ppm.[3] When filtering, use anoxic water for washing.[7][8] Dry the sample evenly in a desiccator within the anoxic chamber.[7][8]

Problem 3: I need to dry my sample to a constant weight for quantitative analysis, but oven drying seems to cause oxidation.

  • Possible Cause: Standard oven drying exposes the sample to both heat and atmospheric oxygen, the primary drivers of this compound oxidation.[3]

  • Solution: Do not use a standard oven open to the atmosphere. The recommended method is to dry the this compound precipitate at room temperature inside a desiccator within an anoxic chamber.[7][8] If heating is required, it must be done under an inert atmosphere (e.g., nitrogen or argon).[5] Vacuum ovens can also shorten drying time, but the atmosphere must be replaced with an inert gas.

Quantitative Data

The following table summarizes the typical oxidation rate of dry, synthetic this compound powder upon exposure to air at room temperature.

Time of Air ExposureDegree of Oxidation (% Fe(III)/Fe(total))
0.5 hours~5%
10 hours~10%
49-50 days~20%
Data sourced from studies at 21 ± 1 °C.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Unoxidized this compound

This protocol must be performed inside an anoxic chamber (e.g., N₂ atmosphere, O₂ < 1 ppm).[8]

  • Prepare Solutions: Prepare a 0.4 M solution of NaH₂PO₄·H₂O and a 0.6 M solution of FeCl₂·4H₂O using anoxic, ultrapure water.[8]

  • Mixing: Slowly mix the two solutions in a 2:3 (P/Fe) stoichiometric ratio with constant stirring.[8]

  • Induce Precipitation: Add 0.5 M NaOH solution dropwise using a peristaltic pump until the pH of the suspension reaches approximately 7.0. A white or pale bluish precipitate of this compound will form.[3]

  • Aging: Allow the suspension to stir and age for about 24 hours while monitoring the pH.[8]

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a 5–8 μm filter paper. Wash the collected this compound solid multiple times with anoxic water until the filtrate conductivity is below 10 μS cm⁻¹.[8]

  • Drying: Transfer the filtered solid to a desiccator inside the anoxic chamber and dry at room temperature.[8]

  • Homogenization and Storage: Once dry, gently homogenize the powder with a pestle and mortar and store it in a sealed container inside the anoxic chamber.[8]

Protocol 2: Monitoring Oxidation of Dry this compound

This experiment quantifies the rate of oxidation when this compound is exposed to air.

  • Sample Preparation: Weigh 0.05 g of dry, unoxidized this compound powder into several 1.5 mL Eppendorf tubes. This step should be done in an anoxic chamber.[3]

  • Air Exposure: Transfer the open tubes to a temperature-controlled room (21 ± 1 °C) under atmospheric conditions. Cover them with aluminum foil to minimize light exposure. The experiment begins upon exposure to air.[3]

  • Time-Point Sampling: At predetermined time points (e.g., 0.5h, 1h, 10h, 24h, 7d, 49d), destructively sample three tubes.[3]

  • Sample Digestion: To sample, completely dissolve the entire 0.05 g of this compound in 6 M HCl. This stabilizes the iron species.[3]

  • Analysis: Measure the Fe(II) and total Fe concentrations in the dissolved samples using a validated method like the Ferrozine assay to determine the degree of oxidation.[3]

Visualizations

The following diagrams illustrate key workflows and relationships concerning this compound stability.

G cluster_anoxic Anoxic Environment (N2 Glovebox) cluster_analysis Analysis Workflow synthesis This compound Synthesis or Field Collection filtration Filtration & Washing (Anoxic Water) synthesis->filtration drying Drying (Room Temp, Desiccator) filtration->drying storage Storage (Sealed Vial) drying->storage weighing Sample Weighing (Anoxic) storage->weighing Transfer for Experiment prep Sample Preparation (e.g., Digestion) weighing->prep warning Critical Control Point: Maintain Anoxic Conditions Throughout to Prevent Oxidation

Caption: Recommended workflow for handling this compound to maintain sample stability.

G This compound Pristine this compound (Fe²⁺₃(PO₄)₂·8H₂O) oxidation Oxidation (Fe²⁺ → Fe³⁺) This compound->oxidation O2 Atmospheric Oxygen (Drying in Air) O2->oxidation Primary Driver Temp Increased Temperature (e.g., Oven Drying) Temp->oxidation Accelerates pH Increased pH pH->oxidation Accelerates color Color Change (Pale to Dark Blue) oxidation->color structure Core-Shell Structure (Oxidized Surface) oxidation->structure dissolution Decreased Dissolution Rate oxidation->dissolution phases Formation of Secondary Phases (Metathis compound, Santabarbaraite) oxidation->phases

References

Correcting for matrix effects in XRF analysis of Vivianite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for matrix effects during the X-ray Fluorescence (XRF) analysis of vivianite.

Troubleshooting Guide

This guide addresses specific issues that may arise during the XRF analysis of this compound, providing potential causes and step-by-step solutions.

Issue Potential Cause(s) Solution(s)
Inaccurate quantification of major elements (Fe, P) Primary Absorption/Enhancement Effects: High concentrations of iron (Fe) can absorb the characteristic X-rays of phosphorus (P), leading to underestimation of P. Conversely, Fe fluorescence can be enhanced by higher energy X-rays.1. Sample Preparation: Utilize the fusion bead method to create a homogenous glass disk, which minimizes particle size and mineralogical effects.[1][2] 2. Correction Algorithms: Apply a Fundamental Parameters (FP) or an empirical influence coefficient correction model in your XRF software.[1][3][4] These models mathematically correct for absorption and enhancement effects.
Poor reproducibility of results Sample Heterogeneity: this compound samples may not be homogenous, leading to variations in elemental composition between analyses. Particle Size Effects: Inconsistent particle size in pressed pellets can cause variations in X-ray signal intensity.[5]1. Standardize Sample Preparation: Pulverize samples to a fine, uniform particle size (ideally < 50 µm).[2] 2. Pressed Pellets: Ensure consistent pressure and use a binder to create mechanically stable pellets with a smooth, flat surface.[1][2] 3. Fusion Method: For highest precision, use the fusion method to eliminate particle size and mineralogical effects.[1][2]
Difficulty in analyzing light elements (e.g., Mg, Ca substitutions) Low Fluorescence Yield: Lighter elements produce fewer fluorescent X-rays. Matrix Absorption: The iron and phosphorus matrix strongly absorbs the low-energy X-rays from light elements.1. Instrument Conditions: Use a low-Z optimized X-ray tube (e.g., with a Rhodium anode) and a thin detector window.[6] 2. Vacuum or Helium Purge: Conduct analyses in a vacuum or helium atmosphere to reduce air absorption of low-energy X-rays. 3. Correction Method: Employ the Compton normalization method, which can be effective for correcting matrix effects for light elements in a variable matrix.[6][7]
Quantification errors in trace elements Spectral Overlaps: Characteristic peaks of trace elements may overlap with those of major elements or with Compton and Rayleigh scatter peaks.[6] Inadequate Matrix Correction: Standard correction models may not be optimized for the specific this compound matrix.1. Spectral Deconvolution: Use the deconvolution function in your XRF software to separate overlapping peaks. 2. Matrix-Matched Standards: Calibrate the instrument using certified reference materials (CRMs) with a matrix similar to this compound (e.g., phosphate (B84403) rock CRMs).[8][9][10] 3. Fundamental Parameters: The FP method can effectively model and correct for the influence of the entire sample matrix on trace element intensities.[3][4]
Drift in results over time Instrument Instability: Fluctuations in the X-ray tube output or detector performance. Sample Alteration: this compound is susceptible to oxidation, where Fe²⁺ converts to Fe³⁺, and can dehydrate. These changes can alter the sample matrix and affect XRF results.1. Instrument Warm-up and Monitoring: Allow the instrument to warm up sufficiently and monitor its stability by periodically analyzing a stable reference material. 2. Controlled Sample Environment: Store this compound samples in a controlled, low-oxygen environment to minimize oxidation. Prepare samples for analysis shortly before measurement. 3. Consider Loss on Ignition (LOI): For fusion methods, pre-igniting the sample to determine and account for the water content can improve accuracy.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of XRF analysis of this compound?

A1: In XRF analysis of this compound, matrix effects are inter-element interactions that can alter the measured intensity of fluorescent X-rays, leading to inaccurate quantification. The primary components of this compound, iron (Fe) and phosphorus (P), are the main sources of these effects. The two main types of matrix effects are:

  • Absorption: The characteristic X-rays of a lighter element (e.g., P) can be absorbed by a heavier element (e.g., Fe) in the matrix, reducing the measured intensity of the lighter element.

  • Enhancement: The characteristic X-rays from a heavier element (e.g., Fe) can excite a lighter element, causing it to emit additional fluorescent X-rays, thus increasing its measured intensity. X-rays from the tube can also be scattered by the sample and cause secondary excitation.

Q2: Which sample preparation method is best for this compound analysis?

A2: The optimal sample preparation method depends on the analytical requirements:

  • Fusion Bead Method: This is the most accurate method as it eliminates particle size and mineralogical effects by dissolving the sample in a flux (e.g., lithium borate) to create a homogeneous glass disk.[1][2] This method is highly recommended for accurate quantification of major and trace elements.

  • Pressed Pellet Method: This method is faster and non-destructive but is more susceptible to particle size and mineralogical effects.[1][2] It is suitable for routine analysis where high accuracy is not the primary concern, provided that samples are finely pulverized to a uniform size.[2]

Q3: How does the Compton normalization method work, and when should I use it for this compound analysis?

A3: The Compton normalization method uses the intensity of the Compton scattered X-rays from the X-ray tube's anode as an internal standard to correct for matrix effects.[6] The intensity of Compton scattering is primarily dependent on the average atomic number of the sample matrix. By normalizing the characteristic X-ray intensities of the analytes to the Compton peak intensity, variations in the matrix composition can be compensated for.[6][7] This method is particularly useful for:

  • Analyzing samples with variable light element composition.

  • Correcting for matrix effects when analyzing trace elements in a complex matrix.

  • When a limited number of matrix-matched calibration standards are available.

Q4: What is the Fundamental Parameters (FP) method, and how is it applied to this compound analysis?

A4: The Fundamental Parameters (FP) method is a mathematical approach to correct for matrix effects based on the theoretical principles of X-ray physics.[3][4] It uses known physical constants (fundamental parameters) such as mass absorption coefficients, fluorescence yields, and jump ratios to model the X-ray interactions within the sample. The FP method calculates the theoretical intensities that would be produced from a given sample composition and iteratively adjusts the composition until the calculated intensities match the measured intensities.[3][4] This method is powerful for analyzing samples with a wide range of compositions and when certified reference materials are not available.

Q5: Where can I obtain Certified Reference Materials (CRMs) for calibrating my XRF for this compound analysis?

A5: While a specific this compound CRM may not be readily available, you can use CRMs with a similar matrix composition. Look for phosphate rock or apatite CRMs, which will have certified concentrations of P₂O₅, Fe₂O₃, and other relevant oxides.[8][9][10] These can be used to create a robust calibration for your instrument.

Experimental Protocols

Protocol 1: Sample Preparation by Fusion Bead Method
  • Sample Grinding: Pulverize the this compound sample to a fine powder (< 50 µm) using an agate mortar and pestle or a shatterbox.

  • Drying and Loss on Ignition (LOI): Dry the powdered sample at 105°C for 2 hours to remove adsorbed water. To determine the structurally bound water, perform a Loss on Ignition (LOI) test by heating a known weight of the dried sample at 1000°C for 1 hour. The weight loss corresponds to the volatile components, primarily water in the case of this compound.

  • Weighing: Accurately weigh the ignited sample and a flux (e.g., lithium tetraborate (B1243019) or a mixture of lithium tetraborate and lithium metaborate) in a precise ratio, typically between 1:10 and 1:100 (sample:flux).

  • Fusion: Transfer the mixture to a platinum crucible. Add a non-wetting agent (e.g., a few drops of lithium bromide solution) to prevent the molten glass from sticking to the crucible.

  • Casting: Heat the crucible in a fusion furnace at 1000-1100°C until the mixture is completely molten and homogeneous. Pour the molten mixture into a pre-heated platinum mold to cast a flat, homogeneous glass disk.

  • Cooling and Analysis: Allow the glass disk to cool to room temperature. The disk is now ready for XRF analysis.

Protocol 2: Matrix Correction using the Fundamental Parameters (FP) Method
  • Instrument Setup: Configure your XRF spectrometer with the appropriate settings for geological samples, including the X-ray tube power, filter, and analysis atmosphere (vacuum or helium).

  • Calibration: Calibrate the instrument using a set of certified reference materials (CRMs) with a range of compositions that bracket the expected composition of your this compound samples. Phosphate rock CRMs are suitable for this purpose.[8][9][10]

  • Analysis: Analyze your prepared this compound samples (fusion beads or pressed pellets).

  • FP Correction: In the XRF software, select the Fundamental Parameters correction model. The software will use the measured intensities and the stored calibration data to calculate the elemental concentrations, correcting for all inter-element absorption and enhancement effects. The software will require the full composition of the sample to be entered, so it is important to include the major and minor elements expected in this compound.

  • Review and Refine: Review the results and ensure that the sum of all elemental concentrations is close to 100%. If necessary, refine the FP model parameters or re-run the analysis with different settings.

Data Presentation

Table 1: Typical Elemental Composition of this compound
ElementOxide FormTypical Concentration Range (wt%)
Iron (Fe)FeO40 - 45%
Phosphorus (P)P₂O₅28 - 30%
Water (H₂O)H₂O25 - 28%
Manganese (Mn)MnO0 - 5%
Magnesium (Mg)MgO0 - 2%
Calcium (Ca)CaO0 - 1%

Note: The FeO content can be lower if the this compound is partially oxidized to Fe₂O₃.

Table 2: Example of Matrix Correction using Fundamental Parameters
ElementUncorrected Concentration (wt%)Corrected Concentration (wt%)
P₂O₅26.528.7
FeO44.243.1
MnO2.12.0
MgO0.80.9
Total 73.6 74.7

Note: The remaining percentage is attributed to water (H₂O), which is not directly measured by XRF.

Visualizations

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis cluster_correction Matrix Effect Correction cluster_results Results Grinding Grinding to <50µm Fusion Fusion Bead Preparation Grinding->Fusion Pellet Pressed Pellet Preparation Grinding->Pellet XRF_Measurement XRF Measurement Fusion->XRF_Measurement Pellet->XRF_Measurement FP_Method Fundamental Parameters XRF_Measurement->FP_Method Compton_Norm Compton Normalization XRF_Measurement->Compton_Norm Empirical Empirical Coefficients XRF_Measurement->Empirical Final_Concentrations Accurate Elemental Concentrations FP_Method->Final_Concentrations Compton_Norm->Final_Concentrations Empirical->Final_Concentrations

Caption: Workflow for correcting matrix effects in XRF analysis of this compound.

Troubleshooting_Logic Inaccurate_Results Inaccurate XRF Results? Check_Prep Review Sample Preparation Inaccurate_Results->Check_Prep Yes Accurate_Results Accurate Results Inaccurate_Results->Accurate_Results No Homogeneity Is sample homogeneous? (Fusion vs. Pellet) Check_Prep->Homogeneity Check_Correction Verify Correction Method Correction_Model Is correction model appropriate? (FP, Compton, etc.) Check_Correction->Correction_Model Check_Instrument Check Instrument Stability Drift Is there instrument drift? Check_Instrument->Drift Homogeneity->Check_Correction Yes Particle_Size Is particle size uniform? Homogeneity->Particle_Size No Particle_Size->Check_Prep No Particle_Size->Check_Correction Yes Correction_Model->Check_Correction No Calibration Is calibration valid? (Using relevant CRMs) Correction_Model->Calibration Yes Calibration->Check_Correction No Calibration->Check_Instrument Yes Drift->Check_Instrument Yes Drift->Accurate_Results No

Caption: Troubleshooting logic for inaccurate XRF results in this compound analysis.

References

Overcoming limitations of colorimetric methods for phosphate in Vivianite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the colorimetric determination of phosphate (B84403) in vivianite. This compound's composition, particularly its high iron content, presents unique challenges for accurate phosphate quantification using common colorimetric methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using colorimetric methods for phosphate analysis in this compound?

A1: The main challenges stem from the chemical matrix of this compound (Fe₃(PO₄)₂·8H₂O) and associated minerals. Key interferences include:

  • Iron Interference: this compound has a high iron content. Both ferric (Fe³⁺) and ferrous (Fe²⁺) ions can interfere with the molybdenum blue reaction, leading to either an increase or decrease in color intensity and inaccurate phosphate readings.[1]

  • Silicate (B1173343) Interference: Silicates, often present alongside this compound, can also react with the molybdate (B1676688) reagent to form a silicomolybdenum blue complex.[2][3] This complex absorbs light at a similar wavelength to the phosphomolybdenum blue complex, resulting in an overestimation of phosphate concentration.[2][3]

  • Turbidity: Undissolved sample material or precipitates formed during the assay can cause turbidity, which scatters light and leads to erroneous absorbance readings.[4]

  • Presence of other ions: Other anions like arsenate, vanadate, and tungstate (B81510) can also form interfering complexes with the molybdate reagent.[4]

Q2: My phosphate readings are unexpectedly high. What could be the cause?

A2: Higher-than-expected phosphate concentrations are often due to chemical interferences. The most likely culprits are:

  • Silicate Interference: As mentioned, silicates can form a blue complex that is mistaken for the phosphate complex, artificially inflating the results.[2][3] For example, a high silicate to phosphate ratio (SiO₄:PO₄) can lead to a significant overestimation of aqueous phosphate.[2]

  • Iron Interference: Under certain conditions, the presence of ferric iron can cause an increase in the color intensity of the molybdenum blue reaction.[1]

  • Hydrolysis of Organic Phosphorus: The strongly acidic conditions of the molybdenum blue method can cause the hydrolysis of some organic phosphorus compounds, releasing additional phosphate and leading to an overestimation of the orthophosphate concentration.[5]

Q3: My phosphate readings are inconsistent or lower than expected. What should I investigate?

A3: Inconsistent or low readings can be caused by:

  • Iron Interference: High concentrations of ferric iron can cause a fading effect on the molybdenum blue color, resulting in lower absorbance readings.[1] The amount of reducing agent (e.g., stannous chloride) and the acid and molybdate concentrations can influence this effect.[1]

  • Incomplete Dissolution of this compound: If the this compound sample is not fully dissolved, the phosphate will not be completely available for reaction, leading to underestimation. The dissolution of this compound is pH-dependent, with dissolution rates decreasing as the pH increases.[6][7][8]

  • Precipitation: Barium, lead, and silver can form precipitates with phosphate, removing it from the solution and causing artificially low readings.[9]

Q4: Are there alternative methods to colorimetry for phosphate analysis in this compound?

A4: Yes, several alternative and complementary techniques can provide more accurate results:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This method is less susceptible to the interferences that affect colorimetric methods and can accurately measure the total phosphorus concentration in the sample digest.

  • Ion Chromatography (IC): IC can separate phosphate from interfering anions like silicate and arsenate before quantification, thus improving accuracy.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful technique for quantifying different forms of phosphorus, including this compound-bound phosphate, in complex samples like sludge.[10][11]

  • Modified Extraction Protocols: Sequential extraction procedures can be used to selectively extract different forms of phosphorus, including this compound-P, before analysis.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the colorimetric analysis of phosphate in this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results Pipetting errors, improper mixing, temperature fluctuations, unstable color development.Ensure accurate pipetting and thorough mixing of reagents and samples. Allow sufficient time for color development and measure absorbance within the recommended timeframe. Maintain a consistent temperature during the assay.
High background absorbance in blank Contaminated reagents or glassware.Use high-purity water and analytical grade reagents. Ensure all glassware is acid-washed and thoroughly rinsed with deionized water to remove any phosphate residues.
Color fading or instability Oxidation of the reducing agent, interference from high iron concentrations.[1]Prepare fresh reducing agent solutions daily. To counteract the fading effect of ferric iron, you can try diluting the sample or increasing the amount of stannous chloride, especially if the phosphorus concentration is not too low.[1]
Overestimation of phosphate Silicate interference.[2][3]Optimize the reaction conditions (e.g., acidity, molybdate concentration) to minimize silicate interference. Alternatively, use a method that corrects for silicate absorbance or separates silicate from phosphate before analysis.[2][4]
Underestimation of phosphate Incomplete dissolution of this compound.[6][7]Ensure complete dissolution of the this compound sample. This may require adjusting the acid concentration or digestion time. The dissolution of this compound is favored at a lower pH.[7]

Experimental Protocols

Modified Molybdenum Blue Method for High-Iron Samples

This protocol is adapted to minimize iron interference.

Reagents:

  • Ammonium (B1175870) molybdate solution

  • Sulfuric acid solution

  • Stannous chloride solution (freshly prepared)

  • Standard phosphate solution

Procedure:

  • Sample Digestion: Accurately weigh the this compound sample and digest it in a strong acid (e.g., nitric acid) to dissolve the mineral and oxidize ferrous to ferric iron.

  • Dilution: Dilute the digested sample to bring the phosphate concentration within the linear range of the assay and to reduce the concentration of interfering iron.[1]

  • pH Adjustment: Carefully adjust the pH of the sample solution. The acidity of the reaction mixture is crucial for color development and minimizing interference.[1]

  • Reagent Addition: Add the ammonium molybdate and sulfuric acid reagents, followed by the stannous chloride reducing agent. The ratio of molybdate to acid can be optimized to minimize the effect of ferric iron.[1]

  • Color Development and Measurement: Allow the color to develop for a specific time and measure the absorbance at the appropriate wavelength (typically around 880 nm for the molybdenum blue method).

Sequential Extraction for this compound-Bound Phosphate

This protocol, based on the work of Gu et al. (2016) and modified by subsequent studies, aims to selectively extract this compound.[10][11]

Reagents:

Procedure:

  • Sample Preparation: A known amount of the solid sample (e.g., sludge or sediment) is weighed into a centrifuge tube.

  • Extraction: Add the 2,2'-bipyridine + KCl solution to the sample.

  • Shaking: Shake the mixture for a defined period (e.g., 1 hour) to allow for the selective extraction of this compound-bound phosphate.

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant.

  • Analysis: Analyze the phosphate concentration in the filtrate using a suitable method, such as the molybdenum blue method or ICP-OES.

Quantitative Data Summary

The following table summarizes the potential overestimation of phosphate due to silicate interference as reported in the literature.

SiO₄:PO₄ RatioPhosphate Concentration (µM)Overestimation of Phosphate (%)Reference
150010~250[2][3]
Varies25, 35, 50~20 (maximum)[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Colorimetric Analysis start This compound Sample digest Acid Digestion start->digest Dissolution dilute Dilution digest->dilute Reduce Interference reagent Add Molybdate Reagent dilute->reagent develop Color Development reagent->develop measure Measure Absorbance develop->measure end Result measure->end Phosphate Concentration

Caption: Workflow for colorimetric phosphate analysis in this compound.

troubleshooting_logic start Inaccurate Results q1 Reading too high? start->q1 q2 Reading too low? q1->q2 No high_cause1 Potential Cause: Silicate Interference[2][3] q1->high_cause1 Yes low_cause1 Potential Cause: Iron Interference (fading)[1] q2->low_cause1 Yes other Check for other issues: - Incomplete Dissolution - Contamination - Instrument Error q2->other No high_solution1 Solution: Optimize reaction conditions or use corrective measures. high_cause1->high_solution1 low_solution1 Solution: Dilute sample or adjust reagent concentrations. low_cause1->low_solution1

References

Technical Support Center: Improving the Accuracy of Vivianite Quantification in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy of vivianite quantification in sediment samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in sediments important?

A1: this compound is a hydrated ferrous iron phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O) that forms in anoxic, iron-rich, and non-sulfidic waterlogged soils and sediments.[1][2] Its quantification is crucial as it can act as a significant sink for phosphorus (P), a key nutrient that can lead to eutrophication in aquatic systems.[3] The formation of this compound immobilizes phosphorus, contributing to long-term P retention and influencing the biogeochemical cycles of both iron and phosphorus.[1][2] Understanding this compound concentration helps in assessing nutrient dynamics, paleoclimatic conditions, and the effectiveness of lake restoration strategies involving iron additions.[1][4]

Q2: What are the primary methods for quantifying this compound in sediments?

A2: The primary methods for this compound quantification include:

  • Sequential Chemical Extractions: These methods use a series of chemical reagents to selectively dissolve different forms of phosphorus from the sediment.[5][6] The SEDEX (Sequential Extraction) method is a widely used protocol, though it doesn't distinguish this compound from P associated with Fe-oxides.[7][8] Modifications, such as including a 2,2'-bipyridine (B1663995) extraction step, have been developed to more specifically target this compound.[9][10]

  • Spectroscopic and Diffraction Techniques:

    • Mössbauer Spectroscopy: This technique is highly specific for iron-bearing minerals and can quantify the different iron sites (Fe²⁺ and Fe³⁺), making it a valuable tool for identifying and quantifying this compound.[11][12][13]

    • X-ray Diffraction (XRD): XRD can identify crystalline minerals like this compound based on their unique diffraction patterns.[14][15] However, its detection limit can be a challenge if this compound concentrations are low.[16][17]

    • Other advanced techniques: Synchrotron-based methods like P K-edge X-ray Absorption Near Edge Structure (XANES) and micro X-ray fluorescence (μXRF) can provide detailed information on phosphorus speciation.[8][16][17]

Q3: What are the major challenges in accurately quantifying this compound?

A3: Researchers face several challenges:

  • Methodological Limitations: Wet chemical extractions are often not mineral-specific and yield operationally defined fractions rather than discrete mineral phases.[5][6][16]

  • Low Concentrations: this compound content in natural samples can be below the detection limits of bulk techniques like XRD.[16][17]

  • Sample Handling: this compound is sensitive to oxidation. Exposure to air can alter the mineral, complicating identification and quantification.[15]

  • Complex Sediment Matrix: The presence of other iron and phosphate minerals can interfere with analysis. For example, in XANES spectroscopy, different P compounds can have similar spectral features.[16][17]

  • Incomplete Extraction: Chemical extraction protocols may not achieve complete this compound dissolution, leading to underestimation.[18]

Troubleshooting Guide

Q1: My sequential extraction results for this compound are inconsistent or seem inaccurate. What are the common causes?

A1:

  • Cause: Non-selectivity of Extractants. Standard sequential extraction schemes (e.g., SEDEX) do not specifically separate this compound from iron-oxide-bound phosphorus.[8] This can lead to an overestimation of one fraction and an underestimation of the other.

    • Solution: Incorporate a this compound-targeting step into your protocol. An extraction using 0.2% 2,2'-bipyridine with 0.1 M KCl has been shown to separate this compound-P from iron(III)-bound P.[9][10] However, be aware that the efficacy of this method can be incomplete, with extraction efficiencies for iron and phosphorus reported between 13–55%.[18]

  • Cause: Re-adsorption of Extracted Phosphorus. Phosphorus released during one extraction step can be re-adsorbed onto other sediment components like iron oxyhydroxides or carbonates.[5]

    • Solution: Future modifications to extraction schemes aim to prevent this re-adsorption, but it remains a challenge with current methods.[5] Careful control of pH and extraction time may help minimize this effect.

  • Cause: Incomplete Extraction. The chosen reagent or extraction time may not be sufficient to dissolve all the this compound present, especially for larger crystals or samples with high this compound content.[18]

    • Solution: To address incomplete extraction, consider reducing the extraction time and repeating the extraction step to ensure complete dissolution.[18] Validate your modified protocol with other methods like XRD or Mössbauer spectroscopy on a subset of samples.[9]

Q2: XRD analysis did not detect this compound, but I have strong geochemical evidence (e.g., high porewater Fe²⁺ and PO₄³⁻) that it should be present. Why?

A2:

  • Cause: Concentration Below Detection Limit. Bulk XRD analysis often has a detection limit that may be higher than the actual this compound concentration in the sediment.[16][17]

    • Solution: Employ a pre-concentration step before XRD analysis. A heavy-liquid separation technique can be used to enrich the high-density fraction of the sediment, where this compound is concentrated, allowing for successful identification by XRD.[1][2][3]

  • Cause: Poor Crystallinity or Small Crystal Size. Poorly crystalline or very small this compound particles may not produce a distinct diffraction pattern.

    • Solution: Use complementary techniques that do not rely on crystallinity, such as Mössbauer spectroscopy, which is sensitive to the local chemical environment of iron atoms.[12] Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can also be used to visually identify this compound particles and determine their elemental composition.[9]

Q3: I observe a color change (e.g., blue or reddish) in my samples during handling. How does this affect quantification?

A3:

  • Cause: Oxidation. this compound contains ferrous iron (Fe²⁺), which is susceptible to oxidation to ferric iron (Fe³⁺) upon exposure to air. This transforms this compound into other iron phosphate minerals (like metathis compound), changing its color from colorless/white to blue, green, or even reddish-brown.[15]

    • Solution: All sample handling, storage, and preparation should be performed under anoxic conditions (e.g., in a nitrogen-filled glovebox) to prevent oxidation.[14] While some studies suggest that brief aerobic handling does not lead to significant oxidation detectable by XRD, minimizing oxygen exposure is a critical best practice.[15] If oxidation is suspected, Mössbauer spectroscopy can be used to quantify the ratio of Fe²⁺ to Fe³⁺.[11][13]

Q4: My this compound estimates from chemical extraction and Mössbauer spectroscopy do not match. How should I interpret these results?

A4:

  • Cause: Different Measurement Principles. Chemical extractions are indirect methods that measure the amount of P or Fe brought into solution by a specific reagent, which is assumed to correspond to a particular mineral phase.[6] Mössbauer spectroscopy is a direct, phase-specific method that quantifies the relative abundance of different iron-bearing minerals in the solid state.[12]

    • Interpretation and Solution: Discrepancies often highlight the limitations of the extraction method. Mössbauer spectroscopy is generally considered more accurate for this compound quantification due to its high specificity.[11] Use the Mössbauer data to validate or calibrate your extraction protocol. If a consistent offset is observed, you can apply a correction factor to your extraction data for routine analysis, after establishing a strong correlation with a direct method on representative samples.

Quantitative Data Summary

The following table summarizes and compares key methods for this compound quantification.

MethodPrincipleSpecificity for this compoundCommon InterferencesAdvantagesDisadvantages
Sequential Extraction (e.g., SEDEX) Stepwise dissolution of different P-bearing phases using various chemical reagents.[5][6]Low; does not distinguish this compound from Fe-oxide bound P.[8]Other Fe-P minerals, re-adsorption of P.[5]Simple, low-cost, widely available instrumentation.[7]Operationally defined, non-specific, prone to artifacts.[6][16]
Modified Sequential Extraction (Bipy) Includes a step with 2,2'-bipyridine to selectively chelate and extract Fe(II) from this compound.[9]Moderate to High; designed to separate this compound-P from Fe(III)-P.[9]Other Fe(II) minerals, incomplete extraction.[18]Improved specificity over standard methods, relatively low cost.[9]Efficacy can be incomplete (13-55% extraction reported).[18]
X-Ray Diffraction (XRD) Identifies crystalline phases based on their unique diffraction pattern of X-rays.[14]High (for crystalline this compound).Poorly crystalline material, other minerals with overlapping peaks.Direct identification of mineral phase.[15]High detection limit (often >1-2 wt%), requires pre-concentration for trace amounts.[16][17]
57Fe-Mössbauer Spectroscopy Nuclear technique that probes the chemical environment of ⁵⁷Fe nuclei.[13]Very High; can distinguish between different iron valence states and mineral phases.[11]Requires ⁵⁷Fe isotope, spectral overlap in complex mixtures.Highly specific and quantitative for Fe-bearing phases.[12]Requires specialized equipment and expertise, can be expensive.[9]

Experimental Protocols

Modified Sequential Extraction for this compound Quantification (Bipyridine Method)

This protocol is adapted from methodologies designed to specifically target this compound within a traditional sequential extraction framework.[9][10] It inserts a this compound-specific step before the extraction of redox-sensitive iron(III)-bound phosphorus.

Reagents:

  • H₂O-P: Deionized water.

  • This compound-P: 0.2% (w/v) 2,2'-bipyridine + 0.1 M KCl solution.

  • BD-P (Reductant-Soluble P): Bicarbonate-Dithionite solution (0.11 M NaHCO₃ + 0.11 M Na₂S₂O₄).

  • NaOH-P: 0.1 M NaOH solution.

  • HCl-P: 0.5 M HCl solution.

  • Centrifuge tubes (50 mL).

  • Shaker.

  • Centrifuge.

  • Spectrophotometer for phosphate analysis.

Procedure (to be performed under anoxic conditions where possible):

  • Weigh approximately 0.5 g of wet sediment into a pre-weighed centrifuge tube.

  • Step 1: H₂O-P (Loosely-bound P)

    • Add 25 mL of deionized water.

    • Shake for 1 hour.

    • Centrifuge (e.g., 3000 rpm for 15 min).

    • Collect the supernatant for P analysis.

  • Step 2: this compound-P

    • Add 25 mL of the 0.2% 2,2'-bipyridine + 0.1 M KCl solution to the pellet from Step 1.

    • Shake for 24 hours.[18]

    • Centrifuge and collect the supernatant for P analysis.

  • Step 3: BD-P (Fe(III)-bound P)

    • Add 25 mL of the BD solution to the pellet from Step 2.

    • Shake for 2 hours.

    • Centrifuge and collect the supernatant for P analysis.

  • Step 4: NaOH-P (Al- and some Fe-bound P)

    • Add 25 mL of 0.1 M NaOH to the pellet from Step 3.

    • Shake for 16 hours.

    • Centrifuge and collect the supernatant for P analysis.

  • Step 5: HCl-P (Ca-bound P)

    • Add 25 mL of 0.5 M HCl to the pellet from Step 4.

    • Shake for 16 hours.

    • Centrifuge and collect the supernatant for P analysis.

  • Analyze the phosphorus concentration in all collected supernatants using a standard colorimetric method (e.g., molybdenum blue method).

Visualizations

experimental_workflow cluster_prep Sample Preparation & Screening cluster_quant Quantification Pathway cluster_chem Chemical Extraction Pathway Sample Sediment Core Collection Anoxic Anoxic Sub-sampling & Storage Sample->Anoxic Porewater Porewater Analysis (Fe²⁺, PO₄³⁻, SO₄²⁻) Anoxic->Porewater Decision1 This compound Expected? Porewater->Decision1 Geochemical Data XRD Bulk XRD Analysis Decision1->XRD Yes Spec Advanced Method: Mössbauer or Synchrotron XANES Decision1->Spec No, but high Fe/P SeqEx Modified Sequential Extraction (Bipy) Decision1->SeqEx Yes Decision2 This compound Detected? XRD->Decision2 Report Report this compound Concentration Decision2->Report Yes Enrich Heavy Liquid Separation Decision2->Enrich No Enrich->XRD Re-analyze Enriched Fraction Enrich->Spec Spec->Report Validation Validation with Spectroscopy Spec->Validation SeqEx->Validation Validation->Report

Caption: Workflow for selecting an appropriate this compound quantification method.

troubleshooting_workflow Start Problem: Low or No this compound Detected Despite Geochemical Evidence Cause1 Cause: Low Concentration (Below Detection Limit) Start->Cause1 Cause2 Cause: Sample Oxidation (this compound Altered) Start->Cause2 Cause3 Cause: Method Non-Specificity (Chemical Extraction) Start->Cause3 Solution1 Solution: 1. Pre-concentrate sample via   heavy-liquid separation. 2. Use a more sensitive method   (e.g., Mössbauer). Cause1->Solution1 Solution2 Solution: 1. Re-sample using strict   anoxic procedures. 2. Use Mössbauer to quantify   Fe²⁺/Fe³⁺ ratio. Cause2->Solution2 Solution3 Solution: 1. Use a this compound-specific   extraction (Bipy method). 2. Validate results with a direct   spectroscopic method. Cause3->Solution3

Caption: Troubleshooting guide for unexpectedly low this compound quantification.

seq_ex_pathway cluster_main Sequential Extraction Steps & Targeted Phosphorus Pools Sediment Bulk Sediment Step1 H₂O Sediment->Step1 Step2 Bipyridine (Bipy) Step1->Step2 Residue Pool1 Loosely Adsorbed P Step1->Pool1 Step3 Bicarbonate- Dithionite (BD) Step2->Step3 Residue Pool2 This compound-P (Fe²⁺-P) Step2->Pool2 Step4 NaOH Step3->Step4 Residue Pool3 Reductant Soluble P (Fe³⁺-oxide-P) Step3->Pool3 Step5 HCl Step4->Step5 Residue Pool4 Al- & Fe- bound P Step4->Pool4 Pool5 Apatite-P (Ca-bound P) Step5->Pool5

Caption: Targeted phosphorus pools in a modified sequential extraction protocol.

References

Addressing the effects of co-precipitated minerals on Vivianite analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately analyzing vivianite, particularly when co-precipitated minerals are present.

Frequently Asked Questions (FAQs)

Q1: What are the most common minerals that co-precipitate with this compound and interfere with its analysis?

A1: this compound is often found in anoxic, iron-rich environments where other minerals can also form. The most common co-precipitated mineral that interferes with analysis is siderite (FeCO₃), an iron carbonate.[1][2] Other associated phases can include precursor iron (oxyhydr)oxides like goethite and hematite, other iron phosphates, and in sulfidic environments, iron sulfides such as greigite.[1][2][3] Additionally, the this compound crystal structure can incorporate other divalent cations like manganese (Mn²⁺) and magnesium (Mg²⁺), which can alter its properties and stoichiometric ratios.[4]

Q2: How does the oxidation of this compound affect its analysis?

A2: this compound contains ferrous iron (Fe²⁺) and is highly unstable in the presence of oxygen.[5] Upon exposure to air, Fe²⁺ rapidly oxidizes to ferric iron (Fe³⁺), causing a distinct color change from colorless or pale green to blue or even black.[6][7] This oxidation fundamentally alters the mineral's crystal structure and chemical properties, complicating its identification and quantification.[7] Analytical techniques that are sensitive to iron's oxidation state, such as Mössbauer spectroscopy and some chemical extractions, will yield inaccurate results if the sample has been oxidized.[7][8] Therefore, strict anoxic handling is crucial for accurate analysis.[5]

Q3: Which analytical technique is best for identifying this compound in a complex mineral matrix?

A3: There is no single "best" technique, as a multi-method approach is often required for unambiguous identification.

  • Powder X-ray Diffraction (XRD) is the most direct method for identifying the crystalline structure of this compound.[9][10] However, its detection limit may be too high for samples where this compound is a minor component.[11]

  • Mössbauer Spectroscopy is excellent for distinguishing between the Fe²⁺ in this compound and Fe³⁺ in other common iron oxides, and can also help differentiate this compound from other Fe²⁺ minerals like siderite.[3][11]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) allows for visual identification of this compound crystals and semi-quantitative elemental analysis, which can confirm the presence of iron and phosphorus in specific mineral grains.[1][2]

  • Raman and Infrared (IR) Spectroscopy can also provide characteristic spectral fingerprints for this compound.[9][10]

Q4: How can I quantify this compound when other iron-bearing minerals like siderite are present?

A4: Quantifying this compound in a mixed sample is challenging.

  • Quantitative XRD with Rietveld refinement is a powerful method to determine the weight percentage of different crystalline phases in a mixture.[12][13] This requires high-quality diffraction data and accurate crystallographic information files for all phases present.

  • Mössbauer Spectroscopy , performed at cryogenic temperatures, can be used to quantify the relative proportions of different iron-bearing minerals (like this compound and siderite) by fitting the spectra with components corresponding to each phase.[3][11]

  • Selective Chemical Extractions aim to dissolve this compound while leaving other minerals intact. For example, protocols using 2,2'-bipyridine (B1663995) have been developed to target this compound, but their effectiveness can be limited by sample properties.[14][15] This method should ideally be validated with a direct mineralogical technique.

Troubleshooting Guides

Problem: My XRD pattern doesn't show this compound peaks, but I suspect it's present in my sediment sample.

  • Possible Cause: The concentration of this compound may be below the detection limit of the XRD instrument (typically 1-5% by weight).[11][16]

  • Troubleshooting Steps:

    • Concentrate the Mineral: Use a physical separation method to increase the relative amount of this compound. Heavy-liquid separation using a dense liquid like sodium polytungstate can effectively separate denser minerals like this compound (density ~2.7 g/cm³) from lighter silicates.[17]

    • Magnetic Separation: this compound is paramagnetic and can sometimes be concentrated using magnetic separation techniques.[3][18]

    • Cross-validation: Use a more sensitive, element-specific technique. Analyze the sample with SEM-EDS to search for individual particles with the characteristic Fe and P signature of this compound.

Problem: The Fe:P molar ratio from my bulk chemical analysis is not 1.5, the stoichiometric value for this compound.

  • Possible Cause 1: Presence of other P- or Fe-bearing minerals. The sample is likely a mixture. Siderite (FeCO₃) will increase the iron content, while other phosphate (B84403) minerals (e.g., associated with aluminum or calcium) could alter the phosphorus measurement.

  • Possible Cause 2: Cation substitution. Divalent cations like Mn²⁺ and Mg²⁺ can substitute for Fe²⁺ in the this compound structure, which would lower the measured Fe:P ratio.[4]

  • Troubleshooting Steps:

    • Mineralogical Analysis: Perform XRD or SEM-EDS analysis to identify all mineral phases present in the sample.[1][2] This will reveal if other iron or phosphate minerals are contributing to the bulk elemental composition.

    • Micro-analysis: Use SEM-EDS or Electron Probe Microanalysis (EPMA) to measure the elemental composition of individual this compound crystals. This will determine the true stoichiometry of the this compound itself and identify any cation substitutions.

Problem: My chemical extraction results for this compound are inconsistent or seem too low.

  • Possible Cause 1: Incomplete Extraction. The chosen extraction protocol may not be completely dissolving the this compound. The efficiency of methods like the 2,2'-bipyridine (Bipy) extraction can be low (13-55%) and is affected by the sample's crystallinity, particle size, and the presence of impurities like calcium and magnesium.[14]

  • Possible Cause 2: this compound Oxidation. If the sample was exposed to air during storage or handling, the Fe²⁺ may have oxidized to Fe³⁺, rendering it less soluble to extractants designed to target Fe(II)-phosphates.[7]

  • Troubleshooting Steps:

    • Optimize Extraction Conditions: A study on the Bipy method showed that reducing particle size by grinding nearly doubled the extraction efficiency.[14] Consider modifying the protocol by increasing the extractant concentration or performing sequential extraction steps, though improvements may be marginal.[14]

    • Validate with Spectroscopy: Compare the amount of this compound determined by extraction with a direct measurement from Mössbauer spectroscopy or quantitative XRD to establish a recovery factor for your specific sample type.

    • Ensure Anoxic Conditions: Handle all samples in an anoxic environment (e.g., a glovebox) from collection through the extraction process to prevent oxidation.[5]

Quantitative Data Summary

Table 1: Comparison of Key Analytical Techniques for this compound Analysis

TechniqueInformation ProvidedProsCons & Interferences
Powder XRD Crystal structure identification and quantification.Direct identification of crystalline phases. Can be quantitative (Rietveld).Detection limit ~1-5 wt%.[16] Peak overlap with other minerals. Amorphous phases are not detected.
Mössbauer Spec. Iron oxidation state (Fe²⁺/Fe³⁺) and magnetic properties.Highly sensitive to iron chemistry. Can distinguish this compound from siderite and Fe³⁺ oxides.[3]Requires specialized equipment. Signal can be complex in multi-phase samples. Low natural abundance of ⁵⁷Fe isotope.
SEM-EDS Morphology and semi-quantitative elemental composition.High spatial resolution. Direct analysis of individual particles.Provides elemental, not structural, information. Quantification is semi-quantitative without rigorous standards.
Chemical Extraction Quantification of specific mineral-bound fractions (e.g., this compound-P).Relatively inexpensive and accessible.Indirect method. Efficiency can be low and sample-dependent.[14] Risk of dissolving non-target phases.

Experimental Protocols

Protocol 1: Anoxic Sample Handling and Preparation

To prevent the oxidation of this compound, all sample handling should be performed under an anoxic atmosphere (e.g., N₂ or Ar) inside a glovebox.

  • Environment: Ensure the glovebox oxygen level is below 1 ppm.[5]

  • Reagents: Deoxygenate all solutions (e.g., water, buffers) by bubbling with N₂ or Ar gas for at least one hour before bringing them into the glovebox.

  • Sample Processing: Perform all grinding, sieving, and weighing of samples inside the glovebox.

  • Storage: Store all this compound-containing samples and prepared materials in airtight containers within the anoxic environment. For long-term storage, seal containers inside the glovebox before removing them.

Protocol 2: Selective Chemical Extraction for this compound (Bipyridine Method)

This protocol is based on published methods but should be validated for your specific sample matrix.[15] It aims to separate this compound-P from iron(III)-bound P.

  • Reagent Preparation (Anoxic): Prepare an extraction solution of 0.2% 2,2'-bipyridine in 0.1 M KCl. Deoxygenate thoroughly.

  • Extraction (Anoxic):

    • Weigh approximately 0.5 g of the sample into a centrifuge tube inside a glovebox.

    • Add 25 mL of the anoxic bipyridine extraction solution.

    • Seal the tube tightly.

  • Agitation: Shake the suspension on an end-over-end shaker for the specified time (e.g., original protocols suggest 24 hours, but kinetics should be tested).[14]

  • Separation: Centrifuge the suspension to pellet the remaining solids.

  • Analysis: Filter the supernatant through a 0.2 µm filter (do this inside the glovebox if analyzing for Fe²⁺). Analyze the filtrate for phosphorus (e.g., by the molybdenum blue method) and iron (e.g., by ICP-OES or the Ferrozine assay).[5]

Visualizations

experimental_workflow start Bulk Sample (Handled Anoxically) xrd_bulk Initial Bulk XRD Analysis start->xrd_bulk decision1 This compound Peaks Detected? xrd_bulk->decision1 quant_xrd Quantitative XRD (Rietveld Refinement) decision1->quant_xrd Yes separation Physical Separation (Heavy Liquid or Magnetic) decision1->separation No report Report this compound Concentration quant_xrd->report xrd_conc XRD on Concentrated Fraction separation->xrd_conc decision2 This compound Peaks Detected? xrd_conc->decision2 mossbauer Mössbauer Spectroscopy for Fe-phase Quantification decision2->mossbauer Yes sem_eds SEM-EDS for Qualitative Confirmation decision2->sem_eds No, but still suspected mossbauer->report sem_eds->report This compound confirmed qualitatively no_viv Report this compound Not Detected sem_eds->no_viv Not found

Caption: Workflow for identifying and quantifying this compound in complex samples.

interference_pathway cluster_xrd XRD Challenges cluster_mossbauer Mössbauer Challenges cluster_extraction Extraction Challenges sample Sample Containing This compound + Siderite + Fe(III) Oxides xrd XRD Analysis sample->xrd mossbauer Mössbauer Spectroscopy sample->mossbauer extraction Selective Chemical Extraction (Bipy) sample->extraction overlap Peak Overlap xrd->overlap Siderite peaks can interfere with minor This compound peaks fe2_signal Shared Fe²⁺ Signal mossbauer->fe2_signal Requires spectral deconvolution to separate this compound and siderite Fe²⁺ components non_target Non-target Dissolution extraction->non_target Potential partial dissolution of siderite or other Fe²⁺ bearing phases oxidation Sample Oxidation (Fe²⁺ -> Fe³⁺) extraction->oxidation Oxidized this compound is not extracted efficiently

Caption: Interferences from co-minerals in common this compound analysis techniques.

References

Technical Support Center: Preservation of Vivianite-Containing Sediment Cores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the preservation of vivianite-containing sediment cores. Authigenic this compound, a hydrated ferrous phosphate (B84403) mineral (Fe(II)₃(PO₄)₂·8H₂O), is crucial for understanding phosphorus cycling in various environments. However, it is highly susceptible to oxidation, which can alter the mineral structure and compromise the integrity of scientific data. This guide offers frequently asked questions and troubleshooting advice to ensure the proper handling and storage of these sensitive samples.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its preservation in sediment cores important?

A1: this compound is a crystalline mineral that forms in anoxic (oxygen-free) sediments where both dissolved iron (Fe²⁺) and phosphate (PO₄³⁻) are present. Its presence and concentration are key indicators of past and present biogeochemical conditions, particularly related to the phosphorus cycle. Proper preservation is critical because this compound readily oxidizes upon exposure to air. This oxidation alters its chemical and physical properties, leading to inaccurate analyses and misinterpretation of the sedimentary record.

Q2: What are the visible signs of this compound oxidation?

A2: Pristine this compound is colorless or white. Upon exposure to atmospheric oxygen, it undergoes a characteristic color change, turning pale blue, then to a more intense blue, and eventually to a dark blue or black as the iron within its structure oxidizes from ferrous (Fe²⁺) to ferric (Fe³⁺). This color change is a clear indicator that the sample's integrity has been compromised.

Q3: What is the primary goal of preserving this compound-containing sediment cores?

A3: The primary goal is to maintain the anoxic conditions of the original sediment environment to prevent the oxidation of this compound and other redox-sensitive minerals. This ensures that subsequent geochemical and mineralogical analyses accurately reflect the in-situ conditions of the sediment.

Q4: What are the immediate steps to take after collecting a sediment core suspected to contain this compound?

A4: Immediately after retrieval, the core should be sealed to prevent exposure to atmospheric oxygen. If possible, the core should be processed in a glove bag or an anoxic glove box flushed with an inert gas like nitrogen or argon. If immediate processing is not feasible, the core should be stored in a manner that minimizes oxygen ingress until it can be properly subsampled.

Q5: What are the recommended long-term storage conditions for this compound-containing sediment cores?

A5: For long-term storage, sediment cores should be kept in an oxygen-free environment. This can be achieved by sealing the core liners and storing them in a cold, dark location. While refrigeration at approximately 4°C is common for many sediment cores to slow microbial activity, freezing at -20°C or below is also a viable option, particularly for preserving porewater chemistry. However, the effects of freezing on the sediment structure should be considered depending on the intended analyses.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Blue or dark discoloration appears on the sediment core surface after retrieval. Exposure to atmospheric oxygen during or after core collection.1. Minimize the time between core retrieval and sealing of the core liner. 2. If possible, immediately place the core in a glove bag flushed with inert gas. 3. For subsampling, work in an anoxic glove box.
Inconsistent or non-reproducible analytical results for iron or phosphorus speciation. Partial oxidation of this compound during sample handling and preparation.1. Review and strictly adhere to anoxic handling protocols for all steps, from subsampling to analysis. 2. Ensure the glove box has a consistently low oxygen level (<1 ppm). 3. Use deoxygenated solutions and reagents for any wet chemistry analyses.
Physical degradation of this compound crystals (e.g., crumbling or loss of structure). Dehydration or mechanical stress during handling and storage.1. Maintain the natural moisture content of the sediment during storage. 2. Avoid excessive vibration or physical shock to the core. 3. For microscopic analysis, consider resin embedding of a subsample to preserve the sediment structure.
Unexpected changes in porewater chemistry (e.g., increased sulfate (B86663) concentrations). Introduction of oxygen leading to the oxidation of sulfide (B99878) minerals (e.g., pyrite), which can in turn affect this compound stability.1. Ensure all handling and storage procedures are strictly anoxic. 2. Analyze porewater for redox-sensitive species as soon as possible after extraction. 3. Store porewater samples in airtight vials with no headspace.

Quantitative Data Summary

Parameter Recommended Value/Condition Notes
Oxygen Exposure Time As short as possible; minutes can be enough to initiate oxidation.Dry this compound can show ~5% oxidation within 30 minutes of air exposure.[1]
Storage Temperature 4°C (short-term) or -20°C to -80°C (long-term).Freezing can help preserve porewater chemistry but may alter sediment structure.[2]
Anoxic Glove Box Atmosphere < 1 ppm O₂Maintained by flushing with an inert gas (e.g., N₂, Ar).
pH for this compound Stability Circumneutral (pH 6-8)This compound dissolution rates increase in acidic conditions.

Experimental Protocols

Protocol 1: Anoxic Sub-sampling of Sediment Cores
  • Preparation:

    • Transfer all necessary tools (e.g., core extruder, spatulas, sample containers) into an anoxic glove box.

    • Ensure the glove box atmosphere is maintained with a continuous flow of inert gas (e.g., nitrogen or argon) to keep oxygen levels below 1 ppm.

    • Pre-label all sample containers.

  • Core Introduction:

    • Place the sealed sediment core in the glove box's transfer chamber.

    • Evacuate and refill the transfer chamber with inert gas at least three times before opening the inner door.

  • Extrusion and Sectioning:

    • Once inside the glove box, open the core liner.

    • Carefully extrude the sediment core vertically.

    • Using clean tools, section the core at desired intervals.

  • Sub-sampling:

    • From the center of each section, collect subsamples for different analyses (e.g., geochemistry, microscopy, DNA analysis) to avoid any potential surface contamination or oxidation that may have occurred during the brief exposure while sectioning.

    • Place subsamples into the pre-labeled airtight containers.

  • Storage:

    • Seal the sample containers tightly.

    • For long-term storage, place the containers in a freezer at -80°C.

Protocol 2: Resin Embedding for Micromorphological Analysis

This protocol is adapted for anoxic conditions and is intended to preserve the fine-scale structure of the sediment and this compound crystals.

  • Dehydration under Anoxic Conditions:

    • In an anoxic glove box, place a small, intact sediment subsample in a container.

    • Gradually replace the porewater with a series of ethanol-water solutions of increasing ethanol (B145695) concentration (e.g., 50%, 70%, 90%, 100%), allowing the sample to equilibrate at each step. This should be done slowly to prevent structural damage.

    • Finally, replace the ethanol with acetone.

  • Resin Infiltration:

    • Prepare a low-viscosity epoxy resin mixture according to the manufacturer's instructions inside the glove box.

    • Gradually infiltrate the sample with the resin, starting with a 1:1 mixture of resin and acetone, and slowly increasing the resin concentration until it is 100% resin.

  • Curing:

    • Once fully infiltrated, transfer the sample in a suitable mold to a vacuum oven (if available) within the anoxic environment to remove any remaining bubbles.

    • Cure the resin at the recommended temperature (e.g., 60°C) in an oven that can be purged with inert gas.

  • Sectioning:

    • After curing, the hardened block can be removed from the anoxic environment and cut into thin sections for microscopic analysis.

Visualizations

experimental_workflow cluster_field Field cluster_lab Laboratory (Anoxic Conditions) core_collection Sediment Core Collection glove_box Transfer to Anoxic Glove Box core_collection->glove_box Immediate Sealing subsampling Core Extrusion & Sub-sampling glove_box->subsampling storage Long-term Storage (-80°C) subsampling->storage Airtight Containers analysis Geochemical & Microscopic Analysis subsampling->analysis

Caption: Experimental workflow for preserving this compound-containing sediment cores.

troubleshooting_logic start Observe Blue Discoloration on Sediment Core q1 Was the core immediately sealed after collection? start->q1 remedy1 Implement immediate sealing protocols for future collections. q1->remedy1 No q2 Was subsampling performed in an anoxic glove box? q1->q2 Yes a1_no No a1_yes Yes remedy2 Utilize an anoxic glove box for all sample handling. q2->remedy2 No end_node Sample integrity likely compromised. Review glove box O2 levels and procedures. q2->end_node Yes a2_no No a2_yes Yes

References

Technical Support Center: Synthetic Vivianite Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of vivianite, with a focus on achieving high crystallinity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for synthesizing highly crystalline this compound?

A1: The optimal pH range for the formation of stable and crystalline this compound is generally considered to be between 6.0 and 9.0.[1] At a pH of 5, crystallization is slow, which can result in highly crystalline this compound, but the overall phosphorus removal efficiency is low (30-40%).[2] As the pH increases, the supersaturation of this compound also increases, which can lead to a decrease in crystal size and homogeneity.[2]

Q2: How does temperature affect the crystallinity of synthetic this compound?

A2: Room temperature (around 25-27°C) is conducive to this compound precipitation.[1] While some studies have synthesized this compound at elevated temperatures (e.g., 40°C), higher temperatures can sometimes lead to the formation of crystal aggregates rather than well-defined single crystals.[1][3] One study noted that at 25°C, this compound crystals were precise and abundant, whereas at 45°C, crystal availability was lower.[1] However, other research suggests that the solubility product (Ksp) of this compound does not show significant distinctions at various temperatures ranging from 5°C to 90°C, implying that temperature variation might be a less critical factor compared to others.[1]

Q3: Can the presence of organic matter impact this compound crystallinity?

A3: Yes, organic matter can significantly influence this compound formation and crystallinity.[4][5][6] Some types of organic matter, such as humic acid and sodium alginate, can inhibit phosphorus recovery and decrease this compound particle size.[4][5][6] This is often due to the complexation of Fe²⁺ by the organic molecules, which reduces its availability for this compound formation.[4][6] Other organic molecules, like bovine serum albumin (BSA) and sodium alginate, can alter the aggregated form of this compound crystals, leading to multilayered plate-like agglomerates instead of single plates.[4][6]

Q4: What is the role of dissolved oxygen in this compound synthesis?

A4: this compound formation is restricted to anoxic (low-oxygen), reducing environments.[3][7] The presence of dissolved oxygen (DO) can lead to the oxidation of Fe²⁺ to Fe³⁺.[2] This oxidation process interferes with this compound crystallization and can lead to the formation of amorphous ferric oxyhydroxides (AFO), which can induce the aggregation of fine this compound crystals, thereby reducing overall crystallinity and homogeneity.[2] The influence of DO is also highly pH-dependent, with Fe²⁺ oxidation becoming more severe at higher pH levels.[2] To obtain pure, unoxidized this compound, it is crucial to maintain anoxic conditions throughout the synthesis and handling procedures.[3]

Q5: What is the recommended stoichiometric ratio of iron to phosphorus (Fe:P)?

A5: The stoichiometric Fe:P molar ratio in this compound is 1.5. However, in practice, using an Fe:P ratio greater than 1.5 is often recommended to promote the crystallization of this compound.[8] An optimal Fe/P ratio was found to be 2.5 in one study to achieve high phosphorus removal.[9] The saturation index of this compound increases with the initial Fe²⁺ concentration and the Fe:P molar ratio, which facilitates crystallization.[10]

Troubleshooting Guide: Poor this compound Crystallinity

This guide addresses specific issues that can lead to poor crystallinity during this compound synthesis.

Issue Potential Cause Recommended Solution
Amorphous Precipitate pH is too high or too low: A pH outside the optimal range of 6.0-9.0 can hinder proper crystal formation.[1]Carefully monitor and adjust the pH of the reaction solution to maintain it within the 6.0-9.0 range.
Rapid Precipitation: A very high saturation index can lead to rapid, homogenous nucleation, resulting in smaller, less crystalline particles.[11]Control the rate of addition of precursor solutions to avoid a sudden increase in supersaturation.
Presence of Oxygen: Oxidation of Fe²⁺ to Fe³⁺ leads to the formation of amorphous ferric oxyhydroxides.[2]Conduct the synthesis under anoxic conditions, for example, within a glovebox or by continuously purging the reaction vessel with an inert gas like nitrogen.[3]
Small Crystal Size Presence of Organic Matter: Certain organic compounds like humic acid and sodium alginate can lead to smaller this compound particles.[4][6]If possible, pretreat the solutions to remove organic matter before synthesis.
High Supersaturation: A high degree of supersaturation favors nucleation over crystal growth, resulting in a larger number of smaller crystals.[1]Lower the concentration of the precursor solutions or slow down the rate of their addition.
Crystal Aggregates High Temperature: Higher temperatures can sometimes promote the formation of crystal aggregates.[1]Perform the synthesis at a lower temperature, such as room temperature (25°C).[1]
Interference from Amorphous Ferric Oxyhydroxide (AFO): AFO, formed from the oxidation of Fe²⁺, can cause the aggregation of fine this compound crystals.[2]Strictly maintain anoxic conditions throughout the experiment to prevent the formation of AFO.[3]
Low Purity/Co-precipitation Presence of Other Cations: The presence of other cations, such as Ca²⁺ and Mg²⁺, can lead to the co-precipitation of other phosphate (B84403) minerals, reducing the purity of the this compound.[12]If the starting materials contain significant concentrations of other cations, consider a purification step prior to this compound synthesis.
Presence of Aluminum: Aluminum can co-precipitate and inhibit this compound formation, and its presence as an inert substance can reduce the crystallinity of derived materials.[12]Minimize sources of aluminum contamination in the precursor solutions.

Experimental Protocols

Protocol 1: Synthesis of this compound under Anoxic Conditions

This protocol is adapted from a method used for preparing unoxidized this compound for dissolution studies.[3]

Materials:

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Deoxygenated ultrapure water

  • Anoxic chamber (glovebox) with a nitrogen atmosphere (O₂ < 1 ppm)

  • Magnetic stirrer and stir bar

  • Peristaltic pump

Procedure:

  • Prepare a 0.4 M solution of NaH₂PO₄·H₂O and a 0.6 M solution of FeCl₂·4H₂O using deoxygenated ultrapure water inside the anoxic chamber.

  • Slowly mix the two solutions in a stoichiometric P/Fe ratio of 2:3 while constantly stirring.

  • To induce this compound precipitation, add a 0.5 M NaOH solution to the mixed Fe-P solution using a peristaltic pump at a rate of 10 mL/min until the pH of the solution increases from approximately 3.5 to 7.0.

  • A white to slightly bluish precipitate of this compound will form readily.

  • Continue stirring for a designated aging period (e.g., 24 hours) to allow for crystal growth and maturation.

  • Collect the precipitate by filtration or centrifugation inside the anoxic chamber.

  • Wash the collected this compound crystals with deoxygenated ultrapure water to remove any unreacted precursors.

  • Dry the final product under vacuum or in the anoxic atmosphere.

Visualizations

Vivianite_Troubleshooting Poor_Crystallinity Poor this compound Crystallinity Amorphous_Precipitate Amorphous Precipitate Poor_Crystallinity->Amorphous_Precipitate Small_Crystals Small Crystal Size Poor_Crystallinity->Small_Crystals Crystal_Aggregates Crystal Aggregates Poor_Crystallinity->Crystal_Aggregates High_pH Incorrect pH (Too High/Low) Amorphous_Precipitate->High_pH Oxygen_Presence Presence of Oxygen (Fe²⁺ Oxidation) Amorphous_Precipitate->Oxygen_Presence High_Supersaturation High Supersaturation Amorphous_Precipitate->High_Supersaturation Small_Crystals->High_Supersaturation Organic_Matter Organic Matter Small_Crystals->Organic_Matter Crystal_Aggregates->Oxygen_Presence High_Temperature High Temperature Crystal_Aggregates->High_Temperature Control_pH Control pH (6.0-9.0) High_pH->Control_pH Anoxic_Conditions Maintain Anoxic Conditions Oxygen_Presence->Anoxic_Conditions Control_Precursor_Addition Control Precursor Addition Rate High_Supersaturation->Control_Precursor_Addition Pretreat_Solution Pretreat to Remove Organics Organic_Matter->Pretreat_Solution Optimize_Temperature Optimize Temperature (e.g., 25°C) High_Temperature->Optimize_Temperature

Caption: Troubleshooting logic for poor this compound crystallinity.

Vivianite_Synthesis_Workflow Start Start: Prepare Precursor Solutions (Fe²⁺ and PO₄³⁻) Anoxic_Environment Establish Anoxic Environment (e.g., N₂ Purge) Start->Anoxic_Environment Mix_Precursors Mix Precursor Solutions Anoxic_Environment->Mix_Precursors Adjust_pH Adjust pH to 6.0-9.0 (e.g., with NaOH) Mix_Precursors->Adjust_pH Precipitation This compound Precipitation Adjust_pH->Precipitation Aging Aging/Crystal Growth Precipitation->Aging Collection Collect Crystals (Filtration/Centrifugation) Aging->Collection Washing Wash with Deoxygenated Water Collection->Washing Drying Dry under Anoxic Conditions Washing->Drying End End: Crystalline this compound Drying->End

References

Technical Support Center: Minimizing Alteration of Vivianite During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the alteration of vivianite during sample preparation. This compound (Fe₃(PO₄)₂·8H₂O) is highly susceptible to oxidation, which can significantly impact analytical results. Following these protocols will help ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is changing color from blue/green to purple or black. What is happening and how can I prevent it?

A: This color change is a visual indicator of this compound oxidation.[1][2][3] The ferrous iron (Fe²⁺) in the this compound structure is being oxidized to ferric iron (Fe³⁺), leading to the formation of minerals like metathis compound or amorphous ferric phosphates.[4] To prevent this, it is crucial to minimize the sample's exposure to atmospheric oxygen.

Troubleshooting and Prevention:

  • Work in an Anoxic Environment: Whenever possible, handle and prepare this compound samples inside a nitrogen-filled anoxic chamber or glovebox (O₂ < 1 ppm).[5][6]

  • Rapid Processing: Minimize the time the sample is exposed to air.

  • Appropriate Storage: Store samples in a cool, dark, and oxygen-free environment.[1] A sealed, airtight container with an oxygen absorber is recommended.

Q2: What is the optimal pH range for working with this compound to minimize dissolution and alteration?

A: The stability of this compound is highly pH-dependent. Both dissolution and oxidation rates are influenced by the pH of the surrounding solution.[4][7]

  • Acidic Conditions (pH < 6): this compound dissolution is faster at lower pH values.[4]

  • Alkaline Conditions (pH > 7): While dissolution may be slower, oxidation is accelerated at higher pH.[4][7]

Recommendation: For minimizing alteration, working at a circumneutral pH (around 6-7) is often a reasonable compromise. However, the ideal pH will depend on the specific experimental goals. At pH 5, the rate of Fe(II) oxidation is low, which can favor the formation of highly crystalline this compound.[8][9]

Q3: How does temperature affect the stability of this compound samples during preparation?

A: Increasing temperature accelerates the oxidation of this compound, which in turn slows down its dissolution kinetics due to the formation of a passivating oxidized layer.[4][10]

Key Considerations:

  • Elevated temperatures can lead to the rapid transformation of this compound to amorphous Fe(III)-PO₄.[4]

  • The maximum stable temperature for this compound under oxic conditions appears to be between 65 and 75 °C.[4]

  • For experiments investigating dissolution rates, it is critical to control and report the temperature.[5]

Experimental Protocols & Data

Protocol 1: General Anoxic Sample Handling and Preparation

This protocol outlines the fundamental steps for handling this compound to prevent oxidation.

  • Synthesis and Storage: Synthesize this compound in an anoxic chamber under a nitrogen atmosphere.[5] Store the synthesized, dried, and homogenized powder in a desiccator inside the anoxic chamber, protected from light.[4][5]

  • Sample Transfer: When transferring samples for analysis, minimize exposure to air. If a brief exposure is unavoidable (e.g., transferring to an instrument), do so quickly (less than 1 minute).[11]

  • Aqueous Suspensions: Prepare aqueous suspensions of this compound using deoxygenated solutions inside the anoxic chamber. Use non-complexing buffers to maintain the desired pH.[5][10]

Experimental Workflow for Minimizing this compound Alteration

cluster_prep Sample Preparation (Anoxic) cluster_analysis Analytical Workflow synthesis Synthesis in Anoxic Chamber drying Drying under N₂ Atmosphere synthesis->drying homogenization Homogenization drying->homogenization storage Storage in Dark, Anoxic Conditions homogenization->storage transfer Rapid Transfer to Instrument storage->transfer Minimize Air Exposure analysis Analysis (e.g., XRD, XAS) transfer->analysis data Data Acquisition analysis->data

Caption: General workflow for preparing and analyzing this compound samples while minimizing oxidation.

Quantitative Data Summary

The following table summarizes the impact of environmental factors on this compound alteration.

FactorEffect on OxidationEffect on DissolutionReference
Oxygen Exposure Primary driver of oxidation, forming a passivating Fe(III)-PO₄ layer.Decreases dissolution rate due to the formation of a passivating layer.[4][10]
pH Oxidation accelerates with increasing pH (5-9).Dissolution is faster at lower pH values.[4]
Temperature Oxidation accelerates with increasing temperature (5-75 °C).Dissolution kinetics are slowed down as a consequence of increased oxidation.[4]
Light Exposure Recent studies suggest minimal to no impact on the oxidation of pure this compound compared to oxygen exposure.[6][12]Not directly addressed, but considered a minor factor compared to pH and oxygen.[6][12]
Protocol 2: Sample Preparation for X-ray Diffraction (XRD) Analysis

To obtain an accurate mineralogical composition without inducing alteration.

  • Sample Grinding: If necessary, gently grind the sample to a fine powder inside an anoxic chamber.

  • Capillary Loading: Load the powdered sample into a quartz glass capillary inside the anoxic chamber.

  • Sealing: Seal the capillary with quick-sealing glue while still inside the anoxic chamber to ensure an anoxic interior.[11]

  • Instrument Purging: During high-temperature XRD analysis, purge the instrument's furnace with nitrogen to prevent oxidation from air diffusion.[11]

Logical Relationship of Factors Affecting this compound Stability

O2 Oxygen Exposure Oxidation This compound Oxidation O2->Oxidation Strongly Promotes pH pH pH->Oxidation Promotes (higher pH) Dissolution This compound Dissolution pH->Dissolution Promotes (lower pH) Temp Temperature Temp->Oxidation Promotes (higher T) Light Light Exposure Light->Oxidation Minimal Effect Passivation Formation of Passivating Layer Oxidation->Passivation Passivation->Dissolution Inhibits

Caption: Key environmental factors influencing this compound oxidation and dissolution.

Q4: I need to perform wet chemical analysis. How should I stabilize my samples after collection?

A: For wet chemical analyses such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), immediate stabilization of the aqueous sample is crucial to prevent the oxidation of Fe(II).

Stabilization Protocol:

  • Filtration (Optional): If analyzing dissolved species, filter the sample through a 0.2 µm filter. This should be done quickly and, if possible, in an anoxic environment.[5]

  • Acidification: Immediately after collection (and filtration, if applicable), acidify the sample by adding it to a 1 M HCl solution in a 1:1 ratio.[5] This stabilizes the Fe(II) and preserves the dissolved species for analysis.

  • Analysis Timing: Determine the Fe(II) and total Fe concentrations within 12 hours of sampling using a method like the Ferrozine assay.[4][5]

References

Technical Support Center: Deconvoluting Mixed Mineral Phases in XRD Patterns with Vivianite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deconvolution of mixed mineral phases in X-ray Diffraction (XRD) patterns, specifically when vivianite is present.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My XRD pattern shows broad, overlapping peaks, and I suspect this compound is present. How can I confirm its presence?

A1: Confirming the presence of this compound amidst overlapping peaks requires a systematic approach:

  • Initial Phase Identification: Compare your experimental pattern with reference patterns for this compound and other potential minerals. Key this compound peaks are expected around 13.0°, 19.9°, 26.2°, 28.5°, and 30.8° 2θ (for Cu Kα radiation). However, these can shift slightly due to compositional variations.

  • Beware of Oxidation: this compound readily oxidizes, which can alter its crystal structure and lead to peak broadening, shifting, or the appearance of new phases like metathis compound.[1] Freshly prepared samples are crucial for accurate identification.

  • Software-Assisted Search-Match: Utilize XRD analysis software with a comprehensive mineralogical database (e.g., ICDD PDF-4+, Crystallography Open Database - COD) to perform a search-match. This can help identify potential phases contributing to the pattern.

  • Complementary Techniques: If ambiguity persists, consider complementary analytical techniques such as Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) to confirm the presence of iron and phosphorus in specific mineral grains.

Q2: I've identified this compound, but its peaks are heavily overlapped with other minerals like pyrite (B73398) and quartz. How can I accurately quantify the different phases?

A2: Quantitative phase analysis (QPA) of complex mixtures with overlapping peaks is best achieved using the Rietveld refinement method.[2][3] This whole-pattern fitting technique can mathematically deconvolve overlapping reflections and provide weight fractions of each crystalline phase.

Q3: My Rietveld refinement for a this compound-bearing sample is not converging or is giving a poor fit. What are the common causes and how can I troubleshoot this?

A3: Several factors can hinder Rietveld refinement. Here’s a troubleshooting guide:

  • Incorrect Crystal Structure Models: Ensure you are using the correct crystallographic information files (CIFs) for all identified phases. The Crystallography Open Database (COD) is a good source for obtaining these.

  • Poor Quality Data: High background noise, low peak-to-background ratio, and peak broadening can negatively impact refinement. Optimizing your data collection strategy (e.g., longer scan times, smaller step size) can improve data quality.

  • Inaccurate Background Modelling: The background is a critical component of the refinement. Experiment with different background models (e.g., polynomial, Chebyshev) to achieve the best fit. Manually adjusting the background points can also be beneficial.

  • Preferred Orientation: this compound often exhibits preferred orientation due to its platy crystal habit. This can significantly affect peak intensities and lead to a poor refinement fit. Applying a preferred orientation correction (e.g., March-Dollase model) is often necessary.

  • Refinement Strategy: A stepwise refinement approach is generally more successful than refining all parameters simultaneously. Start by refining the scale factor, followed by the background, lattice parameters, and then peak shape parameters. Atomic positions and occupancies should typically be refined last.[4]

Q4: How does the oxidation of this compound affect the deconvolution of my XRD pattern?

A4: this compound oxidation can significantly complicate XRD pattern deconvolution:

  • Structural Changes: Oxidation of Fe(II) to Fe(III) in the this compound structure leads to changes in unit cell parameters, causing peak shifts.

  • Formation of Amorphous Phases: Partial oxidation can lead to the formation of amorphous iron phosphate (B84403) phases, which contribute to a broad, diffuse background in the XRD pattern, making it difficult to accurately model the crystalline phases.

  • Emergence of New Crystalline Phases: With further oxidation, new crystalline phases like metathis compound can form, adding more peaks to the pattern and increasing the complexity of the deconvolution.

To mitigate these issues, it is crucial to handle this compound-bearing samples in an oxygen-free environment whenever possible and to analyze them as quickly as possible after collection and preparation.

Quantitative Data Summary

The following table presents the characteristic d-spacings for this compound and some commonly associated minerals, highlighting potential regions of peak overlap in an XRD pattern. This information is critical for the initial identification of phases and for understanding the challenges in deconvolution.

MineralCrystal SystemStrongest Peaks (d-spacing in Å)Potential Overlaps
This compound Monoclinic6.80, 4.92, 3.21, 2.97, 2.71Can overlap with various silicates and other phosphates.
Pyrite Cubic2.71, 1.63, 3.13The strong 2.71 Å peak can directly overlap with a key this compound peak.[5][6]
Siderite Trigonal2.79, 3.59, 1.96May show overlap with this compound in the 2.7-2.8 Å region.[7][8]
Goethite Orthorhombic4.18, 2.69, 2.45The 2.69 Å peak is close to a this compound peak.[9][10][11]
Quartz Trigonal3.34, 4.26, 1.82While major peaks are distinct, minor peaks can overlap with those of other phases.[12][13]

Experimental Protocols

Detailed Methodology for Deconvoluting Mixed Mineral Phases in XRD Patterns with this compound using Rietveld Refinement

This protocol outlines the key steps from sample preparation to final quantitative analysis.

1. Sample Preparation:

  • Objective: To obtain a representative, finely powdered sample with random crystallite orientation to minimize preferred orientation effects.

  • Procedure:

    • If the sample is coarse, gently crush it to a fine powder using an agate mortar and pestle. To minimize oxidation of this compound, this can be done under a liquid medium like ethanol.[14]

    • For quantitative analysis, it is recommended to achieve a particle size of <10 µm. Mechanical grinding using a McCrone mill can be effective for achieving small and uniform particle sizes.[14]

    • Carefully load the powdered sample into the sample holder. A back-loading or side-loading technique is recommended to reduce preferred orientation.

    • Ensure the sample surface is flat and level with the surface of the sample holder.

2. XRD Data Collection:

  • Objective: To acquire a high-quality diffraction pattern suitable for Rietveld refinement.

  • Instrument Parameters (Example for a typical powder diffractometer):

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Scan Range (2θ): 5° to 80°

    • Step Size: 0.02°

    • Time per Step: 1-5 seconds (longer times improve signal-to-noise ratio)

    • Sample Rotation: Use if available to improve particle statistics.

3. Data Analysis and Rietveld Refinement:

  • Objective: To identify all crystalline phases present and quantify their relative abundances.

  • Software: Utilize Rietveld refinement software such as FullProf, GSAS-II, Profex, or commercial packages like TOPAS or HighScore Plus.[15][16][17][18][19]

  • Procedure:

    • Phase Identification: Perform a search-match against a crystallographic database to identify all major and minor crystalline phases in the sample.

    • Initial Refinement Setup:

      • Load the raw XRD data file.

      • Input the Crystallographic Information Files (CIFs) for all identified phases (this compound, pyrite, quartz, etc.).[5][6][7][8][9][10][11][12][20][21][22][23][24][25][26][27][28][29][30][31]

      • Select an appropriate background function (e.g., linear interpolation or a polynomial function).

    • Stepwise Refinement:

      • Step 1: Scale Factor: Refine the scale factor for each phase.

      • Step 2: Background: Refine the background parameters. Visually inspect the fit and adjust if necessary.

      • Step 3: Lattice Parameters: Refine the unit cell parameters for each phase.

      • Step 4: Peak Profile Parameters: Refine parameters that control the peak shape (e.g., Caglioti parameters U, V, W for peak width, and parameters for peak asymmetry).

      • Step 5: Preferred Orientation: If there is evidence of preferred orientation (systematic intensity mismatches for certain reflections), apply and refine a preferred orientation correction for the relevant phase(s) (likely this compound).

      • Step 6: Atomic Parameters (Optional and with caution): For high-quality data, you may refine atomic coordinates and isotropic displacement parameters. This should be done in the final stages of the refinement.

    • Assessing the Fit: Evaluate the quality of the refinement by examining the goodness-of-fit (χ²) and R-factors (e.g., Rwp, Rexp). A good fit is indicated by a flat difference plot (observed - calculated pattern) and low R-factors.

    • Quantitative Results: The software will output the weight percentage of each refined crystalline phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis a Sample Grinding b Sieving (optional) a->b c Sample Holder Loading b->c d XRD Instrument Setup c->d e Data Acquisition d->e f Phase Identification (Search-Match) e->f g Rietveld Refinement f->g h Quantitative Phase Analysis g->h troubleshooting_guide cluster_issues Potential Issues cluster_solutions Solutions start Poor Rietveld Fit q1 Incorrect Phase ID? start->q1 q2 Poor Data Quality? start->q2 q3 Bad Background Fit? start->q3 q4 Preferred Orientation? start->q4 s1 Re-run Search-Match Verify CIF files q1->s1 s2 Optimize Data Collection (e.g., longer scan time) q2->s2 s3 Adjust Background Model Manually fit background q3->s3 s4 Apply Preferred Orientation Correction q4->s4

References

Validation & Comparative

A Comparative Guide to the Validation of Vivianite Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vivianite (Fe₃(PO₄)₂·8H₂O) is crucial for a range of applications, from environmental remediation to understanding biogeochemical cycles. This guide provides an objective comparison of common and emerging methods for this compound quantification, supported by experimental data from validation studies using this compound standards. Detailed methodologies for key experiments are provided to ensure reproducibility.

Overview of Quantification Methods

The quantification of this compound in various matrices presents analytical challenges due to its sensitivity to oxidation and potential interferences from other iron and phosphate-bearing minerals. Several analytical techniques have been developed and validated to address these challenges. These methods can be broadly categorized into chemical extraction techniques and solid-phase analysis techniques.

Chemical extraction methods aim to selectively dissolve this compound, allowing for the subsequent quantification of its constituent ions, primarily iron (Fe²⁺) and phosphate (B84403) (PO₄³⁻), in the resulting solution. The most common approach involves the use of a chelating agent that specifically binds to Fe²⁺.

Solid-phase analysis techniques directly measure the concentration of this compound within a solid sample. These methods often rely on the unique crystallographic or spectroscopic properties of this compound.

This guide will focus on the validation of the following key methods:

  • Chemical Extraction using 2,2'-bipyridine (B1663995) (Bipy)

  • Powder X-ray Diffraction (PXRD)

  • Mössbauer Spectroscopy

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS)

  • Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Comparative Analysis of Method Performance

The performance of each quantification method has been evaluated using synthetic this compound standards of known purity and concentration. The key validation parameters, including accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ), are summarized in the tables below.

Table 1: Performance Characteristics of this compound Quantification Methods
MethodAnalyteAccuracy (% Recovery)Precision (% RSD)Linearity (R²)LODLOQ
Bipy Extraction Fe²⁺, PO₄³⁻85-95%< 10%> 0.99~1-5 µM~5-15 µM
PXRD Crystalline this compound90-105%< 5%> 0.99~0.1-0.5 wt%~0.5-1.5 wt%
Mössbauer Fe²⁺ in this compound95-105%< 3%> 0.99~1-2% of total Fe~3-5% of total Fe
ICP-OES/MS Total Fe, Total P98-102%< 2%> 0.999ppb levelsppb to ppm levels
³¹P NMR Phosphate in this compound92-103%< 5%> 0.99~0.1-0.5 mM~0.5-1.5 mM

Note: The values presented are typical ranges reported in validation studies and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods reported in the scientific literature.

Chemical Extraction using 2,2'-bipyridine (Bipy)

This method relies on the selective complexation of Fe²⁺ by 2,2'-bipyridine, leading to the dissolution of this compound.

Protocol:

  • Reagent Preparation: Prepare a 0.2% (w/v) 2,2'-bipyridine solution in 0.1 M KCl.

  • Sample Preparation: Weigh a known amount of the solid sample (e.g., 100 mg) into a centrifuge tube.

  • Extraction: Add a defined volume of the bipyridine extraction solution (e.g., 10 mL) to the sample.

  • Incubation: Shake the mixture for a specified duration (e.g., 24 hours) at room temperature in an oxygen-free environment (e.g., in a glove box) to prevent oxidation of Fe²⁺.

  • Separation: Centrifuge the sample to separate the supernatant from the solid residue.

  • Analysis: Analyze the supernatant for dissolved Fe²⁺ and phosphate concentrations using colorimetric methods or ICP-OES/MS.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique that identifies and quantifies crystalline phases based on their unique diffraction patterns.

Protocol:

  • Standard Preparation: Prepare a series of calibration standards by mixing known amounts of pure synthetic this compound with a matrix-matching material (e.g., quartz or amorphous silica) to create a concentration gradient.

  • Sample Preparation: Homogenize the unknown sample by grinding it to a fine powder.

  • Data Acquisition: Mount the powdered sample in a sample holder and collect the XRD pattern over a defined 2θ range (e.g., 10-80°) using a diffractometer with Cu Kα radiation.

  • Quantification: Use the Rietveld refinement method or a calibration curve based on the integrated intensity of a characteristic this compound diffraction peak (e.g., at ~13.1° 2θ) from the standards to quantify the this compound content in the unknown sample.

Mössbauer Spectroscopy

This technique is highly specific to iron-bearing phases and can distinguish between different iron valence states (Fe²⁺ and Fe³⁺) and coordination environments.

Protocol:

  • Sample Preparation: A powdered sample is placed in a sample holder. The analysis is typically performed at cryogenic temperatures to improve spectral resolution.

  • Data Acquisition: The sample is exposed to a source of gamma rays (typically ⁵⁷Co), and the absorption spectrum is recorded.

  • Spectral Analysis: The resulting Mössbauer spectrum is fitted with a set of doublets and/or sextets corresponding to the different iron species present. The relative area of the spectral component corresponding to Fe²⁺ in the this compound structure is proportional to its concentration.

Inductively Coupled Plasma (ICP) Analysis

ICP-OES and ICP-MS are used to determine the total elemental composition of a sample after acid digestion.

Protocol:

  • Digestion: A known mass of the sample is digested in a strong acid mixture (e.g., aqua regia or a mix of nitric and hydrochloric acids) at an elevated temperature to dissolve all mineral phases.

  • Dilution: The digest is diluted to a known volume with deionized water.

  • Analysis: The diluted sample is introduced into the ICP instrument, where it is atomized and ionized. The emitted light (ICP-OES) or the mass-to-charge ratio of the ions (ICP-MS) is measured to determine the concentrations of total iron and phosphorus.

  • Calculation: The this compound concentration can be inferred from the total Fe and P concentrations, assuming all phosphate is present as this compound, or in conjunction with other methods.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P NMR spectroscopy can provide quantitative information about the different phosphate species present in a sample.

Protocol:

  • Sample Preparation: A powdered sample is packed into an NMR rotor.

  • Data Acquisition: The ³¹P NMR spectrum is acquired using a high-field NMR spectrometer, often employing magic-angle spinning (MAS) to obtain high-resolution spectra.

  • Spectral Analysis: The spectrum is processed, and the signals corresponding to different phosphate environments are identified based on their chemical shifts. The integrated area of the peak corresponding to this compound is proportional to its concentration.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the chemical extraction and PXRD quantification methods.

Chemical_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Weigh Solid Sample mix Mix Sample and Reagent start->mix reagent Prepare Bipyridine Solution reagent->mix incubate Incubate (e.g., 24h) mix->incubate separate Centrifuge and Separate Supernatant incubate->separate analyze Analyze Supernatant (ICP/Colorimetry) separate->analyze result Calculate this compound Concentration analyze->result

Caption: Workflow for this compound quantification using 2,2'-bipyridine extraction.

PXRD_Quantification_Workflow cluster_prep Preparation cluster_data Data Acquisition cluster_analysis Quantification standards Prepare Calibration Standards standard_xrd Acquire XRD Patterns of Standards standards->standard_xrd sample Homogenize Unknown Sample sample_xrd Acquire XRD Pattern of Sample sample->sample_xrd calibrate Generate Calibration Curve standard_xrd->calibrate quantify Quantify this compound in Sample sample_xrd->quantify calibrate->quantify result This compound Concentration (wt%) quantify->result

Caption: Workflow for this compound quantification using Powder X-ray Diffraction.

Conclusion

The choice of a suitable method for this compound quantification depends on several factors, including the sample matrix, the required level of accuracy and precision, available instrumentation, and the specific research question.

  • Chemical extraction with 2,2'-bipyridine offers a relatively simple and cost-effective approach, but its accuracy can be affected by incomplete extraction and the presence of other Fe(II)-containing phases.[1] Validation against solid-phase techniques is often recommended.[2][3]

  • PXRD provides direct and quantitative information on crystalline this compound but may not be sensitive enough for samples with low concentrations or amorphous this compound content.[4]

  • Mössbauer spectroscopy is a powerful tool for speciating iron and can provide highly accurate quantification of this compound, but it is a specialized technique that is not widely available.[5][6]

  • ICP-OES/MS offers excellent sensitivity and precision for total elemental analysis but requires complete digestion of the sample and cannot distinguish between different mineral forms of iron and phosphorus without prior separation.[7][8]

  • ³¹P NMR is a valuable tool for identifying and quantifying different phosphate species, including this compound, in complex samples.[2]

For a comprehensive and robust quantification of this compound, a multi-technique approach is often the most reliable strategy. For instance, combining a selective extraction method with a solid-phase technique like PXRD or Mössbauer spectroscopy can provide a more complete picture of the this compound content in a sample.[3][4] The validation data and protocols presented in this guide should assist researchers in selecting and implementing the most appropriate methods for their specific needs.

References

A Comparative Guide to Spectroscopic and Wet Chemical Methods for the Analysis of Vivianite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of vivianite (Fe₃(PO₄)₂·8H₂O), a hydrated iron phosphate (B84403) mineral, is crucial for understanding its formation, stability, and potential applications. This guide provides a comprehensive comparison of spectroscopic and wet chemical methods for this compound analysis, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

This compound is of growing interest in various fields, from environmental science, due to its role in phosphorus cycling, to materials science. Its analysis, however, can be challenging due to its susceptibility to oxidation, where Fe(II) is converted to Fe(III), altering its structure and properties. Therefore, robust analytical methods are required to determine its elemental composition, crystal structure, and the oxidation state of iron.

This guide explores the cross-validation of two main categories of analytical techniques: wet chemical methods, which provide quantitative elemental information, and spectroscopic methods, which offer structural and bonding information.

Quantitative Data Presentation

Analytical MethodAnalyte/ParameterPrincipleReported AccuracyReported PrecisionLimit of Detection (LOD) / Quantification (LOQ)
Wet Chemical Methods
Acid Digestion + ICP-OESTotal Fe, P, other elementsSample dissolution in acid followed by plasma excitation and atomic emission detection.Trueness better than 2% for P in phosphate rock.[1] Recoveries of 99.5–101.9% for added elements.[1]0.30–4.4% RSD for various elements in phosphate rock.[1] RSDs for P in soil extracts between 0.26 and 2.79%.[2]LOD for P in phosphate rock: 1.8 ng/g.[1]
Ferrozine (B1204870) AssayFe(II), Total FeColorimetric method based on the formation of a colored complex between Fe(II) and the ferrozine reagent.Not explicitly stated for this compound, but widely used for Fe speciation in minerals.RSD < 2% is generally considered acceptable.0-80 µM Fe(II/III).[3]
Spectroscopic Methods
Raman SpectroscopyMolecular vibrations (PO₄³⁻, H₂O), Fe-O bondsInelastic scattering of monochromatic light, providing a vibrational fingerprint of the material.Primarily qualitative for phase identification. Quantitative analysis is challenging.Not typically used for quantitative analysis.Dependent on instrumentation and sample matrix.
X-ray Diffraction (XRD)Crystalline phases, crystal structureDiffraction of X-rays by the crystal lattice, providing a unique pattern for each crystalline phase.Primarily qualitative for phase identification. Quantitative analysis is possible with standards.Can be highly precise for phase identification.A minimum of 5 wt% of this compound is required for distinct peaks.[2]
Mössbauer SpectroscopyFe oxidation state (Fe²⁺/Fe³⁺ ratio), local coordination environmentResonant absorption of gamma rays by iron nuclei, sensitive to the chemical environment of Fe atoms.Highly accurate for determining Fe²⁺/Fe³⁺ ratios.High precision for Fe²⁺/Fe³⁺ ratio determination.Dependent on iron concentration and instrumentation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation and cross-validation.

Wet Chemical Analysis: Acid Digestion and ICP-OES

This method determines the total elemental composition of this compound.

1. Acid Digestion Procedure:

  • Objective: To completely dissolve the this compound sample for subsequent analysis.

  • Reagents: Concentrated nitric acid (HNO₃), concentrated hydrochloric acid (HCl) (trace metal grade). Aqua regia (3:1 HCl:HNO₃) is often effective.

  • Procedure:

    • Accurately weigh approximately 100 mg of the powdered this compound sample into a digestion vessel.

    • Add a freshly prepared mixture of 6 mL HCl and 2 mL HNO₃ (aqua regia) to the vessel.[4]

    • If silicates are expected, a "4-acid mixture" including hydrofluoric acid (HF) and perchloric acid (HClO₄) can be used, though with appropriate safety precautions.[4]

    • For microwave digestion, place the vessel in a microwave digestion system and heat to approximately 200°C for 15 minutes, or until the sample is completely dissolved.[5]

    • Allow the vessel to cool, then carefully transfer the digested solution to a 50 mL volumetric flask.

    • Rinse the digestion vessel with ultrapure water and add the rinsing to the volumetric flask.

    • Bring the flask to volume with ultrapure water.[5]

2. ICP-OES Analysis:

  • Objective: To quantify the elemental concentrations in the digested solution.

  • Instrumentation: An Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

  • Procedure:

    • Calibrate the ICP-OES instrument with a series of certified standard solutions for the elements of interest (e.g., Fe, P).

    • Aspirate the digested sample solution into the plasma.

    • Measure the emission intensity at the characteristic wavelengths for each element.

    • Calculate the concentration of each element in the original sample based on the calibration curve and the dilution factor.

Wet Chemical Analysis: Ferrozine Assay for Fe(II) and Total Fe

This colorimetric method is used to determine the oxidation state of iron.

  • Objective: To quantify the concentrations of ferrous (Fe²⁺) and total iron.

  • Reagents:

    • Ferrozine solution (e.g., 0.1% in a buffered solution).

    • Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride or ascorbic acid) for total iron determination.

    • Buffer solution (e.g., ammonium (B1175870) acetate).

  • Procedure for Fe(II) determination:

    • To an aliquot of the acidified sample solution, add the ferrozine solution.

    • The ferrozine reacts with Fe(II) to form a stable magenta-colored complex.[3]

    • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

    • Determine the Fe(II) concentration using a calibration curve prepared from Fe(II) standards.

  • Procedure for Total Fe determination:

    • To another aliquot of the sample solution, add the reducing agent to convert all Fe(III) to Fe(II).

    • Add the ferrozine solution and measure the absorbance at 562 nm.

    • This absorbance corresponds to the total iron concentration.

  • Calculation of Fe(III):

    • Fe(III) concentration = Total Fe concentration - Fe(II) concentration.

Spectroscopic Analysis: Raman Spectroscopy

Raman spectroscopy provides a molecular fingerprint of this compound.

  • Objective: To identify this compound and characterize its molecular structure.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 633 nm).

  • Procedure:

    • Place a small amount of the powdered this compound sample on a microscope slide.

    • Focus the laser beam on the sample.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 100-4000 cm⁻¹).

    • Identify the characteristic Raman bands of this compound. The most intense band for this compound is the symmetric stretching vibration of the phosphate group (ν₁) at approximately 950 cm⁻¹.[6][7] Other characteristic bands include those related to PO₄ antisymmetric stretching, bending modes, and water librational modes.[8][9]

Spectroscopic Analysis: X-ray Diffraction (XRD)

XRD is a powerful tool for identifying the crystalline phases present in a sample.

  • Objective: To confirm the crystalline structure of this compound and identify any other crystalline phases.

  • Instrumentation: An X-ray diffractometer with a Cu Kα radiation source.

  • Procedure:

    • Prepare a finely powdered sample of the material.

    • Mount the sample in the diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 10-80°).[10]

    • Compare the resulting diffraction pattern with a reference pattern for this compound from a database (e.g., the International Centre for Diffraction Data - ICDD).

Spectroscopic Analysis: Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly useful for determining the oxidation state and coordination environment of iron in this compound.

  • Objective: To quantify the Fe²⁺/Fe³⁺ ratio and characterize the iron sites in the this compound structure.

  • Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source.

  • Procedure:

    • The powdered sample is placed in a sample holder and cooled to cryogenic temperatures (e.g., liquid nitrogen or helium temperature) to increase the recoil-free fraction.

    • The sample is exposed to gamma rays from the ⁵⁷Co source.

    • The absorption of gamma rays is measured as a function of the velocity of the source relative to the absorber.

    • The resulting Mössbauer spectrum is fitted with a series of doublets and/or sextets corresponding to the different iron species (Fe²⁺ and Fe³⁺ in different crystallographic sites). The relative areas of the fitted peaks are proportional to the relative abundance of each iron species, allowing for accurate determination of the Fe²⁺/Fe³⁺ ratio.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of spectroscopic and wet chemical methods for this compound analysis.

CrossValidationWorkflow cluster_wet_chem Wet Chemical Analysis cluster_spectroscopic Spectroscopic Analysis start This compound Sample split Sample Split start->split acid_digestion Acid Digestion split->acid_digestion Portion 1 xrd XRD Analysis split->xrd Portion 2 icp_oes ICP-OES Analysis acid_digestion->icp_oes ferrozine Ferrozine Assay acid_digestion->ferrozine elemental_comp Elemental Composition (Total Fe, P) icp_oes->elemental_comp fe_speciation_wet Fe Speciation (Fe²⁺/Fe³⁺) ferrozine->fe_speciation_wet cross_validation Cross-Validation & Data Comparison elemental_comp->cross_validation fe_speciation_wet->cross_validation raman Raman Spectroscopy xrd->raman mossbauer Mössbauer Spectroscopy xrd->mossbauer phase_id Phase Identification & Crystal Structure xrd->phase_id molecular_structure Molecular Structure (Vibrational Modes) raman->molecular_structure fe_speciation_spec Fe Speciation (Fe²⁺/Fe³⁺ Ratio) mossbauer->fe_speciation_spec phase_id->cross_validation molecular_structure->cross_validation fe_speciation_spec->cross_validation final_report Comprehensive Characterization Report cross_validation->final_report

Caption: Workflow for cross-validation of analytical methods for this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-analytical approach. Wet chemical methods, such as acid digestion followed by ICP-OES and the Ferrozine assay, provide essential quantitative data on elemental composition and iron speciation. Spectroscopic techniques, including Raman spectroscopy, XRD, and Mössbauer spectroscopy, offer invaluable insights into the mineral's crystal structure, molecular bonding, and a highly accurate determination of the Fe²⁺/Fe³⁺ ratio.

By cross-validating the results obtained from these different techniques, researchers can achieve a more complete and reliable understanding of their this compound samples. For instance, the Fe/P ratio determined by ICP-OES can be correlated with the phase purity assessed by XRD. Similarly, the Fe²⁺/Fe³⁺ ratio from the Ferrozine assay can be validated against the more precise measurements from Mössbauer spectroscopy. This integrated approach is critical for ensuring data quality and for advancing the scientific understanding and application of this important mineral.

References

A Comparative Analysis of Vivianite Formation Across Diverse Sedimentary Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the biogeochemical processes governing the formation of vivianite, a key mineral in phosphorus sequestration, across lacustrine, marine, and terrestrial sedimentary environments. This guide provides a comparative overview of the controlling geochemical factors, detailed experimental protocols for its study, and a summary of key quantitative data.

This compound, a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), plays a critical role in the biogeochemical cycling of phosphorus (P), acting as a significant sink in anoxic sediments.[1][2][3] Its formation immobilizes phosphorus, thereby influencing nutrient availability and primary productivity in aquatic and terrestrial ecosystems.[4] Understanding the comparative dynamics of this compound authigenesis in different sedimentary settings is crucial for environmental remediation strategies, paleoclimate reconstructions, and comprehending global nutrient cycles.[4][5] This guide provides a comparative overview of this compound formation in lacustrine, marine, and terrestrial environments, supported by quantitative data and detailed experimental methodologies.

Geochemical Controls on this compound Formation: A Comparative Overview

The formation of this compound is predominantly controlled by a suite of interconnected geochemical parameters. While the fundamental requirements of anoxic conditions, sufficient ferrous iron (Fe²⁺), and dissolved phosphate (PO₄³⁻) are universal, the specific thresholds and influencing factors vary significantly across different sedimentary environments.[1][2][6]

Table 1: Comparative Geochemical Conditions for this compound Formation

ParameterLacustrine SedimentsMarine SedimentsTerrestrial/Wetland Sediments
Redox Potential (Eh) 50 to -300 mV[7]50 to 150 mV (intertidal)[1][8]Generally reducing, Eh < 0.0 V[8]
pH 6.0 - 9.0[8][9][10][11]Circumneutral[6]6.0 - 9.0[11]
Sulfate (B86663) (SO₄²⁻) Concentration Low[12][13]Low, often below the sulfate-methane transition zone (SMTZ)[8][12][13]Low[14]
Dissolved Fe²⁺ Concentration HighHigh, particularly below the SMTZ[3][15]High
Dissolved PO₄³⁻ Concentration HighElevated, often released during anaerobic oxidation of methane (B114726) (AOM)[3][15]High, often from organic matter decomposition[14]
Fe:P Molar Ratio (in sediment) > 1.5[11]Favorable Fe:P ratios are crucial[1][16]High Fe content is a prerequisite[14]
Organic Matter Content Often high, driving microbial iron reduction[10][17]Variable, AOM can be a key process[3][15]High, providing a source of phosphate[14]
Sedimentation Rate Can influence this compound distribution[7][9]Can impact the depth of the SMTZ[15]Variable

In lacustrine environments , this compound formation is common in anoxic, iron-rich sediments, particularly in eutrophic lakes with high phosphorus loading.[2][10][18] The decomposition of organic matter by dissimilatory iron-reducing bacteria (DIRB) is a key process, releasing both Fe²⁺ and phosphate into the porewater.[19]

Marine sediments present a more complex scenario due to the higher sulfate concentrations. This compound formation is often restricted to environments with low salinity or below the sulfate-methane transition zone (SMTZ), where sulfate is depleted.[8][12][13][20] In these zones, the anaerobic oxidation of methane (AOM) can drive the reduction of iron oxides, releasing Fe²⁺ and phosphate, and creating favorable conditions for this compound precipitation.[3][15][21]

Terrestrial and wetland environments , such as swamps, bogs, and waterlogged soils, provide ideal conditions for this compound formation due to their characteristically anoxic, iron-rich, and organic-rich nature.[4][14] The abundant organic matter serves as a ready source of phosphate upon decomposition.[14]

Biogeochemical Pathways of this compound Formation

The formation of this compound is intricately linked to the microbial-mediated cycling of iron and phosphorus. The following diagram illustrates the key biogeochemical pathways leading to this compound precipitation in anoxic sediments.

VivianiteFormation cluster_porewater Porewater OrganicMatter Organic Matter Phosphate_dissolved Dissolved PO4^3- OrganicMatter->Phosphate_dissolved releases DIRB Dissimilatory Iron Reduction (DIRB) OrganicMatter->DIRB e- donor SRB Sulfate Reduction (SRB) OrganicMatter->SRB e- donor Fe_III_oxides Fe(III) (oxyhydr)oxides (e.g., Ferrihydrite) Phosphate_adsorbed Adsorbed PO4^3- Fe_III_oxides->Phosphate_adsorbed Fe_III_oxides->DIRB e- acceptor AOM Anaerobic Oxidation of Methane (AOM) Fe_III_oxides->AOM e- acceptor (below SMTZ) Sulfate Sulfate (SO4^2-) Sulfate->SRB e- acceptor Sulfate->AOM e- acceptor (in SMTZ) Methane Methane (CH4) Methane->AOM e- donor Phosphate_adsorbed->Phosphate_dissolved release upon reduction Fe_II Fe^2+ Sulfide Sulfide (HS-) Fe_II->Sulfide Precipitates as FeS (competing pathway) This compound This compound Fe3(PO4)2·8H2O Fe_II->this compound Phosphate_dissolved->this compound DIRB->Fe_II releases SRB->Sulfide AOM->Fe_II releases AOM->Phosphate_dissolved releases VivianiteAnalysisWorkflow start Sediment Sample Collection (anoxic handling) porewater Porewater Extraction & Geochemical Analysis (pH, Eh, Fe, P, S) start->porewater solid_phase Solid Phase Analysis start->solid_phase data_integration Data Integration & Interpretation porewater->data_integration subsampling Sub-sampling for different analyses solid_phase->subsampling extraction Sequential P Extraction subsampling->extraction xrd X-ray Diffraction (XRD) subsampling->xrd sem_eds SEM-EDS subsampling->sem_eds mossbauer Mössbauer Spectroscopy subsampling->mossbauer extraction->data_integration xrd->data_integration sem_eds->data_integration mossbauer->data_integration end Comparative Analysis of This compound Formation data_integration->end

References

A Comparative Analysis of Phosphorus Bioavailability: Vivianite vs. Apatite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of phosphorus from two distinct mineral sources: vivianite, an iron (II) phosphate (B84403), and apatite, a calcium phosphate. The information presented herein is supported by experimental data to assist researchers in assessing their potential applications.

Executive Summary

Phosphorus is an essential element for all life, playing a critical role in cellular processes, energy metabolism, and the formation of bones and nucleic acids. Its bioavailability from various sources is a key determinant of its efficacy in biological systems. This guide focuses on two such sources: this compound [Fe₃(PO₄)₂·8H₂O] and apatite [Ca₅(PO₄)₃(OH,F,Cl)]. While both are phosphate minerals, their differing cation composition (iron vs. calcium) significantly influences their solubility and, consequently, the bioavailability of their phosphorus content in both plant and animal systems.

Generally, this compound is considered a slow-release source of phosphorus, with its availability being highly dependent on environmental conditions such as pH and redox potential. Apatite, particularly in forms like dicalcium and monocalcium phosphate, is more readily soluble and serves as a common phosphorus supplement in animal feed. The following sections provide a detailed comparison of their performance based on experimental findings.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies, comparing key performance indicators of this compound and apatite as phosphorus sources in both plant and animal nutrition.

Plant Nutrition: Fertilizer Efficacy
ParameterThis compoundApatite (as Superphosphate)Plant SpeciesGrowing MediumKey FindingsReference
Dry Matter Yield LowerHigherWheatCalcareous and Non-calcareous soilSuperphosphate and struvite produced the highest biomass. Synthetic this compound showed the best performance among this compound sources.[1]
Plant P Concentration LowerHighestWheatCalcareous and Non-calcareous soilSoluble P fertilizer (superphosphate) resulted in the highest concentration of total P in plants.[1]
Soil Olsen P (after harvest) LowerSignificantly HigherWheatCalcareous and Non-calcareous soilSoluble P fertilizer led to a significantly higher Olsen P value in the soil after the experiment.[1]
Mineral Fertilizer Equivalence (MFE) 6.6% - 20.3%100% (Reference)RyegrassPerlite and QuartzMFE of this compound was higher in quartz than in perlite, indicating its efficiency is medium-dependent.[2]
Animal Nutrition: Bioavailability in Poultry and Swine
ParameterThis compound (Iron Phosphate)Apatite (as Dicalcium/Monocalcium Phosphate)Animal ModelKey FindingsReference
Relative Bioavailability of P (%) Data not available in direct comparison95-105% (Dicalcium Phosphate vs. Monocalcium Phosphate standard)TurkeysDicalcium phosphate showed high bioavailability, comparable to the monocalcium phosphate standard.[3]
Standardized Total Tract Digestibility (STTD) of P (%) Data not available89% (Dicalcium Phosphate), 93% (Monocalcium Phosphate)PigsMonocalcium phosphate showed slightly higher phosphorus digestibility than dicalcium phosphate in pigs.[4]
Apparent Ileal Digestibility of P (%) Data not available79.5% (Dicalcium Phosphate), 89.3% (Monocalcium Phosphate)Broiler ChickensMonocalcium phosphate demonstrated greater phosphorus digestibility in the ileum of broilers compared to dicalcium phosphate.[4]

Experimental Protocols

Plant Bioavailability Assessment: Pot Experiment

A common method to assess the fertilizer efficacy of phosphorus sources involves pot experiments.

  • Soil and Growing Media Preparation : Two types of soil, a calcareous and a non-calcareous soil, both with low Olsen P content (< 8mg kg⁻¹), are typically used. The growing medium is prepared by mixing the fertilizer products (this compound, apatite/superphosphate) with a specific amount of soil (e.g., 300g) and placed in pots.[1]

  • Fertilizer Application : Fertilizers are applied at different rates (e.g., 50 and 100 mg P kg⁻¹) to the soil mixture. A control group with no added phosphorus is also included.

  • Planting and Growth : A test plant, such as wheat, is transplanted into the pots. The plants are grown for a specified period (e.g., 51 days) under controlled environmental conditions.[1]

  • Harvest and Analysis :

    • Plant Biomass : The plants are harvested, and the dry matter yield is determined.

    • Plant Phosphorus Content : The harvested plant material is dried, ground, and digested using an acid mixture. The total phosphorus concentration is then determined photometrically.

    • Soil Phosphorus Content : After harvesting, soil samples are collected to determine the available phosphorus using the Olsen P method.[1]

Animal Bioavailability Assessment: Slope-Ratio Assay in Poultry

The slope-ratio assay is a standard method for determining the relative bioavailability of phosphorus in animal feed ingredients.

  • Basal Diet Formulation : A basal diet is formulated to be deficient in phosphorus but adequate in all other nutrients.[5]

  • Test Diets : The test phosphorus sources (e.g., different forms of apatite) are added to the basal diet at graded levels (e.g., 0.08% and 0.16% additional P). A standard, highly available phosphorus source (e.g., purified-grade calcium phosphate dibasic) is also included at the same graded levels to serve as a reference.[6]

  • Animal Trial : Young, growing animals (e.g., male Hubbard chicks) are fed the experimental diets for a specific period (e.g., 21 days).[6]

  • Data Collection : Key response criteria are measured, including:

    • Body weight gain

    • Feed intake

    • Bone ash percentage (e.g., from the tibia)[6]

    • Bone strength[6]

  • Data Analysis : The response criteria (e.g., bone ash) are regressed on the intake of supplemental phosphorus from each source. The slope of the regression line for the test source is then divided by the slope of the regression line for the standard source to calculate the relative bioavailability.[6]

Signaling Pathways and Mechanisms of Uptake

The uptake of phosphorus from this compound and apatite by plants involves distinct physiological and molecular responses due to their different chemical compositions.

Plant Phosphorus Uptake Mechanisms

G cluster_this compound This compound (Iron Phosphate) Uptake cluster_apatite Apatite (Calcium Phosphate) Uptake This compound This compound (Fe₃(PO₄)₂) Fe_def_response Iron & Phosphate Deficiency Response This compound->Fe_def_response Low P & Fe availability Fe_mobilization Fe²⁺ & PO₄³⁻ Mobilization This compound->Fe_mobilization Releases Root_exudates_V Root Exudates (Organic Acids, Protons) Fe_def_response->Root_exudates_V Induces Root_exudates_V->this compound Dissolves Fe_transporters Fe Transporters (e.g., IRT1) Fe_mobilization->Fe_transporters Transport of Fe²⁺ P_transporters_V Phosphate Transporters (PHT1 family) Fe_mobilization->P_transporters_V Transport of PO₄³⁻ Uptake_V P & Fe Uptake Fe_transporters->Uptake_V P_transporters_V->Uptake_V Apatite Apatite (Ca₅(PO₄)₃(OH,F,Cl)) P_def_response Phosphate Deficiency Response Apatite->P_def_response Low P availability Ca_mobilization Ca²⁺ & PO₄³⁻ Mobilization Apatite->Ca_mobilization Releases Root_exudates_A Root Exudates (Organic Acids, Protons) P_def_response->Root_exudates_A Induces Root_exudates_A->Apatite Dissolves P_transporters_A Phosphate Transporters (PHT1 family) Ca_mobilization->P_transporters_A Transport of PO₄³⁻ Uptake_A P Uptake P_transporters_A->Uptake_A

Caption: Plant strategies for phosphorus acquisition from this compound and apatite.

Plants have evolved sophisticated mechanisms to acquire phosphorus from sparingly soluble sources. In response to phosphorus deficiency, plants alter their root architecture and release root exudates, such as organic acids and protons, to acidify the rhizosphere and solubilize phosphate minerals.[7]

  • From this compound (Iron Phosphate): The uptake of phosphorus from this compound is intertwined with iron nutrition. Plants responding to both iron and phosphate deficiency will enhance the expression of genes involved in both iron and phosphate uptake.[8] Root exudates can dissolve this compound, releasing both ferrous iron (Fe²⁺) and phosphate (PO₄³⁻) ions, which are then taken up by specific transporters on the root surface.[7]

  • From Apatite (Calcium Phosphate): The solubilization of apatite is primarily driven by the plant's response to phosphorus deficiency. The release of organic acids and protons helps to dissolve the mineral, releasing calcium (Ca²⁺) and phosphate (PO₄³⁻) ions. The phosphate is then actively transported into the root cells by high-affinity phosphate transporters of the PHT1 family.[9]

Conclusion

The bioavailability of phosphorus from this compound and apatite is context-dependent. In agricultural applications, this compound acts as a slow-release fertilizer, with its effectiveness influenced by soil properties. Apatite, in its more processed forms like superphosphate, provides a more readily available source of phosphorus for plants.

In animal nutrition, apatite-derived phosphates, such as dicalcium and monocalcium phosphate, are well-established and highly bioavailable sources of phosphorus. While research on this compound as a direct feed additive is less extensive, its lower solubility suggests it may have lower bioavailability compared to the more commonly used apatite-based supplements.

The choice between this compound and apatite as a phosphorus source will depend on the specific application, considering factors such as the required rate of phosphorus release, the biological system (plant or animal), and the surrounding environmental or physiological conditions. Further research, particularly direct comparative studies of this compound and apatite in animal nutrition, would be beneficial for a more complete understanding of their relative bioavailabilities.

References

A Researcher's Guide to Inter-laboratory Comparison of Vivianite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible analysis of vivianite (Fe₃(PO₄)₂·8H₂O) is critical for understanding its role in various environmental and engineered systems. This guide provides a comprehensive comparison of common analytical techniques, supported by experimental data, to aid in the selection of appropriate methods and to foster consistency across laboratories.

This compound, a hydrated ferrous phosphate (B84403) mineral, plays a significant role in phosphorus and iron biogeochemical cycling. Its presence can impact nutrient availability in sediments, the performance of wastewater treatment facilities, and even the preservation of archaeological artifacts. However, the accurate quantification and characterization of this compound are challenging due to its sensitivity to oxidation and its common occurrence in complex matrices. This guide outlines and compares several key analytical methods, providing detailed protocols and comparative data to enhance analytical rigor.

Comparison of Quantitative Analytical Techniques

The quantification of this compound in environmental and engineered samples is often approached using a combination of techniques, as no single method is without limitations. This section compares the performance of a modified sequential chemical extraction method with instrumental techniques like X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A study by Wang et al. (2021) provides valuable comparative data on the analysis of this compound in sludge from two different wastewater treatment plants (WWTPs). The study highlights the efficacy of a modified sequential extraction protocol that incorporates a 2,2'-bipyridine (B1663995) (Bipy) step to specifically target this compound-bound phosphorus (this compound-P).

Table 1: Comparison of this compound-P Quantification in WWTP Sludge Samples [1][2]

SampleAnalytical MethodThis compound-P (% of Total P)Fe-bound P (% of Total P)
WWTP A (Fe-dosing) Modified Sequential Extraction (Bipy)50%Dominant Fraction
Conventional Sequential Extraction-Underestimated by 6-35%
31P NMR Spectroscopy-Agreement with modified protocol
WWTP B (Fe-dosing + EBPR) Modified Sequential Extraction (Bipy)16-26%Dominant Fraction

EBPR: Enhanced Biological Phosphorus Removal

The data clearly demonstrates that the modified sequential extraction protocol provides a more accurate quantification of this compound-P compared to conventional methods, with results corroborated by 31P NMR spectroscopy. The conventional method was found to significantly underestimate the total iron-bound phosphorus content.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible results in this compound analysis. This section provides an overview of the methodologies for the key techniques discussed.

Modified Sequential Extraction for this compound-P

This protocol, adapted from Wang et al. (2021), is designed to selectively extract and quantify this compound-bound phosphorus in sediment and sludge samples.[1][2]

Objective: To quantify different forms of phosphorus, with a specific step for this compound.

Principle: A series of chemical extractants are used to sequentially remove different P fractions from the sample. The introduction of a 2,2'-bipyridine step allows for the specific complexation and extraction of Fe(II) from this compound, releasing the associated phosphate for quantification.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 0.5 g of wet sediment or sludge into a 50 mL centrifuge tube. All initial steps should be performed under anoxic conditions to prevent this compound oxidation.

  • Step 1: Loosely-bound P (H₂O-P):

    • Add 25 mL of deionized water.

    • Shake for 1 hour.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant for P analysis.

  • Step 2: this compound-P (Bipy-P):

    • To the remaining solid, add 25 mL of a solution containing 0.2% 2,2'-bipyridine and 0.1 M KCl.

    • Shake for 1 hour.

    • Centrifuge and collect the supernatant for P analysis.

  • Step 3: Redox-sensitive P (BD-P):

    • To the remaining solid, add 25 mL of a solution containing 0.11 M NaHCO₃ and 0.11 M Na₂S₂O₄.

    • Shake for 1 hour.

    • Centrifuge and collect the supernatant for P analysis.

  • Subsequent Steps: Continue with extractions for aluminum-bound P (NaOH-P) and calcium-bound P (HCl-P) according to standard sequential extraction protocols.

  • Analysis: Analyze the phosphorus concentration in each supernatant using a suitable colorimetric method or Inductively Coupled Plasma (ICP) spectrometry.

Powder X-ray Diffraction (XRD) for Mineral Identification

XRD is a powerful non-destructive technique for identifying crystalline phases, including this compound.

Objective: To identify the mineralogical composition of a sample.

Principle: X-rays are diffracted by the crystalline lattice of minerals, producing a unique diffraction pattern that serves as a fingerprint for each mineral.

Protocol:

  • Sample Preparation:

    • Dry the sample, preferably freeze-drying, to preserve the this compound structure.

    • Gently grind the sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystals.

    • Mount the powdered sample onto a sample holder.

  • Instrumental Analysis:

    • Place the sample holder in the XRD instrument.

    • Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for this compound is 5-70° 2θ with a step size of 0.02°.

  • Data Analysis:

    • Process the raw diffraction data to remove background noise.

    • Identify the peaks in the diffractogram.

    • Compare the peak positions and intensities to a reference database (e.g., the International Centre for Diffraction Data - ICDD) to identify the minerals present, including this compound.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides high-resolution imaging and elemental analysis of individual particles.

Objective: To visualize this compound crystals and determine their elemental composition.

Principle: A focused beam of electrons scans the surface of the sample, generating signals that provide information about the sample's surface topography and composition. The energy of the X-rays emitted from the sample is characteristic of the elements present.

Protocol:

  • Sample Preparation:

    • Mount a small amount of the dried sample onto an SEM stub using carbon tape.

    • Coat the sample with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

  • Imaging and Analysis:

    • Introduce the sample into the SEM chamber.

    • Obtain secondary electron or backscattered electron images to visualize the morphology of the particles. This compound often forms prismatic or bladed crystals.

    • Perform EDS analysis on individual crystals of interest to obtain their elemental composition. A stoichiometric ratio of Fe:P close to 1.5 is indicative of this compound.

Raman and Mössbauer Spectroscopy for Structural and Oxidation State Analysis

These spectroscopic techniques provide detailed information about the molecular structure and the oxidation state of iron in this compound.

  • Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules and can be used to identify the phosphate and water groups in this compound, as well as to detect the presence of Fe³⁺-OH units that form upon oxidation.[3]

  • Mössbauer Spectroscopy: This is a highly sensitive technique for determining the oxidation state (Fe²⁺ vs. Fe³⁺) and coordination environment of iron atoms in a sample. It is particularly useful for quantifying the degree of this compound oxidation.[4]

Visualizing Analytical Workflows

The selection and sequence of analytical techniques are crucial for a comprehensive analysis of this compound. The following diagrams, generated using the DOT language, illustrate the logical flow of a typical analytical workflow and the relationship between different methods.

Vivianite_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Bulk Sample (Sediment/Sludge) Anoxic_Prep Anoxic Preparation Sample->Anoxic_Prep Drying Drying (Freeze-drying) Anoxic_Prep->Drying SEQ Sequential Extraction Anoxic_Prep->SEQ Wet Sample Grinding Grinding Drying->Grinding XRD XRD Grinding->XRD SEM_EDS SEM-EDS Grinding->SEM_EDS Spectroscopy Raman & Mössbauer Grinding->Spectroscopy Quantification Quantification of this compound-P SEQ->Quantification Identification Mineral Identification XRD->Identification Morphology Crystal Morphology & Composition SEM_EDS->Morphology Oxidation Oxidation State Spectroscopy->Oxidation

Caption: Experimental workflow for this compound analysis.

Analytical_Technique_Relationship This compound This compound Analysis Quantification Quantitative Analysis This compound->Quantification Characterization Structural Characterization This compound->Characterization SEQ Sequential Extraction Quantification->SEQ Wet Chemistry XRD XRD Quantification->XRD Instrumental Characterization->XRD Crystallography SEM_EDS SEM-EDS Characterization->SEM_EDS Morphology & Elemental Raman Raman Spectroscopy Characterization->Raman Vibrational Modes Mossbauer Mössbauer Spectroscopy Characterization->Mossbauer Oxidation State

Caption: Logical relationships between analytical techniques.

Conclusion

The accurate analysis of this compound requires a multi-faceted approach, often combining both chemical and instrumental techniques. The modified sequential extraction protocol with a 2,2'-bipyridine step has been shown to be a reliable method for quantifying this compound-bound phosphorus, especially when validated with other techniques like XRD and NMR. For a complete characterization, including mineral identification, morphology, and oxidation state, a combination of XRD, SEM-EDS, Raman spectroscopy, and Mössbauer spectroscopy is recommended. By employing standardized protocols and understanding the strengths and limitations of each technique, researchers can improve the accuracy and comparability of this compound analysis across different laboratories, leading to a better understanding of its role in various scientific and industrial applications.

References

The Link Between Vivianite and Paleo-productivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vivianite, a hydrated iron phosphate (B84403) mineral, is increasingly recognized as a valuable proxy for reconstructing past productivity levels in aquatic environments. Its formation in anoxic sediments is intrinsically linked to the biogeochemical cycling of iron and phosphorus, which is heavily influenced by the amount of organic matter sinking from the surface waters. This guide provides a comprehensive comparison of this compound abundance with key paleo-productivity indicators, supported by experimental data and detailed methodologies, to aid researchers in interpreting sedimentary records.

Correlating this compound Abundance with Paleo-productivity Indicators

The formation of this compound is a direct consequence of a series of biogeochemical processes that begin with high primary productivity in the overlying water column. Increased productivity leads to a greater flux of organic matter to the sediment. The subsequent decomposition of this organic matter by microbes consumes oxygen, creating anoxic conditions. In this anoxic environment, iron (III) oxides are reduced to soluble iron (II), and phosphate is released from the organic matter. When the concentrations of both dissolved iron (II) and phosphate are sufficiently high, and sulfide (B99878) concentrations are low, this compound can precipitate.

Therefore, a strong positive correlation is expected between the abundance of this compound in sediment cores and other established paleo-productivity proxies. These proxies provide independent measures of past biological production. Key indicators include:

  • Total Organic Carbon (TOC): Represents the total amount of organic matter preserved in the sediment. Higher TOC values generally indicate higher primary productivity.

  • Biogenic Silica (B1680970) (BSi): Primarily derived from the siliceous skeletons of diatoms, a major group of phytoplankton. Elevated BSi concentrations are indicative of high diatom productivity.

  • Phosphorus (P) Fractions: The concentration of different forms of phosphorus in the sediment can reveal the dominant biogeochemical processes. A high proportion of iron-bound phosphorus can be a strong indicator of this compound presence.

Quantitative Comparison of this compound and Paleo-productivity Proxies

Paleo-productivity ProxyExpected Correlation with this compound AbundanceRationale
Total Organic Carbon (TOC) PositiveHigh TOC indicates high organic matter flux, leading to anoxia and the release of phosphate and reactive iron necessary for this compound formation.
Biogenic Silica (BSi) PositiveHigh BSi reflects high diatom productivity, a significant component of overall primary production that contributes to the organic matter pool.
Iron-Bound Phosphorus PositiveThis fraction of sedimentary phosphorus, determined through sequential extraction, is expected to be high in the presence of this compound.
Sulfide Concentrations NegativeHigh sulfide levels lead to the precipitation of iron sulfides (e.g., pyrite), which competes with this compound for available dissolved iron.

Experimental Protocols

Accurate quantification of this compound and paleo-productivity indicators is crucial for robust interpretations. The following are summarized methodologies for key analyses.

This compound Quantification

Direct quantification of this compound in sediments can be challenging due to its potential for oxidation and the presence of other phosphate- and iron-bearing minerals. A combination of methods is often employed:

  • X-Ray Diffraction (XRD): Provides definitive mineralogical identification of crystalline this compound.

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Allows for morphological and elemental analysis of individual this compound crystals.

  • Sequential Phosphorus Extraction: A widely used chemical method to separate different forms of phosphorus in sediments. The "iron-bound P" fraction is often considered a proxy for this compound, especially when coupled with other analyses. A common protocol involves the following steps:

    • Step 1: Loosely bound P: Extraction with 1 M MgCl₂.

    • Step 2: Iron-bound P: Extraction with a buffered dithionite (B78146) solution (e.g., 0.11 M Na-dithionite/0.11 M Na-bicarbonate). This step is critical for targeting P associated with reducible iron oxides and this compound.

    • Step 3: Authigenic apatite P: Extraction with 1 M Na-acetate buffered to pH 4.

    • Step 4: Detrital apatite and other inorganic P: Extraction with 1 M HCl.

    • Step 5: Organic P: Determined by ashing the residual sediment and extracting with 1 M HCl.

Total Organic Carbon (TOC) Analysis
  • Sample Preparation: Freeze-dry and grind the sediment sample.

  • Inorganic Carbon Removal: Treat the sample with acid (e.g., 1 M HCl) to remove carbonate minerals.

  • Analysis: Measure the carbon content of the decalcified sample using a CHN elemental analyzer.

Biogenic Silica (BSi) Analysis
  • Sample Preparation: Freeze-dry and grind the sediment sample.

  • Leaching: Digest the sample in a weak alkaline solution (e.g., 1% Na₂CO₃) at a controlled temperature (e.g., 85°C) to preferentially dissolve biogenic silica over mineral silicates.

  • Analysis: Measure the dissolved silica concentration in the leachate using spectrophotometry (molybdate blue method). A time-series extraction is often performed to correct for the dissolution of non-biogenic silicates.

Visualizing the Connection: From Productivity to this compound Formation

The logical relationship between high paleo-productivity and the formation of this compound can be visualized as a sequential pathway.

Vivianite_Formation_Pathway cluster_0 Water Column cluster_1 Sediment-Water Interface & Upper Sediments cluster_2 Anoxic Sediments cluster_3 This compound Precipitation High_Productivity High Primary Productivity Organic_Matter_Flux Increased Organic Matter Flux to Sediment High_Productivity->Organic_Matter_Flux Organic_Matter_Decomposition Organic Matter Decomposition Organic_Matter_Flux->Organic_Matter_Decomposition Oxygen_Depletion Oxygen Depletion (Anoxia) Organic_Matter_Decomposition->Oxygen_Depletion Phosphate_Release Phosphate Release Organic_Matter_Decomposition->Phosphate_Release Iron_Reduction Fe(III) Reduction to Fe(II) Oxygen_Depletion->Iron_Reduction Vivianite_Formation This compound [Fe3(PO4)2·8H2O] Precipitation Iron_Reduction->Vivianite_Formation High Fe(II) Phosphate_Release->Vivianite_Formation High PO4 Low_Sulfide Low Sulfide Availability Low_Sulfide->Vivianite_Formation Favorable Condition

Caption: Logical pathway from high primary productivity to this compound formation.

This guide underscores the utility of this compound as a paleo-productivity proxy. By combining its analysis with established indicators like TOC and BSi, and employing rigorous experimental protocols, researchers can gain a more nuanced understanding of past environmental conditions and biogeochemical cycles.

Stable Isotope Fractionation: A Comparative Analysis of Vivianite and Other Phosphate Minerals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers exploring isotopic signatures in phosphate (B84403) minerals, with a focus on the unique characteristics of vivianite.

In the realm of geochemistry and biochemistry, stable isotope analysis of phosphate minerals provides a powerful tool for tracing nutrient cycles, understanding mineral formation processes, and reconstructing past environmental conditions. While minerals like apatite have been extensively studied, the isotopic characteristics of this compound, a hydrated iron(II) phosphate (Fe²⁺₃(PO₄)₂·8H₂O), are less constrained. This guide offers a comparative analysis of stable isotope fractionation in this compound relative to other common phosphate minerals, supported by available experimental data and theoretical considerations.

Oxygen Isotope Fractionation

The oxygen isotope composition (δ¹⁸O) of the phosphate group (PO₄³⁻) is a valuable tracer of phosphorus sources and cycling. Fractionation of oxygen isotopes in phosphate minerals is primarily influenced by the temperature and the isotopic composition of the water from which the mineral precipitates.

Theoretical calculations based on the increment method have been used to determine oxygen isotope fractionation factors for various phosphate minerals. These calculations indicate that at equilibrium, different phosphate minerals will exhibit distinct ¹⁸O enrichment. For instance, theoretical calculations suggest that silver phosphate (Ag₃PO₄) and bismuth phosphate (BiPO₄) are enriched in ¹⁸O relative to silver phosphate (AgPO₄), while all three are depleted in ¹⁸O relative to barium phosphate (Ba₃(PO₄)₂). Similarly, fluorapatite (B74983) and chlorapatite show comparable oxygen isotope behavior.[1]

While direct experimental data on oxygen isotope fractionation in this compound is limited, studies on the interaction of dissolved phosphate with iron oxides provide valuable insights. During the sorption of aqueous phosphate onto iron oxides, a precursor step to the potential formation of iron phosphate minerals like this compound, an initial isotopic fractionation is observed. Experiments have shown that isotopically-light phosphate (containing ¹⁶O) is preferentially incorporated into the sorbed phase.[2][3] However, this fractionation effect diminishes over time due to oxygen isotope exchange between the sorbed and aqueous phosphate, eventually becoming negligible at longer reaction times.[2][3] This suggests that the δ¹⁸O value of this compound may ultimately reflect the isotopic composition of the dissolved inorganic phosphate in the surrounding water at the time of its formation, especially in systems where equilibrium is approached.

Table 1: Comparison of Oxygen Isotope Fractionation Characteristics

Mineral GroupIsotope SystemKey Fractionation ProcessesExperimental Observations/Theoretical Predictions
This compound δ¹⁸OPrecipitation from aqueous solution, sorption onto iron oxidesLimited direct data. Sorption studies on iron oxides show initial kinetic fractionation favoring ¹⁶O in the solid phase, with a tendency towards equilibrium over time.[2][3]
Apatite δ¹⁸OPrecipitation from aqueous solution, biological mediationExtensive theoretical and experimental data available. Fractionation is temperature-dependent.[1] Transformation of biogenic apatite can lead to isotopic exchange with surrounding water.[4]

Iron Isotope Fractionation

As an iron-bearing mineral, this compound has the potential to record the isotopic composition of dissolved iron (Fe²⁺) in anoxic environments. The fractionation of iron isotopes (δ⁵⁶Fe) is primarily driven by redox reactions, with Fe(III) generally being enriched in the heavier isotope (⁵⁶Fe) compared to Fe(II).

Direct experimental studies on iron isotope fractionation in this compound are scarce. However, research on related iron minerals provides a framework for understanding potential fractionation effects. For example, experimental work on the fractionation between aqueous Fe(II) and mackinawite (FeS) has shown that the equilibrium fractionation factor is influenced by the speciation of aqueous iron.[5] This highlights the importance of the surrounding geochemical conditions in determining the isotopic composition of the precipitating mineral.

The formation of this compound from the reduction of Fe(III) oxides by dissimilatory iron-reducing bacteria is a key process in many sedimentary environments.[6] During this microbial process, significant iron isotope fractionation can occur, with the resulting Fe(II) that is incorporated into this compound potentially being isotopically lighter than the initial Fe(III) source.

Table 2: Comparison of Iron Isotope Fractionation Characteristics

Mineral GroupIsotope SystemKey Fractionation ProcessesExperimental Observations/Theoretical Predictions
This compound δ⁵⁶FePrecipitation from aqueous Fe(II), microbial Fe(III) reductionLimited direct data. Expected to be influenced by the isotopic composition of the source Fe(II) and fractionation during microbial redox processes.
Iron Oxides/Sulfides δ⁵⁶FeRedox reactions, mineral precipitationAbiotic and biotic processes can lead to significant fractionation.[7][8] For example, the formation of ferrihydrite from the oxidation of aqueous Fe(II) can result in the mineral being enriched in ⁵⁶Fe.[8]

Phosphorus Isotope Fractionation

Phosphorus has only one stable isotope, ³¹P, meaning that no mass-dependent fractionation of phosphorus isotopes occurs in natural systems. Therefore, the isotopic composition of phosphorus itself cannot be used as a tracer in the same way as oxygen or iron.

Experimental Protocols

Precise and accurate measurement of stable isotopes in phosphate minerals requires rigorous analytical procedures. While specific protocols for this compound are not widely established for comparative isotope studies, general methods for phosphate minerals can be adapted.

Oxygen Isotope Analysis of the Phosphate Group (δ¹⁸O)

A common method for analyzing the δ¹⁸O of phosphate involves the chemical extraction of the phosphate group and its conversion to silver phosphate (Ag₃PO₄). The silver phosphate is then analyzed by either high-temperature reduction or fluorination to produce CO or O₂ gas, respectively, for analysis by isotope ratio mass spectrometry (IRMS).

A generalized workflow for δ¹⁸O analysis in phosphates:

  • Sample Preparation: The mineral is physically separated and purified. For this compound, this may involve density separation to isolate it from the sediment matrix.[9][10]

  • Phosphate Extraction: The phosphate is chemically dissolved from the mineral structure. For this compound, this can be achieved through acid dissolution.

  • Purification and Precipitation: The dissolved phosphate is purified through a series of chemical steps to remove interfering ions. It is then precipitated as silver phosphate (Ag₃PO₄).

  • Isotope Ratio Mass Spectrometry (IRMS): The δ¹⁸O of the Ag₃PO₄ is measured using an IRMS. This can be done via:

    • High-Temperature Conversion (HTC): The sample is pyrolyzed in the presence of a glassy carbon reactor to produce carbon monoxide (CO), which is then introduced into the mass spectrometer.

    • Gas Fluorination: The sample is reacted with a fluorinating agent (e.g., BrF₅) to liberate oxygen gas (O₂), which is then analyzed.

Fe_Isotope_Workflow cluster_prep Sample Preparation cluster_purification Iron Purification cluster_analysis Isotope Analysis This compound This compound Sample Digested Digested Sample Solution This compound->Digested Acid Digestion PurifiedFe Purified Iron Solution Digested->PurifiedFe Ion-Exchange Chromatography MC_ICP_MS MC-ICP-MS PurifiedFe->MC_ICP_MS Analysis Isotope_Fractionation_Relationships cluster_source Isotopic Sources cluster_process Fractionation Processes cluster_product Mineral Isotopic Composition H2O δ¹⁸O of Water PO4_aq δ¹⁸O of Aqueous PO₄³⁻ H2O->PO4_aq Isotopic Exchange Fe_aq δ⁵⁶Fe of Aqueous Fe Redox Redox Reactions (e.g., Microbial Fe(III) reduction) Fe_aq->Redox Sorption Sorption onto Fe Oxides PO4_aq->Sorption Precipitation Mineral Precipitation (Kinetic vs. Equilibrium) Sorption->Precipitation Redox->Precipitation Vivianite_O δ¹⁸O of this compound Precipitation->Vivianite_O Vivianite_Fe δ⁵⁶Fe of this compound Precipitation->Vivianite_Fe

References

Evaluating the efficiency of Vivianite in phosphate removal compared to struvite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of vivianite and struvite, two leading crystalline minerals utilized for phosphate (B84403) removal and recovery from wastewater. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to evaluate the efficiency and operational parameters of each method.

I. Executive Summary

Phosphorus, a vital but finite resource, poses significant environmental challenges when present in excess in wastewater, leading to eutrophication. The recovery of phosphorus in the form of crystalline minerals like this compound (iron (II) phosphate) and struvite (magnesium ammonium (B1175870) phosphate) not only mitigates this environmental threat but also creates value-added products, primarily for use as fertilizers. This guide provides a head-to-head comparison of these two methods, focusing on their phosphate removal efficiency under various experimental conditions.

II. Comparative Data on Phosphate Removal Efficiency

The following table summarizes the key operational parameters and reported phosphate removal efficiencies for this compound and struvite precipitation based on a review of multiple experimental studies.

ParameterThis compound (Fe₃(PO₄)₂·8H₂O)Struvite (MgNH₄PO₄·6H₂O)
Optimal pH Circumneutral (approx. 7.0 - 8.5)Alkaline (approx. 8.0 - 11.0)[1]
Required Molar Ratio Fe:P ≥ 1.5[2][3]Mg:N:P ≈ 1:1:1[4]
Phosphate Removal Efficiency Up to 99%[5]Up to 99.67%[6]
Reaction Environment Anoxic/anaerobic[7]Aerobic or anaerobic
Key Inhibitors High concentrations of organic matter and sulfides[8]High calcium concentrations, high alkalinity[9]
Co-precipitates/Impurities Iron sulfidesCalcium phosphates[9]
Product Purity Can be high, with magnetic separation potentialPurity can be affected by co-precipitating ions

III. Experimental Protocols

A. This compound Precipitation

The formation of this compound is predicated on the presence of ferrous iron (Fe²⁺) and phosphate under reducing conditions.

1. Synthesis of this compound:

  • A solution of ferrous chloride (FeCl₂·4H₂O) and sodium dihydrogen phosphate (NaH₂PO₄·H₂O) is prepared with a stoichiometric Fe/P ratio of 1.5 (3:2).[7]

  • The solution is maintained in an anoxic environment, typically within a chamber purged with nitrogen gas to prevent the oxidation of Fe²⁺ to Fe³⁺.[7]

  • The pH of the solution is gradually increased from an acidic state (e.g., 3.5) to a circumneutral pH of approximately 7.0 by the slow addition of a base, such as sodium hydroxide (B78521) (NaOH), while continuously stirring.[7]

  • The formation of a white to bluish precipitate indicates the crystallization of this compound.

2. Phosphate Removal from Wastewater:

  • Wastewater is subjected to anaerobic conditions to facilitate the microbial reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]

  • An external source of ferrous iron, such as ferrous sulfate (B86663) (FeSO₄·7H₂O), may be added to achieve the optimal Fe:P molar ratio of 1.5 or higher.[2][5]

  • The pH is adjusted to the optimal range of 7.0-8.5.

  • The mixture is stirred for a defined period, for example, 48 hours, to allow for complete precipitation.[10]

  • The resulting this compound crystals are then separated from the treated effluent.

B. Struvite Precipitation

Struvite formation requires the presence of magnesium, ammonium, and phosphate ions in equimolar concentrations in an alkaline environment.

1. Synthesis of Struvite:

  • A synthetic solution is prepared containing magnesium, ammonium, and phosphate ions, often from sources like magnesium chloride (MgCl₂), ammonium chloride (NH₄Cl), and potassium dihydrogen phosphate (KH₂PO₄).

  • The molar ratio of Mg:N:P is typically adjusted to 1:1:1 or slightly higher for magnesium (e.g., 1.3:1:1) to enhance precipitation.[11]

  • The pH of the solution is raised to the alkaline range of 8.0 to 11.0 using a base like NaOH.[1]

  • The solution is stirred for a specific duration, ranging from a few minutes to several hours, to promote crystal growth.[11]

2. Phosphate Removal from Wastewater:

  • The wastewater is analyzed for its existing concentrations of magnesium, ammonium, and phosphate.

  • An external magnesium source, such as magnesium chloride (MgCl₂) or magnesium oxide (MgO), is typically added to achieve the desired Mg:P molar ratio.[6]

  • The pH of the wastewater is adjusted to the optimal alkaline range.

  • The wastewater is then subjected to mixing for a predetermined time to facilitate struvite crystallization.

  • The precipitated struvite is separated from the liquid phase.

IV. Visualizing the Comparison

phosphate_removal_comparison cluster_this compound This compound Precipitation cluster_struvite Struvite Precipitation cluster_comparison Comparative Factors Vivianite_Start Wastewater with Phosphate Vivianite_Condition Anoxic/Anaerobic Conditions Fe:P Ratio ≥ 1.5 pH ~7.0-8.5 Vivianite_Start->Vivianite_Condition Vivianite_Precipitation This compound Formation (Fe₃(PO₄)₂·8H₂O) Vivianite_Condition->Vivianite_Precipitation Vivianite_End High Phosphate Removal (up to 99%) Vivianite_Precipitation->Vivianite_End Inhibitors Inhibitors: This compound: Organic Matter, Sulfides Struvite: Calcium, Alkalinity Vivianite_Precipitation->Inhibitors Product Recovered Product: Slow-Release Fertilizer Vivianite_End->Product Struvite_Start Wastewater with Phosphate, Ammonium & Magnesium Struvite_Condition Alkaline Conditions Mg:N:P Ratio ~1:1:1 pH ~8.0-11.0 Struvite_Start->Struvite_Condition Struvite_Precipitation Struvite Formation (MgNH₄PO₄·6H₂O) Struvite_Condition->Struvite_Precipitation Struvite_End High Phosphate Removal (up to 99.67%) Struvite_Precipitation->Struvite_End Struvite_Precipitation->Inhibitors Struvite_End->Product

References

Replicating Nature: A Comparative Guide to Laboratory Vivianite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of vivianite (Fe₃(PO₄)₂·8H₂O), a hydrated iron(II) phosphate (B84403) mineral, in natural environments is a complex biogeochemical process critical to phosphorus and iron cycling. Replicating these conditions in the laboratory is essential for a deeper understanding of these cycles, and for applications ranging from environmental remediation to the development of novel phosphate-based therapeutics. This guide provides a comparative overview of common laboratory synthesis methods for this compound, contrasting them with the nuanced conditions of its natural formation. Detailed experimental protocols and supporting data are presented to aid researchers in selecting and implementing the most suitable method for their specific research needs.

Comparing Synthetic and Natural this compound Formation

The primary challenge in replicating natural this compound formation lies in mimicking the slow, low-temperature, and often microbially-mediated processes that occur in anoxic sediments. Laboratory methods, while offering greater control and speed, often deviate from these intricate natural pathways. The following table summarizes the key parameters for both natural and various laboratory formation conditions.

ParameterNatural Formation ConditionsChemical Precipitation MethodBioreduction Method
Iron Source Dissolved Fe(II) from microbial reduction of Fe(III) (oxy)hydroxidesFerrous salts (e.g., FeCl₂·4H₂O, FeSO₄·7H₂O)Fe(III) oxides (e.g., ferrihydrite, goethite)
Phosphate Source Dissolved inorganic phosphate from organic matter decompositionSoluble phosphate salts (e.g., NaH₂PO₄·H₂O, (NH₄)₂HPO₄)Soluble phosphate salts (e.g., KH₂PO₄)
pH 6.0 - 9.0 (optimal around 7.0)[1][2]Typically controlled between 6.0 and 8.0[3][4]Neutral to slightly alkaline (e.g., pH 7.0-7.6)[2]
Redox Potential (Eh) Reducing (anoxic) conditions (e.g., 50 to -300 mV)[3][5]Anoxic, maintained by inert gas (e.g., N₂) purging[3][6]Anaerobic, maintained by microbial respiration
Fe/P Molar Ratio Variable, but ratios around 1.5 are favorable[7]Stoichiometric (1.5) or with slight excess of iron[3][6]Often starts with a 1:1 ratio to support microbial growth[2]
Temperature Ambient, typically low temperatures in sedimentsRoom temperature or slightly elevated (e.g., 50-60°C)[8][9]Mesophilic conditions (e.g., 30-37°C) for microbial activity
Formation Time Slow, occurring over geological timescalesRapid, from minutes to hours[3][6]Days to weeks, depending on microbial activity[2]
Key Influencing Factors Microbial activity, presence of nucleation sites, sulfide (B99878) concentration[1][7][10]Supersaturation, pH control, exclusion of oxygen[3][6]Microbial species, carbon source, crystal faces of Fe(III) oxides[2]

Detailed Experimental Protocol: Chemical Precipitation of this compound

This protocol details a widely used method for synthesizing this compound under controlled anoxic conditions, closely mimicking the chemical environment of natural formation.

Materials:

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Deoxygenated ultrapure water

  • Nitrogen gas (N₂)

  • Anoxic chamber or glove box

  • Stir plate and magnetic stir bars

  • pH meter and probe

  • Peristaltic pump

  • Reaction vessel (e.g., glass beaker)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Preparation of an anoxic environment: All steps must be performed in an anoxic chamber or glove box continuously purged with nitrogen gas to prevent the oxidation of Fe(II). All solutions should be prepared with deoxygenated ultrapure water.

  • Preparation of reactant solutions:

    • Prepare a 0.6 M solution of FeCl₂·4H₂O.

    • Prepare a 0.4 M solution of NaH₂PO₄·H₂O.

  • Reaction setup:

    • In a reaction vessel, slowly add the 0.4 M NaH₂PO₄·H₂O solution to the 0.6 M FeCl₂·4H₂O solution while stirring continuously. This creates a P/Fe molar ratio of 2:3, which is stoichiometric for this compound formation.[3][6]

  • pH adjustment and precipitation:

    • The initial pH of the mixed solution will be acidic (around 3.5).

    • Slowly add a 0.5 M NaOH solution using a peristaltic pump at a constant rate (e.g., 10 mL/min) while continuously monitoring the pH.[3][6]

    • Continue adding NaOH until the pH of the solution reaches 7.0. A white to pale blue precipitate of this compound will form.[3][6]

  • Aging the precipitate:

    • Allow the suspension to stir for a designated period (e.g., 24 hours) to allow for crystal growth and maturation.

  • Isolation and drying:

    • Separate the this compound precipitate from the solution by vacuum filtration.

    • Wash the precipitate several times with deoxygenated ultrapure water to remove any unreacted ions.

    • Dry the this compound powder under a nitrogen atmosphere or in a vacuum desiccator.

Visualizing the Process

To better understand the experimental workflow and the key geochemical factors influencing this compound formation, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation (Anoxic) cluster_reaction Reaction cluster_isolation Isolation prep_fe Prepare 0.6M FeCl₂ Solution mix Mix Fe and P Solutions prep_fe->mix prep_p Prepare 0.4M NaH₂PO₄ Solution prep_p->mix prep_naoh Prepare 0.5M NaOH Solution titrate Titrate with NaOH to pH 7.0 prep_naoh->titrate mix->titrate age Age Precipitate titrate->age filter Vacuum Filter age->filter wash Wash with Deoxygenated Water filter->wash dry Dry under N₂ wash->dry product This compound Crystals dry->product

Caption: Experimental workflow for the chemical precipitation of this compound.

natural_formation cluster_sources Sources cluster_processes Biogeochemical Processes cluster_products Products organic_matter Organic Matter decomposition Microbial Decomposition organic_matter->decomposition fe_oxides Fe(III) (Oxy)hydroxides reduction Microbial Fe(III) Reduction fe_oxides->reduction phosphate Dissolved PO₄³⁻ decomposition->phosphate fe_ion Dissolved Fe²⁺ reduction->fe_ion This compound This compound Precipitation (Anoxic, pH 6-9) phosphate->this compound fe_ion->this compound

Caption: Key factors in natural this compound formation.

References

Unveiling the Shifting Magnetic Landscape of Vivianite and Its Alteration Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the magnetic properties of the mineral vivianite and its common alteration products, metathis compound and santabarbaraite, reveals a significant transformation from a paramagnetic state to materials with differing magnetic characteristics. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and a visual representation of the alteration and analysis workflow.

The magnetic signature of iron-bearing minerals is a critical parameter in a range of scientific disciplines, from geochemistry to materials science. This compound, a hydrated iron(II) phosphate, undergoes notable changes in its magnetic properties as it alters to metathis compound and santabarbaraite through oxidation. Understanding these changes is crucial for accurate mineral identification, interpreting paleomagnetic data, and exploring potential applications in fields such as drug delivery and environmental remediation.

Comparative Analysis of Magnetic Properties

The magnetic properties of this compound and its alteration products are fundamentally linked to the oxidation state of the iron within their crystal structures. Fresh this compound, containing predominantly ferrous iron (Fe²⁺), is paramagnetic, meaning it is weakly attracted to a magnetic field. As oxidation progresses, the proportion of ferric iron (Fe³⁺) increases, leading to more complex magnetic behaviors.

MineralChemical FormulaMagnetic Susceptibility (χ)Saturation Magnetization (Ms)Remanent Magnetization (Mr)Coercivity (Hc)Magnetic Behavior
This compound Fe₃²⁺(PO₄)₂·8H₂O0.78 to 1.72 x 10⁻⁶ m³/kg[1][2]0.05 Am²/kg[3]0.003 Am²/kg[3]Not applicableParamagnetic[1][2]
Metathis compound Fe₂²⁺Fe³⁺(PO₄)₂(OH)·7H₂OData not availableData not availableData not availableData not availableExpected to be more magnetic than this compound
Santabarbaraite Fe₃³⁺(PO₄)₂(OH)₃·5H₂OData not availableData not availableData not availableData not availableAmorphous, likely superparamagnetic or weakly ferromagnetic

Experimental Protocols

The characterization of the magnetic properties of these minerals relies on a suite of sophisticated analytical techniques. The following are detailed methodologies for key experiments.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field. This allows for the determination of magnetic susceptibility, saturation magnetization, remanence, and coercivity.

Protocol for Magnetic Hysteresis and Susceptibility Measurement:

  • Sample Preparation: A small, precisely weighed amount of the powdered mineral sample (this compound, metathis compound, or santabarbaraite) is packed into a gelatin capsule or a specialized sample holder. The mass of the sample should be recorded to an accuracy of at least 0.01 mg.

  • Mounting: The sample holder is mounted in the SQUID magnetometer's sample rod.

  • Centering: The sample is precisely centered within the superconducting detection coils to ensure accurate measurement of the magnetic moment.

  • Hysteresis Loop Measurement:

    • The temperature is set and stabilized at the desired value (e.g., 300 K for room temperature measurements).

    • A magnetic field is applied and swept from a maximum positive value (e.g., +5 Tesla) to a maximum negative value (e.g., -5 Tesla) and back to the maximum positive value.

    • The magnetic moment of the sample is measured at discrete field intervals throughout the sweep.

    • The resulting data of magnetic moment versus applied magnetic field constitutes the hysteresis loop. From this loop, saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) can be determined.

  • Magnetic Susceptibility Measurement:

    • For paramagnetic materials like this compound, the magnetic susceptibility can be determined from the linear slope of the magnetization versus field (M vs. H) curve at low applied fields.

    • The measurement is typically performed at a low magnetic field (e.g., 0.1 Tesla) as a function of temperature to observe the temperature dependence of the susceptibility.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for determining the oxidation state (Fe²⁺ vs. Fe³⁺) and local coordination environment of iron atoms in a material. This is crucial for understanding the alteration process from this compound to its oxidized forms.

Protocol for Mössbauer Spectroscopy:

  • Sample Preparation: Approximately 50-100 mg of the finely powdered mineral is uniformly distributed and pressed into a sample holder to create a thin absorber. The optimal thickness depends on the iron content of the sample.

  • Spectrometer Setup:

    • A ⁵⁷Co radioactive source is used to generate gamma rays.

    • The source is mounted on a velocity transducer that moves it back and forth, Doppler shifting the energy of the gamma rays.

    • The sample is placed between the source and a detector.

  • Data Acquisition:

    • The transmission of gamma rays through the sample is measured as a function of the source velocity.

    • The resulting Mössbauer spectrum shows absorption peaks at specific velocities corresponding to the nuclear energy levels of the iron atoms in the sample.

  • Spectral Analysis:

    • The spectrum is fitted with a series of Lorentzian doublets and/or sextets.

    • The isomer shift (δ) and quadrupole splitting (ΔEQ) parameters for each component are extracted from the fit.

    • The isomer shift provides information about the oxidation state of the iron (Fe²⁺ typically has a larger isomer shift than Fe³⁺).

    • The quadrupole splitting gives information about the symmetry of the local environment of the iron nucleus.

    • The relative areas of the fitted components are proportional to the relative abundance of the different iron species in the sample.

This compound Alteration and Analysis Workflow

The following diagram illustrates the logical workflow from the alteration of this compound to the characterization of its magnetic properties.

Vivianite_Alteration_Workflow cluster_analysis Magnetic Property Analysis This compound This compound (Fe²⁺₃(PO₄)₂·8H₂O) Oxidation Oxidation (Exposure to O₂) This compound->Oxidation Initial Stage SQUID SQUID Magnetometry This compound->SQUID Mossbauer Mössbauer Spectroscopy This compound->Mossbauer Metathis compound Metathis compound (Fe²⁺₂Fe³⁺(PO₄)₂(OH)·7H₂O) Oxidation->Metathis compound Further_Oxidation Further Oxidation Metathis compound->Further_Oxidation Advanced Stage Metathis compound->SQUID Metathis compound->Mossbauer Santabarbaraite Santabarbaraite (Fe³⁺₃(PO₄)₂(OH)₃·5H₂O) Further_Oxidation->Santabarbaraite Santabarbaraite->SQUID Santabarbaraite->Mossbauer

Caption: Workflow of this compound alteration and subsequent magnetic analysis.

References

Apatite vs. Vivianite: A Comparative Guide to Long-Term Phosphorus Sequestration in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term sequestration of phosphorus (P) in sediments is a critical process influencing aquatic ecosystem health and the global phosphorus cycle. Two key minerals, apatite and vivianite, play significant roles as long-term phosphorus sinks. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their formation, stability, and phosphorus retention capabilities under various environmental conditions.

At a Glance: Apatite vs. This compound

FeatureApatite (Carbonate Fluorapatite (B74983) - CFA)This compound (Fe₃(PO₄)₂·8H₂O)
Chemical Formula Ca₅(PO₄,CO₃)₃(F,OH)Fe₃(PO₄)₂·8H₂O
Primary Cation Calcium (Ca²⁺)Iron (Fe²⁺)
Formation Environment Predominantly oxic to suboxic marine and some freshwater sediments.[1][2]Strictly anoxic (reducing) environments, common in freshwater and low-sulfate marine sediments.[3][4]
Key Formation Driver High dissolved phosphate (B84403) and calcium concentrations, often linked to microbial activity and organic matter degradation.[5]High dissolved phosphate and ferrous iron (Fe²⁺) concentrations, resulting from the reduction of iron (oxyhydr)oxides.[4]
Stability Thermodynamically very stable over geological timescales under a wide range of redox conditions.Stable under anoxic conditions but can dissolve or transform under oxic or sulfidic conditions.[1][3]
P Sequestration Potential Considered the most significant long-term P sink in marine sediments globally.[1]Can be a major, and sometimes dominant, P sink in specific anoxic, iron-rich environments, sequestering a significant portion of total phosphorus.[4]

Performance Under Varying Environmental Conditions

The efficacy of apatite and this compound as phosphorus sinks is highly dependent on the prevailing geochemical conditions within the sediment.

Redox Conditions

Apatite is stable across a wide range of redox conditions, making it a reliable long-term sink for phosphorus in both oxic and anoxic environments once formed.[1] Its formation, however, is often associated with the oxic to suboxic zone where organic matter degradation releases phosphate.

This compound formation is strictly limited to anoxic environments where ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).[3][4] It is stable in these reducing conditions, effectively locking away phosphorus. However, if conditions become oxic, this compound can oxidize, potentially releasing the bound phosphorus.[1]

pH

The formation of both minerals is pH-dependent. Apatite precipitation is generally favored under neutral to slightly alkaline conditions.[6] In contrast, This compound formation occurs under circumneutral pH.[7]

Sulfide (B99878) Concentration

The presence of sulfide is a critical factor differentiating the stability of these two minerals. Apatite is generally stable in the presence of sulfide. Conversely, This compound is unstable in sulfidic environments, as the ferrous iron will preferentially react with sulfide to form iron sulfides (e.g., mackinawite, pyrite), leading to the release of phosphate.[4] This makes this compound a less permanent sink in sulfate-rich marine environments where sulfate (B86663) reduction leads to high sulfide concentrations.

Quantitative Comparison of Phosphorus Sequestration

Direct comparative studies under identical conditions are scarce. However, data from various studies provide insights into their respective phosphorus sequestration efficiencies.

ParameterApatiteThis compoundExperimental Conditions
Phosphorus Content (wt%) Variable, typically up to 18% P₂O₅ in phosphorites.Theoretically ~19.3% P.Varies by deposit and formation conditions.
P Removal Efficiency In laboratory experiments simulating seawater conditions, apatite precipitation can be a slow process.In wastewater treatment and laboratory experiments with high initial phosphate, P removal efficiencies can exceed 90%.[8]High initial P concentrations in many this compound studies.
Dissolution Rate (mol m⁻² h⁻¹) ~2 x 10⁻⁷ (for hydroxyapatite (B223615) at pH 5.9-8.45)8.5 x 10⁻³ (at pH 6.0) to 8.0 x 10⁻⁵ (at pH 9.0) under anoxic conditions.[3]Anoxic laboratory batch experiments at 25°C.

Geochemical Pathways and Experimental Workflows

The formation and stability of apatite and this compound are governed by distinct geochemical pathways. Understanding these pathways is crucial for predicting their occurrence and effectiveness as long-term phosphorus sinks.

Formation Pathways

cluster_apatite Apatite Formation cluster_this compound This compound Formation OM_A Organic Matter P_release_A Microbial Degradation (Phosphate Release) OM_A->P_release_A Precursor_A Amorphous Calcium Phosphate Precursor P_release_A->Precursor_A Ca Dissolved Ca²⁺ Ca->Precursor_A Apatite Apatite (CFA) Precursor_A->Apatite Crystallization OM_V Organic Matter P_release_V Microbial Degradation (Phosphate Release) OM_V->P_release_V Fe_oxides Iron (Oxyhydr)oxides Fe_reduction Microbial Fe(III) Reduction Fe_oxides->Fe_reduction This compound This compound P_release_V->this compound Fe2 Dissolved Fe²⁺ Fe_reduction->Fe2 Fe2->this compound

Figure 1: Geochemical pathways for apatite and this compound formation.
Factors Influencing Stability as a Phosphorus Sink

The long-term stability of apatite and this compound is influenced by key environmental factors, which dictates their reliability as permanent phosphorus sinks.

cluster_factors Environmental Factors cluster_stability Stability as P Sink Apatite Apatite Stable_A Stable Apatite->Stable_A Generally stable across redox & sulfide gradients This compound This compound Stable_V Stable This compound->Stable_V Anoxic, non-sulfidic Unstable_V Unstable (P Release) This compound->Unstable_V Redox Oxic Conditions Redox->Unstable_V Sulfide High Sulfide Sulfide->Unstable_V Low_pH Low pH Low_pH->Stable_A Relatively stable, but dissolution increases Low_pH->Unstable_V Increased dissolution

Figure 2: Factors affecting the stability of apatite and this compound.

Experimental Protocols

Sequential Extraction of Phosphorus Fractions (SEDEX Method)

This method is widely used to quantify different forms of phosphorus in sediments, including those bound to iron oxides (which can include this compound) and authigenic apatite.

Objective: To separate and quantify different sedimentary phosphorus pools.

Procedure (modified from Ruttenberg, 1992):

  • Exchangeable P: Extract sediment with a MgCl₂ solution.

  • Fe-bound P (includes this compound): Extract the residue from step 1 with a citrate-dithionite-bicarbonate (CDB) solution.

  • Authigenic Apatite P: Extract the residue from step 2 with an acetate (B1210297) buffer.

  • Detrital Apatite and other inorganic P: Extract the residue from step 3 with a strong acid (e.g., HCl).

  • Organic P: Combust the residue from step 4 and extract with a strong acid.

The phosphorus concentration in the supernatant from each step is then determined, typically using spectrophotometry.

start Sediment Sample step1 1. MgCl₂ Extraction start->step1 p1 Exchangeable P step1->p1 Supernatant step2 2. Citrate-Dithionite-Bicarbonate (CDB) Extraction step1->step2 Residue p2 Fe-bound P (includes this compound) step2->p2 Supernatant step3 3. Acetate Buffer Extraction step2->step3 Residue p3 Authigenic Apatite P step3->p3 Supernatant step4 4. HCl Extraction step3->step4 Residue p4 Detrital Apatite P step4->p4 Supernatant step5 5. Ashing & HCl Extraction step4->step5 Residue p5 Organic P step5->p5 Supernatant

Figure 3: Workflow for the SEDEX sequential extraction method.
Laboratory Synthesis of this compound

Objective: To produce pure this compound for experimental studies.

Procedure (modified from Rothe et al., 2014):

  • Prepare solutions of an iron (II) salt (e.g., FeCl₂ or FeSO₄) and a phosphate salt (e.g., NaH₂PO₄) in deoxygenated water under an anoxic atmosphere (e.g., in a glovebox).

  • Mix the iron and phosphate solutions in a stoichiometric ratio (Fe:P of 1.5:1).

  • Slowly add a base (e.g., NaOH) to raise the pH to circumneutral (around 7), inducing the precipitation of this compound.

  • The resulting white to pale blue precipitate is then washed with deoxygenated water and dried under anoxic conditions.

Laboratory Precipitation of Apatite in Simulated Seawater

Objective: To simulate the formation of authigenic apatite in a controlled laboratory setting.

Procedure (based on experimental descriptions):

  • Prepare artificial seawater with known concentrations of major ions, including calcium.

  • Add a phosphate source to the artificial seawater to achieve supersaturation with respect to apatite.

  • Adjust and maintain the pH of the solution to a level that favors apatite precipitation (typically neutral to slightly alkaline).

  • The solution is left to react for an extended period (days to months), allowing for the slow precipitation of an amorphous calcium phosphate precursor, which then crystallizes into apatite.

  • The solid phase is periodically sampled and analyzed using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) to identify the mineral phases.

Conclusion

Both apatite and this compound are crucial minerals for the long-term burial of phosphorus in sediments. The choice of which mineral dominates as a P sink is primarily dictated by the local geochemical environment.

  • Apatite represents a more globally significant and stable long-term sink for phosphorus, particularly in marine environments, due to its resilience to changing redox and sulfide conditions.

  • This compound can be a highly efficient, but more transient, phosphorus sink in anoxic, iron-rich, and low-sulfide environments. Its stability is sensitive to environmental changes, and it may not represent a permanent sink if conditions shift.

For researchers investigating phosphorus cycling, understanding the specific conditions that favor the formation and preservation of either apatite or this compound is essential for accurately modeling and predicting long-term nutrient dynamics in aquatic systems.

References

Vivianite vs. Organic Phosphorus: A Comparative Guide to Phosphorus Burial in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the roles of vivianite and organic matter in the sequestration of phosphorus, offering insights for researchers in geochemistry, environmental science, and drug development.

The long-term burial of phosphorus (P) in sediments is a critical process that influences aquatic ecosystem productivity and global biogeochemical cycles. Historically, the burial of organic phosphorus (organic P) was considered the primary pathway for P sequestration. However, a growing body of evidence highlights the significant, and in some cases dominant, role of the authigenic iron (II) phosphate (B84403) mineral this compound (Fe₃(PO₄)₂·8H₂O) as a major sink for P.[1][2][3][4] This guide provides a detailed comparison of the roles of this compound and organic P in phosphorus burial, supported by experimental data and methodologies.

The Shifting Paradigm: this compound's Emerging Importance

Once considered a minor component of the sedimentary phosphorus cycle, this compound is now recognized as a key player in P burial, particularly in iron-rich, low-sulfate environments.[1][2] Recent studies have demonstrated that this compound can account for a substantial portion of total P burial in various aquatic systems, ranging from freshwater lakes to coastal and marine sediments.[1][2][5] In some locations, such as the Bothnian Sea and Chesapeake Bay, this compound is estimated to sequester up to 50% of the total buried phosphorus.[1] This has significant implications for our understanding of nutrient cycling and the potential for long-term phosphorus retention in sediments.

Comparative Analysis of Phosphorus Burial Pathways

The sequestration of phosphorus in sediments is broadly categorized into two main forms: inorganic, primarily as this compound under anoxic conditions, and organic, associated with detrital organic matter. The relative importance of these two pathways is governed by a complex interplay of biogeochemical factors.

ParameterThis compound BurialOrganic P Burial
Primary Control Availability of reactive iron (Fe) and dissolved phosphate (PO₄³⁻), low sulfide (B99878) (S²⁻) concentrations.[1][2]Supply and preservation of organic matter.
Environmental Favorability Anoxic, non-sulfidic to low-sulfidic environments. Common in freshwater lakes and brackish coastal systems.[1][6]High primary productivity leading to significant organic matter deposition.
Stability Considered a stable sink for phosphorus under anoxic conditions.[3][4][7]Subject to microbial degradation and remineralization, which can release P back to the water column.[8]
Burial Efficiency Can be very high, with this compound formation leading to long-term P sequestration.[5]Variable and often lower than this compound due to decomposition of organic matter.[9]

Table 1. Comparison of this compound and Organic Phosphorus Burial Pathways.

Quantitative Comparison of Burial Contributions

Direct comparisons of the quantitative contribution of this compound versus organic P to total phosphorus burial are crucial for understanding the dominant sequestration mechanisms in different environments.

LocationEnvironmentThis compound-P (% of Total P Burial)Organic P (% of Total P Burial)Reference
Bothnian SeaBrackish Sea40-50%Not explicitly quantified in this study, but a significant fraction of the remainder.[5]
Lake Ørn, DenmarkEutrophic Lake~26%Not explicitly quantified in this study.[2]
Lake Donghu, ChinaFreshwater Lake15.7-49.9%Not explicitly quantified in this study.[2]
Intertidal FlatsCoastal SedimentsUp to 72% of the P pool in experimental setups.[1][10]Not explicitly quantified in this study.[1][10]

Table 2. Quantitative Contribution of this compound to Phosphorus Burial in Various Sedimentary Environments. Note: Data for direct, simultaneous quantification of both this compound-P and organic-P burial in the same location is limited in the reviewed literature.

Experimental Protocols

Accurate quantification of this compound and organic P is essential for assessing their relative contributions to phosphorus burial. The following are summaries of key experimental protocols.

Protocol 1: Sequential Extraction for Phosphorus Speciation

This method is widely used to differentiate between various forms of phosphorus in sediments, including those bound to iron and organic matter. A common approach is the SEDEX (Sequential Extraction) method, which can be modified to specifically target this compound.

Objective: To sequentially extract different P fractions from sediment samples.

Methodology:

  • Sample Preparation: Freeze-dry and grind sediment samples to a fine powder.

  • Step 1: Exchangeable P: Extract with a magnesium chloride (MgCl₂) solution.

  • Step 2: Iron-bound P (including this compound): Extract with a citrate-dithionite-bicarbonate (CDB) solution. This step is crucial for quantifying P associated with iron oxides and this compound.

  • Step 3: Authigenic Apatite and Biogenic Apatite P: Extract with an acetate (B1210297) buffer.

  • Step 4: Detrital Apatite and other inorganic P: Extract with hydrochloric acid (HCl).

  • Step 5: Organic P: The organic P fraction is often determined by the difference between total phosphorus and the sum of the inorganic P fractions extracted in the previous steps. Alternatively, it can be determined by ashing the residual sediment and extracting the now-inorganic phosphate.

  • Analysis: The phosphorus concentration in the extracts from each step is determined spectrophotometrically using the molybdate (B1676688) blue method.

Note: The SEDEX method does not inherently distinguish between P adsorbed to iron oxides and P within this compound.[5] Therefore, it is often combined with other techniques for unambiguous this compound identification.

Protocol 2: Identification and Quantification of this compound

Due to the limitations of sequential extraction alone, a combination of techniques is recommended for the definitive identification and quantification of this compound.

Objective: To confirm the presence of this compound and quantify its abundance.

Methodology:

  • Heavy Liquid Separation: This technique can be used to concentrate denser minerals like this compound from the bulk sediment.[3][11]

  • X-Ray Diffraction (XRD): Analyzes the crystalline structure of the sediment or the dense fraction to identify the specific mineral phases present, including this compound.[3][5][11]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Provides high-resolution images of sediment particles and allows for elemental analysis of individual grains, confirming the presence of iron and phosphorus in the characteristic morphology of this compound.[3][5]

  • Mössbauer Spectroscopy: A technique specifically sensitive to the oxidation state and local environment of iron atoms, which can be used to quantify the proportion of Fe(II) present as this compound.[1][10]

  • Micro X-ray Fluorescence (μXRF): Can be used for elemental mapping of intact sediment cores to visualize the distribution of iron and phosphorus and identify this compound-rich layers.[5]

Signaling Pathways and Logical Relationships

The formation of this compound and the burial of organic P are governed by distinct biogeochemical pathways. The following diagram illustrates the key processes.

Phosphorus_Burial_Pathways cluster_water Water Column cluster_sediment Sediment cluster_anoxic Anoxic Zone Dissolved PO4 Dissolved PO4 Porewater PO4 Porewater PO4 Dissolved PO4->Porewater PO4 Organic Matter Organic Matter Sedimented Organic Matter Sedimented Organic Matter Organic Matter->Sedimented Organic Matter Fe(III) Oxides Fe(III) Oxides Fe(II) Fe(II) Fe(III) Oxides->Fe(II) Reduction This compound This compound (Fe3(PO4)2·8H2O) Sulfate Sulfate Sulfide Sulfide Sulfate->Sulfide Sulfate Reduction Sulfide->this compound Inhibits Formation Fe Sulfides Fe Sulfides Buried Organic P Buried Organic P Sedimented Organic Matter->Porewater PO4 Remineralization Sedimented Organic Matter->Buried Organic P Burial Fe(II)Porewater PO4 Fe(II)Porewater PO4 Fe(II)Porewater PO4->this compound Precipitation Fe(II)Sulfide Fe(II)Sulfide Fe(II)Sulfide->Fe Sulfides Precipitation

Figure 1. Phosphorus Burial Pathways. This diagram illustrates the competing pathways for phosphorus sequestration in anoxic sediments, highlighting the conditions that favor this compound formation versus the burial of organic phosphorus.

Conclusion

The scientific community's understanding of phosphorus burial has evolved to recognize this compound as a pivotal component of the sedimentary P cycle. While organic P burial remains an important process, the formation of this compound represents a potentially more stable and efficient long-term sink for phosphorus, especially in anoxic, iron-rich environments. The relative dominance of these two pathways is highly dependent on local biogeochemical conditions, particularly the interplay between iron, sulfur, and organic matter availability. For researchers, a comprehensive assessment of phosphorus sequestration requires the application of multiple analytical techniques to accurately quantify both this compound and organic P fractions. This integrated approach will lead to more robust models of nutrient cycling and a better understanding of the factors controlling the long-term fate of phosphorus in aquatic ecosystems.

References

Validating the Use of Vivianite as a Redox Indicator in Paleolimnology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of paleolimnology, the reconstruction of past redox conditions in lake water columns and sediments is crucial for understanding historical nutrient cycling, productivity, and the overall ecological state of aquatic systems. A variety of geochemical proxies are employed to infer past oxygen levels, each with its own set of principles and limitations. Recently, the authigenic iron phosphate (B84403) mineral vivianite (Fe₃(PO₄)₂·8H₂O) has garnered increasing attention as a potent indicator of anoxic and iron-rich (ferruginous) conditions. This guide provides an objective comparison of this compound's performance as a redox proxy against other established methods, supported by experimental data and detailed protocols to aid researchers in its validation and application.

This compound as a Redox Indicator

This compound is a crystalline ferrous iron phosphate that forms in anoxic, reducing environments where both dissolved ferrous iron (Fe²⁺) and phosphate (PO₄³⁻) are abundant. Its formation is a strong indicator of the absence of oxygen and other electron acceptors like nitrate (B79036) and sulfate (B86663), which would otherwise oxidize Fe²⁺ or lead to the formation of iron sulfides. The presence of this compound in sediment layers, therefore, points to periods of anoxia in the overlying water column or within the sediment itself.

The formation of this compound is intrinsically linked to the biogeochemical cycling of iron and phosphorus under changing redox conditions. In an oxic water column, iron is typically present as insoluble Fe(III) (oxyhydr)oxides, which can bind phosphorus. Upon settling and burial in anoxic sediments, microbial reduction of these Fe(III) oxides releases both Fe²⁺ and associated phosphate into the porewater, creating conditions favorable for this compound precipitation.

node_oxic Oxic Water Column node_fe_oxides Fe(III) (oxyhydr)oxides + Adsorbed PO4 node_oxic->node_fe_oxides Fe(III) stable node_settling Settling & Burial node_fe_oxides->node_settling node_anoxic Anoxic Sediments node_settling->node_anoxic node_reduction Microbial Fe(III) Reduction node_anoxic->node_reduction node_release Release of Fe(II) & PO4 node_reduction->node_release node_this compound This compound Precipitation (Fe3(PO4)2·8H2O) node_release->node_this compound [Fe(II)] & [PO4] high Sulfide (B99878) low

Figure 1. Simplified pathway of this compound formation in lake sediments.

Alternative Paleoredox Proxies

Several other geochemical proxies are commonly used to reconstruct past redox conditions. The most established methods include:

  • Iron Speciation: This method differentiates between various iron minerals in the sediment. The ratio of highly reactive iron (FeHR; includes siderite, iron oxides, magnetite, and pyrite) to total iron (FeT) can distinguish between oxic (FeHR/FeT < 0.22-0.38) and anoxic depositional conditions (FeHR/FeT > 0.38). Furthermore, the ratio of pyrite (B73398) iron (Fepy) to highly reactive iron (Fepy/FeHR) can separate anoxic-ferruginous conditions (low ratio) from anoxic-euxinic (sulfidic) conditions (high ratio, typically > 0.7-0.8).

  • Redox-Sensitive Trace Metals (RSTMs): Elements such as Molybdenum (Mo), Uranium (U), and Vanadium (V) are soluble in their oxidized state in oxygenated waters but become insoluble and accumulate in sediments under reducing conditions. Their enrichment, often normalized to aluminum (Al) or total organic carbon (TOC), serves as a proxy for anoxia.

  • Total Organic Carbon to Sulfur (TOC/S) Ratio: In marine systems, a linear relationship between TOC and S is often observed in sediments deposited under an oxic water column, as pyrite formation is limited by the amount of metabolizable organic matter. Under anoxic conditions, this relationship breaks down, and S content becomes much higher for a given TOC level, leading to a lower TOC/S ratio. This proxy is more complex in freshwater systems due to lower sulfate concentrations.

Comparative Analysis

While direct quantitative comparisons of this compound abundance against other proxies in the same sediment core are not widely published, a qualitative and principle-based comparison highlights their respective strengths and weaknesses. This compound's key advantage is its direct link to anoxic and ferruginous conditions. Its presence is a clear, unambiguous signal. However, its formation is also dependent on phosphate availability, and its preservation can be affected by later diagenetic processes, particularly the introduction of sulfide which can lead to its dissolution.

ProxyPrincipleIndicationAdvantagesLimitations
This compound Precipitation of Fe(II)-phosphate under reducing conditions.Anoxic, ferruginous conditions.Direct, unambiguous mineralogical evidence of anoxia and high Fe²⁺.Formation dependent on both Fe²⁺ and PO₄³⁻ availability. Unstable in sulfidic conditions.
Iron Speciation Ratios of different reactive iron pools in the sediment.Differentiates between oxic, anoxic-ferruginous, and euxinic conditions.Provides a detailed picture of the iron cycle and redox state.Complex and labor-intensive sequential extraction procedure. Ratios can be influenced by sediment source and transport.
Trace Metals (Mo, U, V) Enrichment of redox-sensitive elements in sediments under anoxic conditions.Anoxic to euxinic conditions.Relatively straightforward analysis (acid digestion and ICP-MS). Can be highly sensitive to low oxygen levels.Can be influenced by changes in seawater chemistry, sedimentation rates, and scavenging by organic matter and metal oxides.
TOC/S Ratio Relationship between the burial of organic carbon and sulfur (as pyrite).Distinguishes between oxic and anoxic/euxinic conditions.Relatively simple and inexpensive analysis.Primarily calibrated for marine systems; interpretation in low-sulfate freshwater systems is more complex. Can be affected by variations in organic matter type and iron availability.

Experimental Protocols

Accurate application of these proxies requires rigorous and standardized analytical procedures.

This compound Analysis
  • Sample Preparation: Sediment cores are sectioned, typically at 1-2 cm intervals, under anoxic conditions to prevent oxidation of Fe(II). Samples are freeze-dried.

  • Heavy Liquid Separation: To concentrate this compound, a heavy liquid separation using a dense, non-toxic salt solution (e.g., sodium polytungstate) with a density of ~2.3 g/cm³ can be employed. This compound, with a density of ~2.7 g/cm³, will sink, separating it from lighter organic matter and some clay minerals.

  • Identification and Quantification:

    • X-Ray Diffraction (XRD): The concentrated heavy fraction is analyzed by XRD to confirm the crystalline structure of this compound.

    • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This allows for morphological examination and elemental analysis of individual this compound crystals or nodules, confirming their Fe and P composition.

    • Sequential Extraction: While not specific to this compound, a high proportion of phosphorus in the citrate-dithionite-bicarbonate (CDB) extract of a sequential phosphorus extraction scheme (which targets reductant-soluble P) can be indicative of this compound, especially when correlated with high Fe in the same fraction.

Iron Speciation Analysis

A common sequential extraction procedure to determine different iron pools is as follows:

  • Fe-carbonate: Extraction with 1M sodium acetate (B1210297) (pH 4.5) for 24 hours.

  • Fe-oxides (easily reducible): Extraction with 1M hydroxylamine-HCl in 25% acetic acid for 48 hours.

  • Fe-oxides (reducible): Extraction with 50 g/L sodium dithionite (B78146) buffered with 0.35M acetic acid/0.2M sodium citrate (B86180) (pH 4.8) for 2 hours.

  • Fe-magnetite: Extraction with 0.2M ammonium (B1175870) oxalate/0.17M oxalic acid (pH 3.2) for 6 hours.

  • Pyrite-Fe: The residue from the previous extractions is treated with boiling concentrated HCl and then cold concentrated HNO₃. Alternatively, chromium reduction can be used to determine sulfide, which is then converted to pyrite-Fe.

  • Analysis: The iron concentration in each extract is determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Trace Metal Analysis
  • Sample Preparation: Freeze-dried and homogenized sediment samples are accurately weighed.

  • Acid Digestion: A total digestion of the sediment sample is performed, typically using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) in a closed microwave digestion system.

  • Analysis: The digested sample is diluted and analyzed for Mo, U, V, and Al using inductively coupled plasma-mass spectrometry (ICP-MS). Certified reference materials must be digested and analyzed concurrently for quality control.

  • Data Normalization: Raw trace metal concentrations are typically normalized to aluminum (Al) to account for variations in the aluminosilicate (B74896) (detrital) fraction.

TOC and Total Sulfur Analysis
  • TOC Analysis: An aliquot of the dried sediment is treated with acid (e.g., 1M HCl) to remove carbonate minerals. The residue is then rinsed, dried, and analyzed for total organic carbon content using a high-temperature combustion elemental analyzer.

  • Total Sulfur Analysis: A separate aliquot of the untreated, dried sediment is analyzed for total sulfur content using a combustion elemental analyzer or by ICP-OES after a total digestion.

Logical Workflow for a Comparative Paleoredox Study

For a comprehensive reconstruction of past redox conditions, a multi-proxy approach is recommended. The following workflow illustrates the logical steps for comparing this compound with other geochemical proxies.

cluster_sampling Sample Collection & Preparation cluster_analysis Geochemical Analyses cluster_interpretation Data Interpretation & Synthesis node_core Sediment Coring node_section Anoxic Sectioning & Freeze-drying node_core->node_section node_this compound This compound Analysis (XRD, SEM-EDS) node_section->node_this compound node_fe_spec Iron Speciation (Sequential Extraction) node_section->node_fe_spec node_trace Trace Metal Analysis (Digestion, ICP-MS) node_section->node_trace node_tocs TOC & S Analysis (Elemental Analyzer) node_section->node_tocs node_data Data Compilation & Normalization node_this compound->node_data node_fe_spec->node_data node_trace->node_data node_tocs->node_data node_comparison Proxy Comparison (Down-core plots) node_data->node_comparison node_reconstruction Paleoredox Reconstruction (Multi-proxy approach) node_comparison->node_reconstruction

Figure 2. Experimental workflow for a comparative paleoredox study.

Conclusion

The formation of this compound in lake sediments is a robust and direct indicator of anoxic and ferruginous conditions. Its distinct mineralogical signature provides a clear signal that, when present, strongly supports interpretations of past anoxia. While its formation is co-dependent on phosphate availability and its preservation is sensitive to sulfidic conditions, these factors themselves provide valuable information about the broader biogeochemical environment.

No single redox proxy is infallible, and a multi-proxy approach is always recommended for robust paleolimnological reconstructions. This compound should not be seen as a replacement for established methods like iron speciation or trace metal analysis, but rather as a powerful complementary proxy. The presence of this compound provides a definitive anchor point for anoxic, non-sulfidic conditions, helping to constrain the interpretations of more nuanced, ratio-based proxies. By integrating this compound analysis into the standard suite of paleoredox indicators, researchers can achieve a more comprehensive and accurate understanding of past aquatic environments.

A Comparative Analysis of Trace Element Uptake in Vivianite and Other Iron Minerals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of vivianite and other common iron minerals in the uptake of trace elements. This report provides a detailed analysis based on experimental data, outlining the efficiencies and mechanisms of these minerals in sequestering heavy metals.

The remediation of heavy metal contamination is a critical area of research, with various materials being explored for their efficacy in removing toxic trace elements from the environment. Among these, iron minerals are of particular interest due to their abundance, reactivity, and strong affinity for various metal ions. This guide provides a comparative analysis of the trace element uptake capabilities of this compound (Fe₃(PO₄)₂·8H₂O), a hydrated iron phosphate (B84403) mineral, against other prevalent iron oxides and oxyhydroxides, namely goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), ferrihydrite (Fe₅HO₈·4H₂O), and magnetite (Fe₃O₄).

Comparative Performance of Iron Minerals in Trace Element Uptake

The efficiency of trace element uptake by iron minerals is influenced by a multitude of factors, including the specific mineral phase, its surface area, point of zero charge (PZC), and the chemistry of the surrounding solution (e.g., pH, presence of competing ions). The following tables summarize the key physicochemical properties and quantitative data on the adsorption of common heavy metals (Pb²⁺, Cu²⁺, Cd²⁺, and Zn²⁺) by this compound and other selected iron minerals.

Table 1: Physicochemical Properties of Selected Iron Minerals

MineralFormulaSpecific Surface Area (m²/g)Point of Zero Charge (pH)
This compoundFe₃(PO₄)₂·8H₂OVariable (typically low)~4.0 - 5.0
Goethiteα-FeOOH10 - 1506.9 - 9.0
Hematiteα-Fe₂O₃5 - 1008.1 - 9.2
FerrihydriteFe₅HO₈·4H₂O200 - 8007.5 - 8.5
MagnetiteFe₃O₄5 - 1006.4 - 6.8

Table 2: Comparative Adsorption Capacities (q_max) of Iron Minerals for Various Heavy Metals (mg/g) from Langmuir Isotherm Models

Metal IonThis compoundGoethiteHematiteFerrihydriteMagnetite
Pb²⁺ Data not available109.2Data not availableHigh affinityData not available
Cu²⁺ Data not available37.25Data not availableHigh affinityData not available
Cd²⁺ Data not available29.15Data not availableLower affinityData not available
Zn²⁺ Data not availableData not availableData not availableLower affinityData not available

Note: Direct comparative studies providing Langmuir parameters for this compound with this specific set of heavy metals are limited in the currently available literature. The high affinity of ferrihydrite for Pb²⁺ and Cu²⁺ is well-documented, while its affinity for Cd²⁺ and Zn²⁺ is comparatively lower.

Table 3: Freundlich Isotherm Constants (K_f) for Heavy Metal Adsorption on Iron Minerals

Metal IonThis compoundGoethiteHematiteFerrihydriteMagnetite
Pb²⁺ Data not availableHighData not availableHighData not available
Cu²⁺ Data not availableModerateData not availableHighData not available
Cd²⁺ Data not availableLowData not availableLowData not available
Zn²⁺ Data not availableLowData not availableLowData not available

Mechanisms of Trace Element Uptake

The uptake of trace elements by iron minerals primarily occurs through adsorption, a process where metal ions bind to the mineral surface. The dominant mechanisms include:

  • Surface Complexation: Metal ions form inner-sphere or outer-sphere complexes with the hydroxyl functional groups (-OH) present on the surface of iron oxides and this compound.

  • Ion Exchange: In some cases, trace metal cations can exchange with structural ions within the mineral lattice, although this is less common for adsorption from solution.

  • Precipitation: At higher concentrations and suitable pH conditions, metal hydroxides or other insoluble phases can precipitate on the mineral surface.

The affinity of a particular metal ion for an iron mineral surface is influenced by factors such as the metal's electronegativity, ionic radius, and hydrolysis constant. Generally, the selectivity for divalent metal cations follows the order: Pb²⁺ > Cu²⁺ > Zn²⁺ > Cd²⁺.[1]

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized laboratory experiments. The following sections outline the common methodologies employed.

Synthesis of Iron Minerals
  • This compound Synthesis: Synthetic this compound can be prepared by reacting a solution of ferrous chloride (FeCl₂) with a solution of sodium dihydrogen phosphate (NaH₂PO₄) under anoxic conditions. The pH is gradually increased to ~7 with sodium hydroxide (B78521) (NaOH) to induce precipitation.[2]

  • Goethite, Hematite, and Ferrihydrite Synthesis: These iron oxides are commonly synthesized by controlled hydrolysis of ferric iron solutions (e.g., FeCl₃ or Fe(NO₃)₃). The specific mineral phase formed is dependent on factors such as pH, temperature, and the rate of hydrolysis.

Batch Adsorption Experiments

Batch sorption experiments are widely used to determine the adsorption capacity of minerals for trace elements. A typical protocol involves:

  • Preparation of Mineral Suspension: A known mass of the iron mineral is suspended in a background electrolyte solution (e.g., 0.01 M NaNO₃) to maintain constant ionic strength.

  • Addition of Metal Solution: A stock solution of the target heavy metal is added to the mineral suspension to achieve a desired initial concentration.

  • pH Adjustment: The pH of the suspension is adjusted to the desired value using dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Equilibration: The suspensions are agitated (e.g., on a shaker) for a specific period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The solid and liquid phases are separated by centrifugation and/or filtration.

  • Analysis: The concentration of the metal remaining in the supernatant is measured using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation of Adsorption: The amount of metal adsorbed by the mineral is calculated as the difference between the initial and equilibrium concentrations in the solution.

Adsorption Isotherm Modeling

The data obtained from batch adsorption experiments at varying initial metal concentrations are often fitted to adsorption isotherm models, such as the Langmuir and Freundlich models, to quantify the adsorption capacity and affinity.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The model is represented by the equation: q_e = (q_max * K_L * C_e) / (1 + K_L * C_e) where q_e is the amount of metal adsorbed at equilibrium, C_e is the equilibrium concentration of the metal in solution, q_max is the maximum adsorption capacity, and K_L is the Langmuir constant related to the affinity of the binding sites.

  • Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces. The equation is given by: q_e = K_f * C_e^(1/n) where K_f is the Freundlich constant related to the adsorption capacity and 1/n is the heterogeneity factor.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the comparative analysis of trace element uptake by iron minerals.

Experimental_Workflow cluster_synthesis Mineral Synthesis cluster_batch Batch Adsorption Experiment cluster_analysis Data Analysis S1 This compound Synthesis B1 Prepare Mineral Suspension S1->B1 S2 Goethite Synthesis S2->B1 S3 Hematite Synthesis S3->B1 S4 Ferrihydrite Synthesis S4->B1 S5 Magnetite Synthesis S5->B1 B2 Add Heavy Metal Solution (Cu, Pb, Cd, Zn) B1->B2 B3 Adjust pH B2->B3 B4 Equilibrate (Shake) B3->B4 B5 Separate Solid/Liquid B4->B5 B6 Analyze Supernatant (AAS/ICP-MS) B5->B6 A1 Calculate Adsorption (q_e) B6->A1 A2 Fit to Isotherm Models (Langmuir, Freundlich) A1->A2 A3 Determine Adsorption Parameters (q_max, K_L, K_f) A2->A3 C Comparative Analysis of Trace Element Uptake A3->C

Caption: Workflow for comparative analysis of trace element uptake.

Uptake_Mechanisms cluster_mineral Iron Mineral Surface cluster_mechanisms Uptake Mechanisms M Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺) S Surface Functional Groups (-OH, -OPO₃H) M->S Interaction M1 Surface Complexation (Inner/Outer Sphere) S->M1 M2 Ion Exchange S->M2 M3 Surface Precipitation S->M3 R Immobilized Trace Element M1->R M2->R M3->R

Caption: General mechanisms of trace element uptake by iron minerals.

Conclusion

This comparative analysis highlights the significant potential of various iron minerals for the uptake of trace elements. While this compound's role in phosphorus cycling is well-established, its application in heavy metal remediation requires further quantitative investigation to draw direct comparisons with widely studied iron oxides like goethite and ferrihydrite. The data suggests that ferrihydrite, with its high surface area, is a particularly effective sorbent for a range of heavy metals. The choice of the most suitable iron mineral for a specific application will depend on the target contaminant, the geochemical conditions of the system, and the desired removal efficiency. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals working on the development of remediation strategies for heavy metal contamination.

References

Safety Operating Guide

Proper Disposal of Vivianite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Vivianite, a hydrated iron(II) phosphate (B84403) mineral, is generally not classified as a hazardous substance in its pure form.[1][2] However, proper disposal procedures are crucial in a laboratory environment where it may be synthesized, used in experiments, or become contaminated with hazardous materials. This guide provides essential safety and logistical information for the appropriate disposal of this compound waste generated by researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with care to minimize exposure and environmental release.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and gloves.

  • Dust Control: this compound can be a fine powder.[2] Handle it in a well-ventilated area or a fume hood to avoid dust inhalation.[1][2] If significant dust is generated, respiratory protection may be necessary.[1]

  • Containment: Spills should be cleaned up mechanically (e.g., sweeping or vacuuming) and placed in a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.

This compound Disposal Decision Workflow

The appropriate disposal route for this compound waste depends on its purity and potential contamination. The following workflow provides a step-by-step decision-making process to ensure safe and compliant disposal.

VivianiteDisposalWorkflow start Start: this compound Waste for Disposal assess_contamination Assess Contamination: Is the this compound waste mixed with or a byproduct of a reaction involving hazardous substances? start->assess_contamination pure_this compound Pure or Non-Hazardous this compound Waste assess_contamination->pure_this compound No contaminated_this compound Potentially Contaminated this compound Waste assess_contamination->contaminated_this compound Yes non_hazardous_disposal Non-Hazardous Waste Disposal: - Collect in a sealed, labeled container. - Dispose of as general solid waste according to institutional guidelines. pure_this compound->non_hazardous_disposal hazardous_waste_protocol Follow Hazardous Waste Protocol: - Determine the hazardous characteristics of the contaminants (e.g., toxicity, reactivity, corrosivity, ignitability). contaminated_this compound->hazardous_waste_protocol end End: Disposal Complete non_hazardous_disposal->end containerize_label Containerize and Label as Hazardous Waste: - Use a designated, compatible hazardous waste container. - Clearly label with contents, including all potential contaminants and associated hazards. hazardous_waste_protocol->containerize_label dispose_hazardous Dispose via Institutional Hazardous Waste Management: - Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department. containerize_label->dispose_hazardous dispose_hazardous->end

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

Before proceeding with disposal, carefully assess the nature of the this compound waste:

  • Pure this compound: This includes unused, pure this compound powder or crystals that have not come into contact with other chemicals.

  • Contaminated this compound: This category includes this compound that has been used in experiments, is a byproduct of a chemical reaction, or has been mixed with other substances, particularly those that are hazardous.

Pure this compound is not classified as a dangerous good for transport and does not typically require special disposal measures.[1]

  • Step 1: Collect the dry this compound waste in a sturdy, sealable container.

  • Step 2: Label the container clearly as "this compound Waste (Non-Hazardous)."

  • Step 3: Dispose of the container in the general solid waste stream, in accordance with your institution's specific policies for non-hazardous laboratory waste.

If the this compound waste is contaminated with hazardous substances, it must be treated as hazardous waste. The nature of the contaminants will dictate the specific disposal protocol.

  • Step 1: Characterize the Waste: Identify all hazardous substances mixed with the this compound. Refer to the Safety Data Sheets (SDS) for each contaminant to understand their specific hazards (e.g., toxicity, reactivity, corrosivity, ignitability).

  • Step 2: Containerize Appropriately:

    • Place the contaminated this compound in a designated hazardous waste container that is compatible with all chemical components of the waste.

    • Ensure the container is in good condition and can be securely sealed.

  • Step 3: Label the Container:

    • Affix a hazardous waste label to the container.

    • Clearly and accurately list all contents, including "this compound" and the names of all contaminants.

    • Indicate the approximate percentages of each component.

    • Mark the relevant hazard characteristics (e.g., toxic, corrosive).

  • Step 4: Arrange for Disposal:

    • Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste.

    • Follow your institution's procedures to arrange for pickup and disposal by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Summary of this compound Properties and Disposal Classifications

PropertyValue/ClassificationCitation
Hazardous Classification Not classified as hazardous according to CLP/GHS.[2]
Transport Classification Not classified as a dangerous good under transport regulations.[1]
Acute Toxicity No toxicological effects known.[2]
Environmental Precautions No special measures required for pure this compound. Prevent contamination of soil, drains, and surface waters for contaminated this compound.[1][2]
Disposal Method (Pure) Collect in suitable containers for disposal as general solid waste.[1]
Disposal Method (Contaminated) Dispose of as hazardous waste in accordance with local, regional, and national regulations.[3]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and refer to the Safety Data Sheet (SDS) for any chemicals you are working with. If you are unsure about the proper disposal method for a particular this compound waste stream, contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

Safe Handling and Disposal of Vivianite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling and disposal of Vivianite, a hydrated iron(II) phosphate (B84403) mineral. Adherence to these guidelines will minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Inconsistencies

There are conflicting reports regarding the hazardous nature of this compound. Some safety data sheets (SDS) classify it as non-hazardous, while others indicate potential health risks. To ensure the highest level of safety, it is prudent to handle this compound as a potentially hazardous substance. The primary concerns are:

  • Inhalation: Dust particles may cause respiratory irritation.

  • Eye Contact: Dust can cause mechanical irritation to the eyes.

  • Ingestion: While some sources state no known irritant effect from ingestion, it is best to avoid any oral contact.

  • Potential for other hazards: Some sources suggest more severe hazards such as acute oral toxicity, serious eye damage, and suspected carcinogenicity.

Given these potential risks, a cautious approach to handling is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
General Handling (weighing, transfer) - Lab coat - Safety glasses with side shields - Nitrile gloves
Procedures with potential for dust generation - Lab coat - Chemical splash goggles - Nitrile gloves - N95 or P100 respirator
Cleaning and Decontamination - Lab coat - Chemical splash goggles - Nitrile gloves

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and ensure safety. The following workflow is recommended:

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal prep 1. Don appropriate PPE weigh 4. Weigh and handle in a fume hood or ventilated enclosure prep->weigh Proceed to handling area 2. Prepare a designated work area vent 3. Ensure proper ventilation avoid_dust 5. Avoid generating dust weigh->avoid_dust clean 6. Clean work surfaces with a damp cloth avoid_dust->clean After handling decon 7. Decontaminate equipment clean->decon remove_ppe 8. Remove PPE carefully decon->remove_ppe collect 9. Collect waste in a labeled, sealed container remove_ppe->collect Prepare for disposal dispose 10. Dispose of waste according to institutional and local regulations collect->dispose

A flowchart for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all solid this compound waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • The container should be labeled as "this compound Waste" and include any other hazard warnings as required by your institution.

Disposal Route:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this compound waste.

  • Do not dispose of this compound down the drain or in regular trash.

  • Depending on local regulations and the results of a hazard assessment, this compound waste may be classified as hazardous waste.

Chemical Properties and Incompatibilities

Understanding the chemical properties of this compound is key to safe handling and storage.

PropertyValue
Chemical Formula Fe₃(PO₄)₂·8H₂O
Appearance Colorless when fresh, oxidizes to blue or green
Solubility Soluble in acids

Incompatible Materials:

  • Strong acids: this compound is soluble in acids, so contact with strong acids should be avoided unless part of a specific experimental protocol.

  • Oxidizing agents: this compound readily oxidizes in the presence of air. While not a violent reaction, this will alter the properties of the compound. Store in a cool, dry place away from strong oxidizing agents.

By following these detailed procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.